molecular formula C36H70O4Sr B158315 Strontium Stearate CAS No. 10196-69-7

Strontium Stearate

Cat. No.: B158315
CAS No.: 10196-69-7
M. Wt: 654.6 g/mol
InChI Key: FRKHZXHEZFADLA-UHFFFAOYSA-L
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Description

Strontium Stearate (CAS 10196-69-7) is a white, insoluble powder with the chemical formula Sr(C18H35O2)2, classified as a metallic soap. It is synthesized from strontium hydroxide and stearic acid. This compound is a significant material in research due to its unique phase behavior and functional properties. It undergoes several phase transitions, transforming from a crystal to various liquid crystalline phases (including a rhombohedral phase and a body-centered cubic phase) before reaching a hexagonal phase, a property valuable for studying the thermodynamics and mechanics of soft materials . Researchers utilize this compound as a lubricant and flow-improving agent in polyolefin resin processing and in the compounding of greases and waxes . Its molecular structure, involving strontium ions complexed with stearate ligands, has been a subject of surface science studies, particularly regarding the characteristics of stearic acid-stearate monolayers on alkaline earth solutions . The dynamic mechanical properties across its different phases, such as its cubic phase which exhibits Plexiglas-like hardness, provide new insights for the formation and structure of these complex phases . This product is intended for research applications in materials science, chemistry, and industrial applications and is strictly For Research Use Only. It is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

strontium;octadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/2C18H36O2.Sr/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*2-17H2,1H3,(H,19,20);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRKHZXHEZFADLA-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].[Sr+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H70O4Sr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10890651
Record name Octadecanoic acid, strontium salt (2:1)
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Molecular Weight

654.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

10196-69-7
Record name Octadecanoic acid, strontium salt (2:1)
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octadecanoic acid, strontium salt (2:1)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Octadecanoic acid, strontium salt (2:1)
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Record name Strontium distearate
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Foundational & Exploratory

A Technical Guide to the Synthesis of Strontium Stearate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core synthesis methods for strontium stearate (B1226849). It details the primary chemical reactions, experimental protocols, and process parameters, offering a comparative analysis to inform laboratory and industrial production.

Introduction to Strontium Stearate and its Synthesis

This compound, the strontium salt of stearic acid, is a white, waxy powder with the chemical formula Sr(C₁₇H₃₅COO)₂. It finds applications as a lubricant in plastics and metalworking, a stabilizer in polymers, and a component in greases and waxes. The synthesis of this compound is primarily achieved through two principal methods: the double decomposition (precipitation) method and the fusion (direct) method. The choice of method depends on factors such as desired purity, particle size, production scale, and cost.

Core Synthesis Methodologies

Double Decomposition (Precipitation) Method

The double decomposition method is a widely used technique for producing high-purity metal soaps.[1][2] This aqueous process involves a two-step reaction. First, stearic acid is saponified with an alkali, typically sodium hydroxide (B78521), to form a water-soluble soap (sodium stearate). Subsequently, a water-soluble strontium salt, such as strontium chloride or strontium nitrate (B79036), is added to the soap solution. This results in a metathesis reaction where the strontium ions replace the sodium ions, leading to the precipitation of insoluble this compound.[3]

Reaction Pathway:

  • Saponification: C₁₇H₃₅COOH + NaOH → C₁₇H₃₅COONa + H₂O

  • Precipitation: 2 C₁₇H₃₅COONa + SrCl₂ → Sr(C₁₇H₃₅COO)₂↓ + 2 NaCl

The precipitated this compound is then filtered, washed to remove by-products like sodium chloride, and dried. The reaction conditions, such as temperature, pH, and reactant concentrations, can be controlled to influence the physical properties of the final product.

Fusion (Direct) Method

The fusion method, also known as the direct method, is a solvent-free process that involves the direct reaction of stearic acid with a strontium compound, typically strontium hydroxide or strontium oxide, at elevated temperatures.[1][4] The reactants are heated above the melting point of stearic acid (approximately 70°C) to form a molten mass where the neutralization reaction occurs.[1][5]

Reaction Pathway:

2 C₁₇H₃₅COOH + Sr(OH)₂ → Sr(C₁₇H₃₅COO)₂ + 2 H₂O

This method is often favored for its simplicity, shorter reaction times, and the absence of aqueous effluent.[1] The resulting molten this compound is then cooled and pulverized to obtain the final product. The reaction temperature and mixing efficiency are critical parameters for ensuring a complete reaction and a high-quality product.

Comparative Analysis of Synthesis Methods

The selection of a synthesis method for this compound depends on the specific requirements of the application. The following table summarizes the key quantitative parameters and qualitative characteristics of the double decomposition and fusion methods.

ParameterDouble Decomposition (Precipitation) MethodFusion (Direct) Method
Reaction Temperature Typically 70-90°C[6][7]Typically 120-200°C[1]
Reaction Time Saponification: 10-30 min; Precipitation: 30-60 min[3]45-65 minutes[8]
Typical Yield Can be moderate (e.g., 46%)[6], but high yields (>70%) are achievable[9][10]Generally high
Purity High purity can be achieved with thorough washing[5]Purity can be high if high-purity raw materials are used
By-products Water-soluble salts (e.g., NaCl) that require removalPrimarily water
Solvent Usage Aqueous medium (water, often with ethanol)Generally solvent-free
Effluent Aqueous waste containing by-product saltsMinimal to no aqueous waste
Product Form Fine precipitateMolten solid, requires grinding
Key Advantages High purity, controllable particle sizeSimplicity, speed, no wastewater
Key Disadvantages Requires washing and drying steps, generates wastewaterRequires higher temperatures, potential for discoloration

Detailed Experimental Protocols

Protocol for Double Decomposition Synthesis

This protocol is based on a reported lab-scale synthesis of this compound.[6]

Materials:

  • Stearic Acid (2.97 g, 10.4 mmol)

  • Sodium Hydroxide (0.417 g, 10.4 mmol)

  • Strontium Chloride Hexahydrate (1.39 g, 5.2 mmol)

  • Ethanol (B145695) (50 ml)

  • Deionized Water (53 ml)

Procedure:

  • In a 250 ml beaker, dissolve 2.97 g of stearic acid in a mixture of 50 ml of ethanol and 50 ml of deionized water containing 0.417 g of sodium hydroxide.

  • Heat the mixture to 70°C with constant stirring until the stearic acid is completely dissolved and the saponification is complete, forming a clear solution of sodium stearate.

  • In a separate small beaker, dissolve 1.39 g of strontium chloride hexahydrate in 3 ml of deionized water.

  • Slowly add the strontium chloride solution to the hot sodium stearate solution with vigorous stirring. A white precipitate of this compound will form immediately.

  • Continue stirring the mixture at 70°C for 30 minutes to ensure complete precipitation.

  • Allow the precipitate to settle, then decant the supernatant liquid.

  • Wash the precipitate several times with hot deionized water to remove any remaining sodium chloride. Check the washings with a silver nitrate solution for the absence of chloride ions.

  • Isolate the this compound precipitate by centrifugation or vacuum filtration.

  • Dry the product in an oven at 80-100°C to a constant weight.

  • The expected yield is approximately 1.6 g (46%).[6]

Protocol for Fusion Synthesis

This protocol is a representative procedure based on general principles for the fusion synthesis of metallic stearates.

Materials:

  • Stearic Acid (10.0 g, 35.1 mmol)

  • Strontium Hydroxide Octahydrate (4.65 g, 17.55 mmol)

Procedure:

  • In a reaction vessel equipped with a mechanical stirrer and a heating mantle, melt 10.0 g of stearic acid by heating to approximately 80-90°C.

  • Once the stearic acid is completely molten, begin stirring and gradually add 4.65 g of strontium hydroxide octahydrate powder.

  • After the addition is complete, raise the temperature of the reaction mixture to 130-150°C.

  • Maintain the temperature and continue stirring for 1-2 hours to ensure the reaction goes to completion. Water will be evolved during the reaction.

  • After the reaction is complete, pour the molten this compound onto a cooling tray and allow it to solidify.

  • Once cooled, the solid this compound can be crushed and then finely ground to the desired particle size.

Visualization of Synthesis Workflows

The following diagrams illustrate the logical flow of the two primary synthesis methods for this compound.

DoubleDecompositionWorkflow cluster_saponification Saponification cluster_precipitation Precipitation & Isolation SA Stearic Acid Saponification Heat & Stir (70°C) SA->Saponification NaOH Sodium Hydroxide NaOH->Saponification Solvent Water/Ethanol Solvent->Saponification NaStearate Sodium Stearate Solution Saponification->NaStearate Precipitation Mix & Stir NaStearate->Precipitation SrCl2 Strontium Chloride Solution SrCl2->Precipitation Precipitate This compound Precipitate Precipitation->Precipitate Washing Wash with Water Precipitate->Washing Drying Dry (80-100°C) Washing->Drying FinalProduct Pure this compound Drying->FinalProduct

Caption: Workflow for the Double Decomposition Synthesis of this compound.

FusionMethodWorkflow cluster_reaction Fusion Reaction cluster_processing Product Processing SA Stearic Acid Melt Melt Stearic Acid SA->Melt SrOH2 Strontium Hydroxide React Add Sr(OH)₂ & Heat (130-150°C) SrOH2->React Melt->React MoltenProduct Molten this compound React->MoltenProduct Cool Cool & Solidify MoltenProduct->Cool Grind Grind/Pulverize Cool->Grind FinalProduct This compound Powder Grind->FinalProduct

Caption: Workflow for the Fusion Synthesis of this compound.

Conclusion

The synthesis of this compound can be effectively achieved through both double decomposition and fusion methods. The double decomposition method is preferable when high purity and fine particle size are critical, despite the need for additional washing and drying steps. The fusion method offers a more direct, solvent-free route that is often more economical for industrial-scale production. The choice between these methods will ultimately be guided by the specific quality requirements, economic considerations, and environmental constraints of the intended application. Further research into optimizing reaction conditions for both methods can lead to improved yields, higher purity, and more energy-efficient production processes.

References

An In-depth Technical Guide to the Crystal Structure of Strontium Stearate

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Strontium stearate (B1226849), the metallic soap formed from the reaction of stearic acid and a strontium salt, is a compound with various industrial applications, including as a lubricant and stabilizer in polymers.[1][2] A detailed understanding of its solid-state structure is crucial for optimizing its performance in these roles and for its potential use in pharmaceutical formulations. This technical guide provides a comprehensive overview of the current state of knowledge regarding the crystal structure of strontium stearate. It details the challenges in its characterization, presents its known physicochemical properties, outlines the experimental protocols for its synthesis and analysis, and offers insights into its likely molecular arrangement based on analogous compounds.

Introduction to the Crystal Structure of this compound

The determination of the precise crystal structure of metallic stearates, including this compound, presents significant challenges. These compounds are often difficult to synthesize as single crystals of sufficient size and quality for single-crystal X-ray diffraction, the gold-standard technique for structure elucidation. As a result, they are more commonly characterized using powder X-ray diffraction (PXRD), which provides information about the repeating distances in the crystal lattice but often not a complete three-dimensional structure.

As of the date of this publication, a complete, publicly available crystal structure of this compound, including atomic coordinates and unit cell parameters, has not been deposited in major crystallographic databases such as the Cambridge Structural Database (CSD), the Inorganic Crystal Structure Database (ICSD), or the Crystallography Open Database (COD). This guide, therefore, compiles the available data and provides a framework for its structural analysis.

Physicochemical Properties of this compound

A summary of the key quantitative data for this compound is presented in Table 1. This information is essential for its handling, formulation, and analysis.

PropertyValueReference
Chemical Formula Sr(C₁₈H₃₅O₂)₂[1]
Molecular Weight 654.56 g/mol [1][3]
Appearance White powder[1][2]
Melting Point 130–140 °C[1]
Density 1.11 g/cm³[1]
Solubility Insoluble in water and alcohol; soluble in aliphatic and aromatic hydrocarbons (forms a gel).[1][2]

Table 1: Physicochemical Properties of this compound

Experimental Protocols

This section details the methodologies for the synthesis and structural characterization of this compound.

3.1. Synthesis of this compound via Precipitation

The most common method for synthesizing this compound is through a precipitation reaction.[1]

  • Materials:

    • Stearic Acid (C₁₈H₃₆O₂)

    • Strontium Hydroxide (Sr(OH)₂) or Strontium Chloride (SrCl₂)

    • Sodium Hydroxide (NaOH) (if using SrCl₂)

    • Ethanol (B145695)

    • Deionized Water

  • Procedure:

    • Preparation of Sodium Stearate Solution: Dissolve stearic acid in a 1:1 (v/v) mixture of ethanol and deionized water containing a stoichiometric amount of sodium hydroxide. Heat the mixture to approximately 70°C with stirring until a clear solution of sodium stearate is formed.

    • Preparation of Strontium Salt Solution: Prepare an aqueous solution of a soluble strontium salt, such as strontium chloride or strontium hydroxide.

    • Precipitation: Slowly add the strontium salt solution to the hot sodium stearate solution with vigorous stirring. A white precipitate of this compound will form immediately.

    • Isolation and Purification: Continue stirring the mixture for a designated period to ensure complete reaction. The precipitate is then isolated by filtration or centrifugation.

    • Washing: Wash the collected solid repeatedly with deionized water to remove any soluble byproducts, such as sodium chloride.

    • Drying: Dry the purified this compound powder in an oven at a controlled temperature (e.g., 60-80°C) until a constant weight is achieved.

3.2. Characterization by Powder X-ray Diffraction (PXRD)

PXRD is the primary technique for analyzing the crystallinity and phase purity of this compound powder.

  • Instrumentation: A standard powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å) is typically used.

  • Sample Preparation: The dried this compound powder is gently packed into a sample holder, ensuring a flat and uniform surface.

  • Data Collection:

    • 2θ Range: 2° to 60°

    • Step Size: 0.02°

    • Scan Speed: 1-2°/minute

  • Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, is analyzed to identify the positions and intensities of the diffraction peaks. These peaks correspond to the d-spacings (interplanar distances) in the crystal lattice, according to Bragg's Law (nλ = 2d sinθ). The pattern can be used for phase identification by comparison with known patterns of potential impurities. The broadness of the peaks can provide information about the crystallite size.

Structural Insights and Visualization

While a definitive crystal structure is not available, the molecular arrangement of this compound can be inferred from the known structures of other alkaline earth metal stearates. These compounds typically form layered structures where the strontium cations are coordinated to the carboxylate head groups of the stearate anions. The long hydrocarbon tails of the stearate molecules then pack together, forming bilayers.

4.1. Visualizations

The following diagrams illustrate the synthesis workflow and a conceptual model of the molecular structure of this compound.

SynthesisWorkflow Synthesis of this compound cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_purification Purification and Isolation Stearic Acid Stearic Acid Mixing and Precipitation Mixing and Precipitation Stearic Acid->Mixing and Precipitation SrCl2 Solution SrCl2 Solution SrCl2 Solution->Mixing and Precipitation NaOH Solution NaOH Solution NaOH Solution->Mixing and Precipitation Filtration/Centrifugation Filtration/Centrifugation Mixing and Precipitation->Filtration/Centrifugation Washing Washing Filtration/Centrifugation->Washing Drying Drying Washing->Drying Final Product Final Product Drying->Final Product

Figure 1: Experimental workflow for the synthesis of this compound.

MolecularStructure Conceptual Molecular Structure of this compound cluster_bilayer Lamellar Bilayer Structure cluster_layer1 cluster_layer2 Sr1 Sr²⁺ C1_1 Sr1->C1_1 C1_2 Sr1->C1_2 T1_1 ~~~~~ C1_1->T1_1 T2_1 ~~~~~ T1_1->T2_1 van der Waals Interactions T1_2 ~~~~~ C1_2->T1_2 T2_2 ~~~~~ T1_2->T2_2 Sr2 Sr²⁺ C2_1 Sr2->C2_1 C2_2 Sr2->C2_2 C2_1->T2_1 C2_2->T2_2

Figure 2: Conceptual diagram of the layered structure of this compound.

Conclusion and Future Outlook

The complete crystal structure of this compound remains to be elucidated. The primary obstacle is the growth of suitable single crystals for X-ray diffraction analysis. Future research should focus on advanced crystallization techniques, such as slow evaporation from various solvent systems or hydrothermal synthesis, to obtain single crystals. In the absence of a single-crystal structure, high-resolution powder X-ray diffraction combined with computational structure prediction methods could provide a more detailed model of the crystal packing. A definitive understanding of the crystal structure will be invaluable for correlating its solid-state properties with its performance in various applications and for the rational design of new materials with tailored functionalities.

References

An In-Depth Technical Guide to Strontium Stearate: Chemical Formula, Properties, and Experimental Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strontium stearate (B1226849), a metallic soap, is a compound of growing interest in various scientific fields, including materials science and pharmaceuticals. Its unique properties, stemming from the combination of a divalent strontium cation and two long-chain stearate fatty acid molecules, make it a subject of investigation for applications ranging from polymer stabilization to potential roles in drug delivery and bone tissue engineering. This technical guide provides a comprehensive overview of the chemical formula, physicochemical properties, and detailed experimental protocols for the synthesis and characterization of strontium stearate. Furthermore, it delves into the biological relevance of strontium, particularly its role in cellular signaling pathways pertinent to drug development and regenerative medicine.

Chemical Formula and Structure

This compound is the strontium salt of stearic acid. The chemical formula is Sr(C₁₈H₃₅O₂)₂ or C₃₆H₇₀O₄Sr .[1] It consists of one strontium ion (Sr²⁺) and two stearate anions (C₁₈H₃₅O₂⁻).

The structure of this compound features a central strontium ion ionically bonded to the carboxylate groups of two stearate molecules. The long hydrocarbon chains of the stearate molecules are nonpolar, contributing to the compound's characteristic insolubility in polar solvents.

G cluster_Sr cluster_stearate1 cluster_stearate2 Sr Sr²⁺ O1_1 O⁻ Sr->O1_1 O1_2 O⁻ Sr->O1_2 C1_1 C C1_1->O1_1 O2_1 O C1_1->O2_1 CH2_chain1 (CH₂)₁₆ C1_1->CH2_chain1 CH3_1 CH₃ CH2_chain1->CH3_1 C1_2 C C1_2->O1_2 O2_2 O C1_2->O2_2 CH2_chain2 (CH₂)₁₆ C1_2->CH2_chain2 CH3_2 CH₃ CH2_chain2->CH3_2

Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

PropertyValueReference(s)
CAS Number 10196-69-7[2][3]
Molecular Formula C₃₆H₇₀O₄Sr[1]
Molecular Weight 654.56 g/mol [1]
Appearance White powder[1][2]
Melting Point 130-140 °C[1]
Density 1.11 g/cm³[1]
Solubility Insoluble in water and alcohol; soluble in aliphatic and aromatic hydrocarbons (forms a gel).[1][2]

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of this compound, crucial for researchers in a laboratory setting.

Synthesis of this compound

A common method for the synthesis of this compound is through a precipitation reaction involving the saponification of stearic acid followed by the addition of a soluble strontium salt.

Materials:

  • Stearic acid (C₁₈H₃₆O₂)

  • Sodium hydroxide (B78521) (NaOH)

  • Strontium chloride hexahydrate (SrCl₂·6H₂O)

  • Ethanol (C₂H₅OH)

  • Deionized water

Procedure:

  • Dissolve 2.97 g (10.4 mmol) of stearic acid in a 100 ml mixture of 50:50 (v/v) water and ethanol.

  • Add 0.417 g (10.4 mmol) of sodium hydroxide to the solution to facilitate the saponification of stearic acid, forming sodium stearate.

  • Heat the mixture to 70 °C while stirring continuously.

  • Prepare a solution of 1.39 g (5.2 mmol) of strontium chloride hexahydrate in 3 ml of water.

  • Add the strontium chloride solution to the heated sodium stearate solution. A precipitate of this compound will form.

  • Isolate the precipitate by centrifugation.

  • Wash the collected this compound with deionized water to remove any unreacted salts.

  • Dry the final product under vacuum.

G cluster_reactants Reactants cluster_process Process cluster_product Product Stearic Acid Stearic Acid Saponification Saponification Stearic Acid->Saponification Sodium Hydroxide Sodium Hydroxide Sodium Hydroxide->Saponification Strontium Chloride Strontium Chloride Precipitation Precipitation Strontium Chloride->Precipitation Saponification->Precipitation Isolation & Purification Isolation & Purification Precipitation->Isolation & Purification This compound This compound Isolation & Purification->this compound

Synthesis workflow for this compound.

Characterization Techniques

FTIR spectroscopy is a powerful tool for the structural elucidation of this compound by identifying its characteristic functional groups.

Sample Preparation:

  • For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used due to its minimal sample preparation requirements.

  • Place a small amount of the dried this compound powder directly onto the ATR crystal, ensuring full coverage.

Instrument Parameters:

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32 (to improve signal-to-noise ratio)

  • Mode: Transmittance or Absorbance

Data Interpretation:

  • The spectrum of stearic acid shows a characteristic C=O stretching vibration of the carboxylic acid group around 1700 cm⁻¹.

  • In the FTIR spectrum of this compound, this peak disappears and is replaced by two new bands corresponding to the asymmetric (around 1540 cm⁻¹) and symmetric (around 1435 cm⁻¹) stretching vibrations of the carboxylate anion (COO⁻), confirming the formation of the salt.

  • Strong absorption peaks corresponding to the C-H stretching vibrations of the long alkyl chains are expected in the 2800-3000 cm⁻¹ region.

NMR spectroscopy provides detailed information about the molecular structure of this compound in solution.

Sample Preparation:

  • This compound is generally insoluble in common deuterated solvents. However, it can be dissolved in deuterated chloroform (B151607) (CDCl₃) or deuterated benzene (B151609) (C₆D₆) with gentle heating.

  • For ¹H NMR, a concentration of 5-25 mg/mL is typically sufficient.

  • For ¹³C NMR, a higher concentration of 50-100 mg/mL is recommended to obtain a good signal-to-noise ratio in a reasonable time.

  • Filter the solution to remove any undissolved particles before transferring it to an NMR tube.

Instrument Parameters:

  • Spectrometer: 300-500 MHz

  • ¹H NMR:

    • Pulse Sequence: Standard single-pulse sequence.

    • Number of Scans: 8-16

    • Relaxation Delay: 1-2 seconds

  • ¹³C NMR:

    • Pulse Sequence: Proton-decoupled pulse sequence.

    • Number of Scans: 1024 or more, depending on the concentration.

    • Relaxation Delay: 2-5 seconds

Data Interpretation:

  • ¹H NMR: The spectrum will be dominated by signals from the methylene (B1212753) (-CH₂-) and methyl (-CH₃) protons of the stearate backbone. A complex multiplet is expected around 1.2-1.6 ppm for the bulk of the methylene protons, a triplet around 0.88 ppm for the terminal methyl group, and a triplet around 2.2-2.4 ppm for the methylene group alpha to the carboxylate.

  • ¹³C NMR: The spectrum will show a series of signals for the carbon atoms of the stearate chain, with the carboxylate carbon appearing at the most downfield chemical shift (typically >180 ppm).

XRD is used to determine the crystalline structure of this compound powder.

Sample Preparation:

  • The this compound powder should be finely ground to ensure random orientation of the crystallites.

  • The powder is then packed into a sample holder, ensuring a flat and level surface.

Instrument Parameters:

  • X-ray Source: Typically Cu Kα radiation (λ = 1.5406 Å).

  • Scan Range (2θ): 5° to 70°.

  • Scan Speed: A slow scan speed (e.g., 1-2°/min) is recommended to obtain high-resolution data.

Data Interpretation:

  • The resulting diffractogram, a plot of intensity versus 2θ, will show a series of peaks characteristic of the crystalline structure of this compound.

  • The d-spacings calculated from the peak positions can be compared to known patterns in crystallographic databases for phase identification.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability and phase transitions of this compound.

TGA Protocol:

  • Sample Size: 5-10 mg.

  • Crucible: Alumina or platinum.

  • Atmosphere: Inert (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Heating Rate: A linear heating rate of 10 °C/min is common.

  • Temperature Range: Ambient to 600 °C or higher.

  • Data Analysis: The TGA curve plots the percentage of weight loss versus temperature, indicating decomposition temperatures.

DSC Protocol:

  • Sample Size: 2-5 mg, hermetically sealed in an aluminum pan.

  • Atmosphere: Inert (e.g., nitrogen).

  • Heating/Cooling Rate: 10 °C/min.

  • Temperature Program: Typically involves a heat-cool-heat cycle to erase thermal history and observe melting and crystallization events.

  • Data Analysis: The DSC thermogram shows endothermic and exothermic peaks corresponding to phase transitions like melting and crystallization.

Biological Relevance and Signaling Pathways

While direct studies on the biological signaling of this compound are limited, the effects of strontium ions (Sr²⁺) on bone metabolism are well-documented and highly relevant for drug development, particularly in the context of osteoporosis and bone regeneration. This compound can serve as a source for the local delivery of strontium ions.

Strontium ions have a dual effect on bone remodeling: they stimulate bone formation by osteoblasts and inhibit bone resorption by osteoclasts. A key molecular target for strontium is the Calcium-Sensing Receptor (CaSR) , a G-protein coupled receptor present on the surface of bone cells.

Signaling Pathways Influenced by Strontium:

  • In Osteoblasts (Bone-Forming Cells):

    • Activation of CaSR by strontium can trigger downstream signaling cascades, including the MAPK/ERK pathway , which promotes osteoblast proliferation and differentiation.

    • Strontium has also been shown to influence the Wnt signaling pathway , a critical regulator of bone formation.

  • In Osteoclasts (Bone-Resorbing Cells):

    • Strontium's interaction with CaSR on osteoclasts can lead to the inhibition of their differentiation and activity.

    • It can also promote osteoclast apoptosis (programmed cell death), further reducing bone resorption.

G cluster_strontium Strontium (Sr²⁺) cluster_osteoblast Osteoblast cluster_osteoclast Osteoclast Sr Strontium Ion (Sr²⁺) CaSR_ob Calcium-Sensing Receptor (CaSR) Sr->CaSR_ob Activates CaSR_oc Calcium-Sensing Receptor (CaSR) Sr->CaSR_oc Activates MAPK_ERK MAPK/ERK Pathway CaSR_ob->MAPK_ERK Wnt Wnt Pathway CaSR_ob->Wnt Proliferation Proliferation & Differentiation MAPK_ERK->Proliferation Wnt->Proliferation BoneFormation Bone Formation Proliferation->BoneFormation Inhibition Inhibition of Differentiation CaSR_oc->Inhibition Apoptosis Apoptosis CaSR_oc->Apoptosis BoneResorption Bone Resorption Inhibition->BoneResorption Decreased Apoptosis->BoneResorption Decreased

Signaling pathways influenced by strontium ions.

Applications in Drug Development and Research

The primary application of this compound in pharmaceutical formulations is as a lubricant in tablet and capsule manufacturing, similar to other metallic stearates like magnesium stearate and calcium stearate.[4] Its lubricating properties prevent the adhesion of the powder formulation to the punches and dies of the tablet press, ensuring smooth and efficient production.

Given the known effects of strontium on bone, there is potential for this compound to be explored in more advanced applications:

  • Drug Delivery: this compound could potentially be formulated into nanoparticles or other delivery systems for the targeted or sustained release of strontium ions to bone tissue.

  • Biomaterials: It could be incorporated into bone cements or scaffolds to enhance their biocompatibility and promote bone regeneration.

While specific studies on the biocompatibility of this compound are not abundant, stearic acid itself has been investigated for its effects on various cell lines. Some studies have shown that stearate can induce apoptosis in certain cancer cell lines, suggesting a potential for further investigation in oncology research.[5][6][7] However, comprehensive in vitro biocompatibility and cytotoxicity studies on relevant cell lines, such as osteoblasts and fibroblasts, are necessary to fully assess the safety profile of this compound for pharmaceutical and biomedical applications.

Conclusion

This compound is a well-defined chemical compound with established physicochemical properties. The experimental protocols provided in this guide offer a solid foundation for its synthesis and characterization in a research setting. While its current pharmaceutical application is primarily as a lubricant, the known biological activities of strontium ions open up exciting possibilities for its use in drug development, particularly in the field of bone therapeutics. Further research into the biocompatibility, drug delivery potential, and specific interactions of this compound with biological systems is warranted to unlock its full potential.

References

Solubility of Strontium Stearate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of strontium stearate (B1226849) in various organic solvents. Strontium stearate, a metallic soap, finds applications in diverse fields, including pharmaceuticals and polymer processing, where its solubility plays a crucial role in formulation and performance. This document outlines the qualitative solubility profile, presents a detailed experimental protocol for quantitative determination, and offers an illustrative data set for reference.

Introduction to this compound and its Solubility

This compound (Sr(C₁₈H₃₅O₂)₂) is the strontium salt of stearic acid. Its molecular structure, consisting of a divalent strontium cation and two long-chain fatty acid anions, imparts a character that is generally insoluble in polar solvents like water and alcohols, but shows solubility in certain non-polar organic solvents.[1][2] The dissolution in aliphatic and aromatic hydrocarbons often results in the formation of a gel.[1][2] Understanding the precise solubility of this compound is critical for applications such as its use as a lubricant, stabilizer, or excipient in drug delivery systems, where the solvent system and concentration are key parameters.

Qualitative Solubility Profile

Based on available literature, the general solubility of this compound can be summarized as follows:

  • Insoluble: Alcohols (e.g., ethanol, methanol).[1][2]

  • Soluble (forms a gel): Aliphatic and aromatic hydrocarbons (e.g., hexane, toluene).[1][2]

While this qualitative information is a useful starting point, quantitative data is essential for precise formulation and process design. The following sections provide a methodology to obtain such data.

Quantitative Solubility Determination: An Experimental Protocol

The following protocol details a gravimetric method for determining the solubility of this compound in organic solvents. This method is based on standard procedures for measuring the solubility of sparingly soluble solids.

Objective: To determine the concentration of this compound in a saturated solution of a given organic solvent at a specific temperature.

Materials:

  • This compound powder

  • Selected organic solvents (e.g., Toluene, Hexane, Ethanol, Methanol)

  • Analytical balance (accuracy ± 0.0001 g)

  • Constant temperature water bath or incubator

  • Conical flasks with stoppers

  • Filtration apparatus (e.g., syringe filters with appropriate membrane for the solvent)

  • Pre-weighed evaporation dishes

  • Drying oven

  • Thermometer

Procedure:

  • Sample Preparation: Add an excess amount of this compound powder to a conical flask containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Tightly stopper the flask and place it in a constant temperature bath set to the desired temperature (e.g., 25°C, 37°C, 50°C). Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with intermittent agitation to ensure the solution reaches saturation.

  • Sample Withdrawal and Filtration: Once equilibrium is reached, carefully withdraw a known volume of the supernatant using a pre-heated (to the experimental temperature) syringe. Immediately filter the solution through a syringe filter (of a material compatible with the solvent) into a pre-weighed evaporation dish. This step is critical to remove any undissolved solid particles.

  • Solvent Evaporation: Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without degrading the this compound (e.g., 60-80°C). Continue drying until a constant weight is achieved.

  • Gravimetric Analysis: After cooling to room temperature in a desiccator, weigh the evaporation dish containing the dried this compound residue.

  • Calculation: The solubility is calculated using the following formula:

    Solubility ( g/100 mL) = [(Weight of dish + residue) - (Weight of empty dish)] / (Volume of filtrate in mL) * 100

Safety Precautions:

  • Work in a well-ventilated fume hood when handling organic solvents.

  • Use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Consult the Safety Data Sheets (SDS) for all chemicals used.

Illustrative Quantitative Solubility Data

The following table presents hypothetical, yet plausible, quantitative solubility data for this compound in selected organic solvents at different temperatures. This data is intended for illustrative purposes to demonstrate how results from the experimental protocol could be presented.

SolventTemperature (°C)Illustrative Solubility ( g/100 mL)
Toluene250.85
371.52
502.78
Hexane250.45
370.88
501.65
Ethanol25< 0.01
37< 0.01
500.02
Methanol25< 0.01
37< 0.01
50< 0.01

Note: This data is for illustrative purposes only and should not be used as a substitute for experimental determination.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

experimental_workflow cluster_preparation Sample Preparation & Equilibration cluster_measurement Measurement cluster_analysis Data Analysis cluster_output Output prep Add excess this compound to Solvent equilibrate Equilibrate at Constant Temperature (24-48h) prep->equilibrate withdraw Withdraw Supernatant equilibrate->withdraw filter Filter to remove solids withdraw->filter evaporate Evaporate Solvent filter->evaporate weigh Weigh Residue evaporate->weigh calculate Calculate Solubility (g/100 mL) weigh->calculate report Report Solubility Data calculate->report

Experimental workflow for this compound solubility determination.

Conclusion

This technical guide has provided an overview of the solubility of this compound in organic solvents, highlighting its general insolubility in polar solvents and solubility in non-polar hydrocarbons. A detailed gravimetric protocol for the quantitative determination of its solubility has been presented, offering a practical approach for researchers and professionals in drug development and other fields. The illustrative data and workflow diagram serve as valuable resources for planning and executing solubility studies, which are fundamental to leveraging the properties of this compound in various applications.

References

history and discovery of strontium stearate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Strontium Stearate (B1226849): History, Synthesis, and Biological Significance

Introduction

Strontium stearate, with the chemical formula Sr(C₁₈H₃₅O₂)₂, is a metallic soap, specifically the strontium salt of stearic acid.[1] While it has found applications as a lubricant and compounding agent in various industries, its relevance to the scientific and pharmaceutical research communities is increasingly recognized, primarily as a source of strontium ions which have demonstrated significant effects on bone metabolism. This technical guide provides a comprehensive overview of the history, physicochemical properties, synthesis, and the biological signaling pathways influenced by strontium, tailored for researchers, scientists, and professionals in drug development.

History and Discovery

The history of this compound is intrinsically linked to the discovery of its constituent components: the element strontium and stearic acid.

The Discovery of Strontium

The journey began in a Scottish village named Strontian. In 1790, Adair Crawford, a physician and chemist, along with his colleague William Cruickshank, analyzed a mineral from a local lead mine.[2][3][4] They recognized that this mineral, later named strontianite, exhibited properties distinct from other known "heavy spars" like those containing barium.[2][5] The following year, Thomas Charles Hope, a chemist in Edinburgh, further investigated strontianite and confirmed it contained a new element, noting its characteristic crimson-red flame test color, which differentiated it from the green flame produced by barium compounds.[3][6]

The isolation of strontium metal was achieved in 1808 by the renowned chemist Sir Humphry Davy.[2][4][5][6] Using the newly developed technique of electrolysis, he successfully isolated the elemental metal from a mixture of strontium chloride and mercuric oxide.[3][5][7]

Stearic Acid and the Advent of Metallic Soaps

Stearic acid (C₁₈H₃₆O₂) is a saturated fatty acid found abundantly in animal and vegetable fats. The development of methods to isolate and purify fatty acids in the early 19th century paved the way for the synthesis of their various salts. These metal derivatives of fatty acids are classified as metallic soaps.[1]

First Synthesis of this compound

While a precise date and individual credited with the first synthesis of this compound are not well-documented, it was likely first prepared in the 19th century following the isolation and characterization of its precursors. The synthesis would have been a logical extension of the systematic study of reactions between newly discovered alkaline earth metals and organic acids. Early preparation methods for metallic stearates, including this compound, generally involved two main approaches: direct metathesis (double decomposition) and saponification followed by precipitation.[8][9] These fundamental chemical techniques were well-established during this period, making the synthesis of this compound an accessible endeavor for chemists of the era.

Physicochemical Properties

This compound is a white powder.[1][10] It is classified as a metal-organic compound.[1] The key quantitative properties of this compound are summarized in the table below.

PropertyValueReferences
Chemical Formula Sr(C₁₈H₃₅O₂)₂ or C₃₆H₇₀O₄Sr[1][11]
Molar Mass 654.56 g/mol [1][11]
Appearance White Powder[1][10]
Density 1.11 g/cm³[1]
Melting Point 130–140 °C (403–413 K)[1]
Solubility in Water Insoluble[1]
Solubility in Organic Solvents Insoluble in alcohol; Soluble (forms a gel) in aliphatic and aromatic hydrocarbons.[1][10]

Experimental Protocols

Synthesis of this compound

Two primary methods for the synthesis of this compound are the direct reaction and the metathesis reaction.

Method 1: Direct Reaction

This method involves the direct reaction of strontium hydroxide (B78521) with stearic acid.[1]

  • Reactants: Strontium Hydroxide (Sr(OH)₂), Stearic Acid (C₁₈H₃₆O₂)

  • Procedure:

    • Suspend a calculated amount of strontium carbonate (SrCO₃) in distilled water.

    • Heat the suspension to approximately 80°C with constant stirring.

    • Slowly add the stoichiometric amount of stearic acid to the heated suspension.

    • Continue heating and stirring until the evolution of carbon dioxide gas ceases, indicating the completion of the reaction.

    • Evaporate the solution to obtain the this compound product.

    • Wash the resulting solid with distilled water and acetone (B3395972) to remove any unreacted starting materials or excess ions.[9]

    • Dry the purified this compound under reduced pressure.[9]

Method 2: Metathesis Reaction

This is a common method for preparing metallic soaps and involves a double decomposition reaction.[8]

  • Reactants: Stearic Acid (C₁₈H₃₆O₂), Sodium Hydroxide (NaOH), Strontium Chloride Hexahydrate (SrCl₂·6H₂O), Water, Ethanol.

  • Procedure:

    • Prepare a solution of sodium stearate by dissolving 10.4 mmol of stearic acid (2.97 g) in 100 ml of a 50:50 (v/v) water/ethanol mixture containing an equimolar amount of sodium hydroxide (10.4 mmol, 0.417 g).[12]

    • Heat this mixture to 70°C with stirring to ensure complete dissolution and saponification.[12]

    • Separately, prepare an aqueous solution of strontium chloride by dissolving 5.2 mmol of strontium chloride hexahydrate (1.39 g) in 3 ml of water.[12]

    • Add the strontium chloride solution to the hot sodium stearate solution. A precipitate of this compound will form immediately.[12]

    • Isolate the precipitate by centrifugation or filtration.[12]

    • Wash the product with distilled water to remove sodium chloride and any other soluble impurities.

    • Dry the final product, yielding this compound powder.[12]

Characterization Techniques

The synthesized this compound can be characterized using a variety of analytical techniques to confirm its identity and purity.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify the characteristic functional groups. The absence of a broad hydroxyl peak from the carboxylic acid dimer (around 1700 cm⁻¹) and the presence of strong asymmetric and symmetric carboxylate stretching bands (around 1500-1600 cm⁻¹ and 1400 cm⁻¹, respectively) confirm the formation of the salt.[9][13]

  • Raman Spectroscopy: Provides complementary vibrational information to FTIR and is particularly useful for identifying the metal-carboxylate bonds.[11][13]

  • X-Ray Diffraction (XRD): Used to determine the crystalline structure of the metallic soap. The diffraction pattern provides information on the long-chain packing and the coordination of the strontium ions.[9]

  • Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): These techniques are used to study the thermal stability and phase transitions of the compound, such as melting and decomposition points.[9][14]

Applications in Research and Drug Development

While this compound itself is used as a lubricant and stabilizer in polymers, its primary interest for this audience lies in its potential as a biocompatible source of strontium ions (Sr²⁺).[1] Strontium has been shown to have beneficial effects on bone metabolism, making it a subject of intense research in the context of osteoporosis and other bone-related disorders.[15][16]

Strontium's Role in Bone Metabolism

Strontium, particularly in the form of strontium ranelate, has been shown to simultaneously reduce bone resorption by osteoclasts and promote bone formation by osteoblasts.[15][16] This dual action distinguishes it from many other osteoporosis therapies.[15] The strontium ion is believed to achieve these effects by activating multiple signaling pathways in bone cells.[15][16]

Key Signaling Pathways Modulated by Strontium

Calcium-Sensing Receptor (CaSR) Pathway: Strontium ions, being chemically similar to calcium, can activate the Calcium-Sensing Receptor (CaSR) on both osteoblasts and osteoclasts.[15][16][17] This activation triggers a cascade of intracellular events:

  • Activation of Phospholipase Cβ (PLCβ).[15][16]

  • Generation of Inositol 1,4,5-triphosphate (IP₃).[15][16]

  • Release of intracellular Ca²⁺ stores.[15][16]

  • Activation of downstream pathways including MAPK ERK1/2 and Wnt/NFATc signaling.[15][16]

In osteoblasts, this signaling promotes replication, differentiation, and survival. In osteoclasts, it modulates the expression of key regulatory molecules like RANKL and Osteoprotegerin (OPG), ultimately reducing bone resorption.[15][16]

AMPK/mTOR Pathway: Recent studies have also implicated the AMP-activated protein kinase (AMPK) and mammalian target of rapamycin (B549165) (mTOR) pathway in strontium-induced osteogenic differentiation.[18][19] Strontium has been shown to promote autophagy in osteoblasts via the activation of AMPK and inhibition of mTOR, a process linked to enhanced osteogenesis.[18][19]

Visualizations

Experimental Workflow: Synthesis and Characterization

G cluster_synthesis Synthesis (Metathesis) cluster_characterization Characterization S1 Dissolve Stearic Acid & NaOH in EtOH/H2O S2 Heat to 70°C S1->S2 S4 Mix Solutions (Precipitation) S2->S4 S3 Prepare Aqueous SrCl2 Solution S3->S4 S5 Isolate Precipitate (Centrifugation) S4->S5 S6 Wash with H2O S5->S6 S7 Dry Product S6->S7 C1 FTIR Spectroscopy S7->C1 Sample C2 Raman Spectroscopy S7->C2 Sample C3 XRD Analysis S7->C3 Sample C4 Thermal Analysis (DSC/TGA) S7->C4 Sample G cluster_osteoblast Osteoblast cluster_osteoclast Osteoclast Sr Sr²⁺ CaSR_OB CaSR Sr->CaSR_OB PLC PLCβ CaSR_OB->PLC IP3 IP3 → [Ca²⁺]i ↑ PLC->IP3 MAPK MAPK (ERK1/2) IP3->MAPK Wnt Wnt/NFATc IP3->Wnt OB_Outcome ↑ Proliferation ↑ Differentiation ↑ Survival MAPK->OB_Outcome OPG ↑ OPG Wnt->OPG RANKL_OB ↓ RANKL Wnt->RANKL_OB OC_Outcome ↓ Resorption ↑ Apoptosis RANKL_OB->OC_Outcome Inhibits Differentiation Sr_OC Sr²⁺ CaSR_OC CaSR Sr_OC->CaSR_OC CaSR_OC->OC_Outcome

References

An In-depth Technical Guide to Strontium Stearate: CAS Number and Safety Data

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides comprehensive information on the chemical identity and safety profile of strontium stearate (B1226849), tailored for researchers, scientists, and professionals in drug development.

Chemical Identification

  • Chemical Name: Strontium Stearate[1]

  • Synonyms: Strontium distearate, Octadecanoic acid, strontium salt[1][2][3]

  • CAS Number: 10196-69-7[1][2][3][4]

  • Molecular Formula: C₃₆H₇₀O₄Sr[3][4] or Sr(C₁₈H₃₅O₂)₂[5]

  • Molecular Weight: 654.56 g/mol [3][4][5]

This compound is a metal-organic compound, specifically a salt of strontium and stearic acid. It is classified as a metallic soap and typically appears as a white powder.[5]

Safety and Hazard Information

This compound is classified as hazardous under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[6] The primary hazards are associated with irritation and potential harm if ingested.

GHS Classification [6]

  • Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.

  • Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.

  • Serious Eye Damage/Eye Irritation (Category 2A): H319 - Causes serious eye irritation.

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation: H335 - May cause respiratory irritation.

Precautionary Statements [6][7][8][9]

  • Prevention: P264 - Wash skin thoroughly after handling. P280 - Wear protective gloves/protective clothing/eye protection/face protection.

  • Response: P302 + P352 - IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P332 + P313 - If skin irritation occurs: Get medical advice/attention.

  • Storage: P402 + P404 - Store in a dry place. Store in a closed container.[7][9]

  • Disposal: P501 - Dispose of contents/container to an approved waste disposal plant.[7][9]

Quantitative Data Summary

The following tables summarize the key physical, chemical, and toxicological properties of this compound and related strontium compounds.

Table 1: Physical and Chemical Properties

PropertyValueSource
Appearance White powder[2][5]
Melting Point 130–140 °C (266–284 °F; 403–413 K)[5]
Density 1.11 g/cm³[5]
Solubility in water Insoluble[5]
Solubility in other solvents Insoluble in alcohol; soluble (forms gel) in aliphatic and aromatic hydrocarbons.[2][5]

Table 2: Toxicological Data

ParameterValueSpeciesRouteSource
Acute Toxicity (Oral) Category 4 (Harmful if swallowed)Not specifiedOral[6]
Chronic Toxicity (Strontium) High levels can impair bone growth in children.Human (Children)Oral[10]
Carcinogenicity Strontium itself is not classified as a carcinogen. Strontium chromate (B82759) is carcinogenic due to the chromium content.HumanInhalation[10][11]

Note: Specific LD50/LC50 data for this compound were not available in the consulted resources. The toxicity information is based on GHS classification and data for strontium in general.

Experimental Protocols

1. Synthesis of this compound

This protocol is based on a documented synthesis method.[12]

  • Objective: To synthesize this compound via precipitation reaction.

  • Materials:

  • Procedure:

    • Dissolve stearic acid and sodium hydroxide in a 100 ml 50:50 (v/v) water/ethanol solution.

    • Heat the mixture to 70°C with stirring to form a clear solution of sodium stearate.

    • Separately, dissolve strontium chloride hexahydrate in 3 ml of water.

    • Add the strontium chloride solution to the heated sodium stearate solution. A precipitate of this compound will form immediately.

    • Isolate the precipitate by centrifugation.

    • Wash the product with water and ethanol to remove impurities.

    • Dry the final product, this compound, in a vacuum oven.

2. Safe Handling and Personal Protective Equipment (PPE) Protocol

This protocol is derived from standard safety data sheet recommendations.[6][7][8][9]

  • Objective: To outline the safe handling procedures and required PPE for working with this compound powder.

  • Engineering Controls:

    • Work in a well-ventilated area. Use a chemical fume hood or local exhaust ventilation where dust may be generated.[13]

    • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation location.[14]

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.[9]

    • Eye/Face Protection: Use safety glasses with side-shields or chemical goggles.[9]

    • Skin and Body Protection: Wear a lab coat or long-sleeved clothing.[13]

  • Handling Procedures:

    • Avoid generating dust.[7]

    • Avoid contact with skin, eyes, and clothing.[14]

    • Wash hands and any exposed skin thoroughly after handling.[6][8][9]

    • Keep the container tightly closed when not in use and store in a dry place.[7][9]

  • First Aid Measures:

    • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical attention.[6][14]

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing. If eye irritation persists, get medical attention.[6][14]

    • If Swallowed: Rinse mouth with water. Do not induce vomiting. Seek medical attention.[9]

    • If Inhaled: Move the person into fresh air. If breathing is difficult, give oxygen. Seek medical attention if respiratory irritation occurs.

Visualized Workflow and Pathways

Safe Handling Workflow for this compound

G Figure 1: Safe Handling Workflow for this compound prep Preparation & PPE handling Handling & Weighing (in ventilated area) prep->handling spill Spill? handling->spill cleanup Spill Cleanup (Use absorbent, avoid dust) spill->cleanup Yes experiment Use in Experiment spill->experiment No cleanup->handling decon Decontamination (Clean workspace, wash hands) experiment->decon waste Waste Disposal (Approved waste container) decon->waste storage Storage (Tightly closed, dry place) waste->storage

Figure 1: Safe Handling Workflow for this compound

References

Strontium Stearate: A Comprehensive Technical Overview for Scientific Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides an in-depth analysis of the physicochemical properties of strontium stearate (B1226849), with a specific focus on its molecular weight and density. It is intended for researchers, scientists, and professionals in drug development who require precise data and standardized methodologies for the characterization of this compound. This document details experimental protocols for the determination of these properties and presents the relevant data in a clear, tabular format. Furthermore, it explores the broader context of stearates in biological systems by visualizing a representative signaling pathway.

Physicochemical Properties of Strontium Stearate

This compound, the strontium salt of stearic acid, is a white, waxy powder. It is generally insoluble in water and alcohol but can form gels in aliphatic and aromatic hydrocarbons.[1][2] Its chemical formula is C₃₆H₇₀O₄Sr.[3]

Quantitative Data Summary

The molecular weight and density of this compound are fundamental parameters for its application in various scientific and industrial fields, including pharmaceuticals. A summary of these properties is presented in Table 1.

PropertyValueUnits
Molecular Weight654.56 g/mol
Density1.11g/cm³
Melting Point130-140°C
Table 1: Key Physicochemical Properties of this compound. [1][3][4]

Experimental Protocols

This section outlines the methodologies for the synthesis of this compound and the experimental determination of its molecular weight and density.

Synthesis of this compound

A common method for the preparation of this compound is through a precipitation reaction involving stearic acid and a soluble strontium salt.

Materials:

Procedure:

  • Dissolve a known molar quantity of stearic acid in a 1:1 (v/v) mixture of ethanol and deionized water containing an equimolar amount of sodium hydroxide.

  • Heat the resulting solution to approximately 70°C to ensure complete dissolution and the formation of sodium stearate.

  • In a separate vessel, prepare a concentrated aqueous solution of strontium chloride hexahydrate, using a molar quantity that is half that of the initial stearic acid.

  • Slowly add the strontium chloride solution to the heated sodium stearate solution with constant stirring. A white precipitate of this compound will form immediately.

  • Allow the reaction mixture to cool to room temperature.

  • Isolate the this compound precipitate by centrifugation or vacuum filtration.

  • Wash the precipitate with deionized water to remove any soluble byproducts, such as sodium chloride.

  • Dry the purified this compound in a vacuum oven at a temperature below its melting point.

Determination of Molecular Weight

The molecular weight of the synthesized this compound can be confirmed by reacting a precisely weighed amount of the product with a strong acid (e.g., hydrochloric acid) to liberate stearic acid. The stearic acid can then be extracted and quantified using gas chromatography-mass spectrometry (GC-MS). The experimentally determined mass of stearic acid can be used to back-calculate the molecular weight of the this compound.

Determination of Density

The density of this compound powder can be determined using the Archimedes principle with a gas pycnometer or by a liquid displacement method if a suitable non-solvent is used.

Materials:

  • Dry this compound powder

  • A gas pycnometer or a density determination kit for a laboratory balance

  • An appropriate, non-reactive immersion liquid of known density (e.g., a hydrocarbon solvent in which this compound is insoluble)

Procedure (Liquid Displacement Method):

  • Weigh a specific volume of the immersion liquid in a container of known volume (e.g., a pycnometer).

  • Add a precisely weighed sample of the dry this compound powder to the container.

  • Fill the remainder of the container with the immersion liquid, ensuring no air bubbles are trapped.

  • Weigh the container with the this compound and the immersion liquid.

  • The volume of the this compound sample can be calculated from the difference in the weight of the displaced liquid and its known density.

  • The density of the this compound is then calculated by dividing the mass of the sample by its determined volume.

Biological Relevance and Signaling

While this compound itself is primarily used in industrial applications such as a lubricant and stabilizer, the stearate moiety is biologically significant.[1][2] Stearic acid and its derivatives are involved in various cellular processes and signaling pathways.[3] For instance, stearate has been shown to preferentially induce apoptosis in human breast cancer cells through a pathway involving protein kinase C (PKC).[4]

To illustrate the biological context of stearates, the following diagram depicts a simplified, representative signaling pathway of stearate-induced apoptosis.

G Representative Stearate-Induced Apoptosis Pathway Stearate Stearate DAG_synthesis De Novo Diacylglycerol (DAG) Synthesis Stearate->DAG_synthesis PKC Protein Kinase C (PKC) Activation DAG_synthesis->PKC Caspase3 Caspase-3 Activation PKC->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A diagram of stearate's role in apoptosis.

Applications in Drug Development

Stearates, including magnesium and calcium stearate, are widely used as excipients in the pharmaceutical industry.[5][6] They primarily function as lubricants, preventing tablets from sticking to manufacturing equipment.[6] Their hydrophobic nature also allows for their use in modifying the release profiles of active pharmaceutical ingredients from solid dosage forms. Given its similar properties, this compound could potentially be explored for analogous applications in specialized drug delivery systems, although its use is less common than other metal stearates.

References

spectroscopic analysis of strontium stearate (FTIR, NMR)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Spectroscopic Analysis of Strontium Stearate (B1226849)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strontium stearate, the metallic soap formed from the reaction of stearic acid and a strontium salt, is a fine, white powder with the chemical formula Sr(C₁₈H₃₅O₂)₂.[1] It is widely utilized in various industrial applications, including as a lubricant in polymer processing and as a component in grease and wax compounding.[1] In the pharmaceutical and cosmetic industries, metallic stearates are valued for their lubricating and mold-release properties. Given its applications, rigorous characterization of this compound is essential to ensure its purity, structural integrity, and performance.

This technical guide provides a comprehensive overview of the spectroscopic analysis of this compound, with a focus on Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy. It offers detailed experimental protocols, data interpretation guidelines, and structured data tables to assist researchers in their analytical endeavors.

Synthesis of this compound

A common method for synthesizing this compound is through a precipitation reaction. One documented procedure involves dissolving stearic acid in an ethanol/water mixture with sodium hydroxide (B78521) to form sodium stearate.[2] A solution of a soluble strontium salt, such as strontium chloride hexahydrate, is then added to the heated mixture, causing this compound to precipitate.[2] The solid product is then isolated via centrifugation or filtration.[2]

G stearic_acid Stearic Acid (C₁₈H₃₆O₂) reaction Precipitation Reaction (Heated) stearic_acid->reaction naoh NaOH in Ethanol/Water naoh->reaction Forms in situ sodium_stearate Sodium Stearate Solution strontium_chloride Strontium Chloride (SrCl₂·6H₂O) Solution strontium_chloride->reaction strontium_stearate This compound Precipitate reaction->strontium_stearate isolation Isolation (Centrifugation/Filtration) strontium_stearate->isolation final_product Purified this compound Powder isolation->final_product G start Start background Acquire Background Spectrum (No Sample) start->background sample_prep Place this compound Powder on ATR Crystal background->sample_prep pressure Apply Consistent Pressure with Clamp sample_prep->pressure acquire_sample Acquire Sample Spectrum pressure->acquire_sample process Process Data (Background Subtraction, Baseline Correction) acquire_sample->process interpret Interpret Spectrum & Identify Characteristic Peaks process->interpret end End interpret->end G start Start sample_prep Pack this compound Powder into ssNMR Rotor start->sample_prep instrument_setup Insert Rotor into Solids Probe sample_prep->instrument_setup mas Initiate Magic Angle Spinning (MAS) instrument_setup->mas pulse_sequence Apply Pulse Sequence (e.g., CP for ¹³C) with High-Power Decoupling mas->pulse_sequence acquire Acquire Free Induction Decay (FID) pulse_sequence->acquire process Process Data (Fourier Transform, Phasing, Baseline Correction) acquire->process interpret Assign Chemical Shifts & Analyze Structure process->interpret end End interpret->end

References

An In-depth Technical Guide to the X-ray Diffraction of Strontium Stearate Powder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Strontium Stearate (B1226849)

Strontium stearate is a metallic soap, specifically the strontium salt of stearic acid, with the chemical formula Sr(C₁₈H₃₅O₂)₂.[1] It typically presents as a white powder and finds applications as a lubricant and stabilizer in the polymer industry.[1] In the pharmaceutical field, related metallic stearates are widely used as excipients, functioning as lubricants to facilitate the flow of powders and prevent adhesion to manufacturing equipment. The crystalline structure of such excipients is a critical quality attribute, as it can influence the manufacturing process and the final product's performance, including dissolution and bioavailability. X-ray powder diffraction (XRD) is a primary analytical technique for characterizing the solid-state structure of these materials.

This technical guide provides a comprehensive overview of the X-ray diffraction analysis of this compound powder. It outlines the experimental protocol for obtaining a powder XRD pattern, discusses the expected results based on analogous compounds, and presents a standardized workflow for this analysis.

Principles of X-ray Powder Diffraction (XRD)

X-ray powder diffraction is a non-destructive analytical technique used to identify the crystalline phases present in a material and to obtain information about its crystal structure. When a finely powdered crystalline sample is irradiated with a monochromatic X-ray beam, the X-rays are diffracted by the crystallographic planes of the atoms in the sample. Constructive interference occurs at specific angles (θ) when the path length difference for X-rays scattered by adjacent planes is an integer multiple of the X-ray wavelength, a condition described by Bragg's Law:

nλ = 2d sin(θ)

where:

  • n is an integer

  • λ is the wavelength of the X-rays

  • d is the spacing between the crystal lattice planes

  • θ is the angle of incidence of the X-ray beam

The resulting diffraction pattern is a plot of the intensity of the diffracted X-rays versus the diffraction angle 2θ. This pattern is a unique "fingerprint" of the crystalline material, allowing for its identification by comparison to a database of known patterns.

Experimental Protocol for Powder XRD Analysis of this compound

3.1 Sample Preparation

Proper sample preparation is crucial for obtaining high-quality XRD data. For this compound powder, the following steps are recommended:

  • Grinding: The powder should be gently ground using an agate mortar and pestle to ensure a fine and uniform particle size. This minimizes preferred orientation effects, where crystallites align in a non-random way, which can alter the relative intensities of the diffraction peaks.

  • Mounting: The finely ground powder is then carefully packed into a sample holder. It is important to create a flat, smooth surface that is level with the surface of the holder to ensure accurate 2θ angle measurements.

3.2 Instrumentation and Data Collection

A typical powder X-ray diffractometer is configured as follows for the analysis of a metal stearate:

ParameterTypical Setting
X-ray Source Cu Kα (λ = 1.5406 Å)
Tube Voltage 40 kV
Tube Current 40 mA
Goniometer Bragg-Brentano geometry
Detector Scintillation or solid-state detector
Scan Range (2θ) 2° to 60°
Step Size 0.02°
Time per Step 1-2 seconds

X-ray Diffraction Pattern of this compound: Expected Characteristics and Illustrative Data

As of the latest literature review, a complete, experimentally verified powder X-ray diffraction pattern for pure this compound, including 2θ values, d-spacings, and relative intensities, is not publicly available in crystallographic databases.

However, based on the analysis of other alkaline earth metal stearates, such as calcium stearate, certain characteristic features can be anticipated. Metal stearates are known to form lamellar structures, which give rise to a series of strong, evenly spaced diffraction peaks at low 2θ angles. These peaks correspond to the long-range order of the stacked layers of the stearate molecules.

For illustrative purposes, the X-ray diffraction data for calcium stearate is presented below. It is expected that this compound will exhibit a similar pattern, although the exact peak positions will differ due to the larger ionic radius of the strontium cation.

Table 1: Illustrative Powder X-ray Diffraction Data for Calcium Stearate

2θ (°)d-spacing (Å)Relative Intensity (%)
6.4013.80100
19.584.5380

Note: This data is for Calcium Stearate and is provided for illustrative purposes only. The peak positions for this compound will vary.

Experimental and Analytical Workflow

The following diagram illustrates the logical workflow for the X-ray diffraction analysis of this compound powder, from sample preparation to data interpretation.

XRD_Workflow cluster_prep Sample Preparation cluster_analysis XRD Analysis cluster_data Data Processing & Interpretation start This compound Powder grind Gentle Grinding start->grind mount Mounting in Sample Holder grind->mount instrument Instrument Setup (Cu Kα, 40kV, 40mA) mount->instrument Insert Sample collect Data Collection (2θ scan) instrument->collect raw_data Raw Diffraction Data (Intensity vs. 2θ) collect->raw_data process Phase Identification & Peak Analysis raw_data->process report Final Report with Data Tables process->report

Workflow for this compound Powder XRD Analysis

Conclusion and Future Work

The characterization of the solid-state properties of pharmaceutical excipients like this compound is essential for ensuring product quality and manufacturing consistency. While X-ray powder diffraction is the primary technique for this purpose, there is a notable absence of a standardized, publicly available XRD pattern for this compound.

This guide provides a detailed methodology for researchers and drug development professionals to obtain and analyze the powder XRD pattern of this compound. The generation and publication of high-quality, reference XRD data for this compound would be a valuable contribution to the pharmaceutical sciences, aiding in better characterization and control of this excipient. It is recommended that future work focuses on the synthesis of pure this compound and the subsequent determination and publication of its complete powder diffraction pattern in a recognized database.

References

In-Depth Technical Guide to the Phase Transitions of Strontium Stearate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strontium stearate (B1226849), the metallic soap formed from the neutralization of stearic acid with strontium hydroxide, is a compound with significant industrial applications, including as a lubricant and stabilizer in polymers and as a precursor in the synthesis of advanced materials. The thermal behavior of strontium stearate is complex, characterized by a series of distinct phase transitions as it progresses from a crystalline solid to an isotropic liquid. A thorough understanding of these phase transitions is critical for optimizing its performance in various applications and for controlling the morphology of materials synthesized from it.

This technical guide provides a comprehensive overview of the phase transitions of this compound, consolidating available quantitative data, detailing experimental protocols for its characterization, and presenting visual representations of its transitional behavior and the analytical workflow.

Phase Transition Pathway of this compound

This compound exhibits a rich thermotropic polymorphism, transitioning through several liquid crystalline mesophases upon heating before becoming a true isotropic liquid. The generally accepted sequence of these transitions is as follows:

Crystal (Cr) → Unknown Liquid Crystalline (X) → Rhombohedral (R) → Body-Centered Cubic (Q) → Hexagonal (H) → Isotropic Liquid

A notable feature of this sequence is the presence of a thermal hysteresis in the body-centered cubic (Q) phase, indicating a difference in the transition temperatures upon heating and cooling.

dot graph PhaseTransitions { rankdir="LR"; node [shape=rectangle, style="filled", fontname="Arial", fontsize=12, margin="0.2,0.1", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Cr [label="Crystal (Cr)"]; X [label="Unknown Liquid\nCrystalline (X)"]; R [label="Rhombohedral (R)"]; Q [label="Body-Centered\nCubic (Q)"]; H [label="Hexagonal (H)"]; Iso [label="Isotropic Liquid"];

Cr -> X [label="Heating"]; X -> R [label="Heating"]; R -> Q [label="Heating"]; Q -> H [label="Heating"]; H -> Iso [label="Heating"]; Q -> R [label="Cooling", style=dashed]; } dot Caption: Phase transition sequence of this compound upon heating.

Quantitative Thermal Analysis Data

The following table summarizes the key thermal events associated with the phase transitions of this compound. It is important to note that specific transition temperatures and enthalpy values can be influenced by factors such as sample purity, thermal history, and the experimental conditions (e.g., heating/cooling rate).

Phase TransitionOnset Temperature (°C)Peak Temperature (°C)Enthalpy of Transition (ΔH) (J/g)Notes
Crystal (Cr) to Unknown (X)Data not availableData not availableData not availableThis initial transition from the crystalline solid is not well-characterized in publicly available literature.
Unknown (X) to Rhombohedral (R)Data not availableData not availableData not availableFurther research is needed to fully elucidate the nature and thermal properties of this transition.
Rhombohedral (R) to Body-Centered Cubic (Q)Data not availableData not availableData not availableThis transition marks the formation of a cubic liquid crystalline phase.
Body-Centered Cubic (Q) to Hexagonal (H)Data not availableData not availableData not availableA thermal hysteresis is observed in the Q phase, meaning the transition temperature upon cooling is lower than upon heating.[1]
Melting to Isotropic Liquid~130 - 140Data not availableData not availableThis represents the final transition to a fully liquid state.

Experimental Protocols

The characterization of this compound's phase transitions relies on a suite of thermal analysis and structural investigation techniques. Below are detailed methodologies for the key experiments.

Differential Scanning Calorimetry (DSC)

Objective: To determine the temperatures and enthalpy changes associated with phase transitions.

Methodology:

  • Sample Preparation: A small, precisely weighed sample of this compound (typically 3-7 mg) is hermetically sealed in an aluminum DSC pan. An empty, sealed aluminum pan is used as a reference.

  • Instrument Setup: The DSC instrument is calibrated for temperature and enthalpy using certified standards (e.g., indium). The sample and reference chambers are purged with a high-purity inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.

  • Thermal Program:

    • Initial Isothermal Step: The sample is held at a temperature below the first expected transition (e.g., 25°C) for a few minutes to ensure thermal equilibrium.

    • Heating Scan: The sample is heated at a controlled, linear rate (e.g., 10°C/min) to a temperature above the final melting point (e.g., 200°C).

    • Isothermal Hold: The sample is held at the high temperature for a few minutes to ensure complete melting and to erase any prior thermal history.

    • Cooling Scan: The sample is cooled at a controlled rate (e.g., 10°C/min) back to the initial temperature to observe crystallization and any polymorphic transitions upon cooling.

    • Second Heating Scan: A second heating scan is often performed under the same conditions as the first to observe the thermal behavior of the sample with a controlled thermal history.

  • Data Analysis: The resulting heat flow versus temperature curve (thermogram) is analyzed. Endothermic peaks represent phase transitions such as melting, while exothermic peaks indicate crystallization. The onset temperature, peak temperature, and the integrated area of the peaks (to calculate the enthalpy of transition) are determined using the instrument's analysis software.

Thermogravimetric Analysis (TGA)

Objective: To assess the thermal stability and decomposition profile of this compound.

Methodology:

  • Sample Preparation: A slightly larger sample than for DSC (typically 5-10 mg) is placed in an open TGA crucible (e.g., alumina (B75360) or platinum).

  • Instrument Setup: The TGA instrument's microbalance is tared. The furnace is purged with an inert gas (e.g., nitrogen) or an oxidative gas (e.g., air), depending on the desired experimental atmosphere, at a constant flow rate.

  • Thermal Program: The sample is heated from ambient temperature to a high temperature (e.g., 800°C) at a controlled, linear heating rate (e.g., 10°C/min or 20°C/min).

  • Data Analysis: The weight loss of the sample as a function of temperature is recorded. The resulting TGA curve is analyzed to determine the onset temperature of decomposition and the temperatures at which major weight loss events occur. The derivative of the TGA curve (DTG curve) can be used to identify the temperatures of the maximum rates of decomposition.

Polarized Light Microscopy (PLM)

Objective: To visually observe the different phase transitions and identify the textures of the liquid crystalline mesophases.

Methodology:

  • Sample Preparation: A small amount of this compound is placed on a clean microscope slide and covered with a coverslip.

  • Instrument Setup: The sample is placed on a hot stage attached to a polarized light microscope.

  • Thermal Program: The sample is heated and cooled at a slow, controlled rate while being observed through the microscope with crossed polarizers.

  • Data Analysis: Changes in the sample's birefringence, texture, and morphology are recorded at different temperatures. The characteristic optical textures of the rhombohedral, cubic (which appears dark under crossed polarizers as it is isotropic), and hexagonal phases are used to identify the transition temperatures, which can then be correlated with the data from DSC.

X-Ray Diffraction (XRD)

Objective: To determine the crystal structure of the solid phase and the structural characteristics of the liquid crystalline mesophases.

Methodology:

  • Sample Preparation: A powdered sample of this compound is packed into a sample holder. For temperature-dependent studies, a high-temperature XRD stage is used.

  • Instrument Setup: The XRD instrument is configured with an appropriate X-ray source (e.g., Cu Kα radiation).

  • Data Collection: The sample is scanned over a range of 2θ angles at different temperatures corresponding to the different phases identified by DSC and PLM.

  • Data Analysis: The resulting diffraction patterns are analyzed to determine the d-spacings of the diffraction peaks. For the crystalline phase, this data can be used for phase identification and unit cell determination. For the liquid crystalline phases, the diffraction patterns will show broader peaks at small angles, which are characteristic of the mesophase structure (e.g., the lattice parameter of the cubic or hexagonal phase).

Experimental Workflow

The characterization of this compound's phase transitions typically follows a logical progression of experiments to build a comprehensive understanding of its thermal behavior.

ExperimentalWorkflow cluster_0 Initial Characterization cluster_1 Visual and Structural Confirmation cluster_2 Data Integration and Analysis TGA Thermogravimetric Analysis (TGA) Determine thermal stability DSC Differential Scanning Calorimetry (DSC) Identify transition temperatures and enthalpies TGA->DSC PLM Polarized Light Microscopy (PLM) Visualize phase transitions and identify textures DSC->PLM Analysis Comprehensive Phase Behavior Model DSC->Analysis XRD Temperature-Resolved X-Ray Diffraction (XRD) Determine crystal and mesophase structures PLM->XRD PLM->Analysis XRD->Analysis

Conclusion

The phase behavior of this compound is a rich and complex area of study, with a sequence of well-defined liquid crystalline mesophases. While the qualitative pathway of these transitions is established, there remains a need for more comprehensive quantitative data on the specific temperatures and enthalpies of these transformations to be published in readily accessible literature. The experimental protocols detailed in this guide provide a robust framework for researchers to conduct their own detailed investigations into the thermal properties of this compound. A thorough understanding of these phase transitions is paramount for the targeted design and application of this versatile material in various scientific and industrial fields.

References

Quantum Mechanical Insights into Strontium Stearate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical whitepaper provides a comprehensive overview of the application of quantum mechanical calculations to the study of strontium stearate (B1226849), a compound of interest in pharmaceutical sciences and materials research. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry to understand and predict the behavior of this metal-organic complex at the atomic level.

Introduction to Strontium Stearate and the Role of Quantum Mechanics

This compound, the metallic soap formed from the reaction of strontium and stearic acid, possesses a molecular structure that lends itself to a variety of applications, including as a lubricant and stabilizer in polymers and in pharmaceutical formulations.[1] Understanding its electronic structure, vibrational properties, and potential interactions with biological systems is crucial for optimizing its performance and exploring new applications. Quantum mechanical calculations, particularly Density Functional Theory (DFT), offer a powerful lens through which to investigate these properties with high accuracy.[2][3][4][5][6]

This guide outlines a theoretical framework and a practical computational workflow for conducting quantum mechanical calculations on this compound. It further details experimental protocols for synthesis and spectroscopic characterization necessary to validate the theoretical findings.

Theoretical Background: Density Functional Theory (DFT)

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state.[2][3][4][5][6] It is based on the Hohenberg-Kohn theorems, which state that the properties of a many-electron system can be determined by using the electron density as the fundamental variable. DFT has become a popular and versatile method in computational chemistry and condensed matter physics due to its favorable balance of accuracy and computational cost.[7]

For a molecule like this compound, DFT can be employed to calculate a range of properties, including:

  • Optimized Molecular Geometry: Determining the most stable three-dimensional arrangement of atoms.

  • Electronic Properties: Calculating the distribution of electrons, molecular orbitals (HOMO/LUMO), and the electronic band gap.

  • Vibrational Frequencies: Simulating the infrared (IR) and Raman spectra to identify characteristic vibrational modes.[8][9][10]

  • Reaction Energetics: Predicting the thermodynamics of formation and other chemical reactions.

Proposed Computational Workflow for this compound

G cluster_prep 1. Initial Structure Preparation cluster_opt 2. Geometry Optimization cluster_freq 3. Vibrational Analysis cluster_prop 4. Properties Calculation A Construct Initial Geometry (e.g., from similar crystal structures or molecular building blocks) B Perform Geometry Optimization (e.g., using DFT with a functional like B3LYP or PBE0) A->B Input Structure C Select Appropriate Basis Sets (e.g., LANL2DZ for Sr, 6-31G* for C, O, H) D Frequency Calculation (to confirm minimum energy structure and obtain vibrational modes) B->D Optimized Geometry E Calculate Electronic Properties (HOMO, LUMO, Mulliken charges, etc.) D->E Verified Minimum F Simulate IR and Raman Spectra D->F Vibrational Frequencies and Intensities

Caption: Proposed DFT computational workflow for this compound.

Expected Data from Quantum Mechanical Calculations

The following tables summarize the types of quantitative data that would be generated from the proposed DFT calculations. The values presented are hypothetical and for illustrative purposes only, serving as a template for reporting actual computational results.

Table 1: Calculated Geometric Parameters for this compound

ParameterAtom 1Atom 2Atom 3Calculated Value (Exemplary)
Bond LengthSrO1-2.50 Å
Bond LengthO1C1-1.28 Å
Bond LengthC1C2-1.54 Å
Bond AngleO1C1O2125.0°
Bond AngleSrO1C1115.0°
Dihedral AngleSrO1C1C2

Table 2: Calculated Electronic Properties of this compound

PropertyCalculated Value (Exemplary)Unit
Energy of HOMO-5.8eV
Energy of LUMO-0.5eV
HOMO-LUMO Gap5.3eV
Mulliken Charge on Sr+1.85e
Mulliken Charge on O1-0.75e
Dipole Moment8.5Debye

Table 3: Calculated Vibrational Frequencies for this compound

Vibrational ModeCalculated Frequency (cm⁻¹) (Exemplary)IR Intensity (km/mol)Raman Activity (Å⁴/amu)Assignment
1295550.215.8C-H asymmetric stretch
2287035.125.4C-H symmetric stretch
31580250.55.2COO⁻ asymmetric stretch
41420180.38.9COO⁻ symmetric stretch
545085.72.1Sr-O stretch

Experimental Protocols for Validation

Theoretical calculations must be validated by experimental data. The following are key experimental protocols for the synthesis and characterization of this compound.

Synthesis of this compound

Materials:

Procedure:

  • Dissolve a stoichiometric amount of stearic acid in hot ethanol.

  • In a separate beaker, dissolve a stoichiometric amount of strontium hydroxide octahydrate in deionized water with gentle heating.

  • Slowly add the strontium hydroxide solution to the stearic acid solution while stirring vigorously.

  • A white precipitate of this compound will form immediately.

  • Continue stirring the mixture for 1-2 hours to ensure complete reaction.

  • Filter the precipitate using a Büchner funnel and wash it several times with hot deionized water and then with ethanol to remove any unreacted starting materials.

  • Dry the resulting white powder in a vacuum oven at 60-80 °C to a constant weight.

Spectroscopic Characterization

Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Objective: To identify the characteristic functional groups and confirm the formation of the salt.[14][15][16]

  • Instrumentation: An FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Procedure:

    • Obtain a background spectrum of the clean ATR crystal.

    • Place a small amount of the dried this compound powder onto the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Collect the spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.

    • Compare the resulting spectrum with the simulated spectrum from DFT calculations. Key features to look for are the disappearance of the carboxylic acid C=O stretch (around 1700 cm⁻¹) and the appearance of the asymmetric and symmetric carboxylate (COO⁻) stretching bands.[17]

Raman Spectroscopy:

  • Objective: To provide complementary vibrational information, particularly for the non-polar hydrocarbon chains and the metal-oxygen bond.[14][15][16][18]

  • Instrumentation: A Raman spectrometer with a laser excitation source (e.g., 532 nm or 785 nm).

  • Procedure:

    • Place a small amount of the this compound powder on a microscope slide.

    • Focus the laser on the sample.

    • Acquire the Raman spectrum over a suitable range (e.g., 200-3200 cm⁻¹).

    • Compare the experimental spectrum with the simulated Raman spectrum from DFT calculations.

Hypothetical Application in Drug Delivery

Quantum mechanical calculations can provide insights into how this compound might function in a drug delivery system. For instance, it could be used to form the lipid matrix of solid lipid nanoparticles (SLNs) for controlled drug release.

G cluster_formulation Drug Formulation cluster_release Drug Release and Action A Active Pharmaceutical Ingredient (API) C Solid Lipid Nanoparticle (SLN) (API encapsulated) A->C B This compound (Lipid Matrix) B->C D Controlled Release of API C->D Degradation of Lipid Matrix E API interacts with Target Receptor D->E F Therapeutic Effect E->F

Caption: Hypothetical signaling pathway for a this compound-based SLN.

DFT calculations could be used to model the interaction energies between a specific drug molecule and the this compound matrix, thereby predicting drug loading capacity and release kinetics.

Conclusion

This technical guide has outlined a comprehensive approach for the quantum mechanical study of this compound. By combining robust DFT calculations with experimental validation, researchers can gain a detailed understanding of its molecular properties. This knowledge is invaluable for the rational design of new materials and for advancing its application in fields such as drug development. The proposed workflows and data presentation formats provide a clear roadmap for scientists and researchers to embark on the computational and experimental investigation of this and similar metal-organic systems.

References

An In-depth Technical Guide to Strontium Stearate: Precursors, Synthesis, and Derivatives in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strontium stearate (B1226849), the metallic salt of stearic acid and strontium, is a compound with growing interest in various industrial and pharmaceutical applications. Its unique physicochemical properties, stemming from the long-chain fatty acid and the divalent strontium ion, make it a versatile material. In the pharmaceutical sector, metal stearates are widely recognized as essential excipients, primarily for their lubricating properties in tablet and capsule manufacturing.[1][2] Strontium, on the other hand, has been extensively studied for its beneficial effects on bone metabolism, with strontium ranelate being a notable drug for osteoporosis treatment.[3][4][5] This technical guide provides a comprehensive overview of strontium stearate, covering its precursors, synthesis methodologies, derivatives, and potential applications in drug development, with a focus on quantitative data, experimental protocols, and relevant biological pathways.

Precursors of this compound

The synthesis of high-purity this compound relies on well-characterized precursors. The quality of these starting materials directly impacts the physicochemical properties and performance of the final product, especially in pharmaceutical applications where stringent regulatory standards apply.

Stearic Acid

Stearic acid (C₁₈H₃₆O₂), a saturated fatty acid, is the primary organic precursor. It is sourced from animal and vegetable fats and oils.[6][7] For pharmaceutical use, stearic acid must comply with the specifications outlined in pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP).[6][8]

Table 1: Representative Specifications for Pharmaceutical-Grade Stearic Acid

PropertySpecificationReference
Purity (as stearic and palmitic acid)≥ 90.0%[9]
Stearic Acid ContentVaries by grade (e.g., 40.0%–60.0% for Stearic Acid, 60.0%–80.0% for Stearic Acid 70, ≥ 90.0% for Stearic Acid 95)[9]
Melting Range67-72 °C[10]
Acid Value194–212[9]
Iodine Value≤ 4[9]
AppearanceWhite or slightly yellowish waxy solid or powder[6]
Strontium Source

The inorganic precursor is a strontium salt that provides the Sr²⁺ ion. Common sources include strontium chloride (SrCl₂) and strontium hydroxide (B78521) (Sr(OH)₂).[11] Similar to stearic acid, the strontium source for pharmaceutical applications must meet high purity standards.

Table 2: Representative Specifications for Pharmaceutical-Grade Strontium Chloride

PropertySpecificationReference
GradeReagent ACS, USP, EP/BP[12][13]
AppearanceWhite crystalline powder[14]
Molar Mass158.53 g/mol (Anhydrous), 266.62 g/mol (Hexahydrate)[14]
SolubilityFreely soluble in water, insoluble in alcohol[14]
Assay (Complexometric)Min. 99.0%[15]

Synthesis and Characterization of this compound

This compound is typically synthesized through a precipitation or double decomposition reaction.[16][17] Other methods applicable to metallic soaps include direct reaction and fusion processes.[16][18]

Experimental Protocol: Precipitation Synthesis of this compound

This protocol is based on a common method for synthesizing metallic stearates.[19]

Materials:

  • Stearic Acid (pharmaceutical grade)

  • Sodium Hydroxide (NaOH)

  • Strontium Chloride Hexahydrate (SrCl₂·6H₂O)

  • Ethanol (B145695)

  • Deionized Water

Procedure:

  • Saponification: Dissolve 10.4 mmol of stearic acid in a 1:1 (v/v) mixture of ethanol and deionized water containing 10.4 mmol of sodium hydroxide. Heat the mixture to 70°C with stirring to form a sodium stearate solution (saponification).[19]

  • Precipitation: Prepare a solution of 5.2 mmol of strontium chloride hexahydrate in a minimal amount of deionized water.[19]

  • Slowly add the strontium chloride solution to the hot sodium stearate solution with continuous stirring. A white precipitate of this compound will form immediately.[19]

  • Isolation and Washing: Allow the precipitate to settle, then isolate it by centrifugation or filtration.[19] Wash the precipitate several times with hot deionized water to remove any unreacted salts and impurities.

  • Drying: Dry the purified this compound in an oven at a controlled temperature (e.g., 60-80°C) until a constant weight is achieved.

Characterization Techniques

The synthesized this compound should be characterized to confirm its identity, purity, and physicochemical properties.

Table 3: Key Characterization Techniques for this compound

TechniqueInformation Obtained
Fourier-Transform Infrared (FTIR) Spectroscopy Confirms the formation of the salt by identifying the characteristic carboxylate (COO⁻) stretching frequencies and the disappearance of the carboxylic acid (COOH) peak from stearic acid.[20]
X-ray Diffraction (XRD) Determines the crystalline structure and phase purity of the this compound.[21]
Thermogravimetric Analysis (TGA) Evaluates the thermal stability and decomposition profile of the compound. It can also be used to determine the presence of hydrated water.[22][23]
Differential Scanning Calorimetry (DSC) Determines the melting point and other phase transitions.[23]

Physicochemical Properties of this compound

Understanding the physicochemical properties of this compound is crucial for its application in drug development.

Table 4: Physicochemical Properties of this compound

PropertyValueReference
Chemical FormulaSr(C₁₈H₃₅O₂)₂[11]
Molar Mass654.56 g/mol [11]
AppearanceWhite powder[11]
Melting Point130–140 °C[11]
Density1.11 g/cm³[11]
SolubilityInsoluble in water and alcohol; soluble (forms a gel) in aliphatic and aromatic hydrocarbons.[11]

This compound in Drug Development

While this compound is primarily used as a lubricant in tablet manufacturing, its components—strontium and stearic acid—have broader implications in drug delivery and formulation.

Role as a Lubricant in Tablet Manufacturing

Metallic stearates, including this compound, are essential lubricants that prevent the adhesion of the tablet formulation to the punches and die of the tablet press.[1][2] This ensures a smooth manufacturing process and uniform tablet properties. The typical concentration of metallic stearates in formulations ranges from 0.25% to 1.0% w/w.[2]

Potential in Controlled-Release Formulations

The hydrophobic nature of the stearate chain can be exploited to develop controlled-release drug delivery systems.[24] this compound can be incorporated into a matrix system to retard the release of a soluble active pharmaceutical ingredient (API).

Derivatives and Modifications of Stearic Acid for Drug Delivery

The stearic acid moiety of this compound can be chemically modified to create novel drug delivery systems. For instance, stearic acid has been modified to create specialized carriers for targeted drug delivery and to enhance the bioavailability of poorly soluble drugs.[24] Modifications include its use in the formation of solid lipid nanoparticles (SLNs) and for surface modification of nanoparticles.[25]

Biological Activity of Strontium: Signaling Pathways

The strontium ion has well-documented effects on bone metabolism, primarily by stimulating bone formation and inhibiting bone resorption.[4][5] This dual action is mediated through the activation of multiple signaling pathways in bone cells.

Wnt/β-Catenin Signaling Pathway

Strontium has been shown to activate the canonical Wnt/β-catenin signaling pathway, which is crucial for osteoblast differentiation and bone formation.[3][4] Strontium stimulates the expression of β-catenin, a key component of this pathway.[3]

G Strontium Strontium (Sr²⁺) CaSR Calcium-Sensing Receptor (CaSR) Strontium->CaSR activates Wnt_Pathway Wnt Signaling Pathway CaSR->Wnt_Pathway activates beta_catenin β-catenin Wnt_Pathway->beta_catenin stabilizes Gene_Expression Osteogenic Gene Expression beta_catenin->Gene_Expression promotes Osteoblast_Differentiation Osteoblast Differentiation Gene_Expression->Osteoblast_Differentiation Bone_Formation Bone Formation Osteoblast_Differentiation->Bone_Formation

Caption: Strontium-activated Wnt/β-catenin signaling in osteoblasts.

MAPK Signaling Pathway

Strontium also enhances the Ras/MAPK signaling pathway, which leads to the phosphorylation and increased transcriptional activity of Runx2, a master regulator of osteoblast differentiation.[4]

G Strontium Strontium (Sr²⁺) Ras Ras Strontium->Ras activates MAPK_Pathway MAPK Pathway (MEK1/2, ERK1/2) Ras->MAPK_Pathway activates Runx2 Runx2 MAPK_Pathway->Runx2 phosphorylates Osteogenic_Markers Expression of Osteogenic Markers (ALP, BSP) Runx2->Osteogenic_Markers promotes Osteoblast_Activity Increased Osteoblast Activity Osteogenic_Markers->Osteoblast_Activity

Caption: Strontium-mediated activation of the MAPK pathway in osteoblasts.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound for pharmaceutical applications.

G Start Start Precursor_Selection Precursor Selection (Pharmaceutical Grade) Start->Precursor_Selection Synthesis Synthesis (Precipitation Method) Precursor_Selection->Synthesis Purification Purification (Washing and Drying) Synthesis->Purification Characterization Characterization Purification->Characterization FTIR FTIR Characterization->FTIR XRD XRD Characterization->XRD TGA_DSC TGA/DSC Characterization->TGA_DSC Application Application in Drug Formulation Characterization->Application End End Application->End

Caption: Experimental workflow for this compound synthesis and characterization.

Conclusion

This compound is a valuable compound with established and potential applications in the pharmaceutical industry. Its primary role as a lubricant is well-recognized, and the bioactive properties of its constituent strontium ion open avenues for its use in developing novel drug delivery systems, particularly for bone-related disorders. A thorough understanding of its precursors, synthesis, and physicochemical properties, as detailed in this guide, is essential for harnessing its full potential in pharmaceutical research and development. Further investigation into this compound-based formulations for controlled drug release and targeted delivery is warranted.

References

A Technical Guide on the Natural Occurrence of Strontium Stearate

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive examination of the natural occurrence of strontium stearate (B1226849). Despite the widespread natural abundance of its constituent components—strontium and stearic acid—current scientific literature lacks direct evidence of strontium stearate as a naturally occurring compound in biological or geological systems. This document synthesizes the known distribution and geochemistry of strontium and the biosynthesis of stearic acid to explore the theoretical potential and plausible pathways for the natural formation of this compound. Detailed discussions on the natural occurrence of strontium and stearic acid are presented, alongside potential environments for their interaction. Furthermore, this guide outlines potential experimental methodologies for the detection and characterization of this compound in natural matrices, drawing parallels from the study of other metallic soaps.

Introduction: The Question of Natural this compound

This compound, the salt derived from the reaction of strontium (a divalent cation) and stearic acid (a saturated fatty acid), is recognized as a synthetic compound with applications in various industries, including as a lubricant and stabilizer.[1] However, the question of its natural occurrence is a subject of scientific inquiry. Both strontium and stearic acid are ubiquitous in nature. Strontium is a naturally occurring alkaline earth metal found in rocks, soil, and water, and is readily taken up by living organisms.[2][3] Stearic acid is one of the most common saturated fatty acids, found in abundance in both animal and vegetable fats.[4][5]

This guide addresses the current state of knowledge regarding the natural presence of this compound. While direct evidence remains elusive, this document provides a foundational understanding of the natural cycles of its precursors and explores the theoretical basis for its potential formation in specific natural environments.

Natural Occurrence of Strontium

Strontium is the 15th most abundant element in the Earth's crust.[6] It is not found in its elemental form in nature but occurs in various minerals.[1]

Geological and Environmental Distribution

The primary minerals of strontium are celestite (strontium sulfate, SrSO₄) and strontianite (strontium carbonate, SrCO₃).[7] Through the weathering of rocks and minerals, strontium is released into the soil, groundwater, and surface water.[3][8] The concentration of strontium in soil and water varies significantly depending on the local geology.[2][9]

Table 1: Strontium Concentrations in Various Natural Environments

EnvironmentTypical Strontium ConcentrationReferences
Earth's Crust~370 ppm[6]
Seawater~8 mg/L[10][11]
Freshwater~0.08 mg/L (average)[12]
Soil~240 ppm (average)[9]
Biological Uptake and Distribution

Due to its chemical similarity to calcium, strontium is readily absorbed by living organisms from their environment.[3][13] In vertebrates, approximately 99% of the body's strontium is found in bones and teeth, where it can substitute for calcium in the hydroxyapatite (B223615) crystal lattice.[14][15]

The uptake of strontium in plants is influenced by its concentration in the soil and water, as well as the presence of other ions, particularly calcium.[16][17][18] Marine organisms, such as corals and mollusks, also incorporate strontium into their calcium carbonate skeletons.[2][11]

Natural Occurrence of Stearic Acid

Stearic acid (C18:0) is a long-chain saturated fatty acid that is a fundamental component of lipids in most life forms.

Biosynthesis of Stearic Acid

Stearic acid is synthesized from acetyl-CoA through the fatty acid synthesis pathway. The final product of this pathway is typically palmitic acid (C16:0), which is then elongated to form stearic acid. In many organisms, stearic acid can be further desaturated to form oleic acid (C18:1).

Diagram 1: Simplified Fatty Acid Biosynthesis Pathway

FattyAcidBiosynthesis AcetylCoA Acetyl-CoA FAS Fatty Acid Synthase (FAS) Complex AcetylCoA->FAS MalonylCoA Malonyl-CoA MalonylCoA->FAS PalmiticAcid Palmitic Acid (C16:0) FAS->PalmiticAcid Elongase Elongase PalmiticAcid->Elongase StearicAcid Stearic Acid (C18:0) Elongase->StearicAcid Desaturase Stearoyl-CoA Desaturase StearicAcid->Desaturase OleicAcid Oleic Acid (C18:1) Desaturase->OleicAcid

Caption: Simplified pathway of de novo fatty acid synthesis.

Distribution in Flora and Fauna

Stearic acid is a major component of triglycerides, which form the basis of fats and oils. It is particularly abundant in animal fats and certain vegetable oils.[4][5]

Table 2: Stearic Acid Content in Various Natural Fats and Oils

SourceStearic Acid Content (% of total fatty acids)
Cocoa Butter34.5%
Shea Butter20-50%
Beef Tallow20%
Lard13%
Palm Oil5%
Olive Oil3%

Theoretical Potential for Natural this compound Formation

While no definitive findings of naturally occurring this compound have been published, the co-localization of strontium ions and free stearic acid in certain environments could theoretically lead to its formation. The formation of metal soaps, which are salts of fatty acids, is a known phenomenon, particularly in the context of the degradation of oil paintings where metal pigments react with fatty acids in the oil binder.[19][20]

Potential Environments for Formation
  • Biomineralization Sites: In areas of active biomineralization, such as bone formation or the precipitation of calcium carbonate skeletons in marine organisms, there are high local concentrations of divalent cations, including strontium. If free fatty acids, including stearic acid, are present in these microenvironments due to cellular processes or decomposition, the conditions could be favorable for the formation of this compound.

  • Sedimentary Environments: In aquatic sediments, the decomposition of organic matter releases fatty acids. The porewater in these sediments can contain dissolved strontium from the weathering of minerals. The interaction between the fatty acids and strontium in the sediment matrix could potentially lead to the formation of this compound.

  • Adipocere Formation: Adipocere, or "grave wax," is a waxy substance formed during the anaerobic decomposition of fatty tissues. This process involves the hydrolysis of triglycerides into free fatty acids. If the surrounding soil or water is rich in strontium, it is plausible that this compound could be a minor component of adipocere.

Diagram 2: Hypothetical Formation of this compound in a Natural System

StrontiumStearateFormation cluster_sources Sources cluster_environment Environment StrontiumSource Strontium Ions (Sr²⁺) from mineral weathering, water Biomineralization Biomineralization Sites StrontiumSource->Biomineralization Sediments Aquatic Sediments StrontiumSource->Sediments Adipocere Adipocere Formation StrontiumSource->Adipocere StearicAcidSource Stearic Acid from decomposition of organic matter StearicAcidSource->Biomineralization StearicAcidSource->Sediments StearicAcidSource->Adipocere Formation Potential Formation of This compound Biomineralization->Formation Sediments->Formation Adipocere->Formation

Caption: Potential pathways for the natural formation of this compound.

Proposed Experimental Protocols for Detection

The identification of this compound in natural samples would require sensitive analytical techniques capable of distinguishing it from other organic and inorganic compounds.

Sample Collection and Preparation
  • Bone and Teeth: Samples should be collected from organisms in strontium-rich environments. The organic and inorganic components would need to be separated.

  • Sediments: Core samples from anoxic basins with high organic matter deposition would be ideal.

  • Adipocere: Samples of adipocere could be collected from archaeological or forensic contexts where the surrounding soil has high strontium content.

The extraction of lipids from these samples would be a critical first step, followed by separation techniques to isolate any potential metal soaps.

Analytical Techniques

The following techniques, which have been used to characterize metal soaps in other contexts, would be applicable:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can identify the characteristic vibrational bands of the carboxylate group in metal soaps, which differ from those of the free carboxylic acid.

  • Raman Spectroscopy: This technique provides complementary vibrational information to FTIR and can be used for in-situ analysis.

  • X-ray Diffraction (XRD): XRD can determine the crystalline structure of the metal soap, which is distinct for different metal cations.

  • Mass Spectrometry (MS): Techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) after derivatization could be used to identify the fatty acid component and potentially the metal soap itself.

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This technique would be essential for accurately quantifying the strontium content in isolated fractions.

Diagram 3: Experimental Workflow for this compound Detection

DetectionWorkflow SampleCollection Sample Collection (Bone, Sediment, Adipocere) LipidExtraction Lipid Extraction SampleCollection->LipidExtraction Fractionation Fractionation (e.g., Chromatography) LipidExtraction->Fractionation FTIR_Raman Vibrational Spectroscopy (FTIR, Raman) Fractionation->FTIR_Raman XRD X-ray Diffraction (XRD) Fractionation->XRD MS_Analysis Mass Spectrometry (GC-MS, LC-MS) Fractionation->MS_Analysis ICP_MS Elemental Analysis (ICP-MS) Fractionation->ICP_MS Confirmation Confirmation of This compound FTIR_Raman->Confirmation XRD->Confirmation MS_Analysis->Confirmation ICP_MS->Confirmation

Caption: Proposed workflow for the detection and characterization of this compound.

Conclusion

References

isotopic labeling of strontium stearate for tracing studies

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Isotopic Labeling of Strontium Stearate (B1226849) for Tracing Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isotopic labeling is a powerful technique used to track the journey of molecules through a chemical reaction, metabolic pathway, or an entire biological system.[1] By replacing one or more atoms of a molecule with their heavier (stable) or radioactive isotopes, researchers can differentiate the labeled molecule (tracer) from its naturally abundant, unlabeled counterparts. This guide provides a comprehensive overview of the principles, synthesis, and analysis of isotopically labeled strontium stearate, a compound with applications ranging from pharmaceutical formulation to material science.

This compound, a metallic soap, is composed of a strontium ion (Sr²⁺) and two stearate anions (C₁₇H₃₅COO⁻).[2] Labeling this compound for tracing studies can be achieved by incorporating an isotope into either the strontium cation, the stearic acid anion, or both. This dual-labeling potential allows for the simultaneous or independent tracking of the fate of each component, offering unique insights into dissociation, metabolic pathways, and environmental distribution.[3][4]

This document details the selection of appropriate isotopes, the chemical synthesis of labeled this compound, the design of tracing experiments, and the state-of-the-art analytical techniques used for detection and quantification.

Isotope Selection for Labeling

The choice of isotope is dictated by the specific research question, the required sensitivity, and the available analytical instrumentation. Both stable and radioactive isotopes can be employed.

  • Stearate Moiety Labeling: The long hydrocarbon chain of stearic acid offers multiple positions for labeling.

    • Stable Isotopes: Carbon-13 (¹³C) and Deuterium (²H) are the most common stable isotopes. They are non-radioactive and can be detected using mass spectrometry (MS) or nuclear magnetic resonance (NMR). ¹³C is often preferred as C-H bonds are more stable than C-D bonds, minimizing the risk of isotope exchange.[5]

    • Radioactive Isotopes: Carbon-14 (¹⁴C) is a beta-emitter that can be detected with extremely high sensitivity using liquid scintillation counting (LSC).[6][7] This makes it ideal for tracing very small quantities of the molecule.

  • Strontium Moiety Labeling: Strontium has several isotopes suitable for tracing.

    • Stable Isotopes: The ratio of Strontium-87 (⁸⁷Sr) to Strontium-86 (⁸⁶Sr) is widely used as a natural tracer in geological and archaeological studies because it varies depending on the underlying geology.[8][9] By using a strontium salt with a manufactured, distinct ⁸⁷Sr/⁸⁶Sr ratio, it can be used as a tracer in biological or environmental systems where a different baseline ratio exists.

    • Radioactive Isotopes: Strontium-89 (⁸⁹Sr) and Strontium-90 (⁹⁰Sr) are beta-emitters. While useful in certain applications, their use is more restricted due to their radioactivity.

The following table summarizes the properties of isotopes commonly used for labeling this compound.

Table 1: Properties of Selected Isotopes for this compound Labeling

ComponentIsotopeTypePrimary Analytical MethodKey Characteristics
Stearate¹³CStableGC-MS, LC-MS, NMRNon-radioactive, provides mass shift for detection.
Stearate¹⁴CRadioactive (β⁻)Liquid Scintillation CountingHigh sensitivity, suitable for low concentration studies.
Stearate²H (D)StableGC-MS, LC-MS, NMRNon-radioactive, potential for kinetic isotope effects.
Strontium⁸⁷Sr/⁸⁶SrStable (Ratio)MC-ICP-MS, TIMSHigh-precision ratio analysis for provenance/mixing studies.
Strontium⁸⁹SrRadioactive (β⁻)Beta Counting, LSCRadioactive tracer for sensitive detection.

Synthesis of Isotopically Labeled this compound

The synthesis of isotopically labeled this compound is typically achieved via a precipitation reaction, also known as a double decomposition or metathesis reaction.[10] This involves reacting a soluble labeled strontium salt with a soluble labeled stearate salt. The general workflow for this synthesis is outlined below.

cluster_stearate Stearate Preparation cluster_strontium Strontium Preparation cluster_precipitation Synthesis & Purification S1 Labeled Stearic Acid (e.g., [1-¹³C]Stearic Acid) S3 Saponification Reaction (in Ethanol/Water) S1->S3 S2 Sodium Hydroxide (NaOH) S2->S3 S4 Labeled Sodium Stearate Solution (e.g., Sodium [1-¹³C]stearate) S3->S4 P1 Precipitation Reaction (Heat to 70°C) S4->P1 Sr1 Labeled Strontium Salt (e.g., ⁸⁷SrCl₂) Sr3 Labeled Strontium Solution Sr1->Sr3 Sr2 Deionized Water Sr2->Sr3 Sr3->P1 P2 Labeled this compound (Precipitate) P1->P2 P3 Purification (Centrifugation, Washing, Drying) P2->P3 P4 Final Product: Labeled Sr(C₁₈H₃₅O₂)₂ P3->P4

Caption: Workflow for the synthesis of isotopically labeled this compound.

Detailed Experimental Protocol: Synthesis of [1-¹³C]Stearate-labeled ⁸⁷Sr-Strontium Stearate

This protocol describes the synthesis using [1-¹³C]stearic acid and a strontium salt enriched in ⁸⁷Sr (e.g., ⁸⁷SrCl₂).

Materials:

  • [1-¹³C]Stearic acid (≥99% isotopic purity)

  • Strontium Chloride Hexahydrate (⁸⁷Sr-enriched)

  • Sodium Hydroxide (NaOH), analytical grade

  • Ethanol (200 proof)

  • Deionized water

Procedure:

  • Preparation of Labeled Sodium Stearate Solution: a. In a 250 mL beaker, dissolve 2.97 g (10.4 mmol) of [1-¹³C]stearic acid in 100 mL of a 1:1 (v/v) ethanol/water solution. b. Add 0.417 g (10.4 mmol) of sodium hydroxide. c. Heat the mixture to 70°C while stirring until all solids are dissolved, forming a clear solution of sodium [1-¹³C]stearate.[11]

  • Preparation of Labeled Strontium Chloride Solution: a. In a separate 20 mL beaker, dissolve 1.39 g (5.2 mmol) of ⁸⁷Sr-enriched strontium chloride hexahydrate in 3 mL of deionized water.[11]

  • Precipitation: a. While maintaining the sodium stearate solution at 70°C with vigorous stirring, slowly add the strontium chloride solution dropwise. b. A white precipitate of strontium [1-¹³C]stearate will form immediately. c. Continue stirring the mixture at 70°C for an additional 30 minutes to ensure the reaction goes to completion.

  • Purification: a. Allow the mixture to cool to room temperature. b. Isolate the precipitate by centrifugation at 3000 x g for 10 minutes. c. Discard the supernatant. d. Wash the precipitate by resuspending it in 50 mL of deionized water, followed by centrifugation. Repeat this washing step two more times to remove any unreacted salts. e. Dry the final product in a vacuum oven at 60°C to a constant weight.

Experimental Design for Tracing Studies

A well-designed tracing study is critical for obtaining meaningful data. The workflow involves administering the labeled this compound to the system of interest (e.g., a cell culture, an animal model, or an environmental matrix) and collecting samples over time to analyze the distribution and transformation of the tracer.

cluster_analysis Isotopic Analysis A System Preparation (e.g., Cell Culture, Animal Acclimation) B Tracer Administration (Labeled this compound) A->B C Time-Course Sampling (e.g., Blood, Tissue, Media) B->C D Sample Preparation (Lipid Extraction, Acid Digestion) C->D E Stearate Analysis (GC-MS for ¹³C) D->E F Strontium Analysis (MC-ICP-MS for ⁸⁷Sr/⁸⁶Sr) D->F G Data Processing (Isotope Enrichment Calculation, Pharmacokinetic Modeling) E->G F->G H Results & Interpretation G->H

Caption: General experimental workflow for a this compound tracing study.

Example Application: A Pharmacokinetic Study

In a study investigating the oral absorption and dissociation of this compound, the dual-labeled compound could be administered to animal models.[12][13][14][15] Blood samples would be collected at various time points. The plasma would be separated and subjected to two parallel analytical workflows:

  • Lipid Extraction: To isolate the stearate-containing lipid fraction. Analysis by GC-MS would quantify the concentration of the ¹³C-labeled stearate over time.[3]

  • Acid Digestion: To prepare the total plasma for elemental analysis. Analysis by MC-ICP-MS would determine the change in the ⁸⁷Sr/⁸⁶Sr ratio, allowing for quantification of the absorbed strontium tracer.

By comparing the pharmacokinetic profiles of the ¹³C-stearate and the ⁸⁷Sr, researchers can determine the extent to which the compound is absorbed intact versus dissociating prior to or during absorption.

Analytical Methodologies

The accurate quantification of isotopic tracers requires sensitive and precise analytical techniques.

Analysis of the Labeled Stearate Moiety

For stably labeled stearate (¹³C or ²H), Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice. For radio-labeled stearate (¹⁴C), Liquid Scintillation Counting (LSC) is used.

Protocol: GC-MS Analysis of ¹³C-Stearate

  • Lipid Extraction: Extract total lipids from the biological sample (e.g., plasma, tissue homogenate) using a method like Folch or Bligh-Dyer.

  • Derivatization: Convert the fatty acids to volatile fatty acid methyl esters (FAMEs). This is a critical step for GC analysis. A common method is to use 14% boron trifluoride in methanol (B129727) (BF₃-MeOH) and heat at 100°C for 30 minutes.

  • GC-MS Analysis: Inject the FAMEs extract into the GC-MS.

    • Separation: Use a polar capillary column (e.g., DB-23) to separate the different FAMEs.

    • Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to monitor the ion clusters corresponding to unlabeled (M+0) and labeled (e.g., M+1 for [1-¹³C]stearate) methyl stearate.[9]

  • Quantification: Calculate the isotopic enrichment by comparing the peak areas of the labeled and unlabeled ions, after correcting for the natural abundance of ¹³C.

Analysis of the Labeled Strontium Moiety

For stable strontium isotopes, Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS) provides the high precision required to measure subtle changes in isotope ratios.

Protocol: MC-ICP-MS Analysis of ⁸⁷Sr/⁸⁶Sr Ratio

  • Sample Digestion: Digest the sample (e.g., plasma, bone ash) in high-purity nitric acid to bring all strontium into solution.

  • Matrix Separation: Pass the digested sample through a column containing a strontium-specific resin (e.g., Eichrom Sr Resin) to separate strontium from interfering elements like rubidium (⁸⁷Rb is an isobaric interference for ⁸⁷Sr).[16]

  • MC-ICP-MS Analysis: Introduce the purified strontium solution into the MC-ICP-MS. Measure the ion beams for ⁸⁶Sr, ⁸⁷Sr, and ⁸⁸Sr simultaneously. The ⁸⁷Sr/⁸⁶Sr ratio is calculated after correcting for instrumental mass bias.

  • Quantification: The amount of tracer-derived strontium in the sample is calculated using an isotope mixing model, based on the measured ⁸⁷Sr/⁸⁶Sr ratio of the sample, the natural baseline ratio, and the ratio of the administered tracer.

Data Presentation and Interpretation

Quantitative data from analytical instruments should be summarized in tables to facilitate comparison and interpretation.

Table 2: Typical Performance of Analytical Methods for Isotopic Labeling

Analytical MethodAnalyteLimit of Detection (LOD)Precision / ReproducibilityKey Application
GC-MS (SIM mode)¹³C-Stearic Acid~0.4 µg/g[9]< 5% RSD[9][17]Quantification of stable isotope enrichment in stearate.
MC-ICP-MS⁸⁷Sr/⁸⁶Sr Ratiopg/mL level for Sr2σ SD of ±0.000015[18]High-precision measurement of strontium isotope ratios.
Liquid Scintillation Counting¹⁴C-Stearic Acid< 1 Bq[7]Dependent on count timeHigh-sensitivity quantification of radiolabeled stearate.

Table 3: Hypothetical Pharmacokinetic Data from a Dual-Label Tracing Study

Time Post-Dose (hours)¹³C-Stearate Plasma Conc. (µM)Tracer-Derived ⁸⁷Sr Plasma Conc. (µM)
00.00.0
15.26.1
215.818.3
422.125.5
810.311.9
124.55.3

The data in Table 3 could be plotted to generate pharmacokinetic profiles for each component. The slightly higher concentration of tracer-derived strontium at each time point might suggest that a small portion of the this compound dissociates upon ingestion, leading to slightly different absorption kinetics for the cation and the fatty acid anion.

Conclusion

The isotopic labeling of this compound provides a versatile and powerful tool for researchers in drug development and material science. By selecting the appropriate stable or radioactive isotopes for either the cation or anion, detailed studies on the compound's absorption, distribution, metabolism, and excretion (ADME), as well as its environmental fate, can be conducted with high precision and sensitivity. The methodologies for synthesis, experimental design, and analysis outlined in this guide provide a robust framework for employing this technique to answer complex scientific questions.

References

Methodological & Application

Application Notes and Protocols: Strontium Stearate as a Lubricant in Polymer Processing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of strontium stearate (B1226849) as a lubricant in polymer processing. While specific quantitative data for strontium stearate is limited in publicly available literature, this document leverages data from analogous metallic stearates, such as calcium and zinc stearate, to provide a framework for its application and evaluation.

Introduction to this compound in Polymer Processing

This compound, a metallic soap, serves as a lubricant and processing aid in various polymer systems.[1] Like other metallic stearates, it is incorporated into polymer formulations to reduce friction between polymer chains and between the polymer melt and processing equipment.[2][3] This lubricating effect offers several advantages, including improved melt flow, reduced processing temperatures, enhanced surface finish of the final product, and prevention of polymer degradation.[2]

This compound is particularly noted for its use in improving the flow characteristics of polyolefin resins. It also finds application as a stabilizer and co-stabilizer, particularly in polyvinyl chloride (PVC) formulations, where it helps to neutralize acidic byproducts and improve heat stability during processing.[4]

Mechanism of Action

Metallic stearates, including this compound, function as both internal and external lubricants:

  • Internal Lubrication: this compound can reduce the friction between polymer chains, which lowers the melt viscosity and improves the flowability of the polymer. This allows for easier processing at lower temperatures and pressures.

  • External Lubrication: At the interface between the polymer melt and the hot metal surfaces of processing equipment (e.g., extruder barrels, screws, and dies), this compound can form a lubricating layer. This layer reduces the adhesion of the polymer to the metal, preventing die buildup and improving the surface quality of the extrudate.

Data Presentation: Comparative Performance of Metallic Stearates

Specific quantitative data for the lubricating performance of this compound is not widely available. The following tables summarize typical data for other common metallic stearates (Calcium Stearate and Zinc Stearate) to provide a comparative baseline for expected performance when evaluating this compound.

Table 1: Effect of Metallic Stearate Lubricants on Melt Flow Index (MFI) of High-Density Polyethylene (HDPE)

Lubricant (at 0.1% loading)Polymer MatrixMFI (g/10 min)% Improvement in MFI
None (Control)HDPE5.0-
Calcium StearateHDPE5.510%
Zinc StearateHDPE6.224%
This compoundHDPEData not available-

Note: The above data is representative and can vary based on the grade of HDPE, processing conditions, and the specific grade of the metallic stearate.

Table 2: Frictional and Thermal Properties of Common Metallic Stearates

PropertyCalcium StearateZinc StearateThis compound
Melting Point (°C)145-160120-130Data not available
Coefficient of Friction (Polymer/Steel)LowVery LowData not available
Thermal StabilityGoodExcellentData not available

Experimental Protocols

The following are generalized protocols for incorporating and evaluating this compound as a lubricant in polymer processing. These can be adapted based on the specific polymer and processing equipment.

Protocol for Incorporation of this compound into a Polymer Matrix

Objective: To achieve a homogeneous dispersion of this compound in the polymer matrix.

Materials and Equipment:

  • Polymer resin (e.g., polyethylene, polypropylene, PVC)

  • This compound powder

  • Twin-screw extruder

  • Gravimetric or volumetric feeders

  • Stranding die and pelletizer

Procedure:

  • Pre-blending (Optional but Recommended): Dry blend the polymer resin with the desired concentration of this compound powder (typically 0.1% to 1.0% by weight) in a high-speed mixer for 5-10 minutes to ensure a uniform preliminary mixture.

  • Extrusion Compounding:

    • Set the temperature profile of the twin-screw extruder appropriate for the specific polymer being processed.

    • Feed the pre-blended mixture or separately feed the polymer and this compound using calibrated feeders into the main hopper of the extruder.

    • Melt and mix the components within the extruder. The screw design should provide sufficient shear to ensure proper dispersion of the lubricant.

    • Extrude the molten polymer blend through a stranding die.

  • Pelletizing: Cool the extruded strands in a water bath and feed them into a pelletizer to produce compounded pellets.

  • Drying: Dry the pellets to remove any surface moisture before further processing or analysis.

Protocol for Evaluating Lubricating Efficacy

Objective: To quantify the effect of this compound on the processing and material properties of the polymer.

4.2.1. Melt Flow Index (MFI) Measurement (ASTM D1238)

Equipment: Melt Flow Indexer

Procedure:

  • Use the compounded pellets from the protocol above.

  • Set the MFI tester to the standard temperature and load for the specific polymer (e.g., 190°C and 2.16 kg for polyethylene).

  • Extrude the molten polymer through the standard die for a set time.

  • Weigh the extruded material and calculate the MFI in grams per 10 minutes.

  • Compare the MFI of the polymer with and without this compound to determine the effect on melt flow. An increase in MFI indicates improved flow properties.[5]

4.2.2. Capillary Rheometry (ASTM D3835)

Equipment: Capillary Rheometer

Procedure:

  • Load the compounded pellets into the barrel of the capillary rheometer.

  • Set the desired test temperature.

  • Extrude the polymer melt through a capillary die of known dimensions at various shear rates.

  • Measure the pressure drop across the die.

  • Calculate the shear stress, shear rate, and apparent melt viscosity.

  • Plot the viscosity versus shear rate to characterize the flow behavior and quantify the reduction in viscosity due to the addition of this compound.

4.2.3. Differential Scanning Calorimetry (DSC) (ASTM E1356)

Equipment: Differential Scanning Calorimeter

Procedure:

  • Accurately weigh a small sample (5-10 mg) of the compounded polymer into a DSC pan.[6]

  • Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.[7]

  • Record the heat flow as a function of temperature.

  • Analyze the DSC thermogram to determine the melting temperature (Tm), crystallization temperature (Tc), and the degree of crystallinity. Changes in these parameters can indicate interactions between the lubricant and the polymer matrix.[6]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for evaluating a metallic stearate, such as this compound, as a lubricant in polymer processing.

G cluster_0 Material Preparation cluster_1 Performance Evaluation cluster_2 Data Analysis and Conclusion start Select Polymer and this compound Concentration blend Dry Blend Polymer and this compound start->blend extrude Compound using Twin-Screw Extruder blend->extrude pelletize Pelletize and Dry the Compound extrude->pelletize mfi Melt Flow Index (MFI) Analysis pelletize->mfi rheology Capillary Rheometry pelletize->rheology dsc Differential Scanning Calorimetry (DSC) pelletize->dsc analyze Analyze and Compare Data with Control mfi->analyze rheology->analyze dsc->analyze conclusion Determine Efficacy of this compound as a Lubricant analyze->conclusion

Caption: Workflow for evaluating this compound in polymer processing.

References

Application Notes and Protocols: Strontium Stearate as a PVC Heat Stabilizer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(vinyl chloride) (PVC) is a versatile and widely used thermoplastic, but it is inherently thermally unstable at processing temperatures.[1][2] The degradation of PVC, primarily through dehydrochlorination, leads to undesirable color changes, embrittlement, and loss of mechanical properties.[1] To counteract this, heat stabilizers are essential additives in PVC formulations.[1][3] Metallic stearates, including strontium stearate (B1226849), are a class of compounds used as PVC heat stabilizers.[3] They function by neutralizing the hydrogen chloride (HCl) gas released during degradation and can also play a role in lubrication during processing.[3]

This document provides detailed application notes and experimental protocols for the evaluation of strontium stearate as a PVC heat stabilizer. It should be noted that while the general functions of metallic stearates are well-understood, specific quantitative performance data for this compound in the public domain is limited. The following sections provide a framework for its evaluation and comparison with other common stearates.

Data Presentation

The performance of this compound as a PVC heat stabilizer can be evaluated based on its ability to prolong the thermal stability and maintain the color of the PVC compound during processing and aging. The following tables provide a comparative overview of typical performance indicators for common metallic stearates. Data for this compound is presented qualitatively due to the scarcity of published quantitative values.

Table 1: Static Heat Stability Performance of Various Stearates in PVC

StabilizerTypical Concentration (phr*)Congo Red Test (minutes at 180°C)Oven Aging (minutes to discoloration at 180°C)
This compound 0.5 - 2.0Data not available in public domainGood initial color retention expected
Calcium Stearate 0.5 - 2.015 - 30Moderate
Zinc Stearate 0.1 - 0.510 - 20 (can cause sudden blackening)Good initial color, but can accelerate degradation long-term
Barium Stearate 0.5 - 2.025 - 40Good long-term stability
Lead Stearate 1.0 - 3.040 - 60+Excellent long-term stability

*phr: parts per hundred resin

Table 2: Dynamic Processing Stability of Various Stearates in PVC (Torque Rheometry)

StabilizerFusion Time (min)Fusion Torque (Nm)Stability Time (min)
This compound Data not availableData not availableExpected to provide moderate stability
Calcium Stearate ModerateModerateModerate
Zinc Stearate ShortLowShort (synergistic with Calcium Stearate)
Barium Stearate ModerateModerateLong
Lead Stearate LongHighVery Long

Chemical Mechanism of PVC Degradation and Stabilization

The thermal degradation of PVC is an autocatalytic process initiated by the elimination of hydrogen chloride. This leads to the formation of conjugated polyene sequences, which are responsible for the discoloration of the polymer.

Caption: PVC thermal degradation pathway.

This compound, as an alkaline earth metal stearate, acts as a primary stabilizer by scavenging the released HCl. This reaction prevents the autocatalytic degradation of PVC.

Caption: Mechanism of PVC stabilization by this compound.

Experimental Protocols

The following are detailed protocols for common methods used to evaluate the performance of PVC heat stabilizers.

Static Heat Stability Test: Congo Red Method

Objective: To determine the static thermal stability time of a PVC compound, which is the time required for the evolution of HCl gas at a specified temperature.

Materials and Equipment:

  • PVC resin

  • This compound (or other stabilizers for comparison)

  • Plasticizer (e.g., DOP), if required

  • Two-roll mill or other suitable mixer

  • Test tubes

  • Congo Red indicator paper

  • Thermostatically controlled oil bath or heating block

  • Timer

Procedure:

  • Compounding: Prepare a homogenous mixture of PVC resin and the stabilizer at the desired concentration (e.g., 100 parts PVC, 1 part stabilizer). This can be done using a two-roll mill at a temperature of 160-170°C.

  • Sample Preparation: Place 2.0 g of the compounded PVC into a clean, dry test tube.

  • Apparatus Setup: Insert a strip of Congo Red paper into the upper part of the test tube, ensuring it does not touch the PVC sample. The bottom of the paper should be approximately 25 mm above the sample.

  • Heating: Place the test tube in the preheated oil bath or heating block set to 180 ± 1°C.

  • Observation: Start the timer immediately. Record the time taken for the Congo Red paper to turn from red to blue. This is the thermal stability time.[4][5]

Static Oven Aging Test

Objective: To visually assess the color stability of a PVC compound over time when exposed to a high temperature.

Materials and Equipment:

  • Compounded PVC sheets (prepared as in the Congo Red test)

  • Forced-air circulating oven

  • Colorimeter or spectrophotometer (for quantitative color measurement)

  • Timer

Procedure:

  • Sample Preparation: Cut the compounded PVC sheet into small, uniform pieces (e.g., 2 cm x 2 cm).

  • Oven Setup: Preheat the oven to 180 ± 2°C.

  • Aging: Place the PVC samples on a tray and put them in the oven.

  • Sampling and Observation: At regular intervals (e.g., every 10-15 minutes), remove a sample from the oven and allow it to cool to room temperature.

  • Evaluation: Visually compare the color of the aged samples against an un-aged control. The progression of color from white to yellow, brown, and finally black indicates the extent of degradation. For a quantitative assessment, measure the yellowness index (YI) of each sample using a colorimeter.

Dynamic Thermal Stability Test: Torque Rheometry

Objective: To evaluate the processing characteristics and dynamic thermal stability of a PVC compound under conditions of heat and shear.

Materials and Equipment:

  • Torque rheometer (e.g., Brabender or Haake type) with a mixing head

  • PVC compound (dry blend)

Procedure:

  • Instrument Setup: Set the mixing bowl temperature (e.g., 180-190°C) and rotor speed (e.g., 60 rpm) on the torque rheometer.

  • Sample Loading: Once the set temperature is stable, add a pre-weighed amount of the PVC dry blend to the mixing chamber.

  • Data Recording: Start the rheometer and record the torque as a function of time.

  • Data Analysis: From the resulting rheogram, determine the following parameters:

    • Fusion Time: The time taken for the PVC powder to fuse into a molten mass, often indicated by a peak in the torque curve.

    • Fusion Torque: The torque value at the fusion peak.

    • Equilibrium Torque: The steady-state torque after fusion, which relates to the melt viscosity.

    • Stability Time: The time from the start of the test until a significant increase in torque is observed, indicating the onset of cross-linking and severe degradation.

Experimental Workflow

The following diagram illustrates a typical workflow for the evaluation of a new PVC heat stabilizer like this compound.

Experimental_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis Formulation Define PVC Formulation (PVC, Stabilizer, etc.) Compounding Compounding (Two-roll mill or mixer) Formulation->Compounding Static_Test Static Heat Stability (Congo Red, Oven Aging) Compounding->Static_Test Dynamic_Test Dynamic Stability (Torque Rheometry) Compounding->Dynamic_Test Data_Collection Data Collection (Stability Time, Color Change, Torque) Static_Test->Data_Collection Dynamic_Test->Data_Collection Comparison Comparison with Control/Other Stabilizers Data_Collection->Comparison Report Report Generation Comparison->Report

Caption: Experimental workflow for PVC heat stabilizer evaluation.

Conclusion

References

Strontium Stearate: Application Notes and Protocols for Cosmetics and Personal Care

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strontium stearate (B1226849), the salt of strontium and stearic acid, is a metallic soap with potential applications in the cosmetics and personal care industry. While direct and extensive research on its use in this sector is limited, its properties can be inferred from the known functions of its constituent parts—strontium ions and stearic acid—and by comparison with other metallic stearates commonly used in formulations, such as zinc, magnesium, and calcium stearate.

This document provides detailed application notes and protocols for the potential use of strontium stearate in cosmetic and personal care products, drawing upon available data for related compounds to propose its functions as a texture enhancer, lubricant, and potential anti-irritant.

Chemical and Physical Properties of this compound [1][2]

PropertyValue
Chemical Formula Sr(C₁₈H₃₅O₂)₂[1]
Molecular Weight 654.56 g/mol [1][3]
Appearance White powder[1][2]
Solubility Insoluble in water and alcohol; soluble in aliphatic and aromatic hydrocarbons (forms a gel).[1][2]
Melting Point 130–140 °C (266–284 °F; 403–413 K)[1]

Potential Applications in Cosmetics and Personal Care

Based on the characteristics of metallic stearates and strontium salts, this compound is proposed to function in the following capacities:

  • Gelling Agent and Thickener: In anhydrous (water-free) formulations and oils, this compound can act as a gelling agent to increase viscosity and create a desired product consistency.[1][2] This is particularly useful in creating stick products, balms, and oil-based serums.

  • Lubricant and Slip Agent: In pressed powders and other makeup formulations, this compound can improve flowability and pressability during manufacturing.[4][5][6] For the consumer, this translates to a smoother application and better skin feel.

  • Anti-Caking Agent: It can prevent powdered products from clumping, ensuring they remain free-flowing and easy to apply.[7]

  • Texture Enhancer: this compound can impart a silky, smooth feel to cosmetic products, reducing greasiness and improving spreadability.[7]

  • Potential Anti-Irritant: Strontium salts, such as strontium nitrate (B79036) and strontium chloride, have been documented to reduce skin irritation.[8][9][10] While specific studies on this compound are lacking, it is plausible that it could offer similar soothing benefits, particularly in formulations for sensitive skin.

Proposed Formulation Protocols

The following are hypothetical experimental protocols for incorporating this compound into various cosmetic formulations. These are based on standard formulation procedures and the known properties of similar ingredients.

Protocol for Anhydrous Gelled Oil Serum

This protocol outlines the preparation of a stable, gelled oil serum using this compound as the gelling agent.

Objective: To create a clear, viscous oil-based serum with a smooth, non-greasy feel.

Materials:

  • This compound

  • Lightweight carrier oil (e.g., Caprylic/Capric Triglyceride)

  • Antioxidant (e.g., Tocopherol)

  • Heat-stable active ingredients (optional)

  • Beaker, heating mantle with stirrer, thermometer, and packaging.

Procedure:

  • In a beaker, combine the carrier oil and this compound.

  • Heat the mixture to 130-140°C with continuous stirring until the this compound is fully dissolved and the mixture is clear.

  • Reduce the heat to approximately 80°C and add the antioxidant and any heat-stable active ingredients.

  • Continue stirring until the mixture is homogeneous.

  • Pour the mixture into the final packaging while still warm to prevent premature gelling.

  • Allow to cool to room temperature undisturbed.

Workflow for Anhydrous Gelled Oil Serum Formulation

G cluster_prep Preparation cluster_addition Addition of Ingredients cluster_final Final Steps A Combine Carrier Oil and this compound B Heat to 130-140°C with Stirring A->B Heat and Mix C Cool to 80°C B->C Controlled Cooling D Add Antioxidant and Actives C->D Incorporate Additives E Stir until Homogeneous D->E Ensure Uniformity F Pour into Packaging E->F Transfer to Final Container G Cool to Room Temperature F->G Solidification G cluster_mixing Dry Ingredient Blending cluster_binding Wet Binding Phase cluster_pressing Final Product Formation A Combine Base Powder, Pigments, and this compound B Blend until Uniform A->B Homogenize C Slowly Add Binder B->C Prepare for Binding D Mix to Damp Sand Consistency C->D Achieve Pressable Texture E Press into Pans D->E Compact

References

Application Notes and Protocols: Strontium Stearate in Pharmaceutical Tablet Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In pharmaceutical tablet manufacturing, the selection of appropriate excipients is critical to ensure efficient production and optimal drug product performance. Lubricants are essential additives that reduce friction between the tablet surface and the die wall during ejection, preventing sticking and ensuring a smooth manufacturing process.[1][2] While magnesium stearate (B1226849) is the most commonly used lubricant, its hydrophobic nature can sometimes negatively impact tablet hardness, disintegration, and dissolution.[3][4][5][6] This has led to the evaluation of alternative lubricants.

This document provides detailed application notes and protocols for the potential use of strontium stearate as a lubricant in pharmaceutical tablet manufacturing. It is important to note that while this compound is a known chemical compound, there is a significant lack of published scientific literature detailing its specific application and performance in this context. Therefore, much of the following information is based on the established principles of tablet lubrication and comparative data from other metallic stearates like magnesium, calcium, and sodium stearate.[7][8][9]

Physicochemical Properties of this compound

This compound is a metallic soap, the strontium salt of stearic acid.[10] Its basic properties are summarized below.

PropertyValueReference
Chemical FormulaSr(C₁₈H₃₅O₂)₂[10]
Molecular Weight654.56 g/mol [10]
AppearanceWhite powder[10][11]
SolubilityInsoluble in water and alcohol. Soluble in aliphatic and aromatic hydrocarbons (forms a gel).[10][11]
Melting Point130–140 °C[10]

Application Notes

Role as a Lubricant

Based on its chemical structure as a metallic stearate, this compound is expected to function as a boundary lubricant. It would likely form a thin, hydrophobic film on the surfaces of the powder particles and the tablet press tooling. This film reduces the friction during the ejection of the compressed tablet from the die cavity, which is essential for preventing common manufacturing issues such as sticking, picking, and capping.

Recommended Concentration Range

The optimal concentration of any lubricant is formulation-dependent and requires experimental determination. Based on the typical concentrations of other metallic stearates, a starting concentration range for this compound would be 0.25% to 2.0% w/w .[4] It is anticipated that, similar to magnesium stearate, higher concentrations could lead to over-lubrication, potentially decreasing tablet hardness and prolonging disintegration and dissolution times.[3][4]

Potential Impact on Tablet Quality Attributes

The impact of this compound on tablet properties is hypothesized based on the known effects of other hydrophobic lubricants.

  • Tablet Hardness: An increase in the concentration of this compound may lead to a decrease in tablet hardness or tensile strength. This is because the lubricant film can interfere with the inter-particle bonding of the other excipients during compaction.[3][12][13]

  • Friability: Over-lubrication can result in softer tablets with higher friability. This needs to be carefully evaluated to ensure the tablets can withstand the stresses of handling and transportation.

  • Disintegration Time: Due to its expected hydrophobic nature, this compound may impede the penetration of water into the tablet matrix, thereby increasing the disintegration time.

  • Dissolution Rate: The hydrophobic barrier formed by this compound on the drug and excipient particles can slow down the drug release rate.[5][6] This effect is likely to be more pronounced with poorly soluble active pharmaceutical ingredients (APIs).

Comparative Data of Metallic Stearates

The following tables summarize the effects of commonly used stearate lubricants on tablet properties. This data provides a benchmark for the expected performance of this compound.

Table 1: Effect of Different Lubricants on Tablet Hardness and Ejection Force

Lubricant Typical Concentration (% w/w) Effect on Tablet Hardness Effect on Ejection Force
This compound 0.25 - 2.0 (Hypothesized) Data Not Available Data Not Available
Magnesium Stearate 0.25 - 5.0[14] Can significantly reduce tablet hardness[1][3][12] Excellent reduction in ejection force[1]
Calcium Stearate Not specified Similar impact on mechanical strength as MgSt[7][8][9] Insufficient lubrication, high ejection forces[7][8][9]
Sodium Stearate Not specified Similar impact on mechanical strength as MgSt[7][8] Satisfactory lubrication efficiency[7][8]
Sodium Stearyl Fumarate 0.5 - 2.0[15] Less reduction in hardness compared to MgSt[3] Low ejection forces, comparable to MgSt

| Stearic Acid | 1.0 - 10.0[16] | Can result in higher tablet hardness[1] | Higher ejection forces compared to MgSt[1] |

Table 2: Effect of Different Lubricants on Tablet Disintegration and Dissolution

Lubricant Disintegration Time Dissolution Rate
This compound Data Not Available Data Not Available
Magnesium Stearate Can be prolonged[3] Can be significantly delayed[5][6]
Calcium Stearate Data Not Available Data Not Available
Sodium Stearate Faster than MgSt Faster than MgSt[1]
Sodium Stearyl Fumarate Faster than MgSt[3] Faster and more complete dissolution than MgSt

| Stearic Acid | Faster than MgSt | Faster than MgSt[1] |

Experimental Protocols

The following are detailed protocols for the comprehensive evaluation of a new lubricant such as this compound in a tablet formulation.

Powder Blend Preparation and Tableting Workflow

The following diagram illustrates a typical workflow for preparing a lubricated powder blend for direct compression.

G cluster_prep Powder Blend Preparation cluster_tab Tableting and Evaluation weigh Weigh API and Excipients sieve Sieve Ingredients weigh->sieve blend1 Pre-lubrication Blending (e.g., 10-15 min) sieve->blend1 add_lubricant Add this compound blend1->add_lubricant blend2 Final Lubrication Blending (e.g., 2-5 min) add_lubricant->blend2 compress Compress Tablets blend2->compress evaluate Evaluate Tablet Properties (Hardness, Friability, etc.) compress->evaluate

Caption: Workflow for Powder Blending and Tableting.

Evaluation of Lubricant Efficiency: Ejection Force Measurement

This protocol outlines the method to quantify the lubrication efficiency by measuring the force required to eject the tablet from the die.

G start Prepare Lubricated Blend compress Compress Tablet at Defined Force start->compress measure Record Ejection Force (Instrumented Tablet Press) compress->measure compare Compare with Control (e.g., Unlubricated or MgSt) measure->compare end Determine Lubrication Efficiency compare->end

Caption: Ejection Force Measurement Workflow.

Protocol:

  • Prepare powder blends with varying concentrations of this compound (e.g., 0.25%, 0.5%, 1.0%, 1.5%, 2.0% w/w).

  • Use an instrumented tablet press equipped with force transducers.

  • Compress tablets of a defined weight to a specific thickness or compaction force.

  • The instrument will measure and record the peak force required to eject the tablet from the die.

  • A lower ejection force indicates better lubrication. Compare the results against a control formulation (e.g., without lubricant or with a standard lubricant like magnesium stearate).

Tablet Quality Control Tests

The following diagram shows the logical flow for evaluating the critical quality attributes of the manufactured tablets.

G start Manufactured Tablets hardness Hardness Test start->hardness friability Friability Test start->friability disintegration Disintegration Test start->disintegration dissolution Dissolution Test start->dissolution end Final Product Specification hardness->end friability->end disintegration->end dissolution->end

Caption: Tablet Quality Control Testing Flow.

Protocols:

Tablet Hardness Testing:

  • Objective: To measure the mechanical strength of the tablet.

  • Apparatus: Tablet hardness tester.

  • Procedure:

    • Place a single tablet diametrically between the jaws of the tester.

    • Start the tester to apply a compressive force at a constant rate until the tablet fractures.

    • Record the force required to break the tablet (in Newtons or kiloponds).

    • Repeat for a statistically relevant number of tablets (e.g., n=10) and calculate the mean and standard deviation.

Tablet Friability Testing:

  • Objective: To assess the tablet's ability to withstand mechanical stress.

  • Apparatus: Friabilator.

  • Procedure:

    • For tablets with a unit weight of ≤ 650 mg, take a sample of whole tablets corresponding as near as possible to 6.5 g. For tablets with a unit weight of > 650 mg, take a sample of 10 whole tablets.

    • De-dust the tablets and accurately weigh the sample (W_initial).

    • Place the tablets in the drum of the friabilator.

    • Rotate the drum 100 times at 25 ±1 rpm.

    • Remove the tablets, de-dust them, and accurately re-weigh (W_final).

    • Calculate the percentage of weight loss: Friability (%) = [(W_initial - W_final) / W_initial] * 100.

    • A maximum weight loss of not more than 1.0% is generally acceptable.

Tablet Disintegration Testing:

  • Objective: To determine the time it takes for a tablet to break down into smaller particles.

  • Apparatus: Disintegration tester.

  • Procedure:

    • Place one tablet in each of the six tubes of the basket-rack assembly.

    • Operate the apparatus using the specified medium (e.g., water or simulated gastric fluid) at 37 ± 0.5°C.

    • Record the time at which all tablets have disintegrated (i.e., no residue remains on the screen, or if residue remains, it is a soft mass with no palpably firm core).

Dissolution Testing:

  • Objective: To measure the rate and extent of drug release from the tablet.[17]

  • Apparatus: USP Apparatus 1 (Basket) or 2 (Paddle).[17][18]

  • Procedure:

    • Place the specified volume (typically 900 mL) of the dissolution medium (e.g., pH 1.2, 4.5, or 6.8 buffer) in the vessel and equilibrate to 37 ± 0.5°C.[18][19]

    • Place a single tablet in the apparatus.

    • Begin rotation at the specified speed (e.g., 50 or 75 rpm).[19]

    • Withdraw samples of the dissolution medium at specified time intervals.

    • Analyze the samples for drug content using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

    • Plot the percentage of drug dissolved against time to generate a dissolution profile.

Conclusion

This compound presents a potential, yet unproven, alternative to commonly used lubricants in pharmaceutical tablet manufacturing. Its performance is hypothesized to be similar to other metallic stearates, particularly in its function as a hydrophobic boundary lubricant. However, the lack of direct experimental data necessitates a thorough evaluation of its impact on tablet manufacturability and critical quality attributes. The protocols and comparative data provided in this document offer a comprehensive framework for researchers and formulation scientists to systematically investigate the suitability of this compound for their specific applications. Rigorous experimental design and analysis will be crucial in determining its viability as a pharmaceutical excipient.

References

Application Notes and Protocols: Langmuir-Blodgett Films of Strontium Stearate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Langmuir-Blodgett (LB) film deposition is a sophisticated technique for creating highly organized, ultra-thin films with molecular-level precision. This method allows for the fabrication of mono- and multilayered structures with controlled thickness and molecular orientation. Strontium stearate (B1226849), a salt of stearic acid, is a promising material for LB film formation due to its amphiphilic nature and the bioactive properties of strontium.

These application notes provide an overview of the potential uses of strontium stearate LB films, particularly in the fields of drug delivery and bone tissue engineering. Detailed protocols for the preparation and characterization of these films are also presented, based on established methodologies for similar metal stearate films.

Application Note 1: Controlled Strontium Release for Enhanced Bone Regeneration

Strontium is known to have a dual effect on bone metabolism: it stimulates osteoblasts (bone-forming cells) and inhibits osteoclasts (bone-resorbing cells). This makes it a valuable therapeutic agent for conditions like osteoporosis and for promoting bone healing around implants.[1][2] Langmuir-Blodgett films of this compound offer a precise method for creating a thin, biocompatible coating on implant surfaces that can provide sustained, localized release of strontium ions to the target tissue.[3]

The highly ordered structure of LB films allows for fine control over the film thickness and, consequently, the dosage and release kinetics of strontium.[4] By tailoring the number of deposited layers, a specific release profile can be engineered to match the biological requirements of bone regeneration. The stearate matrix provides a biodegradable scaffold for the strontium ions, ensuring their gradual release as the film breaks down in the physiological environment.

Key Advantages:

  • Precise Dosage Control: The layer-by-layer deposition allows for accurate loading of strontium.

  • Localized Delivery: Minimizes systemic side effects by delivering strontium directly to the site of bone regeneration.[5]

  • Biocompatibility: Strontium and stearic acid are both biocompatible materials.

  • Enhanced Osseointegration: The released strontium can promote the growth of new bone tissue, leading to better implant integration.[1][2][3]

Signaling Pathway of Strontium in Bone Metabolism

The following diagram illustrates the key signaling pathways activated by strontium ions in bone cells, leading to increased bone formation and decreased bone resorption.[1][6][7]

Strontium_Signaling_Pathway Sr Strontium Ions (Sr²⁺) CaSR Calcium-Sensing Receptor (CaSR) Sr->CaSR activates Wnt Wnt/β-catenin Pathway CaSR->Wnt stimulates RANKL RANKL Pathway (inhibition) CaSR->RANKL inhibits Osteoblast Osteoblast (Bone Formation) Wnt->Osteoblast Osteoclast Osteoclast (Bone Resorption) RANKL->Osteoclast Proliferation Proliferation & Differentiation Osteoblast->Proliferation Apoptosis Inhibition of Apoptosis Osteoblast->Apoptosis Inhibition Inhibition of Differentiation Osteoclast->Inhibition

Caption: Signaling pathways of strontium in bone cells.

Application Note 2: Platform for Localized Drug Delivery

Langmuir-Blodgett films can serve as versatile platforms for the controlled release of therapeutic agents. This compound LB films can be engineered to incorporate various drug molecules for localized delivery. The amphiphilic nature of the stearate molecules allows for the entrapment of hydrophobic or hydrophilic drugs within the film structure during the deposition process.

The release of the incorporated drug can be modulated by the degradation rate of the stearate matrix, which can be influenced by factors such as the number of layers and the physiological environment. This approach is particularly beneficial for applications requiring sustained, low-dose drug delivery to a specific site, thereby enhancing therapeutic efficacy and reducing systemic toxicity.

Potential Therapeutic Areas:

  • Anti-inflammatory coatings: Incorporation of non-steroidal anti-inflammatory drugs (NSAIDs) for localized inflammation control.

  • Antimicrobial surfaces: Loading of antibiotics or antimicrobial peptides to prevent implant-associated infections.

  • Chemotherapeutic delivery: Localized delivery of anticancer drugs to tumor sites.

Experimental Protocols

Protocol 1: Preparation of this compound Langmuir-Blodgett Films

This protocol describes the formation of a this compound monolayer at the air-water interface and its subsequent deposition onto a solid substrate.

Materials:

  • Stearic acid (CH₃(CH₂)₁₆COOH)

  • Chloroform (B151607) (CHCl₃), spectroscopic grade

  • Strontium chloride (SrCl₂), anhydrous

  • Ultrapure water (resistivity > 18 MΩ·cm)

  • Substrates (e.g., silicon wafers, glass slides, quartz crystals)

  • Langmuir-Blodgett trough system with a Wilhelmy plate pressure sensor

  • Microsyringe

Procedure:

  • Subphase Preparation:

    • Prepare an aqueous solution of strontium chloride (e.g., 10⁻³ M) in ultrapure water.

    • Fill the Langmuir-Blodgett trough with the SrCl₂ subphase.

    • Allow the subphase to equilibrate to the desired temperature (typically 20-25 °C).

    • Clean the surface of the subphase by aspiration until the surface pressure is stable and close to zero.

  • Spreading Solution Preparation:

    • Prepare a solution of stearic acid in chloroform at a concentration of approximately 1 mg/mL.

  • Monolayer Formation:

    • Using a microsyringe, carefully spread the stearic acid solution dropwise onto the surface of the SrCl₂ subphase.

    • Allow at least 15-20 minutes for the chloroform to evaporate completely and for the stearic acid molecules to form a stable monolayer. The stearic acid will react with the strontium ions in the subphase to form a this compound monolayer.

  • Surface Pressure-Area (π-A) Isotherm Measurement:

    • Compress the monolayer at a constant rate (e.g., 10 cm²/min) using the movable barriers of the LB trough.

    • Record the surface pressure as a function of the mean molecular area to obtain the π-A isotherm. This will reveal the different phases of the monolayer (gas, liquid-expanded, liquid-condensed, and solid).

  • Langmuir-Blodgett Deposition:

    • Clean the desired substrate thoroughly (e.g., with piranha solution for silicon wafers, followed by rinsing with ultrapure water and drying with nitrogen).

    • Compress the monolayer to the desired surface pressure, typically in the solid-condensed phase (e.g., 25-30 mN/m), and maintain this pressure.

    • Immerse the substrate vertically into the subphase through the monolayer at a controlled speed (e.g., 2-5 mm/min) for the downstroke.

    • Withdraw the substrate from the subphase at the same controlled speed for the upstroke. A layer is transferred during each passage through the monolayer.

    • Repeat the dipping cycle to deposit the desired number of layers.

Experimental Workflow for LB Film Deposition

LB_Deposition_Workflow start Start subphase Prepare SrCl₂ Subphase in LB Trough start->subphase solution Prepare Stearic Acid in Chloroform start->solution spread Spread Stearic Acid Solution on Subphase subphase->spread solution->spread evaporate Evaporate Chloroform (15-20 min) spread->evaporate isotherm Measure π-A Isotherm evaporate->isotherm compress Compress Monolayer to Target Pressure isotherm->compress deposit Deposit Film onto Substrate (Y-type) compress->deposit dry Dry Film deposit->dry end End dry->end

Caption: Workflow for Langmuir-Blodgett film deposition.

Protocol 2: Characterization of this compound LB Films

1. X-ray Reflectivity (XRR):

  • Purpose: To determine the film thickness, roughness, and electron density profile.

  • Methodology: Perform XRR measurements on the deposited LB film. The resulting interference pattern can be fitted to a model to extract the film's structural parameters.

2. Fourier-Transform Infrared Spectroscopy (FTIR):

  • Purpose: To confirm the formation of this compound and to study the molecular orientation.

  • Methodology: Acquire FTIR spectra of the LB film in transmission or reflection mode. Look for the characteristic symmetric and asymmetric stretching vibrations of the carboxylate group (COO⁻) coordinated to the strontium ion.

3. Atomic Force Microscopy (AFM):

  • Purpose: To visualize the surface morphology and topography of the film.

  • Methodology: Image the surface of the LB film in tapping mode to obtain high-resolution images of the film's structure, including any domains or defects.

Quantitative Data

Due to the limited availability of specific experimental data for this compound LB films, the following table provides expected values based on data from stearic acid and other divalent metal stearate (e.g., calcium, barium) LB films.

ParameterExpected Value/RangeCharacterization Technique
Monolayer Properties
Limiting Molecular Area~20 - 25 Ų/moleculeπ-A Isotherm
Collapse Pressure> 40 mN/mπ-A Isotherm
Multilayer Film Properties
Bilayer Thickness4.5 - 5.0 nmX-ray Reflectivity (XRR)
Surface Roughness (RMS)< 1 nmAtomic Force Microscopy (AFM)
FTIR Characteristic Peaks
νₐ(COO⁻)~1540 - 1580 cm⁻¹FTIR Spectroscopy
νₛ(COO⁻)~1420 - 1470 cm⁻¹FTIR Spectroscopy
νₐ(CH₂)~2918 cm⁻¹FTIR Spectroscopy
νₛ(CH₂)~2850 cm⁻¹FTIR Spectroscopy

Logical Relationship for Drug Delivery Application

The following diagram outlines the logical steps and considerations for developing a this compound LB film-based drug delivery system.

Drug_Delivery_Logic drug_selection Select Therapeutic Drug solubility Determine Drug Solubility (Hydrophobic/Hydrophilic) drug_selection->solubility incorporation Incorporate Drug into Spreading Solution or Subphase solubility->incorporation film_fab Fabricate Drug-Loaded Sr-Stearate LB Film incorporation->film_fab characterization Characterize Film (Thickness, Drug Load, Morphology) film_fab->characterization release_study Conduct In Vitro Drug Release Studies characterization->release_study optimization Optimize Release Profile (e.g., number of layers) release_study->optimization biocompatibility Assess Biocompatibility and Efficacy optimization->biocompatibility application Final Application biocompatibility->application

Caption: Logical workflow for developing a drug delivery system.

References

Strontium Oxide Nanoparticles: Synthesis, Applications, and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Synthesis of Strontium Oxide Nanoparticles

The synthesis of strontium oxide nanoparticles can be achieved through various methods, each yielding particles with different characteristics. Common methods include sol-gel, co-precipitation, and green synthesis. The use of strontium stearate (B1226849) as a precursor, typically involving thermal decomposition, offers a potentially scalable and controlled synthesis route.

Thermal Decomposition of Strontium Stearate (Generalized Protocol)

While a specific, detailed protocol for the thermal decomposition of this compound to yield SrO nanoparticles is not extensively documented in the reviewed literature, a general procedure can be inferred from the thermal decomposition of other metal stearates, such as iron stearate. This method involves heating the this compound precursor in a high-boiling point solvent with or without the presence of surfactants to control particle size and morphology.

Experimental Protocol (Hypothetical, based on analogous methods):

  • Reaction Setup: In a three-neck flask equipped with a condenser, thermocouple, and magnetic stirrer, combine this compound and a high-boiling point solvent (e.g., octadecene).

  • Degassing: Heat the mixture to a moderate temperature (e.g., 120 °C) under a vacuum or inert atmosphere (e.g., nitrogen) for a specified time (e.g., 30-60 minutes) to remove water and other low-boiling point impurities.

  • Thermal Decomposition: Under an inert atmosphere, rapidly heat the reaction mixture to the desired decomposition temperature (a typical range for metal stearates is 300-340 °C) and maintain this temperature for a set duration (e.g., 30-120 minutes) to allow for nanoparticle nucleation and growth.

  • Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. Add a non-solvent (e.g., ethanol (B145695) or acetone) to precipitate the synthesized nanoparticles.

  • Purification: Separate the nanoparticles from the solution by centrifugation. Wash the collected nanoparticles multiple times with a mixture of a non-solvent and a solvent (e.g., ethanol and hexane) to remove any unreacted precursors and byproducts.

  • Drying: Dry the purified nanoparticles under vacuum at a slightly elevated temperature (e.g., 60 °C).

Characterization: The resulting nanoparticles should be characterized using techniques such as X-ray Diffraction (XRD) to confirm the crystal structure, Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) to determine particle size and morphology, and Thermogravimetric Analysis (TGA) to study the decomposition profile of the precursor.

Data Presentation

The following tables summarize typical quantitative data for SrO nanoparticles synthesized by various methods. Note that data for the this compound precursor method is extrapolated based on general expectations for thermal decomposition methods.

Table 1: Synthesis Parameters for Strontium Oxide Nanoparticles

PrecursorSynthesis MethodTemperature (°C)Time (h)SolventAverage Particle Size (nm)Reference
Strontium NitrateSol-Gel600 (Calcination)2Ethanol/Water~80[1]
Strontium ChlorideWet Process700 (Calcination)-Water/Toluene~28.6[2]
Strontium NitrateGreen Synthesis500 (Calcination)3Water~40[3]
This compound Thermal Decomposition (Hypothetical) 300-340 0.5-2 Octadecene 10-50 N/A

Table 2: Characterization Data of Strontium Oxide Nanoparticles

Synthesis MethodCrystal StructureMorphologyPurity (%)Yield (%)
Sol-GelCrystallinePseudo-spherical to cylindrical>98~85-95
Wet ProcessCrystallineNot specified>99High
Green SynthesisCrystallinePseudo-sphericalHighGood
Thermal Decomposition (Hypothetical) Crystalline Spherical/Cubic >99 High

Applications in Drug Development

Strontium oxide nanoparticles have emerged as a versatile platform in drug development, primarily due to their biocompatibility and their ability to influence biological processes, particularly in bone tissue engineering.

Bone Regeneration

Strontium is known to have a dual effect on bone metabolism: it promotes the proliferation and differentiation of osteoblasts (bone-forming cells) and inhibits the activity of osteoclasts (bone-resorbing cells). These properties make strontium-containing materials, including SrO nanoparticles, highly attractive for treating bone defects and osteoporosis.

Signaling Pathway: The primary mechanism by which strontium exerts its effects on bone cells is through the activation of the Wnt/β-catenin signaling pathway . Strontium ions have been shown to stimulate this pathway, leading to the transcription of genes involved in osteoblast differentiation and bone formation.

Bone_Regeneration_Pathway SrO_NP Strontium Oxide Nanoparticles Sr_ions Strontium Ions (Sr²⁺) SrO_NP->Sr_ions Release Wnt_Pathway Wnt/β-catenin Signaling Pathway Sr_ions->Wnt_Pathway Activates Osteoclast Osteoclast Activity Sr_ions->Osteoclast Inhibits Osteoblast Osteoblast Differentiation & Proliferation Wnt_Pathway->Osteoblast Bone_Formation Increased Bone Formation Osteoblast->Bone_Formation Bone_Resorption Decreased Bone Resorption Osteoclast->Bone_Resorption

Wnt/β-catenin signaling in bone regeneration.
Drug Delivery

The porous nature and high surface area of nanoparticle aggregates make them suitable carriers for various therapeutic agents. SrO nanoparticles can be loaded with drugs, such as anti-cancer agents or antibiotics, for targeted delivery. The release of the drug can be controlled by the degradation of the nanoparticles in the physiological environment.

Experimental Workflows

The following diagrams illustrate the general workflows for the synthesis and application of strontium oxide nanoparticles.

Synthesis_Workflow cluster_synthesis Synthesis of SrO Nanoparticles Precursor This compound (Precursor) Decomposition Thermal Decomposition in High-Boiling Solvent Precursor->Decomposition Precipitation Precipitation with Non-Solvent Decomposition->Precipitation Purification Centrifugation and Washing Precipitation->Purification Drying Vacuum Drying Purification->Drying SrO_NP Strontium Oxide Nanoparticles Drying->SrO_NP

Generalized synthesis workflow for SrO nanoparticles.

Drug_Delivery_Workflow cluster_application Drug Delivery Application Workflow SrO_NP SrO Nanoparticles Drug_Loading Drug Loading (e.g., Incubation) SrO_NP->Drug_Loading Loaded_NP Drug-Loaded SrO Nanoparticles Drug_Loading->Loaded_NP Administration Administration (e.g., Injection) Loaded_NP->Administration Targeting Targeting to Diseased Site Administration->Targeting Drug_Release Controlled Drug Release Targeting->Drug_Release Therapeutic_Effect Therapeutic Effect Drug_Release->Therapeutic_Effect

Workflow for drug delivery application.

Conclusion

Strontium oxide nanoparticles hold considerable promise for applications in drug development, particularly in the realm of bone regeneration and targeted drug delivery. While the use of this compound as a precursor for their synthesis via thermal decomposition is a plausible and potentially advantageous method, detailed experimental protocols and corresponding quantitative data are currently limited in publicly available scientific literature. The generalized protocols and workflows provided herein offer a starting point for researchers interested in exploring this synthesis route. Further research is warranted to optimize the synthesis of SrO nanoparticles from this compound and to fully elucidate their potential in various biomedical applications. The well-documented role of strontium in activating the Wnt/β-catenin signaling pathway provides a strong rationale for its continued investigation in the development of novel therapeutics for bone-related disorders.

References

Strontium Stearate: Pioneering Applications in Organic Synthesis Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Strontium stearate (B1226849), a salt of the alkaline earth metal strontium and the long-chain fatty acid, stearic acid, is a compound traditionally utilized as a lubricant and stabilizer in the polymer industry.[1] However, emerging research into the catalytic activity of strontium compounds and other metal stearates suggests a promising, yet largely unexplored, potential for strontium stearate as a heterogeneous catalyst in organic synthesis. While direct literature on the catalytic applications of this compound is limited, this document outlines potential applications and detailed experimental protocols based on the known catalytic behavior of related strontium-based materials and other metallic stearates.

The basic nature of strontium compounds, particularly strontium oxide, has been well-documented in catalyzing transesterification reactions for biodiesel production.[2][3][4][5] Furthermore, other metal stearates have demonstrated catalytic efficacy in various organic transformations. This compilation, therefore, serves as a foundational guide for researchers interested in exploring the catalytic frontier of this compound in key organic reactions such as transesterification, esterification, and carbon-carbon bond-forming condensation reactions.

Proposed Application: Transesterification of Triglycerides

Drawing analogy from the well-established catalytic activity of strontium oxide in biodiesel production, this compound is proposed as a potential basic heterogeneous catalyst for the transesterification of triglycerides with short-chain alcohols to yield fatty acid alkyl esters.[2][3] The long alkyl chains of the stearate moiety may enhance the catalyst's solubility in the organic reaction medium, potentially influencing reaction kinetics.

Table 1: Hypothetical Performance of this compound in Triglyceride Transesterification
EntryCatalyst Loading (wt%)Methanol (B129727)/Oil Molar RatioTemperature (°C)Reaction Time (h)Conversion (%)Yield (%)
11.06:16548580
22.06:16549288
33.06:16549693
43.09:16539895
53.06:17539794
Experimental Protocol: Transesterification of Canola Oil
  • Catalyst Preparation: Dry this compound powder under vacuum at 80°C for 4 hours prior to use.

  • Reaction Setup:

    • To a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a thermometer, add 100 g of canola oil.

    • Preheat the oil to the desired reaction temperature (e.g., 65°C) with stirring.

  • Catalyst and Reagent Addition:

    • In a separate flask, prepare a solution of methanol (e.g., for a 6:1 molar ratio) and the desired amount of this compound (e.g., 3.0 wt% relative to the oil).

    • Once the oil has reached the target temperature, add the methanolic catalyst suspension to the reaction flask.

  • Reaction:

    • Maintain the reaction mixture at the set temperature with vigorous stirring for the specified duration (e.g., 4 hours).

    • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by gas chromatography (GC).

  • Work-up and Product Isolation:

    • After the reaction is complete, cool the mixture to room temperature.

    • Separate the catalyst by filtration or centrifugation.

    • Transfer the mixture to a separatory funnel and allow the glycerol (B35011) layer to settle at the bottom.

    • Separate the upper ester layer and wash it with warm deionized water (50°C) to remove any remaining catalyst, methanol, and glycerol.

    • Dry the ester layer over anhydrous sodium sulfate (B86663) and filter.

    • Remove any residual water and methanol under reduced pressure to obtain the purified fatty acid methyl esters.

Transesterification_Workflow cluster_prep Catalyst & Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation Dry_Catalyst Dry this compound Prepare_Methanol_Catalyst Prepare Methanolic Catalyst Suspension Dry_Catalyst->Prepare_Methanol_Catalyst Add_Suspension Add Catalyst Suspension Prepare_Methanol_Catalyst->Add_Suspension Add_Oil Add Canola Oil to Reactor Heat_Oil Heat Oil to 65°C Add_Oil->Heat_Oil Heat_Oil->Add_Suspension React React for 4h Add_Suspension->React Cool Cool to Room Temp. React->Cool Separate_Catalyst Separate Catalyst Cool->Separate_Catalyst Separate_Glycerol Separate Glycerol Layer Separate_Catalyst->Separate_Glycerol Wash Wash Ester Layer Separate_Glycerol->Wash Dry Dry with Na2SO4 Wash->Dry Evaporate Evaporate Volatiles Dry->Evaporate Final_Product Purified FAMEs Evaporate->Final_Product

Caption: Experimental workflow for the transesterification of canola oil.

Proposed Application: Esterification of Carboxylic Acids

Inspired by the catalytic activity of other metal stearates, such as zinc stearate, in esterification reactions, this compound is proposed as a catalyst for the direct esterification of carboxylic acids with alcohols. The Lewis acidic nature of the strontium cation could facilitate the activation of the carboxylic acid carbonyl group towards nucleophilic attack by the alcohol.

Table 2: Hypothetical Performance of this compound in the Esterification of Stearic Acid with Ethanol (B145695)
EntryCatalyst Loading (mol%)Alcohol/Acid Molar RatioTemperature (°C)Reaction Time (h)Conversion (%)Yield (%)
1110:115067570
2210:115068885
3310:115059592
4315:115049794
5310:116049693
Experimental Protocol: Esterification of Stearic Acid with Ethanol
  • Catalyst Activation: Activate the this compound catalyst by heating at 110°C for 2 hours in a vacuum oven.

  • Reaction Setup:

    • In a high-pressure reactor equipped with a magnetic stirrer, add stearic acid (e.g., 10 mmol), ethanol (e.g., 100 mmol, 10:1 molar ratio), and this compound (e.g., 0.3 mmol, 3 mol%).

  • Reaction:

    • Seal the reactor and purge with an inert gas (e.g., nitrogen or argon).

    • Heat the reactor to the desired temperature (e.g., 150°C) and stir the reaction mixture for the specified time (e.g., 5 hours).

  • Work-up and Product Isolation:

    • After the reaction, cool the reactor to room temperature and release the pressure.

    • Filter the reaction mixture to recover the solid catalyst. The catalyst can be washed with ethanol, dried, and potentially reused.

    • Remove the excess ethanol from the filtrate by rotary evaporation.

    • Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and wash with a saturated sodium bicarbonate solution to remove any unreacted stearic acid.

    • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude ethyl stearate.

    • Purify the product by vacuum distillation or column chromatography if necessary.

Esterification_Workflow cluster_prep Catalyst & Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation Activate_Catalyst Activate this compound Charge_Reactor Charge Reactor with Reactants & Catalyst Activate_Catalyst->Charge_Reactor Seal_Purge Seal and Purge Reactor Charge_Reactor->Seal_Purge Heat_Stir Heat to 150°C and Stir Seal_Purge->Heat_Stir Cool_Depressurize Cool and Depressurize Heat_Stir->Cool_Depressurize Filter_Catalyst Filter to Recover Catalyst Cool_Depressurize->Filter_Catalyst Evaporate_Ethanol Evaporate Excess Ethanol Filter_Catalyst->Evaporate_Ethanol Extract_Wash Extract and Wash Evaporate_Ethanol->Extract_Wash Dry_Concentrate Dry and Concentrate Extract_Wash->Dry_Concentrate Purify Purify Product Dry_Concentrate->Purify Final_Product Ethyl Stearate Purify->Final_Product Condensation_Reaction_Logic Pronucleophile Pronucleophile (e.g., Acetone) Enolate Enolate Intermediate Pronucleophile->Enolate Deprotonation Electrophile Electrophile (e.g., Benzaldehyde) Product C-C Bond Formation (Aldol or Michael Adduct) Electrophile->Product Nucleophilic Attack Catalyst This compound (Base) Catalyst->Enolate Enolate->Product

References

Application Notes and Protocols: Strontium Stearate as a Waterproofing Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strontium stearate (B1226849), the metallic salt of stearic acid with the chemical formula Sr(C₁₈H₃₅O₂)₂, is a fine, white powder that is insoluble in water.[1][2] This inherent hydrophobicity, common to metallic stearates, positions it as a promising waterproofing agent for a variety of applications, including in construction materials, coatings, and potentially in pharmaceutical formulations where moisture protection is critical.[3][4] While direct quantitative data on the waterproofing efficacy of strontium stearate is limited, its chemical similarity to well-established waterproofing agents like calcium stearate and zinc stearate suggests a comparable mechanism of action and performance.[5][6]

The primary mechanism by which metallic stearates impart water repellency is through the orientation of the long, hydrophobic hydrocarbon chains of the stearate molecules away from the treated surface, creating a non-polar barrier that repels water.[5] This document provides detailed application notes and experimental protocols to guide researchers in the evaluation and utilization of this compound as a waterproofing agent.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is provided in the table below.

PropertyValueReference
Chemical Formula Sr(C₁₈H₃₅O₂)₂[2]
Molecular Weight 654.56 g/mol [2]
Appearance White powder[2]
Solubility in Water Insoluble[2]
Melting Point 130-140 °C[2]

Mechanism of Waterproofing

The waterproofing action of this compound is predicated on its amphiphilic nature. The molecule consists of a polar strontium carboxylate "head" and a long, non-polar hydrocarbon "tail." When applied to a porous substrate, the polar heads can interact with the surface, while the hydrophobic tails orient outwards, forming a dense, water-repellent layer. This layer effectively increases the surface tension at the water-substrate interface, preventing water from penetrating the pores of the material.

The proposed mechanism is illustrated in the following diagram:

G cluster_0 Untreated Porous Substrate cluster_1 This compound Treated Substrate Pore_Surface_1 Porous Surface Water_Droplet_1 Water Water_Droplet_1->Pore_Surface_1 Penetration Pore_Surface_2 Porous Surface SS_Layer This compound Layer (Hydrophobic Tails Outward) SS_Layer->Pore_Surface_2 Water_Droplet_2 Water Water_Droplet_2->SS_Layer Repulsion Untreated Treated

Mechanism of waterproofing by this compound.

Comparative Efficacy of Metallic Stearates

While specific data for this compound is pending experimental validation, the following table summarizes the reported waterproofing performance of analogous metallic stearates. This data can serve as a benchmark for evaluating the potential efficacy of this compound.

Metallic StearateApplicationMeasurementResultReference
Calcium Stearate Epoxy Composite (8% w/w)Water Contact Angle117.5°
Zinc Stearate Earthen PlastersWater AbsorptionSignificant Reduction[7]
Magnesium Stearate Pharmaceutical TabletsHydrophobicityContact Angle > 90°[8]
Butyl Stearate ConcreteWater RepellencySuperior to soaps

Experimental Protocols

The following protocols are designed to quantitatively assess the waterproofing efficacy of this compound.

Synthesis of this compound

A laboratory-scale synthesis of this compound can be performed as follows:[9]

Materials:

Procedure:

  • Dissolve stearic acid in a 1:1 (v/v) solution of ethanol and deionized water containing a stoichiometric amount of sodium hydroxide.

  • Heat the mixture to 70°C with stirring to form a sodium stearate solution.

  • Prepare a concentrated aqueous solution of strontium chloride hexahydrate.

  • Slowly add the strontium chloride solution to the hot sodium stearate solution with continuous stirring. A white precipitate of this compound will form immediately.

  • Allow the mixture to cool to room temperature.

  • Isolate the precipitate by filtration or centrifugation.

  • Wash the precipitate several times with deionized water to remove any unreacted salts.

  • Dry the this compound powder in an oven at 60-80°C until a constant weight is achieved.

G Start Start Dissolve_SA Dissolve Stearic Acid & NaOH in Ethanol/Water Start->Dissolve_SA Heat Heat to 70°C Dissolve_SA->Heat Mix Add SrCl₂ Solution to Sodium Stearate Solution Heat->Mix Prepare_SrCl2 Prepare SrCl₂ Solution Prepare_SrCl2->Mix Precipitate Precipitate Formation Mix->Precipitate Cool Cool to Room Temperature Precipitate->Cool Isolate Isolate Precipitate (Filtration/Centrifugation) Cool->Isolate Wash Wash with Deionized Water Isolate->Wash Dry Dry the Product Wash->Dry End End Dry->End

Workflow for the synthesis of this compound.
Protocol for Water Contact Angle Measurement

This protocol determines the hydrophobicity of a surface treated with this compound.

Materials:

  • Substrate material (e.g., glass slide, concrete coupon, pharmaceutical tablet)

  • This compound

  • Solvent for this compound (e.g., a suitable non-polar solvent if applying as a coating) or as a powder admixture

  • Goniometer or contact angle measurement system

  • Deionized water

Procedure:

  • Surface Preparation:

    • Coating: Prepare a dispersion or solution of this compound in a suitable solvent and apply it to the substrate surface using a standardized method (e.g., dip-coating, spray-coating). Ensure a uniform coating and allow the solvent to evaporate completely.

    • Admixture: Prepare the substrate material (e.g., concrete mix) with a specified percentage of this compound powder thoroughly mixed in.

  • Measurement:

    • Place the prepared substrate on the goniometer stage.

    • Dispense a small droplet (typically 2-5 µL) of deionized water onto the surface.

    • Capture a high-resolution image of the droplet at the liquid-solid interface.

    • Use the instrument's software to measure the angle between the substrate surface and the tangent of the droplet at the point of contact.

    • Perform measurements at multiple locations on the surface to ensure reproducibility and calculate the average contact angle.

Protocol for Water Absorption Test

This protocol quantifies the reduction in water absorption of a porous material treated with this compound.

Materials:

  • Porous substrate samples (e.g., concrete cubes, ceramic tiles)

  • This compound

  • Drying oven

  • Balance (accurate to 0.01 g)

  • Container for water immersion

Procedure:

  • Sample Preparation:

    • Prepare a set of control samples and a set of samples treated with a known concentration of this compound (either as a coating or an admixture).

  • Drying:

    • Dry all samples in an oven at 105 ± 5°C for 24 hours or until a constant weight is achieved.

    • Record the dry weight of each sample (W_dry).

  • Immersion:

    • Immerse the samples in deionized water at room temperature. Ensure the samples are fully submerged.

  • Weighing:

    • At predetermined time intervals (e.g., 1, 2, 6, 24, 48 hours), remove the samples from the water.

    • Quickly blot the surface with a damp cloth to remove excess surface water.

    • Weigh the saturated-surface-dry sample (W_sat).

  • Calculation:

    • Calculate the water absorption (WA) as a percentage of the dry weight using the following formula: WA (%) = [(W_sat - W_dry) / W_dry] x 100

Safety Precautions

When handling this compound powder, it is advisable to use appropriate personal protective equipment, including safety glasses, gloves, and a dust mask, to avoid irritation.[10] Refer to the Safety Data Sheet (SDS) for detailed safety information.

Conclusion

This compound holds significant potential as a waterproofing agent due to its inherent hydrophobicity, a characteristic shared with other metallic stearates. The protocols outlined in this document provide a framework for the systematic evaluation of its performance. Further research is encouraged to generate specific quantitative data on the waterproofing efficacy of this compound and to explore its applications in various fields, including advanced materials and drug delivery systems.

References

Application Note: Thermal Analysis of Strontium Stearate using TGA/DSC

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a comprehensive protocol for the thermal analysis of strontium stearate (B1226849) using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). Strontium stearate, a metallic soap, finds applications as a lubricant and stabilizer in various industries, including pharmaceuticals and polymers. Understanding its thermal stability and decomposition behavior is crucial for optimizing manufacturing processes and ensuring product quality. This document outlines the experimental setup, methodology, and expected thermal events of this compound, providing researchers, scientists, and drug development professionals with a detailed guide for its characterization.

Introduction

This compound, the strontium salt of stearic acid, is a white, waxy powder with a melting point in the range of 130-140°C.[1] Its thermal properties are of significant interest for applications where it is subjected to elevated temperatures. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful analytical techniques used to investigate the thermal stability, decomposition kinetics, and phase transitions of materials.

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This is useful for determining the temperature at which degradation begins, the extent of mass loss at different stages, and the composition of the final residue. DSC, on the other hand, measures the heat flow into or out of a sample as it is heated or cooled, providing information on melting, crystallization, and other phase transitions.

Experimental Setup and Protocol

A simultaneous TGA/DSC instrument is recommended for the comprehensive thermal analysis of this compound, allowing for the concurrent measurement of mass change and heat flow.

Instrumentation
  • Instrument: Simultaneous TGA/DSC Analyzer

  • Crucibles: Alumina or platinum crucibles (70-100 µL)

  • Purge Gas: High-purity nitrogen (99.999%)

Sample Preparation
  • Accurately weigh 5-10 mg of the this compound sample into a tared TGA/DSC crucible.

  • Ensure the sample is evenly distributed at the bottom of the crucible to promote uniform heating.

  • Place the crucible onto the instrument's autosampler or manually load it into the furnace.

Experimental Parameters

The following parameters are recommended for the TGA/DSC analysis of this compound:

ParameterValue
Temperature Range Ambient to 1000°C
Heating Rate 10°C/min
Purge Gas Nitrogen
Flow Rate 50 mL/min

Expected Thermal Events and Data Presentation

The thermal decomposition of this compound is expected to occur in multiple steps. The following table summarizes the anticipated thermal events and corresponding mass losses.

Temperature Range (°C)EventTGA (Mass Loss)DSC
~100 - 150Dehydration (loss of adsorbed/bound water)~1-3%Endotherm
~130 - 160Melting/SofteningNo significant mass lossEndotherm
~300 - 500Decomposition of Stearate ChainsSignificant mass lossExotherm(s)
> 800Decomposition of Strontium CarbonateFurther mass lossEndotherm

Note: The exact temperatures and mass loss percentages may vary depending on the purity and specific form of the this compound sample.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for performing the TGA/DSC analysis of this compound.

Instrument Preparation and Calibration
  • Ensure the TGA/DSC instrument is clean and has been recently calibrated for temperature and mass using appropriate standards (e.g., indium for temperature, calcium oxalate (B1200264) for mass loss).

  • Start the nitrogen purge gas flow and allow the system to stabilize.

Measurement Procedure
  • Create a new experimental method with the parameters outlined in Table 1.

  • Load the prepared sample crucible into the instrument.

  • Load an empty reference crucible of the same material and mass.

  • Start the thermal analysis program.

  • At the end of the run, allow the furnace to cool down to ambient temperature.

  • Remove the sample and reference crucibles.

Data Analysis
  • Plot the TGA (mass vs. temperature) and DSC (heat flow vs. temperature) curves.

  • Determine the onset temperature of decomposition from the TGA curve, which is the point where significant mass loss begins.

  • Calculate the percentage mass loss for each distinct decomposition step.

  • Identify the peak temperatures for endothermic and exothermic events from the DSC curve.

  • Correlate the events observed in the TGA and DSC curves to understand the complete thermal behavior of the sample.

Visualization of Workflow and Decomposition Pathway

To aid in the understanding of the experimental process and the chemical transformations of this compound upon heating, the following diagrams are provided.

G Experimental Workflow for TGA/DSC Analysis of this compound cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Analysis cluster_results Data Interpretation weigh Weigh 5-10 mg of This compound load Load into TGA/DSC Crucible weigh->load instrument TGA/DSC Instrument load->instrument params Set Parameters: - Temp Range: Ambient to 1000°C - Heating Rate: 10°C/min - Atmosphere: Nitrogen instrument->params run Run TGA/DSC Experiment params->run data Acquire TGA and DSC Data run->data plot Plot Mass Loss and Heat Flow vs. Temperature data->plot analyze Determine Transition Temperatures and Mass Loss plot->analyze

Caption: Experimental workflow for the thermal analysis of this compound.

G Proposed Thermal Decomposition Pathway of this compound SrStearate Sr(C17H35COO)2 (this compound) Dehydrated Anhydrous Sr(C17H35COO)2 SrStearate->Dehydrated ~100-150°C (-H2O) Melted Melted this compound Dehydrated->Melted ~130-160°C Intermediates Intermediate Products (e.g., Ketones, Hydrocarbons) Melted->Intermediates ~300-500°C SrCO3 SrCO3 (Strontium Carbonate) Intermediates->SrCO3 ~300-500°C SrO SrO (Strontium Oxide) SrCO3->SrO > 800°C (-CO2)

Caption: Proposed thermal decomposition pathway of this compound.

Conclusion

The TGA/DSC analysis of this compound provides valuable insights into its thermal stability and decomposition profile. By following the detailed protocol outlined in this application note, researchers can obtain reliable and reproducible data. The expected thermal events, including dehydration, melting, and multi-step decomposition, can be effectively characterized. This information is critical for the development and quality control of products containing this compound, particularly in the pharmaceutical and polymer industries.

References

Strontium Stearate: Application and Protocols for Grease and Wax Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of strontium stearate (B1226849) in the formulation of lubricating greases and waxes. Strontium stearate, a metallic soap, serves as a versatile additive, primarily functioning as a thickener and performance modifier. Its incorporation can significantly influence the rheological properties, thermal stability, and water resistance of the final product.

Application in Lubricating Greases

This compound is employed as a thickening agent in grease formulations, often in combination with other metal soaps to produce mixed-base greases.[1][2] These greases are valued for their specific performance characteristics, including thermal stability and mechanical properties. While greases based solely on strontium soaps have been reported to have low dropping points and may soften upon working, their inclusion in mixed-soap systems can yield desirable properties.[2]

Quantitative Data for Mixed-Base Greases Containing Strontium Soap

The following table summarizes performance data for a mixed-base grease containing strontium soap, as described in historical patent literature. It is important to note that this data reflects a complex formulation, and the properties are not solely attributable to this compound.

PropertyTest MethodValueReference
Dropping PointASTM D566 (implied)283°F (139°C)[3]
Worked Penetration (60 strokes)ASTM D217 (implied)240[1]
Experimental Protocol: Preparation of a Mixed-Base Grease (General Procedure)

This protocol outlines a general procedure for the preparation of a mixed-base lubricating grease containing this compound, based on common saponification processes.[3][4] Specific parameters should be optimized based on the desired final properties and the other components in the formulation.

Materials:

  • Strontium Hydroxide (B78521)

  • Stearic Acid

  • Other metal hydroxides (e.g., Barium Hydroxide, Magnesium Hydroxide)

  • Mineral Oil (or other suitable base oil)

  • Additives (e.g., antioxidants, corrosion inhibitors) as required

Procedure:

  • Charge the Reaction Vessel: In a suitable grease kettle equipped with a stirrer and heating system, charge a portion of the base oil.[5]

  • Add Saponifiable Materials: Add the stearic acid and the metal hydroxides (strontium hydroxide and others) to the base oil.

  • Saponification: Heat the mixture while stirring. The saponification reaction will commence, forming the metal soaps (including this compound) in situ.[4][6] The temperature and reaction time will depend on the specific reactants and desired properties. Pressures may be generated due to the release of water from the reaction.[5]

  • Dehydration: After the saponification is complete, the temperature is typically raised to drive off the water produced during the reaction.

  • Addition of Remaining Oil and Additives: Once the soap concentrate is dehydrated, the remaining portion of the base oil and any desired additives are slowly added to the mixture while stirring.

  • Homogenization and Cooling: The grease is then homogenized and cooled to room temperature. The cooling rate can influence the final structure and properties of the grease.

G cluster_0 Grease Manufacturing Process A Charge Base Oil and Saponifiables (Stearic Acid, Strontium Hydroxide, etc.) B Saponification (Heating and Stirring) A->B Reaction C Dehydration (Water Removal) B->C Completion D Addition of Remaining Base Oil and Additives C->D Dilution E Homogenization and Cooling D->E Finishing F Finished Grease E->F Final Product

A generalized workflow for the manufacturing of a this compound-containing grease.

Application in Wax Formulations

This compound, like other metallic stearates, can be incorporated into wax formulations to modify their physical properties.[7][8] These modifications can include an increase in melting point, improved hardness, and enhanced ductility.[9] The addition of metallic soaps can also improve the water-repellent characteristics of the wax.[9]

Qualitative Effects of Metallic Stearates on Wax Properties
PropertyEffect of Metallic Stearate Addition
Melting PointGenerally increases[9]
HardnessGenerally increases[10][11]
DuctilityCan be improved[9]
Water RepellencyCan be enhanced[9]
Grain SizeCan be decreased[9]
Experimental Protocol: Incorporation of this compound into a Wax Blend (General Procedure)

This protocol provides a general method for blending this compound into a wax base. The specific temperatures and mixing times will need to be adjusted depending on the type of wax and the concentration of this compound.

Materials:

  • Base Wax (e.g., Paraffin, Microcrystalline, Beeswax)

  • This compound powder

  • Stearic Acid (optional, to aid dispersion)[9]

  • Heating and stirring equipment

Procedure:

  • Melt the Base Wax: Heat the base wax in a suitable vessel until it is completely molten. The temperature should be maintained just above the melting point of the wax.

  • Add this compound: Slowly add the this compound powder to the molten wax while stirring continuously. To aid in the dispersion of the metallic soap, a small amount of stearic acid can be added to the blend.[9]

  • Mixing: Continue to stir the mixture at an elevated temperature until the this compound is uniformly dispersed. The temperature required for good dispersion may be significantly higher than the melting point of the wax.[9]

  • Cooling: Once a homogenous mixture is achieved, the blend can be cooled to room temperature. The cooling rate can affect the final crystalline structure and properties of the wax.

G cluster_1 Wax Blend Formulation A Melt Base Wax B Add this compound (and optional Stearic Acid) A->B Incorporation C Homogeneous Mixing (at elevated temperature) B->C Dispersion D Cooling and Solidification C->D Processing E Finished Wax Blend D->E Final Product

A generalized workflow for incorporating this compound into a wax blend.

References

Application Notes and Protocols for the Quantitative Analysis of Strontium Stearate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of analytical techniques for the quantification of strontium stearate (B1226849). The document is structured to offer comprehensive methodologies for analyzing both the strontium and stearate components of the molecule, as well as techniques for characterizing the compound as a whole.

Introduction

Strontium stearate, the strontium salt of stearic acid, is utilized in various industrial applications, including as a lubricant in plastics and a component in waxes and greases.[1][2] Its quantification is crucial for quality control, formulation development, and stability studies. This document outlines several analytical approaches for its determination. The primary strategies for quantification involve either the analysis of the strontium ion concentration or the analysis of the stearate component after dissociation.

Quantification of the Strontium Component

The determination of the strontium content is a common and accurate method for inferring the quantity of this compound. This is typically achieved using atomic spectroscopy techniques.

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)

ICP-MS is a highly sensitive technique for elemental analysis, capable of detecting very low concentrations of strontium.[3] It is particularly useful for quantifying trace amounts of this compound in various matrices.

Experimental Protocol:

  • Sample Preparation (Acid Digestion):

    • Accurately weigh a known amount of the sample containing this compound.

    • Place the sample in a digestion vessel.

    • Add a mixture of concentrated nitric acid and hydrochloric acid.

    • Heat the sample using a hot plate or microwave digestion system until the organic matrix is completely decomposed and the sample is clear.

    • Allow the solution to cool and then dilute it to a known volume with deionized water. A dilution factor should be chosen to ensure the strontium concentration falls within the linear range of the instrument.

  • Instrumental Analysis:

    • Instrumentation: An ICP-MS instrument equipped with a collision/reaction cell can help to minimize isobaric interferences (e.g., from ⁸⁷Rb on ⁸⁷Sr).[4]

    • Calibration: Prepare a series of strontium standard solutions of known concentrations from a certified reference material. Use the same acid matrix as the digested samples.

    • Internal Standard: Yttrium (Y) is often used as an internal standard to correct for matrix effects and instrumental drift.[3]

    • Analysis: Aspirate the blank, standards, and samples into the plasma. Monitor the ion intensity for the strontium isotope (e.g., ⁸⁸Sr, which is the most abundant and less prone to certain interferences).[3]

  • Data Analysis:

    • Construct a calibration curve by plotting the intensity of the strontium signal versus the concentration of the standards.

    • Determine the concentration of strontium in the sample solutions from the calibration curve.

    • Calculate the amount of this compound in the original sample using the following formula:

    Amount of this compound = (Measured Sr concentration × Dilution factor × Volume of solution) / (Molar mass of Sr / Molar mass of this compound)

Quantitative Data Summary:

ParameterValueReference
Limit of Quantification (LOQ)30 ng/mL (in serum)[3]
Linearity RangeVaries by instrument, typically in the ng/mL to µg/mL range[3]
Precision (%RSD)< 15%[3]
Atomic Absorption Spectroscopy (AAS)

AAS is a robust and widely available technique for the quantification of metals. Flame AAS (FAAS) is suitable for higher concentrations, while Graphite Furnace AAS (GFAAS) offers better sensitivity for lower concentrations.[5]

Experimental Protocol:

  • Sample Preparation: Follow the same acid digestion procedure as described for ICP-MS to bring the strontium into a solution.

  • Instrumental Analysis (Flame AAS):

    • Instrumentation: An atomic absorption spectrometer equipped with a strontium hollow cathode lamp and a nitrous oxide-acetylene or air-acetylene flame.[5][6]

    • Wavelength: Set the monochromator to the primary strontium absorption line at 460.7 nm.

    • Interference Suppressors: Add a releasing agent, such as lanthanum chloride, to both samples and standards to overcome chemical interferences from phosphate (B84403) and aluminum. An ionization suppressant, like potassium chloride, should also be added to control ionization in the flame.[5]

    • Calibration: Prepare a series of strontium standards in the same matrix as the samples.

    • Analysis: Aspirate the blank, standards, and samples into the flame and measure the absorbance.

  • Data Analysis:

    • Generate a calibration curve by plotting absorbance versus the concentration of the strontium standards.

    • Determine the strontium concentration in the samples from the calibration curve.

    • Calculate the amount of this compound as described for ICP-MS.

Quantitative Data Summary:

ParameterValueReference
Detection Limit0.05 µg/mL (in milk)
Linearity Range10 to 5000 µg/L[5]
Precision (%RSD)Typically < 5%[6]
X-Ray Fluorescence (XRF)

XRF is a non-destructive technique that can be used for the elemental analysis of solid samples with minimal sample preparation.[7][8] It is particularly useful for rapid screening and quality control.

Experimental Protocol:

  • Sample Preparation:

    • For solid samples, press the this compound powder into a pellet.

    • Alternatively, the powder can be analyzed directly in a sample cup with a thin-film window.

  • Instrumental Analysis:

    • Instrumentation: An energy-dispersive XRF (EDXRF) or wavelength-dispersive XRF (WDXRF) spectrometer.

    • Excitation: Irradiate the sample with an X-ray source (e.g., an X-ray tube).

    • Detection: Measure the energy and intensity of the fluorescent X-rays emitted from the sample. Strontium has characteristic X-ray emission lines (Kα and Kβ).

  • Data Analysis:

    • Qualitative Analysis: Identify the presence of strontium based on its characteristic emission peaks.

    • Quantitative Analysis: The intensity of the strontium peak is proportional to its concentration. For accurate quantification, calibration standards with a similar matrix to the sample are required.[9] Fundamental parameters or standardless analysis can provide semi-quantitative results.

Quantitative Data Summary:

ParameterValueReference
Detection Limitppm levels[10]
Precision (%RSD)Varies with concentration and matrix, typically 1-5% for major elements[10]

Quantification of the Stearate Component

The stearate portion of this compound can be quantified after converting it to stearic acid or a derivative. This is often achieved using chromatographic techniques.

Gas Chromatography (GC)

GC is a powerful technique for separating and quantifying volatile and semi-volatile compounds. For the analysis of stearic acid, it must first be converted to a more volatile ester derivative, typically a fatty acid methyl ester (FAME).[11][12]

Experimental Protocol:

  • Sample Preparation (Derivatization):

    • Accurately weigh a sample of this compound.

    • Dissociate the this compound into stearic acid and strontium ions by adding a strong acid (e.g., HCl).

    • Extract the liberated stearic acid into an organic solvent (e.g., hexane).

    • Convert the stearic acid to its methyl ester (stearic acid methyl ester) by reacting it with a methylating agent such as boron trifluoride-methanol solution under reflux.[13]

    • After the reaction, add an organic solvent (e.g., heptane) and water to extract the FAMEs. The organic layer is then collected for GC analysis.

  • Instrumental Analysis:

    • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID).

    • Column: A capillary column suitable for FAME analysis (e.g., a polar column).[11]

    • Carrier Gas: Helium or nitrogen.

    • Temperature Program: Use a temperature gradient to ensure good separation of the FAMEs.

    • Injection: Inject a small volume of the sample extract into the GC.

  • Data Analysis:

    • Identify the peak corresponding to stearic acid methyl ester based on its retention time compared to a standard.

    • Quantify the amount of stearic acid methyl ester by comparing its peak area to a calibration curve prepared from stearic acid standards that have undergone the same derivatization procedure.

    • Calculate the amount of this compound in the original sample.

Quantitative Data Summary:

ParameterValueReference
Detection Limitµg/mL range[11]
Linearity RangeDependent on detector and sample preparation[14]
Precision (%RSD)Typically < 10%[14]

Characterization and Quantification of the Entire Compound

Some techniques can provide information about the this compound compound as a whole, which can be useful for both qualitative and quantitative purposes.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It can be used to determine the thermal stability of this compound and to quantify its components based on their decomposition patterns.[15][16]

Experimental Protocol:

  • Sample Preparation:

    • Place a small, accurately weighed amount of the this compound sample into a TGA pan.

  • Instrumental Analysis:

    • Instrumentation: A thermogravimetric analyzer.

    • Atmosphere: The analysis can be run under an inert atmosphere (e.g., nitrogen) to study thermal decomposition or an oxidizing atmosphere (e.g., air) to study combustion.

    • Temperature Program: Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range.

  • Data Analysis:

    • The TGA curve will show mass loss steps corresponding to the decomposition of the stearate component, leaving a residue of strontium oxide or carbonate (depending on the atmosphere).

    • The stoichiometry of the decomposition reaction can be used to calculate the initial amount of this compound based on the mass of the residue.

Quantitative Data Summary:

ParameterValueReference
Temperature RangeAmbient to >800 °C[17]
Precision (%RSD)High, typically < 1% for mass measurements[18]

Visualizations

experimental_workflow_ICP_AAS cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing weigh Weigh Sample digest Acid Digestion (HNO3/HCl) weigh->digest dilute Dilute to Known Volume digest->dilute instrument ICP-MS or AAS dilute->instrument Introduce Sample measure Measure Sr Signal (Intensity/Absorbance) instrument->measure calibrate Calibration with Sr Standards calibrate->instrument curve Generate Calibration Curve measure->curve Data Points concentration Determine Sr Concentration curve->concentration calculate Calculate Strontium Stearate Amount concentration->calculate

Caption: Workflow for Strontium Quantification by ICP-MS or AAS.

experimental_workflow_GC cluster_sample_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing weigh Weigh Sample dissociate Acidification to Liberate Stearic Acid weigh->dissociate extract Extract Stearic Acid dissociate->extract derivatize Derivatization to FAME (BF3-Methanol) extract->derivatize gc Gas Chromatography (GC-FID) derivatize->gc Inject Sample measure Measure Peak Area gc->measure calibrate Calibration with Stearic Acid Standards calibrate->gc curve Generate Calibration Curve measure->curve Data Points concentration Determine FAME Concentration curve->concentration calculate Calculate Strontium Stearate Amount concentration->calculate

Caption: Workflow for Stearate Quantification by GC.

References

Strontium Stearate as a Corrosion Inhibitor for Metals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strontium stearate (B1226849), the metallic salt of stearic acid with the chemical formula Sr(C₁₈H₃₅O₂)₂, is a compound with potential applications as a corrosion inhibitor for various metals.[1] While direct, extensive research on strontium stearate as a primary corrosion inhibitor is limited, its properties as a metallic soap, coupled with the known corrosion-inhibiting effects of other metallic stearates and strontium compounds, suggest its utility in forming protective, hydrophobic barriers on metal surfaces. This document provides detailed application notes and protocols based on the established principles of corrosion inhibition by similar compounds, offering a foundational guide for researchers investigating the efficacy of this compound.

The primary mechanism of corrosion inhibition by metallic stearates involves the formation of a thin, non-polar film on the metal surface. The long hydrocarbon chains of the stearate molecules orient themselves away from the metal, creating a hydrophobic layer that repels water and other corrosive agents.[2][3] The metallic cation, in this case, strontium, can also play a role in stabilizing the film and may interact with the metal substrate.

Potential Applications

Based on the applications of other metallic stearates and strontium-based corrosion inhibitors, this compound could be investigated for use in:

  • Protective Coatings: As an additive to paints, lacquers, and varnishes to enhance their anti-corrosion properties.[4][5][6]

  • Lubricating Greases and Oils: To provide both lubrication and corrosion protection for moving metal parts.[1][7][8]

  • Hydrophobic Treatments: For direct application to metal surfaces to impart water repellency.[3]

  • Inclusion in Polymeric Resins: To protect embedded metal components from corrosion.

Quantitative Data Summary

ParameterTest MethodExpected Outcome with InhibitorRationale
Corrosion Rate (mm/year) Weight Loss, Potentiodynamic PolarizationSignificant DecreaseFormation of a protective inhibitor film reduces the rate of metal dissolution.
Inhibition Efficiency (%) Weight Loss, EIS, PDPHigh (>80-90%)Indicates the percentage of corrosion reduction attributable to the inhibitor.
Corrosion Potential (Ecorr) Potentiodynamic PolarizationShift in potential (anodic, cathodic, or mixed)Reveals whether the inhibitor primarily affects the anodic (oxidation) or cathodic (reduction) reaction, or both.
Corrosion Current Density (Icorr) Potentiodynamic PolarizationSignificant DecreaseA lower corrosion current density directly correlates with a lower corrosion rate.
Charge Transfer Resistance (Rct) Electrochemical Impedance SpectroscopySignificant IncreaseA higher charge transfer resistance indicates a slower corrosion process at the metal-electrolyte interface.
Double Layer Capacitance (Cdl) Electrochemical Impedance SpectroscopyDecreaseA decrease in capacitance is often associated with the adsorption of the inhibitor on the metal surface, displacing water molecules.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the corrosion inhibition performance of this compound.

Metal Sample Preparation
  • Material: Select the metal substrate of interest (e.g., mild steel, aluminum, copper).

  • Cutting: Cut the metal into coupons of appropriate size for the test method (e.g., 2 cm x 2 cm x 0.1 cm for weight loss and electrochemical studies).

  • Abrading: Mechanically abrade the surface of the coupons using a series of silicon carbide (SiC) papers of increasing grit size (e.g., 240, 400, 600, 800, 1200 grit) to achieve a uniform and smooth surface.

  • Cleaning: Degrease the abraded coupons by sonicating in acetone (B3395972) or ethanol (B145695) for 10-15 minutes.

  • Rinsing: Rinse the coupons thoroughly with deionized water.

  • Drying: Dry the coupons using a stream of compressed air or in a desiccator.

  • Storage: Store the prepared coupons in a desiccator to prevent atmospheric corrosion prior to use.

Inhibitor Solution/Coating Preparation
  • For Solution-Based Testing:

    • Prepare a corrosive medium relevant to the intended application (e.g., 3.5% NaCl solution to simulate a marine environment, or 1 M HCl for acidic conditions).

    • Disperse this compound at various concentrations (e.g., 50, 100, 200, 500 ppm) in the corrosive medium. Due to its low water solubility, ultrasonication or the use of a co-solvent may be necessary to achieve a stable dispersion.[1]

  • For Coating-Based Testing:

    • Select a suitable binder or resin (e.g., epoxy, alkyd).

    • Incorporate this compound at different weight percentages (e.g., 1%, 2%, 5%) into the binder using a high-shear mixer to ensure uniform dispersion.

    • Apply the formulated coating to the prepared metal coupons using a standardized method such as dip-coating, spin-coating, or spray-coating to achieve a consistent film thickness.

    • Cure the coated coupons according to the binder manufacturer's specifications.

Weight Loss Measurement (Gravimetric Method)
  • Initial Weighing: Accurately weigh the prepared metal coupons to four decimal places (W₁).

  • Immersion: Immerse the coupons in the corrosive medium with and without the desired concentrations of this compound.

  • Exposure: Maintain the immersion for a predetermined period (e.g., 24, 48, 72 hours) at a constant temperature.

  • Cleaning: After the immersion period, remove the coupons, and clean them to remove corrosion products according to standard procedures (e.g., ASTM G1). This typically involves gentle brushing and immersion in a cleaning solution (e.g., inhibited acid).

  • Final Weighing: Rinse the cleaned coupons with deionized water, dry them thoroughly, and reweigh them (W₂).

  • Calculation:

    • Corrosion Rate (mm/year) = (8.76 × 10⁴ × ΔW) / (A × T × D)

      • ΔW = Weight loss (W₁ - W₂) in grams

      • A = Surface area of the coupon in cm²

      • T = Immersion time in hours

      • D = Density of the metal in g/cm³

    • Inhibition Efficiency (IE%) = [(CR₀ - CRᵢ) / CR₀] × 100

      • CR₀ = Corrosion rate in the absence of the inhibitor

      • CRᵢ = Corrosion rate in the presence of the inhibitor

Electrochemical Measurements

Electrochemical tests should be performed using a three-electrode cell setup with a potentiostat. The setup consists of the metal coupon as the working electrode, a platinum or graphite (B72142) rod as the counter electrode, and a saturated calomel (B162337) electrode (SCE) or Ag/AgCl electrode as the reference electrode.

  • Stabilization: Immerse the three-electrode setup in the test solution and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).

  • Polarization Scan: Scan the potential from a cathodic potential (e.g., -250 mV vs. OCP) to an anodic potential (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 0.167 mV/s).[9]

  • Data Analysis: Plot the logarithm of the current density versus the applied potential (Tafel plot). Extrapolate the linear portions of the anodic and cathodic curves back to the corrosion potential (Ecorr) to determine the corrosion current density (Icorr).

  • Calculation:

    • Inhibition Efficiency (IE%) = [(Icorr₀ - Icorrᵢ) / Icorr₀] × 100

      • Icorr₀ = Corrosion current density in the absence of the inhibitor

      • Icorrᵢ = Corrosion current density in the presence of the inhibitor

  • Stabilization: As with PDP, allow the OCP to stabilize before starting the measurement.

  • Impedance Measurement: Apply a small amplitude AC voltage signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).

  • Data Analysis: Plot the impedance data as a Nyquist plot (Z'' vs. Z') and Bode plots (|Z| vs. frequency and phase angle vs. frequency). Model the data using an appropriate equivalent electrical circuit to extract parameters such as solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).

  • Calculation:

    • Inhibition Efficiency (IE%) = [(Rctᵢ - Rct₀) / Rctᵢ] × 100

      • Rct₀ = Charge transfer resistance in the absence of the inhibitor

      • Rctᵢ = Charge transfer resistance in the presence of the inhibitor

Salt Spray Test (for Coated Samples)
  • Scribing: Make a scribe mark through the coating to the metal substrate on the coated coupons.

  • Exposure: Place the scribed coupons in a salt spray chamber according to ASTM B117 standards.[10][11] This involves continuous exposure to a 5% NaCl fog at 35°C.

  • Evaluation: Periodically remove the coupons and inspect them for signs of corrosion, such as blistering, rusting (especially along the scribe), and delamination. Record the time to failure or the extent of corrosion after a fixed duration (e.g., 100, 250, 500 hours).

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_inhibitor Inhibitor Application cluster_testing Corrosion Testing cluster_analysis Data Analysis Metal_Selection Metal Selection Sample_Cutting Sample Cutting Metal_Selection->Sample_Cutting Abrading Surface Abrading Sample_Cutting->Abrading Cleaning Degreasing & Cleaning Abrading->Cleaning Drying Drying Cleaning->Drying Solution_Prep Solution Dispersion Drying->Solution_Prep Coating_Formulation Coating Formulation Drying->Coating_Formulation Weight_Loss Weight Loss Test Solution_Prep->Weight_Loss PDP Potentiodynamic Polarization Solution_Prep->PDP EIS Electrochemical Impedance Spectroscopy Solution_Prep->EIS Application Coating Application Coating_Formulation->Application Salt_Spray Salt Spray Test Application->Salt_Spray Corrosion_Rate Calculate Corrosion Rate Weight_Loss->Corrosion_Rate Electrochemical_Parameters Analyze Electrochemical Parameters PDP->Electrochemical_Parameters EIS->Electrochemical_Parameters Visual_Inspection Visual Inspection Salt_Spray->Visual_Inspection Inhibition_Efficiency Determine Inhibition Efficiency Corrosion_Rate->Inhibition_Efficiency Electrochemical_Parameters->Inhibition_Efficiency

Caption: Experimental workflow for evaluating this compound as a corrosion inhibitor.

mechanism_of_action Metal Metal Surface Adsorption Adsorption Metal->Adsorption Inhibitor This compound (Sr(C₁₈H₃₅O₂)₂) Inhibitor->Adsorption Barrier Hydrophobic Barrier Formation (Stearate Chains) Adsorption->Barrier Corrosion_Protection Corrosion Protection Barrier->Corrosion_Protection Water Water & Corrosive Ions Water->Barrier repels

Caption: Proposed mechanism of corrosion inhibition by this compound.

References

Application Notes and Protocols: Controlled Release Systems Using Strontium Stearate Matrix

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of controlled-release oral dosage forms is a critical area of pharmaceutical research, aimed at improving therapeutic outcomes by maintaining consistent drug levels, reducing dosing frequency, and minimizing side effects. Matrix tablets are a widely utilized and effective platform for achieving extended drug release. This document provides a comprehensive overview of the application and experimental protocols for utilizing strontium stearate (B1226849) as a hydrophobic matrix-forming agent for the controlled delivery of active pharmaceutical ingredients (APIs) or for the controlled release of strontium ions themselves for therapeutic benefit, particularly in bone-related conditions.

Strontium stearate, the salt of the divalent strontium ion and the long-chain saturated fatty acid, stearic acid, is a white powder that is insoluble in water.[1][2] This pronounced hydrophobicity makes it an excellent candidate for forming an inert, non-eroding matrix. The mechanism of release from such a matrix is primarily governed by the diffusion of the API through a network of pores and channels created by the compacted hydrophobic particles.[3] The tortuosity of this network dictates the rate of fluid penetration and subsequent drug dissolution and diffusion, thereby controlling the release profile.

Biological Rationale for Controlled Strontium Release

Strontium has garnered significant interest for its dual beneficial effects on bone metabolism: it simultaneously stimulates bone formation by osteoblasts and inhibits bone resorption by osteoclasts.[4][5] This makes it a valuable therapeutic agent for conditions like osteoporosis. The controlled release of strontium ions (Sr²⁺) locally within the gastrointestinal tract or from an implanted biomaterial can ensure sustained therapeutic levels, potentially enhancing efficacy and reducing systemic side effects.[4]

The key molecular mechanisms of strontium action on bone cells include:

  • Activation of the Calcium-Sensing Receptor (CaSR): Strontium ions act as agonists for the CaSR on both osteoblasts and osteoclasts.[6][7]

  • Stimulation of Osteoblasts: Activation of CaSR in osteoblasts triggers downstream signaling cascades, including the MAPK/ERK and Wnt/β-catenin pathways, which promote osteoblast proliferation, differentiation, and survival.[1][6]

  • Inhibition of Osteoclasts: In osteoclasts, CaSR activation by strontium leads to a reduction in the expression of RANKL (Receptor Activator of Nuclear Factor-κB Ligand) and an increase in the expression of Osteoprotegerin (OPG) by osteoblasts, which ultimately suppresses osteoclast differentiation and activity.[1][2]

These intricate signaling pathways underscore the therapeutic potential of maintaining steady-state concentrations of strontium, a goal achievable through controlled-release formulations.

Strontium_Signaling_Pathway cluster_osteoblast Osteoblast Effects cluster_osteoclast Osteoclast Effects Sr Strontium (Sr²⁺) CaSR Calcium-Sensing Receptor (CaSR) Sr->CaSR Activates Osteoblast Osteoblast CaSR->Osteoblast Osteoclast Osteoclast CaSR->Osteoclast MAPK_ERK MAPK/ERK Pathway Osteoblast->MAPK_ERK Activates Wnt_beta_catenin Wnt/β-catenin Pathway Osteoblast->Wnt_beta_catenin Activates RANKL ↓ RANKL Expression Osteoblast->RANKL OPG ↑ OPG Expression Osteoblast->OPG Proliferation Proliferation & Differentiation MAPK_ERK->Proliferation Wnt_beta_catenin->Proliferation BoneFormation ↑ Bone Formation Proliferation->BoneFormation Resorption Inhibition of Differentiation RANKL->Resorption OPG->Resorption BoneResorption ↓ Bone Resorption Resorption->BoneResorption

Figure 1: Signaling pathways activated by strontium in bone cells.

Applications

The primary application for a this compound-based controlled-release system is in the field of orthopedics and rheumatology.

  • Oral Osteoporosis Therapy: Development of a once-daily tablet for the systemic treatment of osteoporosis, providing sustained release of strontium to improve bone mineral density.

  • Local Drug Delivery: Incorporation of this compound as a matrix in implantable devices for bone tissue engineering, providing localized and sustained release of strontium to promote bone regeneration at a defect site.

  • Combination Therapy: Formulation of matrix tablets containing both this compound (as a source of Sr²⁺) and another API (e.g., a bisphosphonate or an anti-inflammatory drug) for a synergistic effect.

Data Presentation

The following tables present illustrative data on the formulation and characterization of this compound matrix tablets. These values are based on typical results observed for hydrophobic matrix systems and serve as a guide for formulation development.

Table 1: Physicochemical Properties of this compound

Property Value Reference
Chemical Formula Sr(C₁₈H₃₅O₂)₂ [1]
Molar Mass 654.56 g/mol [1]
Appearance White Powder [1]
Solubility in Water Insoluble [1]
Melting Point 130–140 °C [1]

| Primary Function | Hydrophobic Matrix Former, Lubricant |[8] |

Table 2: Effect of this compound Concentration on Drug Release (Illustrative Data) API: A model water-soluble drug.

Formulation ID API (% w/w) This compound (% w/w) Microcrystalline Cellulose (% w/w) Drug Release at 2h (%) Drug Release at 8h (%) Drug Release at 12h (%)
F1 30 10 60 45.2 85.1 98.5
F2 30 20 50 31.5 68.7 89.3
F3 30 30 40 22.8 54.3 75.6

| F4 | 30 | 40 | 30 | 15.6 | 41.9 | 62.1 |

Table 3: Physical Properties of Matrix Tablets (Illustrative Data)

Formulation ID Hardness (N) Friability (%) Weight Variation (mg ± SD)
F1 85 ± 5 < 0.8 502 ± 3.1
F2 88 ± 6 < 0.8 501 ± 2.8
F3 92 ± 5 < 0.7 499 ± 3.5

| F4 | 95 ± 7 | < 0.6 | 503 ± 2.9 |

Experimental Protocols

The following protocols provide a framework for the formulation, preparation, and in-vitro evaluation of this compound-based matrix tablets.

Experimental_Workflow Start Start: Formulation Design Milling 1. Milling & Sieving (API, this compound, Excipients) Start->Milling Blending 2. Dry Blending (Geometric Dilution if needed) Milling->Blending PreComp 3. Pre-Compression Evaluation (e.g., Angle of Repose, Carr's Index) Blending->PreComp Compression 4. Tablet Compression (Direct Compression) PreComp->Compression PostComp 5. Post-Compression Evaluation (Hardness, Friability, Weight Variation) Compression->PostComp Dissolution 6. In-Vitro Dissolution Testing (USP Apparatus II) PostComp->Dissolution Modeling 7. Kinetic Modeling of Release Data (Higuchi, Korsmeyer-Peppas) Dissolution->Modeling End End: Data Analysis & Conclusion Modeling->End

Figure 2: Experimental workflow for this compound matrix tablets.

Protocol 5.1: Preparation of Controlled-Release Matrix Tablets by Direct Compression

This protocol describes a direct compression method, which is efficient and suitable for materials with good flow and compression properties.

  • Milling and Sieving: Pass the Active Pharmaceutical Ingredient (API), this compound, and other excipients (e.g., filler like microcrystalline cellulose) through an appropriate mesh sieve (e.g., #60) to ensure particle size uniformity.

  • Blending:

    • If using a low-dose API, employ geometric dilution by mixing the API with an equal amount of filler first, then progressively adding more filler.

    • Transfer the sieved powders to a suitable blender (e.g., V-blender).

    • Blend the API and fillers for 15-20 minutes to achieve a homogenous mix.

    • Add the sieved this compound to the powder blend. As this compound also acts as a lubricant, it should be added in the final blending step.

    • Continue blending for a short period (e.g., 3-5 minutes). Note: Over-blending with lubricants can negatively affect tablet hardness and dissolution.

  • Compression:

    • Set up a tablet press with the desired tooling (punches and die).

    • Compress the final blend into tablets of the target weight and hardness. Record the compression force used.

Protocol 5.2: Characterization of Matrix Tablets

These quality control tests are essential to ensure the consistency and quality of the manufactured tablets.

  • Weight Variation: Individually weigh 20 tablets and calculate the average weight. The deviation of individual tablets from the average should be within pharmacopoeial limits (e.g., ±5% for tablets >250 mg).

  • Hardness Test: Measure the crushing strength of at least 10 tablets using a calibrated hardness tester. This test indicates the tablet's ability to withstand mechanical stress during handling and transport.

  • Friability Test: Place a known weight of tablets (usually corresponding to 6.5 g) in a friabilator. Rotate the drum for a set number of revolutions (e.g., 100) and re-weigh the tablets. The percentage weight loss should typically be less than 1%.

Protocol 5.3: In-Vitro Dissolution (Drug Release) Studies

This protocol determines the rate and extent of drug release from the this compound matrix.

  • Apparatus Setup: Assemble a USP Dissolution Apparatus II (Paddle Method).

  • Medium Preparation: Prepare 900 mL of the desired dissolution medium (e.g., 0.1N HCl for 2 hours to simulate gastric fluid, followed by pH 6.8 phosphate (B84403) buffer to simulate intestinal fluid). De-aerate the medium and equilibrate it to 37 ± 0.5 °C.

  • Test Execution:

    • Set the paddle rotation speed (e.g., 75 rpm).

    • Place one tablet in each dissolution vessel.

    • Start the apparatus and withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 1, 2, 4, 6, 8, 12, and 24 hours).

    • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed medium.

  • Sample Analysis: Filter the samples and analyze the concentration of the dissolved API using a validated analytical method, such as UV-Vis spectrophotometry or HPLC. Calculate the cumulative percentage of drug released at each time point.

Release_Mechanism Matrix This compound Matrix Tablet API Dispersed in Hydrophobic Matrix Penetration Step 1: Aqueous Medium Penetrates Pores Matrix:f1->Penetration Dissolution Step 2: API Dissolves in Penetrated Medium Penetration->Dissolution Diffusion Step 3: Dissolved API Diffuses Out of Matrix Dissolution->Diffusion Release Controlled Drug Release into Bulk Medium Diffusion->Release

Figure 3: Logical flow of drug release from a hydrophobic matrix.

Protocol 5.4: Kinetic Modeling of Release Data

To understand the mechanism of drug release, the dissolution data can be fitted to various kinetic models.

  • Data Fitting: Plot the cumulative percentage of drug released versus time and fit the data to the following models:

    • Zero-Order: Q = k₀t (Release rate is constant)

    • First-Order: log(Q₀ - Q) = kt/2.303 (Release rate is concentration-dependent)

    • Higuchi Model: Q = kн√t (Release from a matrix controlled by diffusion)

    • Korsmeyer-Peppas Model: Q/Q∞ = ktⁿ (Describes release from a polymeric system; the release exponent 'n' is indicative of the mechanism)

  • Model Selection: Determine the best-fit model by comparing the correlation coefficients (R²) obtained from the linear plots of each model. For hydrophobic matrices, the release is often best described by the Higuchi model.

References

Application Notes and Protocols for Strontium Stearate Surface Modification of Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surface modification of nanoparticles is a critical step in the development of effective drug delivery systems. The choice of coating material influences the nanoparticle's stability, biocompatibility, drug loading capacity, release kinetics, and cellular uptake. Strontium stearate (B1226849), a salt of the fatty acid stearic acid and strontium, presents a promising surface modification agent. The long hydrocarbon chain of the stearate molecule can enhance the hydrophobic drug loading and provide a stable lipid layer, while strontium ions have been noted for their beneficial roles in bone tissue metabolism, suggesting potential applications in treating bone-related diseases.[1][2][3]

These application notes provide a comprehensive overview of the use of strontium stearate for the surface modification of nanoparticles, including detailed experimental protocols, data on expected physicochemical changes, and insights into the resulting biological interactions.

Data Presentation: Physicochemical Properties of Modified Nanoparticles

The surface modification of nanoparticles with this compound is expected to alter their physicochemical properties. The following table summarizes the anticipated changes based on data from nanoparticles coated with stearic acid and other fatty acids.[4][5][6][7][8] Researchers should expect similar trends when using this compound.

ParameterUnmodified Nanoparticles (Typical)This compound Modified Nanoparticles (Expected)Characterization Technique
Hydrodynamic Size (nm) VariableIncrease of 10-50 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.3< 0.3 (with proper synthesis)Dynamic Light Scattering (DLS)
Zeta Potential (mV) Variable (often positive or slightly negative)Highly negative (-30 to -60 mV)Electrophoretic Light Scattering (ELS)
Surface Morphology SmoothCore-shell structure with a visible lipid layerTransmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM)
Drug Loading Capacity (%) Dependent on nanoparticle material and drugIncreased for hydrophobic drugsUV-Vis Spectroscopy, HPLC
Drug Release Profile Burst release often observedSustained release profileDialysis method coupled with UV-Vis/HPLC

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound powder, which can then be used for nanoparticle surface modification.[9][10]

Materials:

Procedure:

  • Dissolve stearic acid in a 1:1 (v/v) solution of ethanol and deionized water containing a stoichiometric amount of sodium hydroxide.

  • Heat the mixture to 70°C with continuous stirring until the stearic acid is completely dissolved, forming a sodium stearate solution.

  • In a separate vessel, dissolve strontium chloride hexahydrate in a minimal amount of deionized water.

  • Slowly add the strontium chloride solution to the hot sodium stearate solution while stirring vigorously. A white precipitate of this compound will form immediately.

  • Continue stirring the reaction mixture for 1-2 hours to ensure complete reaction.

  • Allow the mixture to cool to room temperature.

  • Isolate the this compound precipitate by centrifugation or filtration.

  • Wash the precipitate several times with deionized water and then with ethanol to remove any unreacted precursors or byproducts.

  • Dry the purified this compound powder in a vacuum oven at 60°C overnight.

Protocol 2: Surface Modification of Nanoparticles with this compound

This protocol outlines a method for coating pre-synthesized nanoparticles with this compound. This is an adapted method based on protocols for coating with other fatty acids.[7][11]

Materials:

  • Pre-synthesized nanoparticles (e.g., iron oxide, gold, polymeric nanoparticles)

  • Synthesized this compound powder

  • Ethanol or another suitable organic solvent

  • Deionized water

Procedure:

  • Disperse the pre-synthesized nanoparticles in ethanol at a concentration of 1 mg/mL.

  • In a separate vial, dissolve the this compound powder in ethanol at a concentration of 0.5 mg/mL. Heating and sonication may be required to fully dissolve the this compound.

  • Add the this compound solution to the nanoparticle dispersion dropwise while stirring vigorously. The optimal ratio of nanoparticles to this compound should be determined empirically but a starting point of 1:0.5 (w/w) is recommended.

  • After the addition is complete, continue to stir the mixture at room temperature for 4-6 hours to allow for the self-assembly of the this compound onto the nanoparticle surface.

  • Remove the organic solvent using a rotary evaporator.

  • Resuspend the coated nanoparticles in deionized water.

  • Purify the this compound-coated nanoparticles by centrifugation and washing three times with deionized water to remove excess, unbound this compound.

  • Resuspend the final product in the desired buffer or medium for further experiments.

Protocol 3: Characterization of this compound Modified Nanoparticles

1. Size and Zeta Potential:

  • Disperse a small aliquot of the modified nanoparticles in deionized water.

  • Measure the hydrodynamic diameter and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

  • Measure the zeta potential using Electrophoretic Light Scattering (ELS).

2. Morphological Analysis:

  • Prepare a dilute suspension of the modified nanoparticles.

  • Deposit a drop of the suspension onto a TEM grid and allow it to dry.

  • Observe the morphology and confirm the presence of a coating layer using Transmission Electron Microscopy (TEM).

3. Confirmation of Coating:

  • Analyze the dried, modified nanoparticles using Fourier-Transform Infrared Spectroscopy (FTIR).

  • Look for characteristic peaks of the C-H stretching of the stearate alkyl chain (around 2850 and 2920 cm⁻¹) and the carboxylate group coordinated to the nanoparticle surface.[4]

Protocol 4: Drug Loading and In Vitro Release Study

Drug Loading:

  • Disperse the this compound-modified nanoparticles in a solution of the hydrophobic drug in a suitable organic solvent.

  • Stir the mixture for 24 hours to allow for drug partitioning into the lipid coating.

  • Remove the organic solvent by rotary evaporation.

  • Resuspend the drug-loaded nanoparticles in an aqueous buffer.

  • Centrifuge the suspension to pellet the nanoparticles and separate them from the unloaded drug in the supernatant.

  • Quantify the amount of drug in the supernatant using UV-Vis spectroscopy or HPLC to determine the drug loading efficiency.

In Vitro Release:

  • Place a known amount of the drug-loaded nanoparticles in a dialysis bag with a suitable molecular weight cutoff.

  • Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4) at 37°C with constant stirring.

  • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with fresh medium.

  • Quantify the amount of released drug in the aliquots using UV-Vis spectroscopy or HPLC.

  • Plot the cumulative drug release as a function of time.[12][13]

Mandatory Visualizations

experimental_workflow cluster_synthesis This compound Synthesis cluster_modification Nanoparticle Surface Modification stearic_acid Stearic Acid + NaOH reaction Precipitation Reaction stearic_acid->reaction srcl2 SrCl2 Solution srcl2->reaction purification Purification & Drying reaction->purification sr_stearate This compound Powder purification->sr_stearate sr_stearate_sol This compound Solution sr_stearate->sr_stearate_sol nanoparticles Core Nanoparticles mixing Mixing & Self-Assembly nanoparticles->mixing sr_stearate_sol->mixing purification2 Purification mixing->purification2 modified_np Modified Nanoparticles purification2->modified_np

Caption: Workflow for synthesis and surface modification.

logical_relationship cluster_properties Physicochemical Properties cluster_outcomes Functional Outcomes surface_mod This compound Surface Modification size Increased Size surface_mod->size zeta Negative Zeta Potential surface_mod->zeta hydrophobicity Increased Hydrophobicity surface_mod->hydrophobicity uptake Altered Cellular Uptake surface_mod->uptake stability Enhanced Stability size->stability zeta->stability drug_loading Increased Hydrophobic Drug Loading hydrophobicity->drug_loading release Sustained Drug Release drug_loading->release

Caption: Properties and outcomes of modification.

signaling_pathway cluster_uptake Cellular Uptake cluster_release Intracellular Drug Release cluster_sr_effect Potential Strontium Effect (e.g., in Bone Cells) np This compound-Coated NP endocytosis Endocytosis np->endocytosis endosome Endosome endocytosis->endosome drug_release Drug Release endosome->drug_release sr_ion Strontium Ion Release endosome->sr_ion target Intracellular Target drug_release->target signaling Osteogenic Signaling Pathways (e.g., Wnt/β-catenin) sr_ion->signaling response Cellular Response (e.g., Osteoblast Differentiation) signaling->response

Caption: Hypothesized cellular uptake and action.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Purity of Synthesized Strontium Stearate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the purity of synthesized strontium stearate (B1226849).

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing strontium stearate?

A1: The most prevalent laboratory synthesis method is a precipitation reaction, also known as a double decomposition or metathesis reaction. This involves reacting a water-soluble strontium salt, such as strontium chloride (SrCl₂), with an alkali metal stearate, typically sodium stearate (Na(C₁₈H₃₅O₂)). The insoluble this compound then precipitates out of the solution.[1][2] Another method involves the direct reaction of stearic acid with a strontium source like strontium hydroxide (B78521).[3]

Q2: What are the common impurities in synthesized this compound?

A2: Common impurities can originate from the starting materials or the reaction process itself. These may include:

  • Unreacted Starting Materials: Residual stearic acid, sodium stearate, or strontium chloride.

  • Byproducts: Sodium chloride (NaCl) is a common byproduct in the double decomposition method.[2]

  • Other Fatty Acids: Commercial stearic acid often contains other fatty acids like palmitic acid, which can also form their corresponding strontium salts.

  • Moisture: Water can be present as a result of inadequate drying.

Q3: How can I wash the synthesized this compound to remove impurities?

A3: this compound is insoluble in water and alcohol.[3] Therefore, washing the precipitate with deionized water is effective for removing water-soluble impurities like sodium chloride. A final wash with a non-solvent like ethanol (B145695) can help displace the water and aid in drying.

Q4: Is recrystallization a suitable method for purifying this compound?

A4: Yes, recrystallization is a standard technique for purifying solid organic compounds and can be applied to this compound. The key is to find a suitable solvent or solvent system in which this compound is soluble at high temperatures but insoluble at low temperatures. This compound is known to be soluble in aliphatic and aromatic hydrocarbons, forming a gel.[3][4]

Troubleshooting Guide

This guide addresses specific issues you might encounter during the synthesis and purification of this compound.

Observed Issue Potential Cause Recommended Solution
Low Yield of Precipitate Incomplete reaction due to incorrect stoichiometry or reaction conditions.Ensure the molar ratios of reactants are correct. The reaction temperature can also influence the precipitation; a typical temperature is around 70°C.[1]
Product loss during washing.Avoid excessive washing. Use cold solvents for washing to minimize product dissolution.
Product is Clumpy and Difficult to Filter The precipitate may have formed too quickly, trapping impurities and solvent.Ensure thorough and consistent stirring during the precipitation reaction to promote the formation of uniform particles.
Final Product is an Off-White or Yellowish Color Presence of impurities from the starting materials, particularly commercial-grade stearic acid.Use high-purity stearic acid. If the color persists, consider a recrystallization step. The use of decolorizing charcoal during recrystallization can also help remove colored impurities.[5]
The melting point of the product is broad and lower than the expected 130-140°C. [3]The presence of impurities.Purify the product by thoroughly washing it to remove soluble byproducts. If the melting point is still not sharp, perform a recrystallization.
FTIR spectrum shows a broad peak around 1700 cm⁻¹. This indicates the presence of unreacted stearic acid (C=O stretch of the carboxylic acid).Improve the reaction conditions to ensure complete conversion of the stearic acid. Purify the product by washing with a solvent in which stearic acid is soluble but this compound is not, or by recrystallization.

Experimental Protocols

Protocol 1: Synthesis of this compound via Precipitation

This protocol is based on the double decomposition method.

Materials:

  • Stearic Acid (C₁₈H₃₆O₂)

  • Sodium Hydroxide (NaOH)

  • Strontium Chloride Hexahydrate (SrCl₂·6H₂O)

  • Ethanol

  • Deionized Water

Procedure:

  • Prepare Sodium Stearate Solution: Dissolve stearic acid and a stoichiometric amount of sodium hydroxide in a 1:1 (v/v) mixture of ethanol and deionized water. Heat the mixture to approximately 70°C with stirring until the stearic acid is completely dissolved and saponified to sodium stearate.[1]

  • Prepare Strontium Chloride Solution: Dissolve strontium chloride hexahydrate in a minimal amount of deionized water.

  • Precipitation: While vigorously stirring the hot sodium stearate solution, slowly add the strontium chloride solution. A white precipitate of this compound will form immediately.

  • Digestion: Continue stirring the mixture at 70°C for about 30 minutes to allow the precipitate to "digest," which can improve its filterability.

  • Isolation: Allow the mixture to cool to room temperature. Collect the this compound precipitate by vacuum filtration.

  • Washing: Wash the filter cake several times with hot deionized water to remove the sodium chloride byproduct. Follow with a wash of cold ethanol to remove excess water.

  • Drying: Dry the purified this compound in a vacuum oven at a temperature below its melting point (e.g., 80-90°C) until a constant weight is achieved.

Protocol 2: Purification of this compound by Recrystallization

This is a general protocol that can be adapted based on the specific solubility characteristics of your this compound in the chosen solvent.

Materials:

  • Crude this compound

  • Recrystallization Solvent (e.g., Toluene, Hexane, or other aliphatic/aromatic hydrocarbons)[3][4]

  • Decolorizing Charcoal (optional)

Procedure:

  • Solvent Selection: In a test tube, add a small amount of crude this compound and a few drops of the potential solvent. Heat the mixture. A good solvent will dissolve the compound when hot but not at room temperature.[6]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring to dissolve the solid. Add more solvent in small portions until the this compound is completely dissolved.[7]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of decolorizing charcoal. Reheat the solution to boiling for a few minutes.[5]

  • Hot Filtration: If decolorizing charcoal or insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur as the solution cools. Do not disturb the flask during this process.[7]

  • Cooling: Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.[7]

  • Isolation and Washing: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.[5]

  • Drying: Dry the purified this compound crystals in a vacuum oven.

Purity Assessment Data

The following tables summarize key analytical data for assessing the purity of this compound.

Table 1: Thermal Properties for Purity Assessment

ParameterPure this compoundImpure this compoundAnalysis Method
Melting Point Sharp, within 130-140°C[3]Broad, depressed melting rangeMelting Point Apparatus
DSC Endotherm Sharp, symmetric peakBroad, asymmetric peak, possibly with shoulders or multiple peaks[8][9]Differential Scanning Calorimetry (DSC)

Table 2: Key FTIR Absorption Bands for Purity Analysis

Wavenumber (cm⁻¹)AssignmentIndication of Purity
~1700C=O stretch of carboxylic acidAbsence of this peak indicates complete reaction of stearic acid.[10]
~1540Asymmetric COO⁻ stretchPresence indicates the formation of the stearate salt.
~1430Symmetric COO⁻ stretchPresence indicates the formation of the stearate salt.
2850-2960C-H stretches of alkyl chainShould be present in both pure and impure samples.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Analysis Stage s1 Prepare Sodium Stearate Solution s3 Precipitation s1->s3 s2 Prepare Strontium Chloride Solution s2->s3 s4 Isolation & Washing s3->s4 p1 Crude this compound s4->p1 Proceed to Purification p2 Recrystallization (e.g., in Toluene) p1->p2 p3 Purified this compound p2->p3 a1 Purity Assessment p3->a1 Proceed to Analysis a2 FTIR Spectroscopy a1->a2 a3 DSC Analysis a1->a3

Caption: Experimental Workflow for this compound Synthesis and Purification.

troubleshooting_workflow start Synthesized this compound issue Assess Purity (e.g., Melting Point) start->issue pure Product is Pure (Process Complete) issue->pure Meets Specs impure Product is Impure issue->impure Fails Specs wash Perform Thorough Washing (Water & Ethanol) impure->wash reassess1 Re-assess Purity wash->reassess1 reassess1->pure Meets Specs recrystallize Perform Recrystallization reassess1->recrystallize Fails Specs reassess2 Re-assess Purity recrystallize->reassess2 reassess2->pure Meets Specs reassess2->recrystallize Fails Specs (Repeat or Re-evaluate Synthesis)

Caption: Troubleshooting Logic for Purifying this compound.

References

Technical Support Center: Troubleshooting Strontium Stearate Agglomeration in Dispersions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for strontium stearate (B1226849) dispersions. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the preparation and stabilization of strontium stearate suspensions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you overcome agglomeration and achieve stable, well-dispersed systems.

Troubleshooting Guide: Common Issues and Solutions

This guide provides a systematic approach to diagnosing and resolving common issues related to this compound agglomeration.

Issue 1: this compound powder is difficult to wet and clumps together upon addition to the liquid medium.

Possible Cause Recommended Solution
High Surface Tension of the Liquid: Water and other polar solvents have high surface tension, which prevents the hydrophobic this compound particles from being easily wetted.Use a Wetting Agent/Surfactant: Incorporate a suitable non-ionic surfactant (e.g., a Tween or Span series surfactant) at a low concentration into your liquid medium before adding the this compound powder. This will reduce the surface tension and promote wetting.[1]
Incorrect Order of Addition: Adding the powder too quickly or into a static liquid can lead to the formation of large, persistent clumps.Gradual Addition with Agitation: Slowly add the this compound powder to the vortex of a well-agitated liquid. This ensures that the particles are immediately exposed to the liquid and wetting agents.
Electrostatic Charges: Dry powder can carry electrostatic charges, causing particles to cling together.Control Humidity: Working in an environment with controlled humidity (around 40-50% RH) can help dissipate static charges.

Issue 2: The dispersion appears uniform initially but rapidly settles or forms visible agglomerates.

Possible Cause Recommended Solution
Insufficient Dispersive Energy: Simple stirring may not provide enough energy to break down smaller agglomerates held together by van der Waals forces.Apply High-Shear Mixing or Sonication: Utilize a high-shear mixer or a probe sonicator to introduce sufficient energy to deagglomerate the particles. The duration and intensity should be optimized for your specific system.
Lack of Stabilization: Once dispersed, particles may re-agglomerate due to attractive forces if no stabilizing mechanism is in place.Optimize Surfactant Concentration and Type: Ensure you are using an appropriate surfactant at an optimal concentration to provide either steric or electrostatic stabilization. A combination of non-ionic and ionic surfactants can sometimes be effective.[1]
Inappropriate pH: The pH of the dispersion can significantly affect the surface charge of the particles. If the pH is near the isoelectric point (IEP), the particles will have a near-zero charge, leading to rapid agglomeration.Adjust pH: Modify the pH of your dispersion to be several units away from the isoelectric point of this compound. This will induce a surface charge on the particles, leading to electrostatic repulsion. While the exact IEP of this compound is not readily available in the literature, for many metallic stearates, adjusting the pH to the alkaline or acidic side can improve stability.[2][3]

Issue 3: The viscosity of the dispersion is too high or inconsistent.

Possible Cause Recommended Solution
High Solids Concentration: A high concentration of this compound can lead to increased particle-particle interactions and high viscosity.Reduce Solids Content: If your application allows, try reducing the concentration of this compound in the dispersion.
Particle Agglomeration: The formation of agglomerates can entrap the liquid medium, leading to a significant increase in viscosity.Improve Dispersion and Stabilization: Address the root causes of agglomeration as outlined in Issue 2. A well-dispersed and stabilized system will typically have a lower and more stable viscosity.
Inappropriate Surfactant Concentration: Some surfactants can cause an increase in viscosity, especially at higher concentrations.Optimize Surfactant Level: Experiment with different surfactant concentrations to find a balance between stability and desired viscosity.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound agglomeration in aqueous dispersions?

A1: The primary cause is the hydrophobic nature of the this compound molecule.[4] The long hydrocarbon chains of the stearate component make the particle surfaces water-repellent, leading to a strong tendency to agglomerate in aqueous environments to minimize their contact with water. This is driven by van der Waals forces of attraction between the particles.

Q2: How do I choose the right surfactant for my this compound dispersion?

A2: The choice of surfactant depends on your specific application and desired stabilization mechanism.

  • Non-ionic surfactants (e.g., Polysorbates (Tweens), Sorbitan esters (Spans)) are often a good starting point as they provide steric hindrance, creating a physical barrier that prevents particles from getting too close to each other.[1] They are generally less sensitive to changes in pH and electrolyte concentration.

  • Ionic surfactants (anionic or cationic) can provide electrostatic stabilization by adsorbing onto the particle surface and imparting a net electrical charge. This causes the particles to repel each other. The effectiveness of ionic surfactants is highly dependent on the pH and ionic strength of the dispersion.

  • A combination of both non-ionic and ionic surfactants can sometimes provide enhanced stability through both steric and electrostatic mechanisms (electrosteric stabilization).

Q3: What is the role of pH in the stability of a this compound dispersion?

A3: The pH of the dispersion is a critical factor that influences the surface charge of the this compound particles and, consequently, the stability of the dispersion. At a specific pH, known as the isoelectric point (IEP), the net surface charge of the particles is zero. At the IEP, electrostatic repulsion between particles is at a minimum, which leads to maximum agglomeration. By adjusting the pH of the dispersion away from the IEP, a net positive or negative charge can be induced on the particle surfaces, leading to electrostatic repulsion and improved stability.[2][3]

Q4: Can sonication damage the this compound particles?

A4: While sonication is a very effective method for deagglomeration, excessive sonication power or duration can potentially lead to changes in the particle morphology or even chemical degradation. It is important to optimize the sonication parameters (power, time, and temperature control) for your specific formulation. Start with lower power and shorter durations, and monitor the particle size distribution to determine the optimal conditions for achieving a stable dispersion without causing particle damage.

Quantitative Data Summary

Disclaimer: The following tables contain illustrative data based on typical values for metallic stearates. Specific experimental data for this compound is limited in publicly available literature. These tables should be used as a guide for experimental design and characterization.

Table 1: Influence of Surfactant Type on this compound Dispersion Properties

Surfactant Type (at 1% w/v)Mean Particle Size (Z-average, nm)Polydispersity Index (PDI)Zeta Potential (mV)
None (Control)> 5000 (visible aggregates)> 0.7-5.2
Polysorbate 80 (Non-ionic)4500.3-15.8
Sodium Dodecyl Sulfate (Anionic)3800.25-45.3
Cetyltrimethylammonium Bromide (Cationic)4100.28+38.9

Table 2: Effect of pH on Zeta Potential and Dispersion Stability

pHZeta Potential (mV)Observation
4.0-10.5Some settling observed
6.0-25.3Moderately stable
8.0-42.8Good stability, minimal settling
10.0-55.1Excellent stability

Experimental Protocols

Protocol 1: Preparation of a Stable Aqueous Dispersion of this compound

Objective: To prepare a stable aqueous dispersion of this compound with a target concentration of 5% (w/v) using a non-ionic surfactant and probe sonication.

Materials:

  • This compound powder

  • Deionized (DI) water

  • Polysorbate 80 (Tween 80)

  • Probe sonicator

  • High-speed homogenizer

  • Magnetic stirrer and stir bar

  • Beakers and graduated cylinders

Procedure:

  • Preparation of Surfactant Solution: In a beaker, add 94 mL of DI water. While stirring with a magnetic stirrer, add 1 g of Polysorbate 80 and stir until fully dissolved.

  • Initial Wetting and Dispersion: While stirring the surfactant solution, slowly add 5 g of this compound powder to the vortex. Continue stirring for 15 minutes to allow for initial wetting of the powder.

  • High-Shear Homogenization: Transfer the mixture to a high-speed homogenizer. Homogenize at 5,000-8,000 rpm for 10 minutes to break down larger agglomerates.

  • Probe Sonication: Place the beaker containing the dispersion in an ice bath to prevent overheating. Insert the probe of the sonicator into the dispersion, ensuring the tip is submerged but not touching the bottom or sides of the beaker. Sonicate at 40% amplitude for 15 minutes in pulsed mode (e.g., 10 seconds on, 5 seconds off) to break down finer agglomerates.

  • Final Mixing: After sonication, gently stir the dispersion with a magnetic stirrer for another 5 minutes to ensure homogeneity.

  • Characterization: Characterize the final dispersion for particle size distribution (e.g., using Dynamic Light Scattering) and stability (e.g., by observing for settling over 24-48 hours).

Protocol 2: Characterization of Particle Size and Zeta Potential

Objective: To determine the mean particle size, polydispersity index (PDI), and zeta potential of a this compound dispersion using Dynamic Light Scattering (DLS).

Equipment:

  • Dynamic Light Scattering (DLS) instrument with a zeta potential measurement cell

  • Disposable or quartz cuvettes

  • Micropipettes

Procedure:

  • Sample Preparation: Dilute a small aliquot of the this compound dispersion with filtered DI water or an appropriate buffer to a concentration suitable for the DLS instrument (typically in the ppm range). Ensure the diluent is the same as the dispersion medium to avoid altering the surface chemistry.

  • Instrument Setup: Turn on the DLS instrument and allow it to warm up and stabilize according to the manufacturer's instructions. Select the appropriate measurement parameters (e.g., temperature, scattering angle, cuvette type).

  • Particle Size Measurement: a. Pipette the diluted sample into a clean, dust-free cuvette. b. Place the cuvette in the instrument's sample holder. c. Allow the sample to equilibrate to the set temperature. d. Perform the measurement. The instrument will typically perform several runs and average the results. e. Record the Z-average mean diameter and the Polydispersity Index (PDI).

  • Zeta Potential Measurement: a. Carefully inject the diluted sample into the zeta potential cell, ensuring no air bubbles are introduced. b. Place the cell into the instrument. c. Perform the zeta potential measurement according to the instrument's protocol. d. Record the average zeta potential value.

  • Data Analysis: Analyze the particle size distribution and zeta potential results. A smaller mean particle size and a low PDI (typically < 0.3) indicate a more uniform and well-dispersed sample. A zeta potential with a magnitude greater than 30 mV (either positive or negative) is generally indicative of good electrostatic stability.[5]

Visualization of Troubleshooting Workflow

Troubleshooting_Strontium_Stearate_Agglomeration cluster_problem Observed Problem cluster_initial_checks Initial Checks & Actions cluster_solutions Solutions & Optimizations cluster_outcome Desired Outcome Problem This compound Agglomeration in Dispersion Wetting Poor Wetting? Problem->Wetting Dispersion_Energy Insufficient Dispersion Energy? Wetting->Dispersion_Energy No Add_Surfactant Add/Optimize Wetting Agent/ Surfactant Wetting->Add_Surfactant Yes Stability Poor Long-Term Stability? Dispersion_Energy->Stability No High_Shear Apply High-Shear Mixing/ Sonication Dispersion_Energy->High_Shear Yes Optimize_Stabilizer Optimize Stabilizer (Surfactant Type/Conc.) Stability->Optimize_Stabilizer Yes Adjust_pH Adjust pH Away from IEP Stability->Adjust_pH Yes Stable_Dispersion Stable, Well-Dispersed This compound Add_Surfactant->Stable_Dispersion High_Shear->Stable_Dispersion Optimize_Stabilizer->Stable_Dispersion Adjust_pH->Stable_Dispersion

Caption: Troubleshooting workflow for this compound agglomeration.

References

preventing degradation of strontium stearate during processing

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Strontium Stearate (B1226849) Processing

Welcome to the technical support center for strontium stearate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the degradation of this compound during processing.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a metal-organic compound, specifically the strontium salt of stearic acid.[1] Its chemical formula is Sr(C₁₈H₃₅O₂)₂.[1] It is classified as a metallic soap and is typically a white powder.[1][2] It is used in various applications, including as a lubricant in polymer processing and in the compounding of grease and wax.[1][2]

Q2: What are the primary physical properties of this compound?

A2: this compound is a white powder that is insoluble in water and alcohol.[1][2] It can dissolve to form a gel in aliphatic and aromatic hydrocarbons.[1][2] Key physical data are summarized in the table below.

Q3: What are the main causes of this compound degradation during processing?

A3: Like other metallic stearates, this compound can degrade through several mechanisms, primarily:

  • Thermal Degradation: Exposure to temperatures exceeding its thermal stability limit can cause decomposition. Metallic stearates are often used to improve the thermal stability of polymers, but they themselves can degrade at very high temperatures.[3][4]

  • Chemical Degradation: This can be caused by oxidation, hydrolysis (reaction with water), or interaction with incompatible substances such as strong acids, bases, or certain active pharmaceutical ingredients (APIs).[5][6] The presence of transition metal impurities can also catalyze oxidative degradation.[7]

  • Mechanical Degradation: High shear forces or intensive milling during processing can generate localized heat and stress, potentially leading to some degree of molecular breakdown.[8]

Q4: How does this compound function as a stabilizer in formulations?

A4: Metallic stearates act as stabilizers by protecting materials from degradation caused by heat, UV radiation, and oxidative processes.[3][4] In polymer systems like PVC, they function as acid scavengers, consuming residual catalyst components and preventing discoloration.[9] This helps to extend the lifespan and preserve the physical and mechanical properties of the final product.[3]

Troubleshooting Guide

This guide addresses common issues encountered during the processing of formulations containing this compound.

Q5: My formulation is showing yellowing or discoloration after thermal processing. What could be the cause?

A5: Discoloration is a common sign of degradation. Several factors could be responsible:

  • Excessive Temperature: Processing above the thermal stability limit of this compound or other components is a primary cause. The melting point of this compound is between 130-140 °C, and degradation can occur at or above this range.[1]

  • Oxidation: The stearate molecule can oxidize, especially in the presence of air at high temperatures. This process can be accelerated by impurities like transition metals (e.g., iron, copper).[7]

  • Interaction with Other Excipients: this compound may interact with other formulation components. For example, some active pharmaceutical ingredients (APIs) or excipients can be incompatible, leading to reactions that produce colored byproducts.[6][10] It is crucial to perform compatibility studies.

Q6: I'm observing a loss of lubricity and poor flow in my powder mixture. Could this compound degradation be the issue?

A6: Yes, a loss of function is a key indicator of degradation.

  • Thermal or Chemical Breakdown: If the this compound has degraded, its chemical structure is altered, which can diminish its effectiveness as a lubricant and mold release agent.[11]

  • Hydrolysis: The presence of excessive moisture during processing can lead to the hydrolysis of this compound back into stearic acid and strontium hydroxide. Stearic acid has different lubricating properties and a lower melting point (~70 °C).[7][11]

  • Incompatibility: Interactions with other excipients can form new compounds that lack the desired lubricating properties.[12][13]

Q7: My final product has developed black specks after processing. What is the source?

A7: Black specks can arise from severe, localized degradation.

  • Charring: Extremely high localized temperatures, often due to high shear or friction in the processing equipment, can cause the organic stearate component to char.

  • Catalyst Residues: In polymer applications, catalyst residues can interact with stabilizers like metallic stearates, causing rapid degradation that forms black specks.[7]

  • Contamination: Impurities from the manufacturing process of the stearate itself or from the processing equipment can also be a source.[7]

Below is a troubleshooting workflow to diagnose potential degradation issues.

G cluster_0 Troubleshooting Workflow for this compound Degradation start Problem Observed (e.g., Discoloration, Poor Lubricity) check_temp Check Processing Temperature start->check_temp temp_high Is T > Stability Limit? (e.g., > 140°C) check_temp->temp_high reduce_temp Action: Reduce Temperature & Monitor Process temp_high->reduce_temp Yes check_moisture Check for Moisture (Raw Materials, Environment) temp_high->check_moisture No end_node Problem Resolved reduce_temp->end_node moisture_high Is Humidity High or Are Materials Hygroscopic? check_moisture->moisture_high dry_materials Action: Dry Materials & Control Environment moisture_high->dry_materials Yes check_excipients Review Formulation for Incompatible Excipients/APIs moisture_high->check_excipients No dry_materials->end_node incompatible Are there known incompatibilities? check_excipients->incompatible reformulate Action: Reformulate or Add Stabilizers incompatible->reformulate Yes check_shear Analyze Processing Method (e.g., Milling, Extrusion) incompatible->check_shear No reformulate->end_node shear_high Is Shear/Pressure Excessive? check_shear->shear_high adjust_process Action: Reduce Shear/Speed & Optimize Parameters shear_high->adjust_process Yes shear_high->end_node No (Consult Specialist) adjust_process->end_node

Caption: A logical workflow for troubleshooting common signs of this compound degradation.

Preventative Measures & Data

Q8: How can I prevent the degradation of this compound during processing?

A8: Preventing degradation involves controlling the processing environment and carefully selecting formulation components.

  • Temperature Control: Maintain processing temperatures below the degradation point of this compound. For pure this compound, this means staying below 130-140°C where possible.[1]

  • Moisture Control: Ensure all raw materials are thoroughly dried before processing, as water can cause hydrolysis.[14] Store this compound and other hygroscopic materials in a low-humidity environment.[15]

  • Atmosphere Control: Processing under an inert atmosphere, such as nitrogen, can prevent oxidation, which is a major cause of discoloration and degradation.[16]

  • Excipient Compatibility Screening: Before finalizing a formulation, perform compatibility studies using techniques like Differential Scanning Calorimetry (DSC) to screen for interactions between this compound and other ingredients.[10][17]

  • Optimize Mechanical Processes: Reduce shear rates, milling times, and compaction pressures where possible to minimize mechanical stress and localized heating.[8]

  • Use of Antioxidants: In polymer applications, the inclusion of primary and secondary antioxidants can help protect the entire system, including the metallic stearate, from oxidative degradation.[7]

Table 1: Physical and Thermal Properties of this compound

PropertyValueSource(s)
Chemical Formula Sr(C₁₈H₃₅O₂)₂[1]
Molar Mass 654.56 g/mol [1]
Appearance White powder[1]
Density 1.11 g/cm³[1]
Melting Point 130–140 °C (266–284 °F)[1]
Water Solubility Insoluble[1]
Alcohol Solubility Insoluble[2]

Experimental Protocols for Degradation Analysis

To confirm if degradation has occurred, the following analytical techniques are recommended.

Protocol 1: Differential Scanning Calorimetry (DSC) for Compatibility and Thermal Events

  • Objective: To detect changes in melting point, new thermal events (peaks), or a broadening of peaks, which can indicate degradation or interaction with other excipients.[17]

  • Methodology:

    • Sample Preparation: Accurately weigh 5-10 mg of the sample (e.g., pure this compound, the processed formulation, or a 1:1 physical mixture with another excipient) into a standard aluminum DSC pan. Crimp the pan hermetically.

    • Instrument Setup: Place the sample pan and an empty reference pan into the DSC instrument.

    • Thermal Program: Heat the sample at a controlled rate, typically 10 °C/min, from ambient temperature to a temperature above the expected melting point (e.g., 200 °C). A slow heating rate (e.g., 1-2 °C/min) can provide better resolution for incompatibility studies.[17]

    • Analysis: Analyze the resulting thermogram. Look for shifts in the melting endotherm of this compound, the appearance of new exothermic (degradation) or endothermic peaks, or a significant change in the peak shape compared to the pure, unprocessed material. A melting onset significantly lower than the individual components in a mixture suggests an interaction.[17]

Protocol 2: Thermogravimetric Analysis (TGA) for Thermal Stability

  • Objective: To determine the onset temperature of thermal decomposition by measuring weight loss as a function of temperature.

  • Methodology:

    • Sample Preparation: Weigh 10-15 mg of the sample into a TGA crucible (ceramic or platinum).

    • Instrument Setup: Place the crucible onto the TGA balance.

    • Thermal Program: Heat the sample at a constant rate (e.g., 10 or 20 °C/min) from ambient to a high temperature (e.g., 600 °C). The analysis should be run under a controlled atmosphere (e.g., nitrogen for inert decomposition, or air for oxidative decomposition).[16]

    • Analysis: Plot the percentage of weight loss versus temperature. The onset temperature of the major weight loss step indicates the beginning of thermal decomposition. Compare the TGA curve of the processed sample to that of the pure, unprocessed material.

Protocol 3: Fourier-Transform Infrared Spectroscopy (FTIR) for Chemical Changes

  • Objective: To identify changes in the chemical structure of this compound, such as the formation of new functional groups or the disappearance of existing ones.

  • Methodology:

    • Sample Preparation: Prepare the sample using an appropriate method, typically the KBr (potassium bromide) pellet technique. Mix ~1 mg of the sample with ~100 mg of dry KBr powder and press it into a transparent pellet. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

    • Instrument Setup: Place the sample in the FTIR spectrometer's sample holder.

    • Data Acquisition: Scan the sample over the mid-infrared range (typically 4000 to 400 cm⁻¹).

    • Analysis: Compare the spectrum of the test sample to a reference spectrum of pure this compound. Look for changes such as:

      • Broadening of the hydroxyl (-OH) peak around 3200-3500 cm⁻¹ (indicating hydrolysis).

      • Appearance of a peak around 1700 cm⁻¹, which could indicate the formation of free stearic acid.[18]

      • Changes in the carboxylate COO⁻ asymmetric and symmetric stretching peaks (typically around 1540-1580 cm⁻¹ and 1400-1470 cm⁻¹, respectively).

The diagram below illustrates a typical workflow for analyzing a potentially degraded sample.

G cluster_1 Experimental Workflow for Degradation Analysis start Obtain Processed Sample & Unprocessed Control prep Sample Preparation (Weighing, Mixing, etc.) start->prep dsc DSC Analysis (Detect Thermal Events, Melting Point Shifts) prep->dsc tga TGA Analysis (Determine Onset of Weight Loss) prep->tga ftir FTIR Analysis (Identify Chemical Structure Changes) prep->ftir interpret Data Interpretation (Compare Sample vs. Control) dsc->interpret tga->interpret ftir->interpret decision Is degradation evident? interpret->decision degraded Conclusion: Degradation Confirmed stable Conclusion: No Significant Degradation decision->degraded Yes decision->stable No

References

Technical Support Center: Strontium Stearate Thin Film Deposition

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for strontium stearate (B1226849) thin film deposition. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for depositing strontium stearate thin films?

A1: this compound thin films are most commonly deposited using the Langmuir-Blodgett (LB) technique, thermal evaporation, and sputtering. The choice of method depends on the desired film thickness, uniformity, crystallinity, and the specific application. For instance, the LB method offers precise monolayer control, which is ideal for creating highly ordered structures, while thermal evaporation and sputtering are suitable for thicker films.

Q2: Why is my this compound film showing poor adhesion to the substrate?

A2: Poor adhesion can stem from several factors, including substrate contamination, improper substrate surface energy, and stress within the deposited film. Ensure your substrate is meticulously cleaned to remove any organic residues or particulates. A plasma cleaning step can be beneficial. Additionally, the choice of substrate is crucial; a mismatch in surface energy between the this compound and the substrate can hinder adhesion. For some substrates, a thin adhesion-promoting layer may be necessary.

Q3: My deposited film appears cloudy or hazy. What is the likely cause?

A3: Cloudiness or haziness in the film is often an indication of light scattering due to surface roughness, the presence of aggregates, or bulk defects within the film. For solution-deposited films, this could be due to the precipitation of this compound in the solvent before deposition. In thermal evaporation, it might result from an unstable deposition rate or contamination. For Langmuir-Blodgett films, a hazy appearance can indicate a collapsed monolayer or the transfer of a non-uniform film.

Q4: Can this compound thin films be used for drug delivery applications?

A4: Yes, thin films incorporating fatty acid salts like this compound are being explored for controlled drug delivery applications.[1][2][3][4] The amphiphilic nature of this compound can be utilized to encapsulate and release therapeutic agents. However, challenges in creating stable, biocompatible films with precise release kinetics need to be addressed.

Troubleshooting Guides

Langmuir-Blodgett (LB) Deposition

Problem: Inconsistent or low-quality monolayer formation on the subphase.

Possible Cause Troubleshooting Steps
Contaminated subphase or trough Thoroughly clean the LB trough and barriers with appropriate solvents (e.g., chloroform (B151607), then rinse with high-purity water).[5] Aspirate the subphase surface to remove any residual contaminants before spreading the monolayer.[5]
Impure spreading solvent or stearic acid Use high-purity stearic acid and a volatile, immiscible spreading solvent like chloroform.[5][6]
Incorrect subphase composition The pH and ionic content of the subphase are critical. For stearate films, divalent cations like Sr²⁺ in the subphase are necessary to form the this compound monolayer. Prepare the subphase with a controlled concentration of a soluble strontium salt (e.g., SrCl₂).
Spreading technique issues Spread the stearic acid solution dropwise and evenly across the subphase surface to allow for uniform solvent evaporation and monolayer formation.[5]

Problem: Film cracking or peeling after deposition onto the solid substrate.

Possible Cause Troubleshooting Steps
Substrate not properly prepared Ensure the substrate is clean and has the appropriate surface energy (hydrophilic or hydrophobic) for the desired transfer direction (upstroke or downstroke).
Inappropriate transfer pressure The surface pressure during deposition must be optimized. A pressure that is too high can lead to a brittle, collapsed film, while a pressure that is too low may result in a film with poor packing and adhesion.
Slow withdrawal/dipping speed The speed at which the substrate is passed through the monolayer can affect the film quality. Experiment with different speeds to find the optimal transfer rate.
Environmental factors Vibrations and dust in the deposition environment can disrupt the monolayer transfer. Perform the deposition in a clean, vibration-isolated environment.

Experimental Protocol: Langmuir-Blodgett Deposition of this compound

  • Trough and Subphase Preparation:

    • Thoroughly clean the Langmuir-Blodgett trough and barriers with chloroform, followed by copious rinsing with ultrapure water.

    • Fill the trough with an aqueous subphase containing a specific concentration of a soluble strontium salt (e.g., 10⁻⁴ M SrCl₂). The pH of the subphase should be adjusted to a slightly basic value (e.g., pH 8-9) to ensure the deprotonation of the stearic acid head groups.

    • Allow the subphase to equilibrate to the desired deposition temperature (typically around 20-25°C).

  • Monolayer Spreading and Compression:

    • Prepare a dilute solution of stearic acid in a volatile, water-immiscible solvent such as chloroform (e.g., 1 mg/mL).[5][6]

    • Using a microsyringe, carefully spread a known volume of the stearic acid solution onto the subphase surface.[5]

    • Allow sufficient time for the solvent to evaporate completely (typically 15-20 minutes).

    • Compress the monolayer at a slow, controlled rate (e.g., 10 cm²/min) while monitoring the surface pressure.

  • Isotherm Analysis and Film Transfer:

    • Record the surface pressure-area isotherm to determine the different phases of the monolayer and the collapse pressure.

    • Select a target surface pressure for deposition within the solid-phase region of the isotherm (e.g., 25-30 mN/m).

    • Clean the substrate (e.g., silicon wafer, glass slide) and mount it on the dipping mechanism.

    • Transfer the monolayer onto the substrate by dipping and withdrawing it through the air-water interface at a controlled speed (e.g., 2-5 mm/min) while maintaining the target surface pressure.

    • For multilayer deposition, repeat the dipping and withdrawing cycle.

Thermal Evaporation

Problem: Inconsistent film thickness and uniformity.

Possible Cause Troubleshooting Steps
Unstable evaporation source temperature Ensure the evaporation boat/crucible is heated to a stable temperature that provides a consistent evaporation rate. Use a material for the boat (e.g., tungsten, molybdenum) that is compatible with this compound and does not alloy with it.[7]
Incorrect source-to-substrate distance Optimize the distance between the evaporation source and the substrate to achieve better film uniformity. A greater distance generally improves uniformity but reduces the deposition rate.
Substrate not rotating For uniform deposition over a larger area, use a rotating substrate holder.
High background pressure Maintain a high vacuum (e.g., 10⁻⁶ Torr or lower) in the chamber to minimize scattering of the evaporated molecules by residual gas particles.[8]

Problem: Film decomposition or poor quality.

Possible Cause Troubleshooting Steps
Evaporation temperature too high This compound is a metal-organic compound and can decompose at high temperatures. Determine the optimal evaporation temperature that is high enough for sublimation but below the decomposition point. This may require some experimentation.
Contaminated source material Use high-purity this compound powder to avoid the incorporation of impurities into the film.
Inadequate vacuum A poor vacuum can lead to the incorporation of residual gases into the film, affecting its purity and properties. Ensure the vacuum system is leak-tight and capable of reaching the required base pressure.

Experimental Protocol: Thermal Evaporation of this compound

  • Substrate and Chamber Preparation:

    • Clean the substrate using a standard procedure (e.g., sonication in acetone, isopropanol, and deionized water, followed by drying with nitrogen).

    • Load the substrate into the thermal evaporation chamber.

    • Place a known amount of high-purity this compound powder into a suitable evaporation source (e.g., a tungsten boat).

    • Evacuate the chamber to a high vacuum (e.g., ≤ 5 x 10⁻⁶ Torr).

  • Deposition Process:

    • Gradually increase the current to the evaporation source to heat the this compound.

    • Monitor the deposition rate and thickness using a quartz crystal microbalance.

    • Once the desired deposition rate is achieved and stable, open the shutter to begin depositing the film onto the substrate.

    • Maintain a constant source temperature and deposition rate throughout the process.

  • Post-Deposition:

    • After reaching the desired film thickness, close the shutter and slowly ramp down the power to the evaporation source.

    • Allow the substrate to cool down before venting the chamber to atmospheric pressure with an inert gas like nitrogen.

Sputtering

Problem: Low deposition rate and poor film quality.

Possible Cause Troubleshooting Steps
Incorrect sputtering gas and pressure Argon is typically used as the sputtering gas. Optimize the argon pressure to achieve a stable plasma and a reasonable deposition rate.
Target poisoning If reactive sputtering with oxygen is used to ensure stoichiometry, the target surface can become oxidized, leading to a lower sputtering yield. Adjust the oxygen partial pressure and sputtering power to find a stable operating point.
Low sputtering power A higher sputtering power will generally increase the deposition rate. However, excessive power can lead to target overheating and potential decomposition of the this compound.

Problem: Film stoichiometry deviates from the target.

Possible Cause Troubleshooting Steps
Preferential sputtering of elements In a compound target, different elements may have different sputtering yields, leading to a film composition that is different from the target. This can sometimes be compensated for by using a target with an adjusted stoichiometry.
Backscattering of sputtered atoms Lighter atoms like strontium may be more prone to backscattering from the substrate, especially at higher temperatures, leading to a deficiency of that element in the film.[9]
Reactive gas interactions The partial pressure of any reactive gas used (e.g., oxygen) will significantly influence the film's chemical composition.

Experimental Protocol: Sputtering of this compound

  • Target and Substrate Preparation:

    • Fabricate a sputtering target from high-purity this compound powder via pressing and sintering.

    • Clean the substrate and mount it in the sputtering chamber.

    • Evacuate the chamber to a high vacuum base pressure.

  • Sputtering Deposition:

    • Introduce high-purity argon gas into the chamber and stabilize the pressure at the desired level.

    • Apply RF or DC power to the sputtering target to ignite and sustain a plasma.

    • Pre-sputter the target for a period with the shutter closed to clean the target surface.

    • Open the shutter to begin depositing the film on the substrate.

    • Control the film thickness by adjusting the deposition time and monitoring with a thickness monitor.

  • Post-Deposition:

    • Turn off the sputtering power and the gas flow.

    • Allow the substrate to cool before venting the chamber.

Visual Troubleshooting Workflows

G cluster_0 Langmuir-Blodgett Troubleshooting start_lb Poor Film Quality q1_lb Is the isotherm irregular? start_lb->q1_lb a1_yes_lb Check for subphase/trough contamination. Verify stearic acid/solvent purity. q1_lb->a1_yes_lb Yes q2_lb Is the film cracking/peeling? q1_lb->q2_lb No end_lb Improved Film Quality a1_yes_lb->end_lb a2_yes_lb Optimize transfer pressure and speed. Check substrate cleanliness and surface energy. q2_lb->a2_yes_lb Yes q2_lb->end_lb No a2_yes_lb->end_lb

Caption: Troubleshooting workflow for Langmuir-Blodgett deposition.

G cluster_1 Thermal Evaporation Troubleshooting start_te Deposition Issue q1_te Is the film non-uniform? start_te->q1_te a1_yes_te Optimize source-to-substrate distance. Use substrate rotation. q1_te->a1_yes_te Yes q2_te Is the film decomposed? q1_te->q2_te No end_te Successful Deposition a1_yes_te->end_te a2_yes_te Lower evaporation temperature. Improve vacuum conditions. q2_te->a2_yes_te Yes q2_te->end_te No a2_yes_te->end_te

Caption: Troubleshooting workflow for thermal evaporation.

G cluster_2 Sputtering Troubleshooting start_sp Film Deposition Problem q1_sp Low deposition rate? start_sp->q1_sp a1_yes_sp Increase sputtering power. Optimize Ar pressure. q1_sp->a1_yes_sp Yes q2_sp Incorrect stoichiometry? q1_sp->q2_sp No end_sp High-Quality Film a1_yes_sp->end_sp a2_yes_sp Adjust reactive gas partial pressure. Consider a custom target. q2_sp->a2_yes_sp Yes q2_sp->end_sp No a2_yes_sp->end_sp

Caption: Troubleshooting workflow for sputtering deposition.

References

how to increase the yield of strontium stearate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Strontium Stearate (B1226849) Synthesis

Welcome to the technical support center for strontium stearate synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to help increase the yield and purity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: this compound is typically synthesized via precipitation. The two primary methods are:

  • Two-Step Metathesis Reaction: This involves the saponification of stearic acid with a base (like sodium hydroxide) to form a stearate salt (e.g., sodium stearate). This is followed by a metathesis (double displacement) reaction with a soluble strontium salt (e.g., strontium chloride) to precipitate this compound.[1][2]

  • Direct Neutralization Reaction: This method involves the direct reaction of stearic acid with a strontium base, such as strontium hydroxide (B78521) or strontium carbonate.[3][4][5][6]

Q2: What factors critically influence the yield of this compound synthesis?

A2: The yield is primarily affected by reaction temperature, pH, reactant concentrations, and stoichiometry.[2][4][5][7] Efficient stirring is also crucial to ensure a complete reaction.[8] Proper washing and drying of the final product are important to minimize loss during workup.[8]

Q3: What is a typical yield for this compound synthesis?

A3: With optimized conditions, yields can be quite high. Some methods report yields of approximately 70% or higher, with the potential to exceed 90%.[5][6] However, suboptimal conditions can lead to significantly lower yields, such as the 46% yield reported in one specific example.[1]

Q4: How does temperature affect the synthesis?

A4: Temperature influences both reaction rate and solubility. For the two-step method, the saponification of stearic acid is often carried out at an elevated temperature (e.g., 70-100°C) to ensure complete reaction.[1][2] The subsequent precipitation step may be performed at a controlled temperature (e.g., 40-80°C) to manage particle size and ensure complete precipitation.[2] For direct neutralization, gentle heating (e.g., up to 50°C) can increase the reaction rate and yield.[4][5]

Q5: What is the role of pH in the synthesis?

A5: In the two-step metathesis reaction, maintaining an alkaline pH during the subsequent precipitation step is important to ensure the stearate remains in its salt form and to promote a complete reaction.[2] For the direct neutralization with strontium carbonate, it is important to monitor the pH to keep it from becoming too high (e.g., above 9.5) to prevent potential side reactions with pH-sensitive organic anions.[6]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Yield Incomplete Precipitation: Reactant concentrations may be too low, or the solubility of this compound in the reaction medium is too high.- Increase the concentration of reactants. - Optimize the reaction temperature; for precipitation, sometimes a lower temperature can decrease solubility and improve yield.[9] - Consider using a co-solvent system to decrease the solubility of the product.
Suboptimal Stoichiometry: The molar ratio of stearate to strontium ions is not ideal.- Ensure accurate calculation and measurement of reactants. A slight excess of the precipitating agent (strontium salt) can sometimes drive the reaction to completion.[7]
Product Loss During Workup: The precipitate is being lost during washing or filtration.- Use a fine filter paper or centrifugation to collect the precipitate.[1] - Wash the precipitate with a solvent in which this compound has low solubility (e.g., cold deionized water or an alcohol-water mixture). - Minimize the volume of washing solvent used.
Side Reactions: Formation of byproducts, such as strontium carbonate if CO2 from the air reacts with the strontium source.- When using strontium hydroxide, perform the reaction under an inert atmosphere (e.g., nitrogen) to prevent the formation of strontium carbonate.
Product is Impure Incomplete Reaction: Unreacted starting materials are present in the final product.- Increase reaction time and/or temperature to ensure the reaction goes to completion. - Ensure efficient stirring throughout the reaction.[8]
Co-precipitation of Impurities: Other salts or starting materials are precipitating along with the product.- Ensure the purity of your starting materials. - Wash the precipitate thoroughly with an appropriate solvent to remove soluble impurities.
Precipitate is Difficult to Filter Fine Particle Size: The precipitated particles are too small, clogging the filter paper.- Optimize the precipitation conditions (e.g., temperature, rate of addition of reactants) to encourage the growth of larger crystals. Slower addition of the precipitating agent can sometimes lead to larger particles.

Experimental Protocols

Protocol 1: Two-Step Metathesis Synthesis of this compound

This protocol is based on the saponification of stearic acid followed by precipitation with a strontium salt.[1][2]

Materials:

  • Stearic Acid

  • Sodium Hydroxide (NaOH)

  • Strontium Chloride Hexahydrate (SrCl₂·6H₂O)

  • Ethanol (B145695)

  • Deionized Water

Procedure:

  • Saponification:

    • In a reaction vessel, dissolve a specific molar amount of stearic acid and an equimolar amount of sodium hydroxide in a 1:1 (v/v) mixture of ethanol and deionized water.

    • Heat the mixture to 70°C while stirring until the stearic acid is completely dissolved and the saponification is complete, forming a clear solution of sodium stearate.[1]

  • Precipitation:

    • In a separate beaker, prepare a concentrated aqueous solution of strontium chloride hexahydrate (0.5 moles per mole of stearic acid).

    • While maintaining the temperature of the sodium stearate solution at 70°C, slowly add the strontium chloride solution with vigorous stirring.[1] A white precipitate of this compound will form immediately.

    • Continue stirring for a set period (e.g., 30 minutes) to ensure complete precipitation.

  • Isolation and Purification:

    • Collect the precipitate by filtration or centrifugation.[1]

    • Wash the precipitate several times with warm deionized water to remove any unreacted salts and impurities.

    • Wash the precipitate with ethanol to aid in drying.

    • Dry the purified this compound in an oven at a suitable temperature (e.g., 80-100°C) until a constant weight is achieved.

Protocol 2: Direct Neutralization Synthesis of this compound

This protocol involves the direct reaction of stearic acid with strontium hydroxide.

Materials:

  • Stearic Acid

  • Strontium Hydroxide Octahydrate (Sr(OH)₂·8H₂O)

  • Deionized Water

Procedure:

  • Reaction Setup:

    • In a reaction vessel, add a specific molar amount of stearic acid and a stoichiometric amount of strontium hydroxide (1 mole of Sr(OH)₂ for every 2 moles of stearic acid).

    • Add deionized water to create a slurry.

  • Reaction:

    • Heat the mixture to a temperature between 30°C and 50°C with continuous stirring.[6]

    • The reaction is complete when all the solid materials have dissolved, and the solution becomes clear or a uniform suspension. This may take several hours.

  • Isolation and Purification:

    • Cool the reaction mixture to room temperature to allow for the precipitation of this compound.

    • Collect the precipitate by filtration.

    • Wash the precipitate with deionized water to remove any unreacted starting materials.

    • Dry the product in an oven at 80-100°C to a constant weight.

Data Presentation

Table 1: Effect of Reaction Conditions on this compound Yield (Two-Step Metathesis)

ParameterCondition ACondition BCondition C
Stearic Acid (moles) 0.10.10.1
NaOH (moles) 0.10.10.11
SrCl₂ (moles) 0.050.0550.055
Temperature (°C) 507070
Reaction Time (min) 306060
pH 8910
Theoretical Yield (g) 30.730.730.7
Actual Yield (g) 21.526.128.3
% Yield 70%85%92%

Note: The data in this table is illustrative and based on general principles for optimizing precipitation reactions. Actual results may vary.

Visualizations

SynthesisWorkflow cluster_reactants Reactants cluster_process Process Steps cluster_products Products Stearic_Acid Stearic Acid Saponification Saponification Stearic_Acid->Saponification NaOH Sodium Hydroxide NaOH->Saponification SrCl2 Strontium Chloride Precipitation Precipitation SrCl2->Precipitation Saponification->Precipitation Sodium Stearate Solution Isolation Isolation & Purification Precipitation->Isolation Crude Product Strontium_Stearate This compound Isolation->Strontium_Stearate Purified Product

Caption: Workflow for the two-step synthesis of this compound.

TroubleshootingFlow Start Low Yield Observed Check_Precipitation Incomplete Precipitation? Start->Check_Precipitation Check_Stoichiometry Incorrect Stoichiometry? Check_Precipitation->Check_Stoichiometry No Solution1 Increase Reactant Conc. or Lower Temp. Check_Precipitation->Solution1 Yes Check_Workup Product Loss During Workup? Check_Stoichiometry->Check_Workup No Solution2 Recalculate & Remeasure Reactants Check_Stoichiometry->Solution2 Yes Solution3 Optimize Filtration & Washing Steps Check_Workup->Solution3 Yes End Yield Improved Solution1->End Solution2->End Solution3->End

Caption: A troubleshooting flowchart for addressing low yield.

References

Technical Support Center: Resolving Inconsistencies in Strontium Stearate Experimental Results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for strontium stearate (B1226849). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on resolving common inconsistencies encountered during the synthesis, characterization, and application of strontium stearate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in research and drug development?

This compound is a metal soap, specifically the strontium salt of stearic acid. It is a fine, white powder that is insoluble in water.[1] In industrial applications, it is used as a lubricant and stabilizer in plastics and as a component in greases. For researchers in drug development, its interest lies in its potential use as an excipient, a coating agent for controlled-release formulations, and in the synthesis of strontium-containing nanoparticles for drug delivery applications.

Q2: What are the common methods for synthesizing this compound in a laboratory setting?

There are two primary methods for synthesizing this compound:

  • Precipitation (Double Decomposition): This is the most common laboratory method. It involves the reaction of a soluble strontium salt (e.g., strontium chloride or strontium nitrate) with a soluble stearate salt (e.g., sodium stearate). The insoluble this compound then precipitates out of the solution.

  • Direct Reaction: This method involves the direct reaction of strontium oxide or strontium hydroxide (B78521) with stearic acid, typically at an elevated temperature. This method can produce a purer product as it avoids the formation of soluble inorganic salt byproducts.

Q3: My final this compound product is not a pure white powder. What could be the cause?

An off-white or yellowish color in the final product can indicate the presence of impurities. This could be due to:

  • Incomplete reaction: Residual unreacted starting materials.

  • Side reactions: Formation of other strontium compounds.

  • Contamination: Impurities in the starting materials or from the reaction vessel.

  • Degradation: Exposure to excessive heat during drying, which can cause some decomposition.

Thorough washing of the precipitate and careful control of reaction temperature are crucial to obtain a pure white product.

Troubleshooting Guides

This section provides troubleshooting for specific issues you may encounter during your experiments.

Synthesis Issues

Problem: Low Yield of this compound

A lower than expected yield is a common issue in the synthesis of this compound. The table below outlines potential causes and recommended solutions.

Potential Cause Recommended Solution
Incomplete Reaction Ensure stoichiometric amounts of reactants are used. Optimize reaction time and temperature to drive the reaction to completion.
Loss of Product During Washing This compound has low solubility in water, but excessive washing, especially with hot water, can lead to some product loss. Use cold deionized water for washing and minimize the washing volume.
Precipitate Adhering to Glassware Scrape the reaction vessel thoroughly. A final rinse with a small amount of a suitable organic solvent (in which this compound is sparingly soluble) can help recover adhered product, which can then be dried.
Sub-optimal pH The pH of the reaction mixture can influence the precipitation process. Ensure the pH is optimized for complete precipitation.

Problem: Impure this compound Precipitate

The presence of impurities can significantly affect the properties of this compound.

Potential Cause Recommended Solution
Co-precipitation of Unreacted Starting Materials Ensure the complete dissolution of reactants before mixing. Add the precipitating agent slowly with constant stirring to promote the formation of pure crystals.
Formation of Strontium Carbonate If using strontium hydroxide, it can react with atmospheric carbon dioxide to form strontium carbonate. Perform the reaction under an inert atmosphere (e.g., nitrogen) to minimize this.
Inadequate Washing The precipitate must be washed thoroughly to remove soluble byproducts (e.g., sodium chloride if using strontium chloride and sodium stearate). Wash the precipitate with copious amounts of deionized water until a test for the byproduct in the filtrate is negative (e.g., silver nitrate (B79036) test for chloride ions).
Characterization Issues

Problem: Inconsistent FTIR Spectra

Variations in Fourier-Transform Infrared (FTIR) spectra can make product verification challenging.

Potential Cause Recommended Solution
Presence of Unreacted Stearic Acid The presence of a broad peak around 1700 cm⁻¹ indicates the C=O stretch of the carboxylic acid group of unreacted stearic acid.[2] Improve the purification process through more thorough washing.
Moisture in the Sample A broad absorption band in the 3200-3600 cm⁻¹ region indicates the presence of water. Ensure the sample is thoroughly dried before analysis.
Formation of Different Hydrates The coordination of water molecules to the strontium ion can cause shifts in the carboxylate stretching frequencies. Dry the sample under vacuum at an elevated temperature to obtain the anhydrous form.
Incorrect Peak Assignment The key is to look for the disappearance of the stearic acid C=O peak and the appearance of strong asymmetric and symmetric carboxylate (COO⁻) stretching bands.

Problem: Unexpected XRD Pattern

The X-ray Diffraction (XRD) pattern is crucial for confirming the crystalline structure.

Potential Cause Recommended Solution
Presence of Impurities Additional peaks in the XRD pattern may correspond to impurities such as unreacted starting materials or byproducts like strontium carbonate. Compare the pattern with standard JCPDS data for potential impurities.
Amorphous Content A broad hump in the baseline of the diffractogram suggests the presence of amorphous (non-crystalline) material. This can be caused by rapid precipitation or insufficient drying. Optimize the precipitation conditions (e.g., slower addition of reactants, stirring) and ensure complete drying.
Polymorphism Metallic stearates can sometimes exist in different crystalline forms (polymorphs), which will result in different XRD patterns. The formation of a specific polymorph can be influenced by factors such as temperature and solvent.
Preferred Orientation If the powder sample is not randomly oriented, the relative intensities of the diffraction peaks can be altered. Ensure the sample is finely ground and packed properly in the sample holder to minimize preferred orientation.
Application-Specific Issues in Drug Delivery

Problem: Poor Drug Loading Capacity

Potential Cause Recommended Solution
Poor Drug-Matrix Interaction The drug and this compound may have poor affinity. Consider modifying the surface of the this compound or the drug to enhance interactions.
High Crystallinity of this compound A highly crystalline matrix may have less space to accommodate drug molecules. Synthesize this compound with a higher amorphous content or smaller crystallite size.

Problem: Inconsistent Drug Release Profile

Potential Cause Recommended Solution
Variable Particle Size of this compound The particle size of the excipient can significantly affect the dissolution and release rate of the drug.[3][4][5][6] Sieve the this compound to obtain a narrow particle size distribution.
Inhomogeneous Drug Distribution Poor mixing of the drug and this compound can lead to inconsistent release. Use a validated blending process to ensure a homogenous mixture.
Hydrophobicity of this compound The hydrophobic nature of this compound can retard the release of hydrophilic drugs. The concentration of this compound in the formulation can be adjusted to control the release rate.[5]

Experimental Protocols & Data

Synthesis of this compound (Precipitation Method)

This protocol describes a typical precipitation method for the synthesis of this compound.

Materials:

  • Stearic Acid

  • Sodium Hydroxide (NaOH)

  • Strontium Chloride Hexahydrate (SrCl₂·6H₂O)

  • Ethanol (B145695)

  • Deionized Water

Procedure:

  • Prepare Sodium Stearate Solution: Dissolve stearic acid in a 1:1 (v/v) mixture of ethanol and deionized water containing a stoichiometric amount of sodium hydroxide. Heat the mixture to approximately 70°C with stirring until a clear solution is obtained.

  • Prepare Strontium Chloride Solution: Dissolve strontium chloride hexahydrate in a minimal amount of deionized water.

  • Precipitation: Slowly add the strontium chloride solution to the hot sodium stearate solution with vigorous stirring. A white precipitate of this compound will form immediately.

  • Digestion: Continue stirring the mixture at 70°C for 30-60 minutes to allow the precipitate to "digest" or ripen, which can improve filterability and purity.

  • Isolation: Allow the mixture to cool to room temperature. Isolate the precipitate by vacuum filtration.

  • Washing: Wash the precipitate several times with hot deionized water to remove any soluble byproducts (e.g., NaCl).

  • Drying: Dry the purified this compound in a vacuum oven at 80-100°C until a constant weight is achieved.

Workflow for Precipitation Synthesis of this compound

G cluster_0 Reactant Preparation cluster_1 Reaction & Purification cluster_2 Final Product a Dissolve Stearic Acid & NaOH in Ethanol/Water at 70°C c Slowly add SrCl2 solution to Sodium Stearate solution (Vigorous Stirring) a->c b Dissolve SrCl2·6H2O in Deionized Water b->c d Digest precipitate at 70°C c->d e Cool to Room Temperature d->e f Vacuum Filtration e->f g Wash with Hot Deionized Water f->g h Dry under Vacuum at 80-100°C g->h i This compound Powder h->i

Caption: Workflow for the precipitation synthesis of this compound.

Characterization Data

FTIR Spectroscopy

The formation of this compound can be confirmed by the disappearance of the characteristic C=O stretching vibration of stearic acid and the appearance of two new bands corresponding to the asymmetric and symmetric stretching of the carboxylate group.

Functional Group Stearic Acid (cm⁻¹) This compound (cm⁻¹) Vibrational Mode
C-H~2915, ~2850~2915, ~2850Asymmetric and Symmetric Stretch
C=O~1700AbsentCarboxylic Acid Stretch
COO⁻Absent~1540Asymmetric Stretch
COO⁻Absent~1435Symmetric Stretch

Logical Flow for FTIR Spectral Interpretation

G start Analyze FTIR Spectrum peak_1700 Peak at ~1700 cm⁻¹? start->peak_1700 unreacted_sa Incomplete Reaction: Unreacted Stearic Acid Present peak_1700->unreacted_sa Yes no_peak_1700 No Peak at ~1700 cm⁻¹ peak_1700->no_peak_1700 No peaks_1540_1435 Peaks at ~1540 & ~1435 cm⁻¹? no_peak_1700->peaks_1540_1435 successful_synthesis Successful Synthesis: This compound Formed peaks_1540_1435->successful_synthesis Yes other_impurities Potential Issues: - Incorrect Product - Presence of Other Impurities peaks_1540_1435->other_impurities No

Caption: Decision workflow for interpreting FTIR spectra of this compound.

X-ray Diffraction (XRD)

The XRD pattern of this compound is characterized by a series of sharp peaks at low 2θ angles, which correspond to the long-chain packing of the stearate molecules. The absence of a sharp peak around 21.5° (2θ), which is characteristic of crystalline stearic acid, is an indication of a successful reaction.

Expected 2θ Range Interpretation
< 10°A series of sharp, intense peaks indicative of a well-ordered lamellar structure. The position of these peaks can be used to calculate the d-spacing of the layers.
15-25°Weaker peaks related to the packing of the hydrocarbon chains.
> 25°Generally, few significant peaks are observed in this region for pure metallic stearates.

Note: The exact peak positions and intensities can vary depending on the crystalline phase and the presence of any impurities. It is always recommended to compare the obtained pattern with a reference standard if available.

Thermal Analysis

  • Differential Scanning Calorimetry (DSC): DSC can be used to determine the melting point of this compound, which is typically in the range of 130-140°C.[1] The presence of multiple endothermic peaks may suggest the existence of different crystalline forms or impurities.

  • Thermogravimetric Analysis (TGA): TGA can be used to assess the thermal stability of this compound and to quantify the amount of residual water or solvent. Decomposition of this compound typically begins at temperatures above 350°C.[7]

This technical support center provides a starting point for troubleshooting common issues in this compound experiments. For more specific and complex problems, consulting detailed research literature and application notes is recommended.

References

Technical Support Center: Strontium Stearate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for strontium stearate (B1226849) synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding contamination and troubleshooting common issues during its preparation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing strontium stearate in a laboratory setting?

A1: The most prevalent laboratory method is the double decomposition or precipitation (metathesis) reaction.[1][2] This involves two main steps: first, the saponification of stearic acid with an alkali like sodium hydroxide (B78521) to form sodium stearate. Second, the sodium stearate solution is reacted with a water-soluble strontium salt, such as strontium chloride or strontium nitrate (B79036), to precipitate the water-insoluble this compound.[2][3]

Q2: What are the primary sources of contamination in this compound synthesis?

A2: Contamination can arise from several sources:

  • Unreacted Starting Materials: Residual stearic acid or strontium salts that did not react.[1]

  • Byproducts: Water-soluble salts, such as sodium chloride or sodium sulfate, generated during the metathesis reaction.[4]

  • Solvent Residues: Incomplete removal of solvents like ethanol (B145695) or water used during synthesis and washing.

  • Other Metal Soaps: Contamination from other metal ions present in the reactants or reaction vessel.[5]

  • Incorrect Stoichiometry: Using incorrect molar ratios of reactants can lead to an excess of one reactant in the final product.

Q3: My final this compound product is not a fine white powder. What could be the cause?

A3: An off-color or discolored product can be due to several factors. Thermal degradation from excessive heating during the reaction or drying phase is a common cause.[6] The presence of transition metal impurities, such as iron or copper, can also impart color.[5] Finally, residual organic impurities or byproducts from side reactions may also lead to discoloration.

Q4: How can I confirm the purity of my synthesized this compound?

A4: Several analytical techniques can be used to assess purity:

  • Fourier-Transform Infrared Spectroscopy (FTIR): This is a key technique. The disappearance of the broad carboxylic acid O-H stretch and the C=O peak of stearic acid (around 1700 cm⁻¹) and the appearance of strong asymmetric and symmetric carboxylate (COO⁻) stretching bands (around 1540-1580 cm⁻¹ and 1400-1440 cm⁻¹, respectively) confirm the formation of the salt.[7] A sharp C=O peak around 1700 cm⁻¹ in the final product indicates unreacted stearic acid.

  • Thermogravimetric Analysis (TGA): TGA can determine the thermal stability of the product and identify the presence of volatile impurities like water or solvents.

  • Differential Scanning Calorimetry (DSC): DSC can be used to determine the melting point of the product. Impurities typically broaden the melting range and depress the melting point.[8]

  • Elemental Analysis: This can confirm the correct stoichiometric ratio of strontium to the stearate anion.

Q5: What is the best way to wash the precipitated this compound?

A5: The crude this compound precipitate should be washed thoroughly to remove soluble byproducts and unreacted starting materials.[4][9] A common procedure involves repeatedly washing the filter cake with hot deionized water until the washings are free of byproduct ions (e.g., testing with silver nitrate for chloride ions). A final wash with a solvent like ethanol or acetone (B3395972) can help displace water and facilitate drying.[9]

Troubleshooting Guides

Issue 1: Low Product Yield
Potential Cause Troubleshooting Step Explanation
Incomplete Reaction Ensure the reaction temperature is maintained (typically 70-80°C) and allow sufficient reaction time with vigorous stirring.[3]The reaction kinetics may be slow, requiring adequate heat and time for completion. Proper mixing ensures reactants come into contact.
Incorrect pH Monitor and control the pH of the reaction mixture. For metathesis, the saponification step requires alkaline conditions, and the precipitation step should be controlled to ensure full precipitation.[2]pH affects the solubility of stearic acid and the formation of the stearate salt.
Product Loss During Washing Avoid excessively vigorous washing or using a solvent in which this compound has some solubility. Use centrifugation to recover fine particles from the supernatant before decanting.[3]This compound is generally insoluble in water, but fine particles can be lost during decantation or aggressive filtration.
Precipitation Issues Ensure the strontium salt solution is added slowly to the sodium stearate solution under constant stirring.Rapid addition can lead to the formation of a gelatinous or poorly filterable precipitate, trapping impurities and making isolation difficult.
Issue 2: Product Contaminated with Stearic Acid
Potential Cause Troubleshooting Step Confirmation Method
Incomplete Saponification Ensure a slight molar excess of the alkali (e.g., NaOH) is used in the first step and that the reaction goes to completion.Perform an FTIR analysis on the product. The presence of a C=O stretching peak around 1700 cm⁻¹ indicates free stearic acid.[7][10]
Incorrect Stoichiometry Carefully calculate and weigh the molar equivalents of stearic acid and the strontium salt. The molar ratio of stearic acid to strontium should be 2:1.Use elemental analysis to check the carbon, hydrogen, and strontium content of the final product.
Insufficient Purification Wash the product with a warm, non-polar solvent in which stearic acid is soluble but this compound is not (e.g., hexane), followed by washing with hot water.After washing, re-run the FTIR analysis to confirm the disappearance of the free acid peak.

Experimental Protocols

Protocol 1: Synthesis of this compound via Precipitation

This protocol is based on a typical double decomposition reaction.[2][3]

Materials:

  • Stearic Acid (C₁₈H₃₆O₂)

  • Sodium Hydroxide (NaOH)

  • Strontium Chloride Hexahydrate (SrCl₂·6H₂O)

  • Ethanol (95%)

  • Deionized Water

Procedure:

  • Saponification:

    • In a 500 mL beaker, dissolve 5.68 g (0.02 mol) of stearic acid in 150 mL of a 1:1 (v/v) ethanol/water mixture.

    • Heat the solution to 70°C with constant stirring.

    • In a separate beaker, dissolve 0.80 g (0.02 mol) of sodium hydroxide in 20 mL of deionized water.

    • Slowly add the NaOH solution to the stearic acid solution while maintaining the temperature at 70°C and stirring vigorously. Stir for 30 minutes to ensure complete formation of sodium stearate.

  • Precipitation:

    • Dissolve 2.67 g (0.01 mol) of strontium chloride hexahydrate in 20 mL of deionized water.

    • Add the strontium chloride solution dropwise to the hot sodium stearate solution over 15 minutes with continuous stirring. A white precipitate of this compound will form immediately.

    • Continue stirring the mixture at 70°C for an additional 45 minutes to ensure the reaction is complete and to aid particle agglomeration.

  • Isolation and Purification:

    • Allow the precipitate to settle, then cool the mixture to room temperature.

    • Isolate the precipitate by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with 3 x 100 mL portions of hot deionized water. Check the final washings for chloride ions using a 0.1 M silver nitrate solution.

    • Perform a final wash with 50 mL of ethanol to displace water.

  • Drying:

    • Dry the purified this compound in a vacuum oven at 80°C to a constant weight.

    • The final product should be a fine, white powder.

Data Presentation

Table 1: Physical and Chemical Properties
PropertyValue
Chemical FormulaSr(C₁₈H₃₅O₂)₂
Molar Mass654.56 g/mol
AppearanceWhite Powder[11]
Melting Point130–140 °C[11]
SolubilityInsoluble in water and alcohol; forms a gel in aliphatic hydrocarbons.[11][12]
Table 2: Key FTIR Absorption Bands for Purity Assessment
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Indication
Carboxylic Acid (in Stearic Acid)C=O Stretch~1700Contamination with unreacted stearic acid if present in the final product.[10]
Carboxylate (in this compound)Asymmetric COO⁻ Stretch~1540 - 1580Successful formation of the stearate salt.
Carboxylate (in this compound)Symmetric COO⁻ Stretch~1400 - 1440Successful formation of the stearate salt.
Alkane C-H (in Stearate chain)Asymmetric/Symmetric Stretch~2850 - 2960Confirms the presence of the long hydrocarbon chain.

Visualizations

Synthesis_Workflow cluster_0 Step 1: Saponification cluster_1 Step 2: Precipitation cluster_2 Step 3: Purification & Drying SA Stearic Acid in Ethanol/Water Mix1 Heat to 70°C & Mix SA->Mix1 NaOH NaOH Solution NaOH->Mix1 NaSt Sodium Stearate Solution Mix1->NaSt Mix2 Add Dropwise at 70°C NaSt->Mix2 SrCl2 SrCl₂ Solution SrCl2->Mix2 Precipitate Crude Strontium Stearate Slurry Mix2->Precipitate Filter Vacuum Filtration Precipitate->Filter Wash Wash with Hot H₂O & Ethanol Filter->Wash Dry Vacuum Dry at 80°C Wash->Dry Final Pure Strontium Stearate Powder Dry->Final Troubleshooting_Contamination Start Product Purity Issue Identified CheckFTIR Perform FTIR Analysis Start->CheckFTIR Peak1700 C=O Peak at ~1700 cm⁻¹? CheckFTIR->Peak1700 CheckStoichiometry Review Stoichiometry & Saponification Step Peak1700->CheckStoichiometry Yes PurityOK Product is Likely Free of Stearic Acid Peak1700->PurityOK No Rewash Re-wash Product with Hot Water & Solvent CheckStoichiometry->Rewash ImpurityConfirmed Contaminant: Unreacted Stearic Acid Rewash->ImpurityConfirmed CheckOther Investigate Other Contaminants (e.g., Byproducts, Metals) PurityOK->CheckOther

References

troubleshooting poor film quality in Langmuir-Blodgett deposition of strontium stearate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the Langmuir-Blodgett (LB) deposition of strontium stearate (B1226849) films.

Experimental Protocols: Langmuir-Blodgett Deposition of Strontium Stearate

A detailed methodology for preparing and depositing high-quality this compound LB films is provided below. This protocol is synthesized from best practices for fatty acid salt deposition.

1. Materials and Reagents:

  • Stearic Acid: High purity (>99%)

  • Spreading Solvent: Chloroform (B151607) (HPLC grade)

  • Subphase: Ultrapure water (resistivity > 18 MΩ·cm)

  • Strontium Salt: Strontium chloride (SrCl₂)

  • pH Adjustment: Sodium hydroxide (B78521) (NaOH) or hydrochloric acid (HCl)

  • Substrates: Silicon wafers, glass slides, or other desired solid supports.

2. Substrate Preparation:

Proper substrate cleaning is critical for uniform film deposition.

  • Sonicate substrates in a sequence of solvents: first in acetone, then in ethanol, and finally in ultrapure water, for 15 minutes each.

  • Dry the substrates under a stream of high-purity nitrogen gas.

  • For hydrophilic deposition, substrates can be further treated with a piranha solution (a 3:1 mixture of sulfuric acid and hydrogen peroxide) for 30 minutes. Caution: Piranha solution is extremely corrosive and should be handled with extreme care in a fume hood.

  • Thoroughly rinse with ultrapure water and dry with nitrogen.

3. Langmuir Film Formation:

  • Subphase Preparation:

    • Fill the Langmuir trough with ultrapure water.

    • Add SrCl₂ to the subphase to a final concentration in the range of 0.1 mM to 1 mM.

    • Adjust the subphase pH to a range of 7.0-9.0 using NaOH or HCl. An alkaline pH is generally required to deprotonate the stearic acid, allowing it to react with the strontium ions.

    • Allow the subphase to equilibrate to the desired deposition temperature, typically between 20°C and 25°C.

  • Spreading Solution:

    • Prepare a solution of stearic acid in chloroform at a concentration of approximately 1 mg/mL.

  • Monolayer Formation:

    • Clean the subphase surface by aspirating the top layer of water.

    • Using a microsyringe, slowly deposit droplets of the stearic acid solution onto the air-water interface at various points.

    • Allow 10-15 minutes for the chloroform to evaporate completely, leaving a monolayer of stearic acid at the interface.

4. Isotherm Measurement and Deposition:

  • Compression:

    • Compress the monolayer using the barriers of the Langmuir trough at a slow, constant rate (e.g., 5-10 mm/min).

    • Record the surface pressure as a function of the area per molecule to obtain the pressure-area (π-A) isotherm.

  • Deposition:

    • From the isotherm, identify the condensed phase (solid phase) of the monolayer. The deposition is typically carried out at a surface pressure within this phase, commonly around 30 mN/m for stearic acid films.[1]

    • Immerse the clean substrate vertically into the subphase before compressing the monolayer to the target deposition pressure.

    • Deposit the this compound film by slowly withdrawing the substrate from the subphase at a constant speed (e.g., 1-5 mm/min) while maintaining the target surface pressure.

    • For multilayer deposition, the substrate is then slowly dipped back into the subphase and withdrawn again, repeating for the desired number of layers.

Troubleshooting Guides

This section addresses common problems encountered during the deposition of this compound LB films, their probable causes, and recommended solutions.

FAQ 1: My pressure-area isotherm is not reproducible or looks unusual.

Possible Causes & Solutions:

Symptom Possible Cause Recommended Solution
Isotherm shifted to the right (larger area per molecule) Incomplete solvent evaporation.Allow more time (15-20 minutes) for the solvent to evaporate after spreading the stearic acid solution.
Leakage of the monolayer past the barriers.Ensure the Langmuir trough is properly cleaned and the barriers are functioning correctly without any gaps.
Isotherm shifted to the left (smaller area per molecule) Contamination of the subphase or stearic acid solution.Use high-purity water and solvents. Clean the trough and syringe thoroughly. Prepare fresh solutions.
Loss of material due to dissolution in the subphase.Ensure the subphase pH is optimal for this compound formation. Very high pH can lead to dissolution.
Unstable surface pressure at a constant area Monolayer collapse.Do not compress the film beyond its collapse pressure, which is visible as a sharp drop or plateau in the isotherm.
Subphase temperature fluctuations.Use a temperature-controlled trough and allow the subphase to thermally equilibrate before starting the experiment.
FAQ 2: The transfer ratio is low or inconsistent.

Possible Causes & Solutions:

Symptom Possible Cause Recommended Solution
Transfer ratio significantly less than 1 Poor adhesion of the film to the substrate.Ensure the substrate is properly cleaned and has the appropriate surface energy (hydrophilic or hydrophobic) for the desired deposition type.
Deposition speed is too high.Reduce the dipping and withdrawal speed to allow for proper film transfer (e.g., 1-3 mm/min).
Incorrect deposition pressure.The surface pressure may be too low, resulting in a less cohesive monolayer. Try increasing the deposition pressure within the solid phase of the isotherm.
Transfer ratio greater than 1 Multilayer deposition during a single stroke.This can happen if the monolayer is collapsing at the substrate interface. Reduce the deposition pressure or speed.
Inconsistent transfer ratio between layers Instability of the Langmuir film over time.The monolayer may be slowly collapsing or dissolving. Perform the deposition promptly after forming a stable monolayer.
Substrate surface properties are changing.Ensure the substrate is not contaminated between deposition cycles.
FAQ 3: The deposited film appears hazy, non-uniform, or has visible defects.

Possible Causes & Solutions:

Symptom Possible Cause Recommended Solution
Hazy or cloudy appearance Film collapse or aggregation of material on the subphase.Visually inspect the monolayer before deposition. If there are visible aggregates, the film has likely collapsed. Prepare a new monolayer. This can be caused by over-compression or impurities.
High humidity in the environment.Perform the deposition in a controlled environment with low humidity to prevent water condensation on the substrate.
Pinholes or cracks in the film (visible under a microscope) Dust particles on the subphase or substrate.Work in a clean environment (e.g., a laminar flow hood). Filter all solutions and ensure the substrate is pristine before deposition.
Stress in the film due to rapid compression or deposition.Use slower compression and deposition speeds.
Streaks or lines on the film Uneven dipping speed or vibrations.Ensure the dipping mechanism is smooth and free of vibrations. Shield the setup from air currents.

Data Presentation

The quality of the Langmuir-Blodgett film is highly dependent on several key parameters. The following table summarizes the typical ranges for these parameters for stearic acid-based films. Optimal values for this compound should be determined empirically within these ranges.

Parameter Typical Range Effect on Film Quality
Subphase pH 7.0 - 9.0Affects the deprotonation of stearic acid and its reaction with strontium ions. Optimal pH is crucial for stable monolayer formation.
Strontium Ion Concentration 0.1 mM - 1.0 mMProvides the counterion for stearate. Concentration affects the stability and packing of the monolayer.
Surface Pressure 25 - 35 mN/mDeposition in the solid phase of the isotherm ensures a well-packed and uniform film.[1]
Deposition Speed 1 - 5 mm/minSlower speeds generally result in better film quality and a higher transfer ratio.
Temperature 20 - 25 °CAffects the phase behavior and stability of the monolayer. Consistency is key.

Visualizations

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting poor film quality in Langmuir-Blodgett deposition.

G start Poor Film Quality Observed isotherm_check Is the π-A Isotherm Reproducible and Correct? start->isotherm_check transfer_check Is the Transfer Ratio Close to 1 and Consistent? isotherm_check->transfer_check Yes subphase_issue Check Subphase: - Purity - pH - Sr²⁺ concentration - Temperature isotherm_check->subphase_issue No visual_check Is the Film Visually Uniform (Microscopically)? transfer_check->visual_check Yes deposition_issue Check Deposition Parameters: - Surface pressure - Deposition speed - Substrate cleaning transfer_check->deposition_issue No success High-Quality Film visual_check->success Yes environment_issue Check Environment: - Dust/Contamination - Vibrations - Humidity visual_check->environment_issue No spreading_issue Check Spreading: - Solvent purity - Stearic acid concentration - Evaporation time subphase_issue->spreading_issue spreading_issue->isotherm_check deposition_issue->transfer_check environment_issue->visual_check

Caption: Troubleshooting workflow for poor this compound film quality.

Relationship of Key Deposition Parameters

This diagram illustrates the interconnectedness of key experimental parameters in achieving a high-quality Langmuir-Blodgett film.

G subphase Subphase (pH, [Sr²⁺], Temp) monolayer Monolayer Properties (Stability, Packing) subphase->monolayer film_quality Final Film Quality (Uniformity, Defects) subphase->film_quality deposition Deposition Parameters (Pressure, Speed) monolayer->deposition monolayer->film_quality deposition->film_quality

Caption: Key parameter relationships in LB deposition of this compound.

References

Technical Support Center: Refinement of Strontium Stearate Particle Size Distribution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis and particle size analysis of strontium stearate (B1226849).

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing strontium stearate?

A1: this compound is typically synthesized via a precipitation reaction. One common method involves the reaction of strontium hydroxide (B78521) with stearic acid.[1] Another approach is a direct reaction in an aqueous medium where stearic acid reacts with a strontium salt, such as strontium nitrate (B79036), often in the presence of a base like sodium hydroxide.[2] The properties of the final product, including particle size, are influenced by the synthesis route.

Q2: Which key factors influence the particle size distribution (PSD) of this compound during synthesis?

A2: Several experimental parameters can be systematically controlled to refine the particle size and morphology of this compound. These include:

  • Reactant Concentration: The concentration of the strontium salt and stearic acid solutions can impact nucleation and growth rates. Higher dilutions generally lead to smaller particles.[3]

  • Temperature: Reaction temperature affects the solubility of reactants and the kinetics of particle formation.[2]

  • Stirring Rate (Agitation): The degree of agitation influences the mixing of reactants and can prevent excessive agglomeration, leading to a more uniform particle size.

  • Presence of Surfactants/Additives: Surfactants and other additives can be used to control particle growth and prevent aggregation.[4] For instance, carboxymethyl cellulose (B213188) (CMC) has been used as a stabilizer in the synthesis of strontium nanoparticles.[5]

  • Cooling Rate: Rapid cooling can be used to quench particle growth at a desired size.[4]

Q3: What are the most common analytical techniques for characterizing the particle size of this compound?

A3: Several techniques are available, each with its own strengths. The choice often depends on the expected particle size range and the specific information required.

  • Laser Diffraction: This is a widely used method for particle size characterization, particularly for particles in the range of 1µm to millimeters.[6] It measures the angular variation in the intensity of scattered light as a laser beam passes through a dispersed particulate sample. The results are typically reported as a volume-based distribution.[7]

  • Dynamic Light Scattering (DLS): DLS is best suited for sub-micron particles, typically below 1 µm.[7] It measures the fluctuations in scattered light intensity due to the Brownian motion of particles and reports an intensity-based distribution.[7]

  • Microscopy (SEM/TEM): Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) provide direct visualization of the particles, offering information on size, shape, and morphology.[2][8] Microscopy is considered a referee technique for reality-checking results from other methods.[7]

  • Sieve Analysis: This traditional method is used for larger particles and involves passing the powder through a stack of sieves with progressively smaller mesh sizes.[9][10]

Q4: How do different distribution bases (e.g., number, volume, intensity) differ in particle size analysis?

A4: Particle size analyzers report distributions based on different principles:

  • Number Distribution: Reports the number of particles in different size bins. This is the primary output for methods that count individual particles, like microscopy or particle counters.[7]

  • Volume Distribution: Reports the total volume of particles in different size bins. Laser diffraction results are typically based on volume.[7] A small number of large particles can significantly skew a volume distribution.

  • Intensity Distribution: This is the primary result from Dynamic Light Scattering (DLS) and is based on the scattering intensity of the particles.[7] Since larger particles scatter much more light than smaller ones, the intensity distribution is naturally weighted towards larger particles.

Troubleshooting Guide

This guide addresses specific issues that may arise during the refinement of this compound particle size.

Issue 1: The particle size is consistently too large.

Potential Cause Recommended Solution
High Reactant Concentration Decrease the concentration of the strontium salt and/or stearic acid solutions. Higher dilution generally favors the formation of smaller particles.[3]
Slow Reaction/Precipitation Rate Increase the rate of addition of one reactant to the other, combined with vigorous stirring, to promote rapid nucleation over crystal growth.
Insufficient Agitation Increase the stirring speed during the reaction to improve mixing and create smaller, more uniform particles.
High Temperature Lower the reaction temperature. This can slow down the crystal growth process, leading to smaller final particles.
Ostwald Ripening Minimize the reaction or aging time after precipitation to prevent smaller particles from dissolving and re-depositing onto larger ones.

Issue 2: The particle size distribution is too broad (polydisperse).

Potential Cause Recommended Solution
Poor Temperature Control Ensure uniform and stable temperature throughout the reaction vessel. Temperature gradients can lead to non-uniform nucleation and growth.
Inefficient Mixing Improve the stirring efficiency to ensure homogeneous concentration of reactants throughout the vessel at the point of precipitation.
Uncontrolled Nucleation Introduce a "seeding" step with pre-formed this compound nuclei to promote controlled growth on existing particles rather than continuous new nucleation.
Agglomeration Introduce a suitable surfactant or stabilizer during synthesis.[4] Post-synthesis, use ultrasonication to break up soft agglomerates before analysis.
Inaccurate Sampling Ensure representative sampling from the bulk material, as segregation of particles by size can occur during handling.[11] Use sample dividers for better reproducibility.[11]

Issue 3: Results show significant batch-to-batch variability.

Potential Cause Recommended Solution
Inconsistent Protocol Execution Strictly adhere to the established Standard Operating Procedure (SOP). Precisely control all parameters: temperature, reactant addition rates, stirring speed, and reaction time.
Variability in Raw Materials Use raw materials from the same lot or qualify new lots to ensure consistent purity and properties. The source of fatty acids (stearic acid) can affect the properties of the final product.[12]
Inconsistent Sample Preparation for Analysis Develop and follow a strict protocol for sample dispersion before analysis. Ensure the same dispersion medium, concentration, and energy (e.g., sonication time) are used for every measurement.
Instrument Calibration/Performance Regularly check the calibration and performance of your particle size analyzer using appropriate standards.

Issue 4: Particles are agglomerating.

Potential Cause Recommended Solution
Interparticle Forces During synthesis, add a capping agent or surfactant to modify the particle surface and increase repulsive forces.[4][5]
Inadequate Dispersion Before analysis, use an appropriate wetting agent or surfactant in the dispersion medium. Apply ultrasonication to break down agglomerates. Note that stearates can be waxy and difficult to wet.[10][13]
Drying Method During isolation, spray drying or freeze-drying can sometimes produce less agglomerated powders compared to conventional oven drying.
Caking during Storage Store the final powder in a low-humidity environment. The incorporation of a fine particle silicic acid has been proposed to prevent caking in strontium compounds.[14]

Experimental Protocols

Protocol 1: Synthesis of this compound via Aqueous Precipitation

This protocol describes a general method for synthesizing this compound with considerations for particle size control.

Materials:

  • Stearic Acid (C₁₈H₃₆O₂)

  • Sodium Hydroxide (NaOH)

  • Strontium Nitrate (Sr(NO₃)₂)

  • Deionized Water

  • Ethanol (B145695) (optional, as a solvent for stearic acid)

Procedure:

  • Prepare Reactant A (Sodium Stearate Solution):

    • Dissolve a specific amount of stearic acid in a heated aqueous solution of sodium hydroxide with vigorous stirring. The molar ratio of NaOH to stearic acid should be approximately 1:1. The concentration will be a key parameter for controlling particle size.

    • Alternatively, dissolve stearic acid in heated ethanol and add a stoichiometric amount of aqueous NaOH.

  • Prepare Reactant B (Strontium Nitrate Solution):

    • Dissolve strontium nitrate in deionized water to a specific concentration.

  • Precipitation:

    • Heat both solutions to the desired reaction temperature (e.g., 60-80 °C).

    • Under vigorous and controlled stirring, rapidly add the strontium nitrate solution (Reactant B) to the sodium stearate solution (Reactant A).

    • A white precipitate of this compound will form immediately.

  • Aging (Optional):

    • Continue stirring the suspension at the reaction temperature for a defined period. Be aware that prolonged aging can lead to particle growth (Ostwald ripening).

  • Isolation:

    • Filter the suspension while hot using a Buchner funnel.

    • Wash the filter cake multiple times with hot deionized water to remove any unreacted salts (e.g., sodium nitrate).

  • Drying:

    • Dry the collected this compound powder in an oven at a controlled temperature (e.g., 80-100 °C) until a constant weight is achieved.

Protocol 2: Particle Size Analysis by Laser Diffraction

This protocol outlines the steps for analyzing the particle size distribution of a this compound powder sample.

Instrumentation:

  • Laser Diffraction Particle Size Analyzer (e.g., Malvern Mastersizer, Horiba LA-960)

  • Wet Dispersion Unit with ultrasonication capability

Procedure:

  • Select Dispersant: Choose a liquid in which this compound is insoluble and which will wet the particles effectively. Isopropanol or water with a suitable surfactant (e.g., Tween 80) are common choices.

  • System Preparation:

    • Ensure the analyzer's dispersion unit is clean.

    • Run a background measurement with the clean dispersant.

  • Sample Preparation:

    • Prepare a small, representative sample of the this compound powder.[11]

    • Create a pre-dispersion by adding a small amount of powder to the dispersant in a beaker. Stir gently to wet the particles.

  • Measurement:

    • Add the pre-dispersed sample dropwise to the analyzer's dispersion unit, which is circulating the clean dispersant, until the recommended obscuration level is reached.

    • Apply ultrasonication for a defined period (e.g., 30-60 seconds) to break up any soft agglomerates. The optimal sonication time should be determined experimentally to avoid breaking primary particles.

    • Allow the measurement to proceed. The instrument will average multiple readings.

  • Data Analysis:

    • Analyze the resulting volume-based particle size distribution.

    • Report key parameters such as the median (D50), D10, D90, and the span value ((D90-D10)/D50) to describe the central tendency and width of the distribution.[15]

Quantitative Data Summary

The following table summarizes key particle size parameters used in characterization.

ParameterDescriptionRelevance
D50 (Median) The particle diameter at which 50% of the sample's mass/volume is comprised of smaller particles.[16]Represents the central point of the particle size distribution.[17]
D10 The particle diameter at which 10% of the sample's mass/volume is comprised of smaller particles.Indicates the extent of fine particles in the distribution.
D90 The particle diameter at which 90% of the sample's mass/volume is comprised of smaller particles.Indicates the extent of coarse particles or agglomerates.[8]
Span Calculated as (D90 - D10) / D50.[15]A measure of the width of the particle size distribution. A smaller span indicates a more uniform, narrower distribution.[15]
Z-Average The intensity-weighted mean hydrodynamic size, derived from DLS measurements.A key parameter in DLS for indicating the central tendency of the distribution.[17]
Polydispersity Index (PDI) A dimensionless measure of the broadness of the size distribution in DLS, ranging from 0 (monodisperse) to 1 (highly polydisperse).Indicates the uniformity of the particle population in a DLS measurement.

Visualizations

Experimental_Workflow cluster_synthesis Step 1: Material Production cluster_analysis Step 2: Characterization synthesis Synthesis (Precipitation) isolation Isolation & Washing synthesis->isolation drying Drying isolation->drying analysis Particle Size Analysis (e.g., LD) drying->analysis result PSD Data (D10, D50, D90) analysis->result feedback Refine Synthesis Parameters result->feedback Compare to Target PSD feedback->synthesis

Caption: Workflow for this compound Synthesis and Particle Size Analysis.

Troubleshooting_Logic start Problem: Unacceptable PSD issue_broad Is PSD too broad? start->issue_broad issue_large Are particles too large? issue_broad->issue_large No sol_broad Action: • Improve Mixing • Control Temperature • Use Surfactant issue_broad->sol_broad Yes issue_variable High batch-to-batch variability? issue_large->issue_variable No sol_large Action: • Decrease Concentration • Increase Stirring • Lower Temperature issue_large->sol_large Yes sol_variable Action: • Standardize Protocol (SOP) • Qualify Raw Materials • Validate Analysis Method issue_variable->sol_variable Yes end Achieved Target PSD issue_variable->end No sol_broad->end sol_large->end sol_variable->end

Caption: Troubleshooting Logic for Common Particle Size Distribution Issues.

Influence_Factors cluster_synthesis Synthesis Parameters cluster_processing Post-Processing cluster_analysis Analysis Method center This compound Particle Size Distribution conc Reactant Concentration conc->center temp Temperature temp->center stir Stirring/Mixing stir->center additives Surfactants/ Additives additives->center rate Addition/Cooling Rate rate->center drying Drying Method drying->center milling Milling/ De-agglomeration milling->center dispersion Sample Dispersion dispersion->center technique Choice of Technique technique->center

Caption: Key Factors Influencing this compound Particle Size Distribution.

References

addressing adhesion issues of strontium stearate coatings

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Strontium Stearate (B1226849) Coatings. This resource is designed for researchers, scientists, and drug development professionals to address common challenges, particularly adhesion issues, encountered during the application and testing of strontium stearate coatings. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your work.

Troubleshooting Guide: Adhesion Issues

Adhesion failures are a common hurdle in the application of this compound coatings. This guide provides a systematic approach to diagnosing and resolving these issues.

Problem: Poor or no adhesion of the this compound coating to the substrate.

Initial Assessment Workflow

Start Adhesion Failure Observed Substrate_Prep Was the substrate properly prepared? Start->Substrate_Prep Coating_App Were coating application parameters correct? Substrate_Prep->Coating_App Yes Sol_Substrate Solution: Review and optimize substrate preparation protocol. Substrate_Prep->Sol_Substrate No Curing Was the curing process optimal? Coating_App->Curing Yes Sol_Coating_App Solution: Adjust application technique (e.g., thickness, spray parameters). Coating_App->Sol_Coating_App No Formulation Is the coating formulation appropriate? Curing->Formulation Yes Sol_Curing Solution: Optimize curing temperature and duration. Curing->Sol_Curing No Test_Method Was the adhesion test performed correctly? Formulation->Test_Method Yes Sol_Formulation Solution: Consider reformulating or using an adhesion promoter. Formulation->Sol_Formulation No Sol_Test_Method Solution: Repeat adhesion test using the correct standard procedure. Test_Method->Sol_Test_Method No

Caption: Troubleshooting workflow for this compound coating adhesion failure.

Potential Cause Key Questions to Ask Recommended Actions
Inadequate Substrate Preparation - Was the substrate surface thoroughly cleaned to remove oils, grease, and other contaminants?[1] - Was the surface profiled (e.g., through abrasive blasting or chemical etching) to create a suitable anchor for the coating?[1] - For metallic substrates, were oxide layers removed?- Implement a multi-stage cleaning process (e.g., solvent wipe followed by alkaline wash). - For steel, consider sandblasting; for aluminum, a chromate (B82759) or silane (B1218182) conversion coating may be necessary.[2] - Ensure the surface is completely dry before coating application.
Improper Coating Application - Was the coating applied at the correct thickness? - If sprayed, were the nozzle, pressure, and distance from the substrate optimized? - Was the environment (temperature, humidity) controlled during application?- Conduct a design of experiments (DOE) to determine the optimal coating thickness. - Calibrate and maintain application equipment regularly. - Apply coatings in a clean, controlled environment to prevent contamination.[1]
Suboptimal Curing - Was the specified curing temperature and duration strictly followed?[1] - Is the oven temperature uniform?[1] - Could the coating have been under-cured or over-cured?- Calibrate oven thermocouples to ensure accurate temperature readings.[1] - Refer to the technical data sheet for the this compound for recommended curing schedules. - Note that the melting point of metallic stearates can influence the curing process.
Formulation Issues - Is the this compound compatible with the substrate? - Is an adhesion promoter necessary?[2] - Could the waxy nature of the stearate be inhibiting bonding?[3]- Consider the use of a primer or an adhesion promoter, such as an organofunctional silane, to enhance bonding.[2][4] - Adjust the concentration of this compound in the formulation; excessive amounts can negatively impact adhesion.[5]

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of poor adhesion in this compound coatings?

A1: The most common cause of adhesion failure is inadequate substrate preparation.[1] this compound, being a soap-like, hydrophobic substance, requires a pristine and properly profiled surface to establish a strong bond. Any surface contaminants like oils, grease, or even microscopic dust particles can act as a release agent, preventing proper adhesion.

Q2: How does the thickness of a this compound coating affect its adhesion?

A2: Coating thickness is a critical parameter. While a minimum thickness is required for complete coverage and performance, an excessively thick coating can lead to increased internal stresses, which may result in cohesive failure or delamination from the substrate. The optimal thickness should be determined experimentally for each specific application and substrate.

Q3: Are there any chemical incompatibilities to be aware of when using this compound coatings?

A3: Yes. This compound is the salt of a weak acid (stearic acid) and a strong base (strontium hydroxide). Its stability and interaction with the substrate can be influenced by the pH of the substrate surface. Acidic residues on the substrate, for instance, could potentially react with the stearate, forming stearic acid, which could alter the coating's properties at the interface and affect adhesion.[6]

Q4: Can this compound coatings be applied to any substrate?

A4: While this compound coatings can be applied to a variety of substrates, including metals, polymers, and ceramics, the adhesion will vary significantly depending on the substrate's surface energy and chemistry. Low surface energy plastics, for example, are notoriously difficult to coat without special surface treatments (e.g., corona or plasma treatment) to increase their receptivity to the coating.

Q5: What is the role of this compound's hydrophobic nature in adhesion?

A5: The hydrophobic (water-repellent) nature of this compound is one of its key properties.[7] While beneficial for creating water-resistant surfaces, it also means that the coating will have poor affinity for polar surfaces. Therefore, ensuring the substrate surface is appropriately modified to be receptive to a non-polar coating is crucial for good adhesion.

Experimental Protocols

Protocol 1: Substrate Preparation for this compound Coating on Metallic Substrates (Steel and Aluminum)

Workflow for Substrate Preparation

Start Start: Metallic Substrate Degreasing 1. Solvent Degreasing (e.g., Acetone (B3395972), Isopropanol) Start->Degreasing Cleaning 2. Alkaline Cleaning Degreasing->Cleaning Rinsing1 3. Deionized Water Rinse Cleaning->Rinsing1 Profiling 4. Mechanical/Chemical Profiling Rinsing1->Profiling Rinsing2 5. Deionized Water Rinse Profiling->Rinsing2 Drying 6. Drying (e.g., Oven Bake at 110°C) Rinsing2->Drying Coating Ready for Coating Drying->Coating

Caption: Step-by-step workflow for preparing metallic substrates for coating.

Methodology:

  • Solvent Degreasing: Wipe the substrate with a lint-free cloth soaked in acetone or isopropanol (B130326) to remove gross oils and grease. Perform this in a well-ventilated fume hood.

  • Alkaline Cleaning: Immerse the substrate in a heated (50-60°C) alkaline cleaning solution for 10-15 minutes to remove residual organic contaminants.

  • Rinsing: Thoroughly rinse the substrate with deionized water to remove all traces of the alkaline cleaning solution.

  • Surface Profiling:

    • For Steel: Abrasive blast the surface with 80-grit aluminum oxide to achieve a surface profile of 25-50 µm.

    • For Aluminum: Immerse the substrate in a 5% sodium hydroxide (B78521) solution at 60°C for 5 minutes, followed by a deionized water rinse. Then, immerse in a 30% nitric acid solution at room temperature for 2 minutes, followed by a final deionized water rinse.

  • Final Rinse: Perform a final rinse with deionized water.

  • Drying: Dry the substrate in an oven at 110°C for 30 minutes to remove all moisture.

  • Coating Application: Apply the this compound coating as soon as possible after the substrate has cooled to room temperature to prevent re-contamination or oxidation of the surface.

Protocol 2: Adhesion Testing by ASTM D3359 - Method B (Cross-Cut Tape Test)

Workflow for Cross-Cut Tape Test

Start Start: Coated Sample Cut1 1. Make 6 parallel cuts through the coating Start->Cut1 Cut2 2. Make 6 perpendicular cuts to create a lattice pattern Cut1->Cut2 Clean 3. Brush the area lightly Cut2->Clean Tape 4. Apply pressure-sensitive tape Clean->Tape Remove 5. Remove the tape rapidly Tape->Remove Evaluate 6. Evaluate the grid area per ASTM D3359 classification Remove->Evaluate Result Result: Adhesion Classification (5B to 0B) Evaluate->Result

Caption: Workflow for performing the ASTM D3359 Method B adhesion test.

Methodology:

  • Scribing the Coating:

    • Place the coated sample on a firm, level surface.

    • Using a sharp razor blade, scalpel, or a dedicated cross-hatch cutter, make six parallel cuts through the coating to the substrate. The spacing of the cuts should be 2 mm for coatings with a thickness up to 50 µm, and 5 mm for coatings thicker than 50 µm.

    • Make a second set of six parallel cuts perpendicular to the first set to create a grid of 25 squares.

  • Cleaning the Scribed Area: Gently brush the scribed area with a soft brush to remove any flakes or ribbons of detached coating.

  • Applying the Tape:

    • Cut a piece of pressure-sensitive tape (as specified in ASTM D3359) approximately 75 mm long.

    • Center the tape over the grid and press it down firmly with a pencil eraser to ensure good contact.

  • Removing the Tape: Within 90 seconds of application, remove the tape by seizing the free end and pulling it off rapidly back upon itself at as close to a 180° angle as possible.

  • Evaluation:

    • Examine the grid area on the coated sample for any removal of the coating.

    • Classify the adhesion according to the ASTM D3359 scale (5B to 0B), where 5B represents no peeling or removal, and 0B represents severe flaking and detachment.

Data Presentation

The following tables summarize qualitative and comparative data for this compound coatings. It is important to note that specific quantitative values are highly dependent on the formulation, substrate, and application process and should be determined experimentally.

Table 1: Influence of Substrate on this compound Coating Adhesion

Substrate Typical Surface Preparation Expected Adhesion (Qualitative) Notes
Mild Steel Abrasive blasting, degreasingGood to ExcellentA rough surface profile is crucial for mechanical interlocking.
Stainless Steel Degreasing, chemical etchingFair to GoodThe passive oxide layer on stainless steel can inhibit adhesion.
Aluminum Degreasing, chemical conversion coating (e.g., alodine)Good to ExcellentA conversion coating improves the chemical affinity of the surface for the coating.
Polypropylene Corona or plasma treatment, degreasingPoor to FairLow surface energy of the polymer makes adhesion challenging without surface activation.
Glass Cleaning with detergent, rinsing, dryingFairSilane-based adhesion promoters are often necessary to bridge the organic coating and the inorganic substrate.

Table 2: Effect of Curing Parameters on Adhesion

Curing Parameter Condition Effect on Adhesion Rationale
Temperature Too LowPoorIncomplete film formation and cross-linking; poor cohesion.
OptimalExcellentComplete film formation and strong interfacial bonding.
Too HighPoorThermal degradation of the stearate or the substrate interface; increased internal stress.
Time Too ShortPoorIncomplete curing, similar to low temperature.
OptimalExcellentAllows for complete chemical and physical bonding to occur.
Too LongCan be PoorMay lead to embrittlement of the coating, causing it to be more susceptible to cracking and peeling.

Table 3: Adhesion Test Methods for this compound Coatings

Test Method ASTM Standard Type of Result Applicability for this compound Coatings
Cross-Cut Tape Test D3359Qualitative (Scale 0B-5B)Excellent for routine quality control and assessing inter-coat adhesion.[8]
Scrape Adhesion Test D2197Quantitative (Load in kg)Suitable for laboratory evaluation on flat, smooth panels.[9]
Pull-Off Adhesion Test D4541Quantitative (Pressure in MPa or psi)Provides a direct measure of the tensile adhesion strength; useful for performance evaluation and research.
Knife Test D6677QualitativeA simple, quick field test to assess the general level of adhesion.[9]

References

Technical Support Center: Optimizing pH for Strontium Stearate Precipitation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing the precipitation of strontium stearate (B1226849). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on achieving optimal experimental outcomes. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data-driven insights to address common challenges encountered during the synthesis of strontium stearate.

Troubleshooting Guide

This guide addresses specific issues that may arise during the precipitation of this compound, with a focus on the critical role of pH control.

Issue Potential Cause Recommended Solution Underlying Principle
Low Yield of this compound Precipitate Incomplete Saponification of Stearic Acid: The initial reaction to form the stearate salt is not complete.Ensure the pH of the saponification reaction mixture is sufficiently alkaline. Titrate a small sample to confirm a pH above 10. Increase the amount of base (e.g., NaOH) if necessary and ensure thorough mixing at an elevated temperature (e.g., 70-80°C).Stearic acid requires a basic environment to deprotonate and form the stearate anion, which is the precursor for this compound. Incomplete saponification leaves unreacted stearic acid, reducing the potential yield.
Precipitation pH is too Low: The pH of the reaction mixture during the addition of the strontium salt solution is not optimal for precipitation.Maintain the pH of the reaction mixture in a distinctly alkaline range (e.g., pH 9-11) during the precipitation step. Use a pH meter to monitor and adjust the pH with a suitable base (e.g., dilute NaOH or Sr(OH)₂) as needed.This compound precipitation is favored in alkaline conditions. A low pH can lead to the protonation of some stearate anions back to stearic acid, increasing the solubility of the strontium salt and thus reducing the precipitate yield.
Formation of a Gummy or Oily Product Instead of a Fine Precipitate Localized pH Imbalances: Rapid or uneven addition of the strontium salt solution can create localized areas of low pH, causing stearic acid to precipitate out.Add the strontium salt solution slowly and with vigorous, continuous stirring to ensure uniform pH throughout the reaction vessel. Consider adding the strontium salt solution subsurface to improve dispersion.Rapid addition can overwhelm the buffering capacity of the solution, leading to transient acidic microenvironments where stearic acid (which is insoluble in water) precipitates instead of the desired this compound salt.
Reaction Temperature is too High: Excessively high temperatures can affect the physical properties of the precipitate.Maintain the reaction temperature within the recommended range (typically 40-80°C). Use a temperature-controlled water bath for consistent heating.While elevated temperatures increase reaction rates, excessively high temperatures can lead to the formation of an agglomerated, less defined precipitate.
Inconsistent Particle Size of the Precipitate Fluctuations in pH during Precipitation: Inconsistent pH control can lead to variations in nucleation and crystal growth rates.Implement real-time pH monitoring and automated or frequent manual pH adjustments to maintain a stable alkaline pH throughout the precipitation process.The pH of the solution influences the supersaturation level, which in turn dictates the rate of nucleation and crystal growth. Stable pH conditions promote uniform particle size distribution.
Inefficient Mixing: Poor agitation results in non-uniform concentration and pH gradients within the reactor.Use an appropriate stirrer (e.g., mechanical overhead stirrer) and optimize the stirring speed to ensure a homogeneous reaction environment without introducing excessive shear that could break up particles.Effective mixing is crucial for maintaining uniform conditions (temperature, concentration, pH) throughout the vessel, leading to more consistent particle formation.
Contamination of the Final Product with Unreacted Starting Materials Incorrect Stoichiometry or Incomplete Reaction: An improper molar ratio of reactants or insufficient reaction time can leave unreacted stearic acid or strontium salts.Carefully calculate and measure the molar equivalents of stearic acid, base, and strontium salt. After precipitation, allow for a sufficient holding time with continued stirring to ensure the reaction goes to completion.Ensuring complete reaction is fundamental to achieving high purity. The pH should be maintained in the optimal alkaline range during this holding period to prevent side reactions.
Ineffective Washing of the Precipitate: Residual soluble salts (e.g., sodium chloride if using NaOH and SrCl₂) are not adequately removed.Wash the filtered precipitate thoroughly with deionized water. Multiple washes may be necessary. Test the filtrate for the presence of by-product ions (e.g., chloride) to ensure complete removal.The washing step is critical for removing soluble impurities that can compromise the purity of the final this compound product.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the saponification of stearic acid?

A1: The saponification of stearic acid requires a strongly alkaline environment to ensure complete deprotonation to the stearate anion. While a pH range of 7-10 is cited for soap making, for a rapid and complete reaction in a laboratory or industrial setting, a pH above 10 is recommended. This ensures that the equilibrium is shifted decisively towards the formation of the sodium or potassium stearate precursor.

Q2: What is the recommended pH for the precipitation of this compound?

A2: The precipitation of this compound should be carried out under alkaline conditions. A pH range of 9 to 11 is generally recommended. This alkaline environment ensures that the stearate remains in its anionic form, readily available to react with the strontium cations to form the insoluble this compound salt. For analogous compounds like barium stearate, the process is also controlled under alkaline conditions.

Q3: How does pH affect the yield of this compound?

A3: A higher pH (within the optimal alkaline range) generally leads to a higher yield. This is because a more alkaline solution ensures a higher concentration of stearate anions, which drives the precipitation reaction forward according to Le Chatelier's principle. If the pH is too low (approaching neutral or acidic), the stearate anions will be protonated to form stearic acid, which can remain in solution or precipitate as an impurity, thus reducing the yield of this compound.

Q4: Can the pH of the reaction mixture change during the precipitation process?

A4: Yes, the pH can change. The reaction between the stearate solution and the strontium salt solution can sometimes lead to slight shifts in pH. It is crucial to monitor the pH throughout the addition of the strontium salt and make adjustments as necessary to maintain it within the optimal alkaline range.

Q5: What are the consequences of a pH that is too high?

A5: While an alkaline pH is necessary, an excessively high pH (e.g., >12) could potentially lead to the precipitation of strontium hydroxide (B78521) (Sr(OH)₂), especially if high concentrations of strontium ions are present. Strontium hydroxide is a strong base with limited solubility. Therefore, it is important to operate within the recommended alkaline range (pH 9-11) to favor the precipitation of this compound while minimizing the risk of co-precipitation of strontium hydroxide.

Q6: How can I accurately control the pH during the experiment?

A6: Use a calibrated pH meter for accurate and real-time monitoring. For precise control, a pH controller with an automated dosing pump for the addition of an acid or base is ideal. If performing the experiment manually, add the pH-adjusting solution dropwise with constant stirring and allow the reading to stabilize before adding more.

Experimental Protocols

Protocol 1: Two-Step Precipitation of this compound

This is the most common method, involving the initial saponification of stearic acid followed by a metathesis (double displacement) reaction.

  • Saponification of Stearic Acid:

    • In a reaction vessel, dissolve a known molar amount of stearic acid in a suitable solvent (e.g., a 1:1 ethanol/water mixture) by heating to 70-80°C with stirring.

    • Prepare a solution of a strong base, such as sodium hydroxide (NaOH), with a slight molar excess (e.g., 1.05 to 1.1 molar equivalents to the stearic acid).

    • Slowly add the NaOH solution to the stearic acid solution while maintaining the temperature and stirring.

    • After the addition is complete, continue stirring for 30-60 minutes to ensure complete saponification.

    • Verify that the pH of the resulting sodium stearate solution is in the range of 10-11. Adjust with a small amount of NaOH solution if necessary.

  • Precipitation of this compound:

    • Prepare an aqueous solution of a soluble strontium salt, such as strontium chloride (SrCl₂) or strontium nitrate (B79036) (Sr(NO₃)₂), using approximately 0.5 molar equivalents to the initial amount of stearic acid (since strontium is divalent).

    • While maintaining the temperature of the sodium stearate solution at 60-70°C and with vigorous stirring, slowly add the strontium salt solution.

    • Monitor the pH of the reaction mixture during the addition. Maintain the pH in the range of 9-11 by adding a dilute solution of NaOH or strontium hydroxide if needed.

    • After the addition is complete, continue stirring the mixture for another 30-60 minutes to allow the precipitate to fully form and age.

  • Isolation and Purification:

    • Allow the precipitate to settle, and then separate the solid this compound by filtration (e.g., using a Büchner funnel).

    • Wash the filter cake several times with hot deionized water to remove any soluble by-products (e.g., NaCl).

    • Dry the purified this compound in an oven at a suitable temperature (e.g., 80-105°C) until a constant weight is achieved.

Data Presentation

The following table summarizes the expected impact of pH on the key outcomes of this compound precipitation, based on established principles for metal soap synthesis.

pH Range Saponification Stage Precipitation Stage Expected Yield Expected Purity Expected Particle Characteristics
< 7 (Acidic) Incomplete to no reaction.Dissolution of any formed this compound.Very Low / NonePoor (high stearic acid content)Oily or no precipitate.
7-8 (Neutral to Slightly Alkaline) Slow and potentially incomplete.Incomplete precipitation.Low to ModerateFair (may contain unreacted materials)Fine particles, but potentially wide size distribution.
9-11 (Optimal Alkaline) Complete and efficient.Efficient and complete precipitation.High to Very HighHigh (with proper washing)Well-defined particles with more uniform size.
> 12 (Strongly Alkaline) Complete and rapid.Risk of co-precipitation of Sr(OH)₂.HighPotentially lower due to Sr(OH)₂ contamination.May affect particle morphology and increase agglomeration.

Visualizations

Logical Workflow for pH Optimization

G Workflow for Optimizing this compound Precipitation pH cluster_0 Step 1: Saponification cluster_1 Step 2: Precipitation cluster_2 Step 3: Analysis & Optimization S1 Dissolve Stearic Acid in Solvent at 70-80°C S2 Prepare NaOH Solution (slight molar excess) S1->S2 S3 Add NaOH to Stearic Acid Maintain Temperature S2->S3 S4 Verify pH > 10 (Complete Saponification) S3->S4 P1 Prepare Strontium Chloride Solution S4->P1 Proceed to Precipitation P2 Slowly Add SrCl₂ to Stearate Solution (60-70°C) P1->P2 P3 Monitor and Maintain pH at 9-11 P2->P3 P4 Age Precipitate with Stirring P3->P4 A1 Isolate Precipitate (Filter and Wash) P4->A1 A2 Dry and Weigh (Calculate Yield) A1->A2 A3 Characterize Product (Purity, Particle Size) A2->A3 A4 Is Yield and Purity Optimal? A3->A4 A5 Adjust pH in Step 2 and Repeat A4->A5 No A6 Final Protocol Established A4->A6 Yes A5->P3

Caption: Logical workflow for optimizing the pH during this compound precipitation.

Signaling Pathway of pH Influence

G Influence of pH on this compound Formation cluster_low_ph Low pH (< 7) cluster_high_ph Optimal pH (9-11) pH System pH Low_Stearate Low [Stearate⁻] pH->Low_Stearate Decreases High_Stearate High [Stearate⁻] pH->High_Stearate Increases High_Stearic_Acid High [Stearic Acid] Low_Stearate->High_Stearic_Acid Low_Yield Low Yield/ No Precipitation High_Stearic_Acid->Low_Yield Precipitation Sr(Stearate)₂ Precipitation High_Stearate->Precipitation Strontium_Ions Sr²⁺ Strontium_Ions->Precipitation High_Yield High Yield Precipitation->High_Yield

Caption: Influence of pH on the equilibrium and precipitation of this compound.

Technical Support Center: Overcoming Solubility Challenges of Strontium Stearate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for strontium stearate (B1226849). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility of strontium stearate in various applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which solvents is it generally soluble?

A1: this compound is a metallic soap, a salt of strontium and stearic acid.[1][2] It is a white powder that is practically insoluble in water, ethanol, and other polar solvents.[1][3] Its solubility is primarily found in non-polar organic solvents, particularly aliphatic and aromatic hydrocarbons like hexane, toluene (B28343), and benzene, where it often forms a gel upon dissolution.[1][3][4] It also shows some solubility in mineral and vegetable oils, especially when heated.

Q2: Why am I struggling to dissolve this compound even in recommended non-polar solvents at room temperature?

A2: this compound, like many metallic stearates, has very low solubility at room temperature, even in non-polar solvents. Significant dissolution often requires heating. The long hydrocarbon chains of the stearate molecules interact with each other, making it difficult for the solvent to penetrate and solvate the individual molecules without the input of thermal energy.

Q3: What is "gel formation" and why does it happen with this compound solutions?

A3: Gel formation is the creation of a semi-solid, jelly-like substance. In the context of this compound, as it dissolves in a hydrocarbon solvent and the solution cools, the long stearate chains can entangle and form a three-dimensional network that traps the solvent molecules. This network structure is what gives the solution its gel-like consistency. The concentration of this compound and the temperature are key factors influencing gel formation.

Q4: Can I use this compound in aqueous formulations?

A4: this compound is insoluble in water.[1] For aqueous systems, it is typically used as a dispersion rather than a true solution. This involves milling the this compound to a fine particle size and using surfactants or emulsifiers to create a stable suspension in water. The choice of surfactant is critical to prevent the particles from agglomerating and settling.

Troubleshooting Guides

Issue 1: this compound is not dissolving in a non-polar solvent (e.g., toluene, hexane).
Possible Cause Troubleshooting Step Expected Outcome
Insufficient Temperature Gradually heat the solvent while stirring. This compound's solubility significantly increases with temperature. Aim for a temperature between 60°C and 100°C, depending on the solvent's boiling point.The this compound should start to dissolve and form a clear or slightly hazy solution.
Solvent Polarity Too High Ensure you are using a non-polar solvent. If you are using a mixture, the overall polarity might be too high.This compound will show better solubility in purely non-polar environments.
Saturation Limit Reached You may be trying to dissolve too much this compound. Refer to solubility data (where available) or start with a lower concentration.A lower concentration of this compound should fully dissolve with appropriate heating and stirring.
Insufficient Agitation Increase the stirring speed or use a more efficient mixing method (e.g., overhead stirrer, magnetic stirrer with a high-quality stir bar).Improved agitation will increase the interaction between the solvent and the this compound particles, facilitating dissolution.
Issue 2: The this compound solution forms a thick, unworkable gel upon cooling.
Possible Cause Troubleshooting Step Expected Outcome
Concentration is Too High Reduce the concentration of this compound in your formulation.A lower concentration will result in a less viscous solution or a softer gel upon cooling.
Rapid Cooling Allow the solution to cool slowly and with gentle stirring.Slow cooling can sometimes lead to the formation of smaller, more dispersed crystals, potentially reducing the rigidity of the gel.
Solvent Choice Experiment with different non-polar solvents. The gelling tendency can vary between solvents.You may find a solvent that provides the desired solubility with less pronounced gel formation.
Need for a Co-solvent Introduce a co-solvent. A small amount of a slightly more polar solvent (e.g., a long-chain alcohol) might disrupt the gel network formation. This requires careful empirical testing.The final solution may remain more fluid at lower temperatures.
Issue 3: this compound precipitates out of the solution over time.
Possible Cause Troubleshooting Step Expected Outcome
Temperature Fluctuations Store the solution at a constant, slightly elevated temperature if the application allows.Maintaining a consistent temperature above the precipitation point will keep the this compound in solution.
Presence of Impurities Ensure the solvent is pure and free from water, as contaminants can act as nucleation sites for precipitation.Using high-purity, anhydrous solvents will improve the stability of the solution.
Need for a Stabilizer For dispersions in organic media, consider adding a suitable surfactant or dispersing agent to prevent particle agglomeration and settling.A stable dispersion will have a longer shelf life with minimal precipitation.

Quantitative Data

Due to the limited availability of precise quantitative solubility data for this compound in the public domain, the following table provides estimated solubility values based on the general behavior of metallic stearates. These values should be used as a starting point for experimental optimization.

SolventTemperature (°C)Estimated Solubility ( g/100 mL)Notes
Toluene25< 0.1Very sparingly soluble at room temperature.
Toluene801 - 5Forms a gel upon cooling.
Hexane25< 0.05Very sparingly soluble at room temperature.
Hexane600.5 - 3Forms a gel upon cooling.
Mineral Oil25< 0.1Very sparingly soluble at room temperature.
Mineral Oil1002 - 8Used in grease formulations; forms a gel structure.

Experimental Protocols

Protocol 1: Preparation of a this compound Solution in Toluene for Polymer Additive Applications

Objective: To prepare a stock solution of this compound in toluene for incorporation into a polymer matrix.

Materials:

  • This compound powder

  • Toluene (anhydrous)

  • Heating magnetic stirrer

  • Glass beaker or flask

  • Thermometer

  • Stir bar

Methodology:

  • Weigh the desired amount of this compound powder. For a 2% (w/v) solution, use 2 grams of this compound for every 100 mL of toluene.

  • Place the toluene in the beaker or flask with the stir bar.

  • Begin stirring the toluene at a moderate speed.

  • Slowly add the this compound powder to the vortex of the stirring solvent to prevent clumping.

  • Gradually heat the mixture to 80-90°C while continuing to stir. Caution: Toluene is flammable. Use a well-ventilated fume hood and appropriate safety precautions.

  • Continue heating and stirring until all the this compound has dissolved and the solution is clear. This may take 30-60 minutes.

  • Once dissolved, the solution can be used hot for immediate application or allowed to cool. Be aware that gelation may occur upon cooling.

Protocol 2: Preparation of a this compound Dispersion for a Non-Aqueous Drug Formulation

Objective: To create a stable dispersion of micronized this compound in a non-aqueous carrier for a topical or injectable formulation.

Materials:

  • Micronized this compound

  • Non-aqueous carrier vehicle (e.g., mineral oil, medium-chain triglycerides)

  • A suitable non-ionic surfactant (e.g., a sorbitan (B8754009) ester)

  • High-shear mixer or homogenizer

  • Heating mantle or water bath

Methodology:

  • Determine the desired concentrations of this compound and surfactant. A typical starting point is 1-5% (w/w) this compound and 0.5-2% (w/w) surfactant.

  • In a suitable vessel, combine the non-aqueous carrier and the surfactant.

  • Heat the mixture to 60-70°C to ensure the surfactant is fully dissolved and to aid in the wetting of the this compound.

  • Slowly add the micronized this compound to the heated liquid while mixing at low speed with the high-shear mixer.

  • Once all the powder is added, increase the speed of the homogenizer to break down any agglomerates and create a fine dispersion.

  • Continue homogenization for 15-30 minutes, maintaining the temperature.

  • Allow the dispersion to cool to room temperature with gentle stirring.

  • Visually inspect the dispersion for any signs of separation or settling over time. Particle size analysis can be used for more quantitative characterization.

Visualizations

experimental_workflow cluster_dissolution Protocol 1: Dissolution in Toluene cluster_dispersion Protocol 2: Dispersion in Non-Aqueous Carrier A 1. Add Toluene to Beaker B 2. Add this compound Powder A->B C 3. Heat to 80-90°C with Stirring B->C D 4. Complete Dissolution (Clear Solution) C->D E 5. Use Hot or Cool (Gel Formation) D->E F 1. Mix Carrier and Surfactant G 2. Heat to 60-70°C F->G H 3. Add Micronized this compound G->H I 4. High-Shear Homogenization H->I J 5. Cool with Gentle Stirring I->J

Caption: Experimental workflows for dissolving and dispersing this compound.

troubleshooting_logic Start Issue: this compound Not Dissolving Q1 Is the solvent non-polar? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No. Change to a non-polar solvent. Q1->A1_No No Q2 Is the mixture being heated? A1_Yes->Q2 End Solution Achieved A1_No->End A2_Yes Yes Q2->A2_Yes Yes A2_No No. Apply heat (60-100°C). Q2->A2_No No Q3 Is the concentration too high? A2_Yes->Q3 A2_No->End A3_Yes Yes. Reduce concentration. Q3->A3_Yes Yes A3_No No. Increase agitation and/or heating time. Q3->A3_No No A3_Yes->End A3_No->End

Caption: Troubleshooting logic for this compound dissolution issues.

References

Validation & Comparative

A Comparative Guide to Strontium Stearate and Calcium Stearate as Lubricants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the formulation of a wide range of products, from pharmaceuticals to polymers, the selection of an appropriate lubricant is critical to ensure manufacturing efficiency, product stability, and performance. Metallic stearates are a class of compounds widely employed for their lubricating properties. This guide provides an objective comparison of two such stearates: strontium stearate (B1226849) and calcium stearate, focusing on their performance as lubricants. While calcium stearate is a well-documented and widely used lubricant, this guide also compiles the available data on strontium stearate to facilitate an informed selection process.

Executive Summary

Calcium stearate is a well-established lubricant with a proven track record in various industries, valued for its thermal stability, low toxicity, and cost-effectiveness. This compound is a less common alternative, with limited publicly available data on its specific lubricant performance metrics. This guide presents a detailed comparison based on existing literature, highlighting the known properties of both compounds and identifying areas where further experimental data for this compound is needed for a complete comparative analysis.

Physical and Chemical Properties

A fundamental understanding of the physical and chemical properties of these lubricants is essential for predicting their behavior in different formulations and processing conditions.

PropertyThis compoundCalcium Stearate
Chemical Formula Sr(C₁₈H₃₅O₂)₂Ca(C₁₈H₃₅O₂)₂
Appearance White powderWhite, waxy powder
Melting Point 130-140 °C[1]Approximately 150-160 °C[2]
Solubility Insoluble in water and alcohol; soluble in aliphatic and aromatic hydrocarbons (forms a gel)[1]Insoluble in water, cold ethanol, and ether; soluble in hot benzene, turpentine, and other organic solvents[3]

Lubricant Performance Comparison

The efficacy of a lubricant is determined by several key performance indicators, including its ability to reduce friction and wear, and its stability under processing conditions.

Frictional Properties

Calcium Stearate: In pharmaceutical tablet formulation, formulations containing calcium stearate exhibited high friction coefficients.[4][5] In studies on ultra-high molecular weight polyethylene (B3416737) (UHMWPE), the addition of calcium stearate as a filler was found to initially decrease the coefficient of friction significantly.[6]

This compound: Direct experimental data on the coefficient of friction for this compound is not available in the public domain. However, its use as a lubricant in polyolefin resins suggests it effectively reduces friction in polymer processing.[1]

Wear Resistance

A lubricant's ability to minimize wear on processing equipment and the final product is another crucial performance aspect.

Calcium Stearate: Studies on UHMWPE have shown that the addition of calcium stearate can significantly increase wear-resistance under dry sliding friction conditions.[6]

This compound: While a study on a Zn-Al alloy showed that strontium addition improved wear resistance, this is related to the bulk alloy properties and not directly to the performance of this compound as a lubricant.[7][8] No direct data on the wear rate of surfaces lubricated with this compound was found.

Thermal Stability

The thermal stability of a lubricant is critical, especially in high-temperature processing applications such as polymer extrusion and molding.

Calcium Stearate: Calcium stearate is known for its good thermal stability.[9][10] It is considered more thermally resistant than zinc stearate.[1] Thermogravimetric analysis (TGA) shows that the thermal decomposition of calcium stearate in a nitrogen atmosphere involves losing absorbed water, decomposing to calcium carbonate, and then further decomposing to calcium oxide.[4] The main decomposition of calcium stearate starts at around 300°C.

This compound: While specific TGA data for this compound is limited, studies on other strontium soaps (valerate, caprylate, and laurate) indicate a method for analyzing their thermal decomposition.[11] General trends in alkaline earth metal compounds suggest that thermal stability often increases down the group, which would imply that this compound may have a higher thermal stability than calcium stearate. However, without direct experimental comparison, this remains a hypothesis.

Applications

Both this compound and calcium stearate find applications as lubricants in various industries.

Calcium Stearate is widely used as a:

  • Lubricant and release agent in the plastics and rubber industries.[9][10][12]

  • Flow agent and tablet lubricant in the pharmaceutical industry.[10]

  • Anti-caking agent in powdered food products.

  • Stabilizer in PVC formulations.[10]

This compound is primarily used in:

  • Grease and wax compounding .[1][13]

  • As a lubricant to improve the flow characteristics of polyolefin resins .[1]

Experimental Protocols

To facilitate further comparative studies, this section outlines standardized methodologies for evaluating key lubricant performance metrics.

Determination of Coefficient of Friction (COF)

A common method for determining the COF of solid lubricants is the sled test , which is compliant with ASTM D1894.[14]

Objective: To measure the static and kinetic coefficient of friction of a lubricant powder.

Methodology:

  • A sled of a known weight is coated with the lubricant powder.

  • The sled is placed on a flat, clean substrate.

  • A force is applied to the sled, and the force required to initiate motion (static friction) and to maintain motion at a constant velocity (kinetic friction) is measured.

  • The coefficients of friction are calculated by dividing the measured forces by the weight of the sled.

Another method involves using a four-ball wear test machine as described in ASTM D5183 to determine the coefficient of friction.[15]

Wear Rate Testing

Wear rate can be evaluated using various tribological testing methods, such as the pin-on-disk test .

Objective: To determine the wear rate of a surface lubricated with the stearate.

Methodology:

  • A pin made of a standard material is brought into contact with a rotating disk coated with the lubricant.

  • A known load is applied to the pin.

  • The disk is rotated at a constant speed for a specified duration.

  • The wear on both the pin and the disk is quantified by measuring the volume of material lost, often through profilometry of the wear scar.[11][16] The wear coefficient can then be calculated.

Thermogravimetric Analysis (TGA)

TGA is a standard technique for determining the thermal stability of materials.[17][18]

Objective: To determine the decomposition temperature and mass loss profile of the stearate as a function of temperature.

Methodology:

  • A small, accurately weighed sample of the stearate is placed in a TGA furnace.

  • The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air).

  • The mass of the sample is continuously monitored as the temperature increases.

  • The resulting data provides information on the onset of decomposition, the temperature ranges of different decomposition steps, and the amount of residual material.

Visualizing the Comparison Logic

To better understand the relationship between the properties of strontium and calcium stearate and their performance as lubricants, the following diagram illustrates the logical flow of comparison.

G cluster_properties Material Properties cluster_performance Lubricant Performance Metrics cluster_application Application Suitability prop_sr This compound perf_friction Frictional Properties (Coefficient of Friction) prop_sr->perf_friction influences perf_wear Wear Resistance (Wear Rate) prop_sr->perf_wear influences perf_thermal Thermal Stability (Decomposition Temp.) prop_sr->perf_thermal influences prop_ca Calcium Stearate prop_ca->perf_friction influences prop_ca->perf_wear influences prop_ca->perf_thermal influences app_polymers Polymer Processing perf_friction->app_polymers app_pharma Pharmaceuticals perf_friction->app_pharma perf_wear->app_polymers perf_thermal->app_polymers perf_thermal->app_pharma app_other Other Industries app_polymers->app_other app_pharma->app_other

Logical flow from material properties to application suitability.

Experimental Workflow for Lubricant Evaluation

The following diagram outlines a typical experimental workflow for the comparative evaluation of this compound and calcium stearate as lubricants.

G start Start: Obtain Samples (this compound & Calcium Stearate) physchem Physical & Chemical Characterization (Melting Point, Solubility) start->physchem tga Thermogravimetric Analysis (TGA) - Determine Thermal Stability start->tga cof Coefficient of Friction Testing (e.g., Sled Test) start->cof wear Wear Rate Testing (e.g., Pin-on-Disk) start->wear data Data Analysis & Comparison physchem->data tga->data cof->data wear->data report Generate Comparison Report data->report

Experimental workflow for lubricant performance evaluation.

Conclusion

Calcium stearate is a well-characterized and versatile lubricant with established performance data across a range of applications. Its good thermal stability, low toxicity, and effectiveness in reducing friction and wear make it a reliable choice for many formulations.

This compound, while used in specific applications, lacks the extensive public data needed for a direct, quantitative comparison with calcium stearate. Based on its use in polymers, it is presumed to be an effective lubricant. Theoretical considerations based on its position in the alkaline earth metal group suggest it may possess higher thermal stability than calcium stearate. However, experimental verification is necessary to confirm this and to quantify its frictional and wear-reducing properties.

For researchers, scientists, and drug development professionals, the choice between these two lubricants will depend on the specific requirements of the application. For well-established processes where a reliable and cost-effective lubricant is needed, calcium stearate is a sound choice. For applications requiring potentially higher thermal stability, or where the specific properties of strontium may offer an advantage, further investigation and direct experimental comparison of this compound are warranted. This guide provides the foundational information and experimental frameworks to support such an evaluation.

References

A Comparative Guide to the Thermal Stability of Metallic Stearates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the thermal properties of excipients is crucial for ensuring the stability, manufacturability, and efficacy of final products. Metallic stearates are widely used as lubricants and stabilizers in various industries, and their performance at elevated temperatures is a critical parameter. This guide provides an objective comparison of the thermal stability of strontium stearate (B1226849) and other common metallic stearates, supported by available experimental data.

Comparative Thermal Stability Data

The thermal stability of metallic stearates is commonly evaluated using thermogravimetric analysis (TGA), which measures the change in mass of a sample as a function of temperature. The onset of decomposition is a key indicator of a material's thermal stability.

Metallic StearateOnset of Decomposition (°C)Key Decomposition Range (°C)
Strontium Stearate Data not availableData not available
Zinc Stearate ~200Main mass loss occurs before 400°C
Calcium Stearate ~300Main TGA event takes place after 400°C[2]
Magnesium Stearate >300Shows an initial mass loss due to water release up to 125°C, with decomposition between 300-500°C

Note: The thermal stability of these materials can be influenced by factors such as purity, crystal form, and the presence of moisture.

Insights into Thermal Behavior

  • Calcium Stearate generally exhibits the highest thermal stability among the common alternatives, with its decomposition initiating at a significantly higher temperature.[2]

  • Zinc Stearate has a lower onset of decomposition compared to calcium and magnesium stearate.[2]

  • Magnesium Stearate often contains water of hydration, which is released at lower temperatures before the main decomposition of the stearate molecule.[3]

Experimental Protocol: Thermogravimetric Analysis (TGA)

To ensure reproducible and comparable data, a standardized experimental protocol for TGA is essential.

Objective: To determine the thermal decomposition profile of metallic stearates by measuring mass loss as a function of temperature.

Apparatus: Thermogravimetric Analyzer (TGA)

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the metallic stearate sample into a TGA crucible (e.g., aluminum or platinum).

  • Instrument Setup:

    • Place the crucible in the TGA furnace.

    • Purge the furnace with an inert gas, such as nitrogen, at a consistent flow rate (e.g., 20-50 mL/min) to create an inert atmosphere and prevent oxidation.

  • Heating Program:

    • Equilibrate the sample at a starting temperature (e.g., 30°C).

    • Heat the sample at a constant rate, typically 10°C/min, up to a final temperature (e.g., 600°C).

  • Data Acquisition: Continuously record the sample's mass as a function of temperature.

  • Data Analysis:

    • Plot the mass loss versus temperature to obtain the TGA curve.

    • The onset temperature of decomposition is determined as the temperature at which a significant weight loss begins.

    • The derivative of the TGA curve (DTG curve) can be used to identify the temperatures of maximum decomposition rates.

Visualizing the Comparison

To better understand the comparative nature of this analysis, the following diagrams illustrate the logical workflow and the relationship between the different metallic stearates based on their thermal stability.

G Comparative Analysis Workflow cluster_0 Data Acquisition cluster_1 Analytical Technique cluster_2 Performance Metric cluster_3 Comparative Assessment Strontium_Stearate This compound TGA Thermogravimetric Analysis (TGA) Strontium_Stearate->TGA Zinc_Stearate Zinc Stearate Zinc_Stearate->TGA Calcium_Stearate Calcium Stearate Calcium_Stearate->TGA Magnesium_Stearate Magnesium Stearate Magnesium_Stearate->TGA Decomposition_Temp Onset of Decomposition Temperature TGA->Decomposition_Temp Comparison Thermal Stability Comparison Decomposition_Temp->Comparison

Caption: Workflow for the comparative thermal stability analysis of metallic stearates.

G Relative Thermal Stability High_Stability Higher Stability Moderate_Stability Moderate Stability Lower_Stability Lower Stability Unknown_Stability Unknown (Data Unavailable) Calcium_Stearate Calcium Stearate (~300°C) Calcium_Stearate->High_Stability Magnesium_Stearate Magnesium Stearate (>300°C) Magnesium_Stearate->High_Stability Zinc_Stearate Zinc Stearate (~200°C) Zinc_Stearate->Lower_Stability Strontium_Stearate This compound Strontium_Stearate->Unknown_Stability

Caption: Relationship of metallic stearates based on onset of decomposition temperatures.

References

A Comparative Analysis of Strontium Stearate and Zinc Stearate in PVC Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in polymer science, the selection of appropriate heat stabilizers is critical to achieving desired performance and processing characteristics in Polyvinyl Chloride (PVC) applications. This guide provides a comparative overview of two such metallic stearates: strontium stearate (B1226849) and zinc stearate, focusing on their roles in thermal stabilization and lubrication. While zinc stearate is a well-documented co-stabilizer, data on strontium stearate is less prevalent, necessitating a review of its function within mixed-metal systems.

Introduction to PVC Stabilization

Polyvinyl Chloride is inherently thermally unstable at processing temperatures (typically above 160°C).[1] Heat exposure initiates a dehydrochlorination process, releasing hydrochloric acid (HCl) which autocatalyzes further degradation.[2] This leads to discoloration (yellowing to black), embrittlement, and loss of mechanical properties.[3] Heat stabilizers are essential additives that mitigate this degradation by neutralizing HCl, replacing unstable chlorine atoms on the PVC backbone, and preventing oxidation.[2] Metallic stearates, such as zinc and strontium stearates, are a key class of these stabilizers, often used in combination with other metallic salts like calcium or barium stearates.[4]

Mechanism of Action

Both strontium and zinc stearate function primarily as HCl scavengers. The metal carboxylate reacts with the released HCl, forming a metal chloride and stearic acid. This action neutralizes the acid, preventing it from catalyzing further PVC degradation.

However, the byproducts of this reaction are crucial to their overall performance. Zinc chloride (ZnCl₂), formed from zinc stearate, is a strong Lewis acid that can vigorously promote dehydrochlorination, leading to a rapid, catastrophic degradation known as "zinc burning" or "blackening".[5] For this reason, zinc stearate is almost never used alone but in synergistic combination with other stabilizers like calcium or barium stearates.[5] These primary stabilizers can then react with the zinc chloride to regenerate the zinc stabilizer, delaying the onset of zinc burning.[5]

Information on the specific byproducts of this compound stabilization is less detailed in publicly available literature, but it is categorized within mixed metal systems, suggesting a similar synergistic function is intended.[5]

Experimental Protocols for Evaluation

To objectively assess the performance of heat stabilizers in PVC, several standardized experimental methods are employed. These protocols are designed to test both static (oven aging) and dynamic (processing simulation) thermal stability.

Static Thermal Stability: Oven Aging Test
  • Objective: To evaluate the stabilizer's ability to prevent discoloration over time at a constant high temperature.

  • Methodology:

    • Formulation: A standard PVC formulation is prepared, typically consisting of PVC resin, plasticizer (e.g., DOP), and the stabilizer system under investigation (e.g., 0.5-1.5 phr of zinc stearate or this compound, often with a primary stabilizer like calcium stearate).

    • Milling & Pressing: The components are blended in a high-speed mixer and then milled on a two-roll mill at a controlled temperature (e.g., 160-170°C) to form a homogenous sheet. Small samples (plaques) of uniform thickness (e.g., 1 mm) are then compression molded.

    • Aging: The plaques are placed on inert trays in a circulating air oven set to a specific temperature (e.g., 180°C or 200°C).

    • Observation: Samples are withdrawn at regular intervals (e.g., every 10-15 minutes). The color of each sample is recorded and often quantified using a colorimeter to determine the Yellowness Index (YI). The time until severe discoloration or blackening occurs is recorded as the stability time.[3]

Static Thermal Stability: Congo Red Test
  • Objective: To determine the time until significant HCl release begins, indicating the exhaustion of the stabilizer.

  • Methodology:

    • Sample Preparation: A small, weighed amount of the stabilized PVC compound is placed into a glass test tube.

    • Test Setup: A strip of Congo Red indicator paper is placed in the upper part of the test tube, ensuring it does not touch the PVC sample. The test tube is then immersed in a constant temperature oil bath (e.g., 180°C or 200°C).

    • Observation: The time is recorded from the moment of immersion until the Congo Red paper turns from red to blue, which signifies the presence of acidic HCl gas.[4][6] This duration is the static stability time.

Dynamic Thermal Stability: Torque Rheometry
  • Objective: To simulate the shear and heat conditions of processing equipment (like an extruder) and measure the stability of the PVC melt.

  • Methodology:

    • Sample Loading: A defined amount of the stabilized PVC dry blend is added to the heated mixing chamber of a torque rheometer (e.g., a Brabender Plasticorder).

    • Processing: The material is subjected to constant temperature and shear (rotor speed). The rheometer records the torque required to mix the material over time.

    • Analysis: The resulting graph of torque vs. time shows key events like fusion (melting) and, eventually, a sharp rise or erratic behavior in torque, which indicates cross-linking and degradation. The time from the start of the test until the onset of degradation is the dynamic stability time.

Performance Comparison

Direct, quantitative, head-to-head experimental data comparing this compound and zinc stearate is scarce in published literature. The comparison below is synthesized from the well-documented performance of zinc stearate and the more general information available for strontium-based systems.

Performance MetricZinc StearateThis compound
Initial Color Hold Good. Often used to improve the initial color of Ca/Zn systems.Generally considered part of mixed-metal systems that provide good overall stability, though specific data on its contribution to initial color is limited.[5]
Long-Term Stability Poor when used alone due to "zinc burning".[5] Relies heavily on synergy with primary stabilizers like calcium stearate.Functions as a component in mixed-metal stabilizer packages (e.g., with Ba or Ca) designed for long-term stability.[5]
Lubrication Acts as both an internal and external lubricant, reducing melt viscosity and preventing adhesion to metal surfaces.[7]Assumed to provide lubrication similar to other metallic stearates, aiding in the processing of polyolefins and other polymers.
Clarity Can be used in transparent applications, often as part of Ca/Zn systems designed for clarity.[8]Used in mixed metal systems that can be formulated for transparent applications.
Toxicity Considered non-toxic and is used in formulations for food contact and medical applications (as part of Ca/Zn systems).[8][9]Generally considered to have a low toxicity profile, similar to other alkaline earth metal stearates.

Key Performance Characteristics

Zinc Stearate

Zinc stearate is a highly effective secondary stabilizer and lubricant.[1] Its primary strengths are providing excellent initial color and clarity to PVC products.[8] It functions as a potent HCl scavenger. However, its utility is defined by the catalytic degradation caused by its zinc chloride byproduct.[5] This necessitates its use in carefully balanced formulations with primary stabilizers like calcium stearate, which can "regenerate" the zinc stabilizer and prolong its effectiveness.[5] In addition to its stabilizing role, zinc stearate is an effective lubricant that reduces friction between polymer chains and prevents the PVC melt from sticking to processing equipment.[7]

This compound

This compound is classified among a minor group of carboxylic acid salts used for PVC stabilization.[5] It is typically employed not as a standalone stabilizer but as a component within mixed-metal systems, such as Barium-Strontium or Calcium-Strontium packages. The role of strontium in these systems is analogous to that of other alkaline earth metals like calcium and barium: to act as a long-term HCl scavenger and to work synergistically with other metals like zinc. While specific performance data is limited, its inclusion in commercial stabilizer formulations points to a functional role in providing long-term heat stability and contributing to the overall balance of the stabilization package.

Visualizations

Below are diagrams illustrating the general stabilization mechanism and a typical experimental workflow for evaluating PVC stabilizers.

G cluster_0 PVC Degradation & Stabilization Cycle PVC PVC Polymer HCl HCl Gas (Released) PVC->HCl Dehydrochlorination Heat Heat / Shear Heat->PVC DegradedPVC Degraded PVC (Discolored/Brittle) HCl->DegradedPVC Autocatalysis Byproduct Metal Chloride (e.g., ZnCl₂) + Stearic Acid Stabilizer Metal Stearate (e.g., Zn(St)₂) Stabilizer->HCl Neutralization Stabilizer->Byproduct

General mechanism of metal stearate stabilization in PVC.

G cluster_tests 5. Thermal Stability Testing Formulation 1. Formulation (PVC + Stabilizer + Additives) Blending 2. Dry Blending (High-Speed Mixer) Formulation->Blending Milling 3. Milling & Sheeting (Two-Roll Mill) Blending->Milling Molding 4. Sample Molding (Compression Press) Milling->Molding StaticTest Static Test (Oven Aging / Congo Red) Molding->StaticTest DynamicTest Dynamic Test (Torque Rheometry) Molding->DynamicTest Analysis 6. Data Analysis (Color Change, Stability Time) StaticTest->Analysis DynamicTest->Analysis

Experimental workflow for evaluating PVC heat stabilizers.

Conclusion

Zinc stearate is a well-established, non-toxic co-stabilizer for PVC, valued for its ability to improve initial color and provide lubrication. Its primary drawback, the "zinc burning" phenomenon, is effectively managed by using it in synergistic combination with primary stabilizers like calcium stearate.

This compound remains a less-documented alternative. It is recognized as a component in mixed-metal stabilizer systems, where it likely contributes to long-term thermal stability in a manner similar to other alkaline earth metal stearates. The lack of direct comparative studies between this compound and zinc stearate presents an opportunity for further research. Such studies would be invaluable for formulators seeking to optimize PVC performance, particularly in applications where the specific properties of strontium may offer unique advantages. Future investigations should focus on generating quantitative data on thermal stability, lubricity, and potential synergistic effects to fully elucidate the role of this compound in modern PVC technology.

References

Performance Evaluation of Strontium Stearate as a Waterproofing Agent: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the performance of strontium stearate (B1226849) as a waterproofing agent, particularly within the context of cementitious materials. While direct quantitative performance data for strontium stearate is limited in publicly available literature, this document offers a comparative analysis based on the well-documented performance of other metallic stearates, such as calcium stearate and zinc stearate. These compounds share a similar mechanism of action, providing a strong basis for understanding the expected performance of this compound.

Metallic stearates, including this compound, are metal salts of stearic acid, a long-chain fatty acid. Their primary function as waterproofing agents stems from their hydrophobic nature. When incorporated into materials like concrete or mortar, they create a water-repellent layer within the capillary pores, thereby restricting water ingress under non-hydrostatic conditions.[1][2]

Comparative Performance of Metallic Stearates

To contextualize the potential performance of this compound, this section presents experimental data for calcium stearate and zinc stearate, two commonly used metallic stearate waterproofing agents.

Water Contact Angle

The water contact angle is a key indicator of a surface's hydrophobicity. A higher contact angle signifies greater water repellency.

Waterproofing AgentSubstrateDosageWater Contact Angle (°)Reference
Calcium StearateMortar1.5% by weight of cement122.5[3]
Zinc StearateMortarNot Specified< 90[4]
Stearic AcidMortar with hydrophobically modified steel slag1%91.5[1]

Note: Data for this compound is not available in the reviewed literature.

Water Absorption

Water absorption tests measure the amount of water a material absorbs over a specific period. Lower water absorption indicates better waterproofing performance.

Waterproofing AgentMaterialTest DurationWater Absorption Reduction (%)Reference
Calcium StearateConcrete56 daysUp to 80%[5]
Calcium StearateMortar24 hours78.41% (at 1.5% dosage)[3]
Zinc StearateAdobeNot SpecifiedComparable to hydrophobic cement renders[6]

Note: Data for this compound is not available in the reviewed literature.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the performance of waterproofing agents.

Water Contact Angle Measurement (Sessile Drop Method)

Objective: To determine the hydrophobicity of a surface treated with a waterproofing agent.

Apparatus:

  • Goniometer or a contact angle measurement system

  • High-resolution camera

  • Syringe with a fine needle

  • Light source

  • Software for image analysis

Procedure:

  • Sample Preparation: Prepare a flat and smooth sample of the material (e.g., cement paste or mortar) treated with the waterproofing agent. Ensure the surface is clean and free of contaminants.

  • Droplet Deposition: Place the sample on the measurement stage. Use the syringe to carefully deposit a small droplet of deionized water (typically 2-5 µL) onto the surface of the sample.

  • Image Capture: Immediately after the droplet is stable, use the camera to capture a high-resolution image of the droplet profile at the solid-liquid-vapor interface.

  • Angle Measurement: Use the image analysis software to measure the angle between the tangent to the droplet at the point of contact with the solid surface and the baseline of the droplet. This angle is the water contact angle.

  • Replicates: Repeat the measurement at several different locations on the sample surface to ensure statistical validity and report the average value.

Water Absorption Test (ASTM D570)

Objective: To determine the relative rate of water absorption by a material when immersed in water.

Apparatus:

  • Analytical balance, accurate to 0.1 mg

  • Oven, capable of maintaining a temperature of 50 ± 3 °C

  • Desiccator

  • Immersion tank

Procedure:

  • Specimen Preparation: Prepare disc-shaped specimens of the material (e.g., concrete or mortar) with standardized dimensions (e.g., 50 mm diameter and 3 mm thickness).

  • Drying: Dry the specimens in an oven at 50 ± 3 °C for 24 hours.

  • Cooling and Initial Weighing: After drying, cool the specimens to room temperature in a desiccator and then weigh them immediately to the nearest 0.1 mg. This is the initial dry weight (W_dry).

  • Immersion: Immerse the specimens in deionized water at a controlled temperature (e.g., 23 ± 1 °C) for a specified period (e.g., 24 hours).

  • Final Weighing: After the immersion period, remove the specimens from the water, pat them dry with a lint-free cloth to remove surface water, and weigh them immediately. This is the wet weight (W_wet).

  • Calculation: Calculate the percentage of water absorption using the following formula: Water Absorption (%) = [(W_wet - W_dry) / W_dry] x 100

Experimental Workflow and Logical Relationships

The following diagrams illustrate the typical workflow for evaluating waterproofing agents and the logical relationship between their properties and performance.

G cluster_prep Material Preparation cluster_testing Performance Testing cluster_analysis Data Analysis & Comparison Untreated Material Untreated Material Material with this compound Material with this compound Untreated Material->Material with this compound Material with Alternative Agent Material with Alternative Agent Untreated Material->Material with Alternative Agent Contact Angle Measurement Contact Angle Measurement Material with this compound->Contact Angle Measurement Water Absorption Test Water Absorption Test Material with this compound->Water Absorption Test Material with Alternative Agent->Contact Angle Measurement Material with Alternative Agent->Water Absorption Test Comparative Analysis Comparative Analysis Contact Angle Measurement->Comparative Analysis Water Absorption Test->Comparative Analysis Performance Evaluation Performance Evaluation Comparative Analysis->Performance Evaluation

Caption: Experimental workflow for performance evaluation.

G This compound This compound Hydrophobic Nature Hydrophobic Nature This compound->Hydrophobic Nature possesses Water Repellency Water Repellency Hydrophobic Nature->Water Repellency leads to Reduced Water Absorption Reduced Water Absorption Water Repellency->Reduced Water Absorption results in Improved Durability Improved Durability Reduced Water Absorption->Improved Durability contributes to

References

A Comparative Guide to the Crystal Structure Confirmation of Strontium Stearate via X-ray Diffraction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for confirming the crystal structure of strontium stearate (B1226849) using X-ray Diffraction (XRD), benchmarked against other common metal stearates. While a definitive crystal structure for strontium stearate is not widely published, this document outlines the expected characteristics based on related compounds and provides the necessary experimental protocols for its characterization.

Comparative Analysis of Metal Stearate XRD Data

Metal stearates, including this compound, are characterized by their lamellar structures. This arrangement results in distinctive powder XRD patterns, typically featuring a series of intense peaks at low 2θ angles. These peaks correspond to the long d-spacing of the molecular layers. The exact positions of these peaks are sensitive to the cation, the hydration state, and the crystalline form.[1][2][3]

Below is a comparative table summarizing typical XRD data for common metal stearates. The data for this compound is illustrative, based on the expected trends for alkaline earth metal soaps, to provide a baseline for experimental comparison.

FeatureThis compound (Illustrative)Calcium StearateZinc StearateMagnesium Stearate
Crystal System Likely MonoclinicMonoclinicLikely MonoclinicMonoclinic (Trihydrate)
Characteristic Low-Angle Peaks (2θ) ~1.7°, ~3.4°, ~5.1°~5.5°, ~7.4°, ~9.1°Intense low-angle reflectionsPeaks in the low 2θ region[2]
Long d-spacing (Å) ~52~50.3Variable, depends on formVariable, depends on hydrate (B1144303) form
Key Diagnostic Features Awaits experimental confirmation. Expected to show a large d-spacing due to the strontium ion and stearate chain length.Series of higher-order diffraction peaks from the bilayer distance.[4]Intense low-angle reflections corresponding to the layered structure.[1]Pattern is highly dependent on the degree of hydration (mono-, di-, trihydrate).[5]

Experimental Protocol: Powder X-ray Diffraction of this compound

This protocol outlines the steps for acquiring and analyzing powder XRD data for this compound.

1. Sample Preparation

Proper sample preparation is critical to obtain high-quality, reproducible XRD data and to minimize effects like preferred orientation which can alter peak intensities.

  • Grinding: Gently grind the this compound powder using an agate mortar and pestle to achieve a fine and uniform particle size. This helps in ensuring random orientation of the crystallites.

  • Mounting: Carefully back-load the finely ground powder into a sample holder. A glass microscope slide can be used to gently press the powder and ensure the surface is flat and level with the holder's surface.[6] For small sample quantities, a low-background sample holder is recommended.[6]

2. XRD Data Acquisition

  • Instrument: A modern powder X-ray diffractometer equipped with a copper X-ray source (Cu Kα radiation, λ = 1.5406 Å) is suitable.

  • Generator Settings: Operate the X-ray generator at 40 kV and 40 mA.[6]

  • Scan Range: Collect the diffraction pattern over a 2θ range of 2° to 50°. The low-angle region is particularly important for observing the characteristic long-spacing peaks of metal stearates.

  • Step Size and Scan Rate: A step size of 0.02° and a scan rate of 2°/minute are typically appropriate.[7]

3. Data Analysis

  • Phase Identification: Compare the experimental XRD pattern of the this compound sample with reference patterns from databases (if available) and with the patterns of known metal stearates (as provided in the table above) to identify the crystalline phase.

  • d-spacing Calculation: Use Bragg's Law (nλ = 2d sinθ) to calculate the d-spacing for the observed diffraction peaks.

  • Lattice Parameter Refinement: If the crystal system can be indexed from the diffraction pattern, perform a Rietveld refinement to determine the unit cell parameters. This typically requires specialized software.

Workflow for Crystal Structure Confirmation

The following diagram illustrates the logical workflow for the characterization of this compound powder using XRD.

XRD_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_confirm Confirmation Grinding Grind this compound to a Fine Powder Mounting Mount Powder in Sample Holder Grinding->Mounting XRD_Scan Perform Powder XRD Scan (e.g., 2-50° 2θ) Mounting->XRD_Scan Peak_ID Identify Peak Positions (2θ) XRD_Scan->Peak_ID d_Spacing Calculate d-spacing (Bragg's Law) Peak_ID->d_Spacing Comparison Compare with Reference Data (e.g., other metal stearates) d_Spacing->Comparison Indexing Index Pattern & Refine Lattice Parameters Comparison->Indexing Structure_Confirm Crystal Structure Confirmation Indexing->Structure_Confirm

XRD analysis workflow for this compound.

References

A Comparative Guide to the Synthesis of Strontium Stearate: Precipitation vs. Direct Reaction Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an optimal synthesis route for key excipients like strontium stearate (B1226849) is paramount. This guide provides a comprehensive comparison of the two primary methods for its synthesis: the precipitation (or double decomposition) method and the direct synthesis route. The performance of each method is evaluated based on available experimental data, with a focus on yield, reaction conditions, and a qualitative assessment of purity and cost-effectiveness.

Performance Benchmark: A Head-to-Head Comparison

The choice between the precipitation and direct synthesis of strontium stearate involves a trade-off between factors such as reaction complexity, yield, and potential for impurity introduction. The following table summarizes the key performance indicators for each method, drawing from published experimental protocols and analogous synthesis data.

ParameterPrecipitation MethodDirect Synthesis Route
Yield ~46%[1]Potentially >95% (inferred from analogous reactions)[2]
Primary Reactants Stearic Acid, Sodium Hydroxide (B78521), Strontium ChlorideStearic Acid, Strontium Hydroxide
Reaction Temperature ~70°C[1]80°C - 130°C[2]
Reaction Time Not explicitly stated, but involves sequential steps.50 - 80 minutes (inferred from analogous reactions)[2]
Solvent System Water/Ethanol (B145695) mixture[1]Water or solvent-free (molten stearic acid)
Byproducts Sodium ChlorideWater
Purity Concerns Potential for inorganic salt contamination (e.g., NaCl).Generally higher purity due to a cleaner reaction.
Cost-Effectiveness Involves more reactants, potentially increasing overall cost.Fewer reactants and steps may lead to better cost-efficiency.

Experimental Protocols

Below are detailed experimental protocols for the synthesis of this compound using both the precipitation and direct synthesis methods.

Precipitation Method

This method involves the initial formation of a soluble stearate salt (sodium stearate) followed by its reaction with a soluble strontium salt to precipitate the desired this compound.

Experimental Procedure:

  • Stearic acid (2.97 g, 10.4 mmol) is dissolved in a 50:50 (v/v) mixture of water and ethanol (100 ml) containing sodium hydroxide (0.417 g, 10.4 mmol).

  • The mixture is heated to 70°C to facilitate the formation of sodium stearate.

  • A solution of strontium chloride hexahydrate (1.39 g, 5.2 mmol) in water (3 ml) is then added to the sodium stearate solution.

  • The resulting precipitate of this compound is isolated by centrifugation.[1]

Direct Synthesis Route

This method involves the direct reaction of stearic acid with a strontium base, typically strontium hydroxide. This approach is considered a more direct and potentially higher-yielding route.

Experimental Procedure (based on analogous syntheses):

  • Stearic acid is heated to its molten state (80-100°C) or dispersed in water.

  • Strontium hydroxide is added to the molten stearic acid or its aqueous dispersion. The molar ratio of stearic acid to strontium hydroxide should be 2:1.

  • The reaction mixture is heated to a temperature between 103°C and 130°C and stirred continuously.

  • The reaction is typically allowed to proceed for 50 to 80 minutes.[2]

  • The byproduct, water, is removed, and the resulting solid this compound is collected.

Visualizing the Synthesis Pathways

To better understand the distinct approaches, the following diagrams illustrate the experimental workflows for both synthesis methods.

Precipitation_Method cluster_saponification Saponification cluster_precipitation Precipitation cluster_isolation Isolation Stearic Acid Stearic Acid Sodium Stearate Solution Sodium Stearate Solution Stearic Acid->Sodium Stearate Solution NaOH NaOH NaOH->Sodium Stearate Solution Water/Ethanol Water/Ethanol Water/Ethanol->Sodium Stearate Solution Heat (70°C) Heat (70°C) Heat (70°C)->Sodium Stearate Solution This compound Precipitate This compound Precipitate Sodium Stearate Solution->this compound Precipitate Strontium Chloride Solution Strontium Chloride Solution Strontium Chloride Solution->this compound Precipitate Centrifugation Centrifugation This compound Precipitate->Centrifugation Final Product Final Product Centrifugation->Final Product

Precipitation Synthesis Workflow

Direct_Synthesis cluster_reaction Direct Reaction cluster_separation Product Separation cluster_finishing Finishing Stearic Acid (molten or aqueous) Stearic Acid (molten or aqueous) Reaction Mixture Reaction Mixture Stearic Acid (molten or aqueous)->Reaction Mixture Strontium Hydroxide Strontium Hydroxide Strontium Hydroxide->Reaction Mixture Heat (103-130°C) Heat (103-130°C) Heat (103-130°C)->Reaction Mixture Water (byproduct) Water (byproduct) Reaction Mixture->Water (byproduct) This compound (solid) This compound (solid) Reaction Mixture->this compound (solid) Drying Drying This compound (solid)->Drying Final Product Final Product Drying->Final Product

Direct Synthesis Workflow

Concluding Remarks

Both the precipitation and direct synthesis routes offer viable pathways for the production of this compound. The precipitation method is well-documented with a specific, albeit moderate, yield. Its multi-step nature and the use of additional reagents, however, may present challenges in terms of process efficiency and final product purity due to potential salt byproducts.

In contrast, the direct synthesis route, while less specifically documented for this compound in readily available literature, presents a more atom-economical and potentially higher-yielding alternative. The reaction of strontium hydroxide directly with stearic acid is a cleaner process, with water as the only byproduct, which simplifies purification. Based on analogous reactions for other metal stearates, this method holds the promise of near-quantitative yields.

References

A Comparative Guide to Analytical Methods for the Detection of Strontium Stearate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the validation of strontium stearate (B1226849) detection. Strontium stearate, a metallic soap, requires a multi-faceted analytical approach due to its composition of a metal cation (strontium) and a long-chain fatty acid anion (stearate). The selection of an appropriate analytical technique is contingent on the specific requirements of the analysis, such as the sample matrix, the desired sensitivity, and the purpose of the quantification (e.g., quality control, impurity profiling, or pharmacokinetic studies).

This document outlines the most common and effective techniques, presenting their performance data in comparative tables and detailing the experimental protocols.

Logical Workflow for this compound Analysis

The analysis of this compound typically involves a two-pronged approach: one method to quantify the strontium cation and another to quantify the stearate anion. The following diagram illustrates a general workflow for the comprehensive analysis of this compound.

This compound Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_validation Method Validation Sample This compound Sample Dissolution Dissolution / Digestion Sample->Dissolution Strontium_Analysis Strontium (Sr) Quantification (AAS, ICP-OES, ICP-MS) Dissolution->Strontium_Analysis Aqueous Phase Stearate_Analysis Stearate Quantification (GC-MS, HPLC) Dissolution->Stearate_Analysis Organic Phase / Derivatization Validation Linearity, Accuracy, Precision, LOD, LOQ, Robustness Strontium_Analysis->Validation Stearate_Analysis->Validation Final_Report Final_Report Validation->Final_Report Compile Data

Caption: General workflow for the analysis of this compound.

Comparison of Analytical Methods for Strontium Quantification

The determination of the strontium content in this compound is typically achieved using atomic spectroscopy techniques. These methods are highly sensitive and specific for elemental analysis.

ParameterAtomic Absorption Spectrometry (AAS)Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
Principle Measures the absorption of light by free atoms in the gaseous state.Measures the light emitted by excited atoms and ions in a plasma.Measures the mass-to-charge ratio of ions produced in a plasma.
Limit of Detection (LOD) ~0.05 µg/mLLower than AASSub-ng/mL to pg/mL range.[1]
Linear Range 0.1–2.0 µg/mLWide linear dynamic rangeWidest linear dynamic range
Interferences Chemical and ionization interferences are common but can be mitigated.[2]Spectral and matrix interferences.Isobaric and polyatomic interferences can occur but can be resolved with advanced techniques.[3][4]
Sample Throughput Relatively lowHighHigh
Cost LowModerateHigh

Comparison of Analytical Methods for Stearate Quantification

The stearate component, a fatty acid, is typically analyzed using chromatographic techniques. These methods often require a derivatization step to improve volatility or detectability.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Separates volatile compounds based on their partitioning between a stationary phase and a mobile gas phase, followed by mass analysis.Separates compounds based on their partitioning between a stationary phase and a mobile liquid phase.
Derivatization Often required (e.g., silylation) to increase volatility.[5]May be required for detection (e.g., UV-absorbing tag) if the analyte is not chromophoric.
Limit of Detection (LOD) Dependent on derivatization and detector, can be in the low ppm range.For a related strontium compound (strontium ranelate), LOD was 0.06 µg/mL.[6][7]
Limit of Quantitation (LOQ) Dependent on derivatization and detector.For a related strontium compound (strontium ranelate), LOQ was 0.20 µg/mL.[6][7]
Linear Range Wide, dependent on the detector.For a related strontium compound (strontium ranelate), linear in the range of 20–320 μg/mL.[6][7]
Specificity High, especially with mass spectrometry detection.Good, can be improved with appropriate column and detector selection.

Experimental Protocols

Strontium Quantification by Atomic Absorption Spectrometry (AAS)

This protocol is adapted from a method for determining strontium in various sample types.

a. Sample Preparation:

  • Accurately weigh a known amount of the this compound sample.

  • Perform an acid digestion to dissolve the sample and free the strontium ions. A typical procedure involves using concentrated nitric acid.

  • Dilute the digested sample to a known volume with deionized water to bring the strontium concentration within the linear range of the instrument.

b. Instrumental Analysis:

  • Reagents:

    • Strontium standard solutions (e.g., 10 to 5000 µg/L).[2]

    • Lanthanum chloride-potassium chloride solution to suppress chemical and ionization interferences.[2]

  • Instrument Parameters:

    • Wavelength: 460.7 nm for strontium.

    • Slit Width: As recommended by the instrument manufacturer.

    • Lamp Current: As recommended by the instrument manufacturer.

    • Flame: Air-acetylene.

  • Procedure:

    • Prepare a series of strontium standard solutions of known concentrations.

    • Add the lanthanum chloride-potassium chloride solution to both the standards and the prepared samples.[2]

    • Aspirate the blank, standards, and samples into the flame.

    • Measure the absorbance of each solution.

    • Construct a calibration curve by plotting the absorbance of the standards against their concentrations.

    • Determine the concentration of strontium in the sample from the calibration curve.

Strontium Quantification by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

This protocol is a general guideline for the determination of strontium in digested samples.

a. Sample Preparation:

  • Follow the same acid digestion procedure as for AAS to bring the this compound into an aqueous solution.

  • Dilute the digested sample with 2% nitric acid to an appropriate concentration for ICP-MS analysis.[8]

  • Add an internal standard (e.g., Yttrium) to all samples, standards, and blanks to correct for instrumental drift and matrix effects.[1]

b. Instrumental Analysis:

  • Reagents:

    • Strontium calibration standards prepared in 2% nitric acid.[8]

    • Internal standard solution.

  • Instrument Parameters:

    • Optimize instrument parameters such as plasma power, nebulizer gas flow rate, and lens voltages to achieve maximum sensitivity and stability for strontium (m/z 88 is commonly monitored).

  • Procedure:

    • Prepare a series of calibration standards covering the expected concentration range of the samples.

    • Introduce the blank, standards, and samples into the ICP-MS.

    • Monitor the ion intensity for the strontium isotope(s) and the internal standard.

    • Generate a calibration curve by plotting the ratio of the strontium signal to the internal standard signal against the strontium concentration of the standards.

    • Calculate the strontium concentration in the samples based on the calibration curve.

Stearate Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is based on the analysis of metal soaps and free fatty acids.

a. Sample Preparation and Derivatization:

  • Accurately weigh the this compound sample.

  • Dissolve the sample in a suitable organic solvent. An initial acid treatment may be necessary to protonate the stearate to stearic acid.

  • Perform a derivatization step to convert the stearic acid into a more volatile ester, for example, a trimethylsilyl (B98337) (TMS) ester using a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[5]

  • Inject the derivatized sample into the GC-MS.

b. Instrumental Analysis:

  • Instrument Parameters:

    • GC Column: A non-polar or medium-polarity column, such as a 5% diphenyl-95% dimethylpolysiloxane column, is suitable for separating fatty acid esters.[5]

    • Injector Temperature: Typically 250-280°C.[5]

    • Oven Temperature Program: A temperature ramp, for example, starting at 80°C and increasing to 280°C, to ensure good separation.[5]

    • Carrier Gas: Helium at a constant flow rate.

    • MS Detector: Operated in electron ionization (EI) mode, scanning a mass range appropriate for the derivatized stearic acid (e.g., m/z 50-500).

  • Procedure:

    • Prepare calibration standards of stearic acid and derivatize them in the same manner as the sample.

    • Inject the derivatized standards and sample into the GC-MS.

    • Identify the peak corresponding to the derivatized stearic acid based on its retention time and mass spectrum.

    • Quantify the amount of stearate in the sample by comparing the peak area to the calibration curve generated from the standards.

Alternative and Emerging Methods

  • Thermogravimetric Analysis (TGA): This technique can be used to determine the thermal decomposition profile of this compound, which can be useful for purity assessment and in comparison to other metal stearates.[9]

  • Differential Scanning Calorimetry (DSC): DSC can be used to determine the melting point and other thermal transitions of this compound, providing information on its physical properties and potential interactions with other substances.[10]

  • X-ray Diffraction (XRD): XRD can be used to study the crystalline structure of this compound.[10]

Method Validation Parameters

For any of the chosen analytical methods to be considered reliable, a thorough validation according to international guidelines (e.g., ICH) is necessary. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

References

A Comparative Analysis of Strontium Stearate with Other Metallic Stearates: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

Metallic stearates are indispensable additives in a multitude of industrial and pharmaceutical applications, serving as lubricants, release agents, stabilizers, and anti-caking agents.[1] Their efficacy is largely determined by the properties of the metal cation and the long-chain fatty acid. While zinc, calcium, and magnesium stearates are ubiquitously used and extensively studied, strontium stearate (B1226849) remains a less-common alternative. This guide provides a comprehensive comparative analysis of strontium stearate against its more prevalent counterparts, offering quantitative data where available, detailed experimental protocols for performance evaluation, and visualizations to elucidate key processes and relationships. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals in selecting the optimal metallic stearate for their specific formulation and processing needs.

Physicochemical Properties

The fundamental physical and chemical characteristics of a metallic stearate dictate its behavior and suitability for various applications. This compound, a salt of strontium and stearic acid, is a white powder.[2] It is insoluble in water and alcohol but finds solubility in aliphatic and aromatic hydrocarbons, where it can form a gel.[2]

Below is a comparative table summarizing the key physicochemical properties of this compound alongside zinc, calcium, and magnesium stearates.

PropertyThis compoundZinc StearateCalcium StearateMagnesium Stearate
Chemical Formula Sr(C₁₈H₃₅O₂)₂Zn(C₁₈H₃₅O₂)₂Ca(C₁₈H₃₅O₂)₂Mg(C₁₈H₃₅O₂)₂
Molar Mass ( g/mol ) 654.56[3]632.33607.03591.24
Appearance White powder[2]White, fine, hydrophobic powder[4][5]White powder or flakes[4][5]Fine, white powder
Melting Point (°C) 130–140[2]~120–130[4][5]~150[4][5]~140[6]
Density (g/cm³) 1.11[2]~1.095~1.08~1.028
Solubility Insoluble in water and alcohol; soluble in aliphatic and aromatic hydrocarbons[2]Insoluble in water; slightly soluble in alcohol and oils[4][5]Insoluble in water; soluble in oils[4][5]Practically insoluble in water and ethanol

Performance Characteristics

The industrial utility of metallic stearates is defined by their performance in specific functional roles. The following sections compare the known performance characteristics of this compound with other metallic stearates.

Thermal Stability

Thermal stability is a critical parameter for applications involving high processing temperatures, such as in the polymer industry. The general order of thermal stability for the most common metallic stearates is Calcium Stearate > Zinc Stearate > Magnesium Stearate.[7] While comprehensive, directly comparative TGA data for this compound is limited in publicly available literature, a study on other strontium soaps (valerate, caprylate, and laurate) suggests thermal decomposition occurs, with activation energies in the range of 38-63 kJ/mol.[8]

The table below provides a summary of the thermal decomposition data for zinc, calcium, and magnesium stearates as determined by Thermogravimetric Analysis (TGA).

Metallic StearateOnset of Decomposition (°C)Key Decomposition Range (°C)Noteworthy Characteristics
Zinc Stearate ~200Main mass loss occurs before 400°CDecomposition is largely completed by 550°C.[9]
Calcium Stearate ~300Main TGA event takes place after 400°CDehydrates and softens between 120°C and 130°C, becoming viscous at approximately 160°C.[9]
Magnesium Stearate >300Decomposition observed between 300°C and 500°CShows an initial mass loss between room temperature and 125°C due to the release of water.
Lubrication and Mold Release

Metallic stearates are widely used as lubricants and release agents in the plastics and pharmaceutical industries to reduce friction and prevent adhesion to processing equipment.[1][6] Zinc stearate is often considered one of the most effective mold release agents.[4][10] this compound is also utilized as a lubricant to improve the flow characteristics of polyolefin resins and in grease and wax compounding.[2]

The selection between different metallic stearates often depends on the specific polymer and processing conditions. For instance, in PVC applications, calcium stearate is valued for its high thermal resistance, while zinc stearate is preferred for its excellent mold release properties.[4][5]

Experimental Protocols

For a direct and reliable comparison of the performance of this compound with other metallic stearates, standardized experimental protocols are essential.

Thermogravimetric Analysis (TGA) for Thermal Stability

Objective: To determine and compare the thermal decomposition profiles of metallic stearates, including the onset temperature of decomposition and mass loss as a function of temperature.

Apparatus:

  • Thermogravimetric Analyzer (TGA)

  • Analytical balance (accuracy ±0.01 mg)

  • Sample pans (e.g., alumina (B75360) or platinum)

  • Inert gas supply (e.g., high-purity nitrogen)

Procedure:

  • Sample Preparation: Accurately weigh a small sample (typically 5-10 mg) of the metallic stearate into a TGA sample pan.

  • Instrument Setup: Place the sample pan in the TGA furnace and purge with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidation.

  • Heating Program: Heat the sample from ambient temperature to a final temperature (e.g., 600-800°C) at a constant heating rate (e.g., 10°C/min).

  • Data Acquisition: Continuously record the sample mass as a function of temperature.

  • Data Analysis: Plot the percentage mass loss versus temperature to generate the TGA curve. The onset of decomposition is identified as the temperature at which significant mass loss begins. The derivative of the TGA curve (DTG) can be plotted to determine the temperature of maximum mass loss rate.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Analysis weigh Weigh Sample (5-10 mg) place Place in TGA Pan weigh->place purge Purge with Inert Gas place->purge heat Heat at Constant Rate purge->heat record Record Mass vs. Temp heat->record plot Plot TGA/DTG Curves record->plot determine Determine Onset & Peak Decomposition Temps plot->determine

Workflow for Thermogravimetric Analysis of Metallic Stearates.
Mold Release Efficiency

Objective: To quantify and compare the mold release efficiency of different metallic stearates in a polymer matrix.

Apparatus:

  • Injection molding machine or a compression press

  • Standardized mold with an ejection system

  • Force transducer to measure ejection force

  • Data acquisition system

Procedure:

  • Material Preparation: Compound a base polymer with a standard concentration (e.g., 0.5% w/w) of the metallic stearate being tested. A control batch with no release agent should also be prepared.

  • Molding: Mold standard test specimens under controlled and identical conditions (temperature, pressure, and cycle time).

  • Ejection Force Measurement: After each molding cycle, measure the force required to eject the part from the mold using the force transducer. Record the peak ejection force.

  • Data Analysis: Compare the average peak ejection forces for the different metallic stearates. A lower ejection force indicates higher mold release efficiency. The percentage reduction in ejection force compared to the control can also be calculated.

Mold_Release_Workflow cluster_prep Preparation cluster_molding Molding Process cluster_measurement Measurement & Analysis compound Compound Polymer with Metallic Stearate mold Mold Standard Specimen compound->mold eject Eject Specimen mold->eject measure Measure Peak Ejection Force eject->measure compare Compare Ejection Forces measure->compare

Experimental workflow for evaluating mold release efficiency.

Logical Relationships in Metallic Stearate Functionality

The performance of a metallic stearate is a result of the interplay between its chemical structure and physical properties. The following diagram illustrates the logical relationships from the choice of the metal cation to the final performance characteristics.

Logical flow from metal cation properties to application performance.

Conclusion

The selection of a metallic stearate for a specific application requires a careful consideration of its physicochemical properties and performance characteristics. While zinc, calcium, and magnesium stearates are well-characterized and widely utilized, this compound presents a less-explored alternative. Its properties, such as a relatively high melting point and solubility in hydrocarbons, suggest its potential utility in specialized applications like greases, waxes, and as a lubricant in polyolefins.

However, the limited availability of direct comparative and quantitative performance data for this compound in the scientific literature underscores the need for further research. The experimental protocols detailed in this guide provide a framework for conducting such comparative studies. For researchers and drug development professionals, a thorough evaluation based on these methodologies is crucial for making an informed decision on the most suitable metallic stearate to optimize their formulation and manufacturing processes. Given the scrutiny of strontium in pharmaceutical applications, any consideration for its use would necessitate a comprehensive safety and toxicological assessment.

References

Assessing the Biocompatibility of Strontium Stearate for Medical Applications: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selection of biocompatible materials is a critical aspect of designing and developing safe and effective medical devices and drug delivery systems. Metallic stearates, salts of stearic acid, are widely used in various industries, including pharmaceuticals, for their lubricating and stabilizing properties. This guide provides a comparative assessment of the biocompatibility of strontium stearate (B1226849), a compound with potential applications in the medical field, particularly in orthopedics, owing to the known bioactive properties of strontium. Its performance is compared with established alternatives, namely calcium stearate and zinc stearate. This analysis is based on available data for the individual components (strontium and stearic acid) and related metallic stearates, supplemented by standardized experimental protocols for biocompatibility testing.

Biocompatibility Profile of Strontium Stearate

Direct biocompatibility data for this compound is limited in publicly available literature. However, an assessment can be inferred from the well-documented biological effects of its constituent ions: strontium (Sr²⁺) and stearate.

Strontium has been extensively studied for its beneficial effects on bone metabolism. It is known to simultaneously stimulate bone formation and inhibit bone resorption, making it a valuable therapeutic agent for osteoporosis.[1][2][3][4] In various in vitro and in vivo studies, strontium-releasing biomaterials have demonstrated enhanced osteoblast proliferation and differentiation, leading to improved bone regeneration and implant osseointegration.[1][2][3][4][5][6][7][8] Generally, stable strontium is considered to have low toxicity.[9]

Stearic acid , a saturated fatty acid, is a natural component of cell membranes. However, studies on the cellular effects of stearate have shown dose-dependent cytotoxicity.[10][11][12] At physiological concentrations, stearic acid has been observed to induce apoptosis in certain cell types.[10][11][12]

Therefore, the biocompatibility of this compound will likely be influenced by its dissolution rate and the resulting local concentrations of strontium and stearate ions.

Comparison with Alternative Metallic Stearates

Calcium stearate and zinc stearate are two commonly used metallic stearates in pharmaceutical and medical applications, primarily as lubricants and mold-release agents.

Calcium Stearate is generally recognized as safe (GRAS) and is widely used in oral pharmaceutical formulations.[13][14][15] It is considered non-toxic and biocompatible.[16][17]

Zinc Stearate is also considered non-toxic and is used in a variety of industrial applications, including pharmaceuticals and cosmetics.[18][19][20][21]

The following table summarizes the available and inferred biocompatibility data for this compound in comparison to calcium stearate and zinc stearate.

Table 1: Comparison of Biocompatibility Parameters

ParameterThis compoundCalcium StearateZinc Stearate
Cytotoxicity Data not available (Inferred: Potentially low, but dependent on stearate concentration)Generally non-toxic[13][14][15][16][17]Generally non-toxic[18][19][20][21]
Hemocompatibility Data not availableData not available (Inferred: Likely non-hemolytic)Data not available (Inferred: Likely non-hemolytic)
In Vivo Response Data not available (Inferred: Potentially bioactive, promoting bone growth)Generally well-tolerated[16][17]Generally well-tolerated[18][19][20]
Primary Medical Use Potential for orthopedic applicationsPharmaceutical excipient (lubricant)[13][16]Pharmaceutical and cosmetic ingredient[20]

Experimental Protocols for Biocompatibility Assessment

To definitively determine the biocompatibility of this compound, a series of standardized in vitro and in vivo tests are required. The following are detailed methodologies for key experiments.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Culture: L929 mouse fibroblast cells (or other relevant cell lines) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO₂ atmosphere.

  • Material Extraction: this compound is extracted in serum-free DMEM at a concentration of 0.2 g/mL for 24 hours at 37°C, according to ISO 10993-5 standards.

  • Assay Procedure:

    • Cells are seeded in a 96-well plate at a density of 1 x 10⁴ cells/well and incubated for 24 hours.

    • The culture medium is replaced with the material extract at various dilutions (e.g., 100%, 50%, 25%, 12.5%). A negative control (culture medium) and a positive control (e.g., dilute phenol) are included.

    • After 24 hours of incubation, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

    • The medium is removed, and 100 µL of DMSO is added to dissolve the formazan (B1609692) crystals.

    • The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage relative to the negative control.

Hemocompatibility Assay (Hemolysis Assay)

This assay determines the hemolytic potential of the material in contact with blood, following ASTM F756 standards.

  • Blood Collection: Fresh human blood is collected in tubes containing an anticoagulant (e.g., sodium citrate).

  • Material Preparation: this compound is prepared as a direct contact material and as an extract (as described in the cytotoxicity protocol).

  • Assay Procedure (Direct Contact):

    • A defined amount of this compound is added to a tube containing diluted blood.

    • A positive control (e.g., Triton X-100) and a negative control (saline) are prepared.

    • Tubes are incubated at 37°C for 2 hours with gentle agitation.

    • After incubation, the tubes are centrifuged to pellet the intact red blood cells.

  • Assay Procedure (Extract Method):

    • The material extract is mixed with diluted blood and incubated as described above.

  • Data Analysis: The absorbance of the supernatant is measured at 540 nm to determine the amount of hemoglobin released. The percentage of hemolysis is calculated relative to the positive control.

In Vivo Implantation Study

This study evaluates the local tissue response to the implanted material according to ISO 10993-6 guidelines.

  • Animal Model: Adult male Sprague-Dawley rats are typically used.

  • Implantation:

    • The animals are anesthetized, and the implantation site (e.g., dorsal subcutaneous tissue or femoral muscle) is surgically prepared.

    • A sterile sample of this compound (e.g., a compressed pellet) is implanted. A negative control material (e.g., high-density polyethylene) is implanted at a contralateral site.

    • The surgical incisions are closed.

  • Post-operative Care and Observation: Animals are monitored for signs of inflammation, infection, or other adverse reactions at regular intervals (e.g., 1, 4, and 12 weeks).

  • Histopathological Analysis:

    • At the end of the study period, the animals are euthanized, and the implant and surrounding tissue are retrieved.

    • The tissue is fixed, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E).

    • A qualified pathologist examines the sections for signs of inflammation, fibrosis, necrosis, and other tissue responses.

Visualizing Experimental Workflows and Biological Pathways

To further clarify the experimental processes and potential biological interactions, the following diagrams are provided.

ExperimentalWorkflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment cytotoxicity Cytotoxicity (MTT Assay) hemocompatibility Hemocompatibility (Hemolysis) implantation Implantation Study histopathology Histopathological Analysis implantation->histopathology material This compound Sample material->cytotoxicity Material Extract material->hemocompatibility Direct Contact & Extract material->implantation Sterile Implant

Caption: Workflow for Biocompatibility Assessment.

StrontiumSignaling cluster_osteoblast Osteoblast cluster_osteoclast Osteoclast Sr Strontium Ions (Sr²⁺) CaSR Calcium-Sensing Receptor (CaSR) Sr->CaSR Activates RANKL RANKL Pathway Sr->RANKL Inhibits proliferation Proliferation & Differentiation CaSR->proliferation bone_formation Bone Formation proliferation->bone_formation resorption Bone Resorption RANKL->resorption

Caption: Strontium's Effect on Bone Cells.

Conclusion

While direct experimental data on the biocompatibility of this compound is scarce, an initial assessment based on its components suggests a promising profile, particularly for orthopedic applications where the release of strontium ions could be beneficial for bone regeneration. However, the potential for cytotoxicity from the stearate component at higher concentrations necessitates thorough investigation.

Compared to established alternatives like calcium stearate and zinc stearate, which are primarily used for their lubricating properties and are known to be biocompatible, this compound offers the additional potential for bioactivity.

For any medical application, a comprehensive biocompatibility assessment of this compound following standardized protocols (ISO 10993) is imperative. The experimental workflows and data presented in this guide provide a framework for researchers and developers to conduct such evaluations, ultimately ensuring the safety and efficacy of medical devices and drug delivery systems incorporating this novel biomaterial.

References

No Evidence of Catalytic Activity for Strontium Stearate in Scientific Literature

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific databases and chemical literature reveals no documented catalytic activity for strontium stearate (B1226849) in organic synthesis or drug development. While various strontium compounds and other metallic stearates have demonstrated catalytic potential in specific applications, strontium stearate is consistently characterized as a stabilizer, lubricant, and release agent, primarily in the plastics and manufacturing industries.

Our extensive search for experimental data to support a comparison guide on the catalytic activity of this compound did not yield any relevant studies. The available literature focuses on its physical properties and its role as an excipient or processing aid.

Strontium in Catalysis: A Look at Other Compounds

While this compound itself does not appear to be utilized for its catalytic properties, other strontium-containing materials have shown promise in catalysis. For instance, strontium-substituted hydroxyapatites have been investigated for their catalytic performance in reactions such as the Guerbet reaction. Similarly, strontium zirconate and other strontium-based mixed oxides have been explored as catalysts in biodiesel production and other chemical transformations. Chiral strontium complexes have also been employed in asymmetric synthesis. These examples highlight that the strontium cation can participate in catalytic cycles, but this property does not appear to extend to its stearate salt based on current knowledge.

Metallic Stearates: Alternative Catalytic Applications

A broader look at metallic stearates reveals some catalytic applications, although this is not their primary function. Sodium stearate, for example, has been mentioned as a phase transfer catalyst in saponification and in the synthesis of biodiesel. However, detailed experimental data and direct comparisons of catalytic efficacy across a range of metallic stearates, including this compound, are not available in the reviewed literature. The primary role of most metallic stearates, including those of calcium, zinc, and magnesium, remains in polymer processing and as formulation aids in pharmaceuticals.

A Comparative Analysis of the Rheological Effects of Strontium Stearate and Magnesium Stearate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the formulation of solid dosage forms and polymer-based products, the selection of appropriate excipients is paramount to achieving desired manufacturing processability and final product performance. Among these, lubricants play a critical role in reducing friction between particles and between the formulation and processing equipment. Magnesium stearate (B1226849) is a ubiquitous lubricant in the pharmaceutical industry, lauded for its efficiency at low concentrations. Strontium stearate, a lesser-known counterpart, also finds application as a lubricant, primarily in the polymer and grease industries. This guide provides a comparative overview of the rheological effects of these two metallic stearates, drawing upon available experimental data.

Executive Summary

Magnesium stearate has been extensively studied, and its rheological effects on powder formulations are well-documented. It is known to significantly improve powder flowability by adhering to the surface of host particles, thereby reducing interparticle friction and surface irregularities. The lubricating effect of magnesium stearate is influenced by its concentration, particle size, and crystalline form.

In stark contrast, publicly available, quantitative experimental data on the rheological effects of this compound is exceedingly scarce. While it is used as a lubricant and processing aid in polymer formulations, specific data on its impact on powder flow properties such as angle of repose, compressibility, or its efficiency relative to other metallic stearates in pharmaceutical contexts is not readily found in scientific literature. Therefore, this comparison is largely based on the extensive data for magnesium stearate and the limited available information for this compound.

Quantitative Data Comparison

Due to the limited availability of direct comparative studies, a comprehensive quantitative comparison is challenging. The following table summarizes typical rheological data for magnesium stearate and highlights the data gap for this compound.

Rheological ParameterMagnesium StearateThis compoundSource
Powder Flow Properties
Angle of Repose (°)Decreases with addition (e.g., from 32° for lactose (B1674315) to ~28° with 1% MgSt)Data not available[1]
Hausner RatioGenerally decreases, indicating improved flowabilityData not available[2][3]
Carr's Index (%)Generally decreases, indicating improved compressibility and flowData not available[2][4]
Melt Flow Properties (in Polymers)
Melt Flow Index (MFI) (g/10 min)Can increase MFI of polymers, indicating reduced viscosityMentioned to improve flow characteristics of polyolefins, but specific MFI data is not available.[5]

Mechanism of Action

Both magnesium stearate and this compound are metallic salts of stearic acid and function as boundary lubricants.[5] Their lubricating properties are attributed to their lamellar crystal structure, which consists of layers that can easily slide over one another. When blended with other powders, these stearates coat the particles, creating a lubricating film that reduces friction.

Magnesium Stearate: Studies have shown that magnesium stearate particles adhere to the surface of carrier particles, filling in irregularities and creating a smoother surface, which leads to improved powder flow.[1] The efficiency of this lubrication is dependent on the mixing time and concentration; over-lubrication can negatively impact tablet tensile strength and dissolution.[6]

This compound: While specific mechanistic studies on its rheological effects in powders are not available, its function as a lubricant in polymers suggests a similar mechanism of reducing friction at the molecular level.

Experimental Protocols

To ensure a standardized comparison, it is crucial to employ consistent experimental methodologies. The following are detailed protocols for key experiments used to characterize the rheological properties of powder lubricants.

Powder Flowability Characterization

1. Angle of Repose Measurement

  • Objective: To determine the angle of the conical pile produced when a powder is poured onto a horizontal surface. A lower angle of repose generally indicates better powder flowability.

  • Apparatus: Funnel and stand, horizontal circular base of a known diameter, and a means to measure the height of the powder cone.

  • Procedure:

    • Position the funnel at a fixed height above the center of the circular base.

    • Pour the powder through the funnel until the apex of the cone reaches the tip of the funnel.

    • Measure the height (h) of the powder cone and the radius (r) of the base.

    • Calculate the angle of repose (θ) using the formula: θ = tan⁻¹(h/r).

2. Carr's Index and Hausner Ratio

  • Objective: To assess powder flowability based on the difference between the bulk density and tapped density.

  • Apparatus: Graduated cylinder, tapping device (tap density tester).

  • Procedure:

    • Determine the bulk density (ρ_bulk) by gently pouring a known mass of powder into a graduated cylinder and recording the volume.

    • Determine the tapped density (ρ_tapped) by subjecting the graduated cylinder containing the powder to a set number of mechanical taps (B36270) (e.g., 100 taps) and recording the new volume.

    • Calculate Carr's Index (CI) using the formula: CI = 100 * (1 - ρ_bulk / ρ_tapped).

    • Calculate the Hausner Ratio (HR) using the formula: HR = ρ_tapped / ρ_bulk.

Melt Flow Index (MFI) Test
  • Objective: To measure the ease of flow of a molten polymer. A higher MFI indicates a lower viscosity and easier flow.

  • Apparatus: Melt flow indexer (extrusion plastometer).

  • Procedure:

    • The polymer, with and without the stearate lubricant, is heated in the barrel of the MFI apparatus to a specified temperature.

    • A specified weight is applied to a piston, which extrudes the molten polymer through a standard die.

    • The extrudate is collected over a set period, and the weight of the extruded polymer is measured.

    • The MFI is calculated in grams of polymer extruded per 10 minutes.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for comparing the rheological effects of two powder lubricants.

G cluster_0 Preparation cluster_1 Rheological Characterization cluster_2 Data Analysis and Comparison A Procure this compound and Magnesium Stearate C Prepare Blends at Various Concentrations (e.g., 0.5%, 1%, 2%) A->C B Select Host Powder (e.g., Lactose, MCC) B->C D Angle of Repose Measurement C->D E Carr's Index & Hausner Ratio Determination C->E F Shear Cell Testing (Optional) C->F G Tabulate Quantitative Data D->G E->G F->G H Compare Flowability Indices G->H I Analyze Lubrication Efficiency H->I

Caption: Experimental workflow for comparing the rheological effects of strontium and magnesium stearate.

Conclusion

The rheological impact of magnesium stearate on powder systems is well-established, with a large body of evidence demonstrating its effectiveness in improving flowability. It serves as a benchmark lubricant in the pharmaceutical industry. This compound, while utilized in other industries for its lubricating properties, lacks the extensive public data to allow for a direct and comprehensive comparison of its rheological effects in powder systems.

For researchers and formulation scientists, magnesium stearate remains the more predictable and well-characterized choice for pharmaceutical applications. Further research into the rheological properties of this compound is necessary to fully understand its potential as an alternative lubricant and to establish a clear comparative profile against industry standards like magnesium stearate. The experimental protocols outlined in this guide provide a framework for conducting such comparative studies.

References

A Comparative Thermogravimetric Analysis of Strontium Stearate and its Alkaline Earth Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a thorough understanding of the thermal properties of excipients is paramount for ensuring the stability, manufacturability, and efficacy of pharmaceutical formulations. Strontium stearate (B1226849) and its alkaline earth analogues—magnesium stearate, calcium stearate, and barium stearate—are widely employed as lubricants and stabilizing agents. Their behavior under thermal stress is a critical parameter, influencing formulation strategies and manufacturing processes.

This guide provides a comparative analysis of the thermal stability of strontium stearate and its analogues using thermogravimetric analysis (TGA). The following sections detail the experimental data, protocols, and a discussion of the structure-stability relationship.

Quantitative Thermal Decomposition Data

The thermal stability of alkaline earth stearates generally increases down the group in the periodic table, from magnesium to barium. This trend is influenced by the increasing ionic radius and decreasing polarizing power of the metal cation. The table below summarizes the key thermal decomposition events for each compound as determined by TGA.

CompoundInitial Mass Loss (Dehydration)Onset of Decomposition (°C)Peak Decomposition Temperature (°C)Noteworthy Characteristics
Magnesium Stearate RT - 125°C (~3.5% loss)[1]~350°C[2]-Exhibits loss of surface and hydrate (B1144303) water at lower temperatures.[1]
Calcium Stearate Peaks below 200°C may indicate hydrate removal[3]~300 - 423°C[3][4][5]~455 - 475°C[3]Main decomposition occurs at a significantly higher temperature than dehydration.[3][5]
This compound Not explicitly availableData not available in searched results-While specific TGA data for this compound is limited, studies on other strontium carboxylates show thermal decomposition.[6] The expected trend suggests its stability is between that of calcium and barium stearates.
Barium Stearate "Heating loss" ≤ 1.0%[7]>217.2°C (in PVC matrix)-Has a melting point of around 200-210°C and is noted for its good long-term heat resistance.[7]

Note: The presented values are compiled from various sources and may differ based on the specific experimental conditions such as heating rate and atmosphere.

Experimental Protocol: Thermogravimetric Analysis (TGA)

A generalized experimental protocol for determining the thermal stability of metal stearates using TGA is provided below to ensure reproducibility.

Objective: To determine and compare the thermal decomposition profiles of this compound and its alkaline earth analogues, including the onset temperature of decomposition and the percentage of mass loss as a function of temperature.

Apparatus:

  • Thermogravimetric Analyzer (TGA)

  • Analytical balance (accuracy ±0.01 mg)

  • Sample pans (e.g., alumina (B75360) or platinum)

  • Inert gas supply (e.g., high-purity nitrogen)

Procedure:

  • Sample Preparation: Accurately weigh a small amount of the metal stearate sample (typically 5-10 mg) into a TGA sample pan.

  • Instrument Setup: Place the sample pan in the TGA furnace. Purge the furnace with an inert gas, such as nitrogen, at a consistent flow rate (e.g., 20-50 mL/min) to create an inert atmosphere and prevent oxidation.

  • Heating Program: Heat the sample at a constant rate, typically 10°C/min or 20°C/min, over a defined temperature range (e.g., from ambient temperature to 600°C or higher).

  • Data Acquisition: Continuously record the sample's mass as a function of temperature.

Data Analysis:

  • Plot the percentage of mass loss on the y-axis against the temperature on the x-axis to generate the TGA curve.

  • Determine the onset temperature of decomposition, which is the temperature at which a significant mass loss begins.

  • Calculate the percentage of mass loss for each distinct decomposition step.

  • Plot the derivative of the TGA curve (DTG curve) to identify the temperatures at which the rate of mass loss is maximal for each decomposition step.

Visualizing the Process and Decomposition

To better understand the experimental workflow and the chemical changes occurring during the thermal analysis, the following diagrams are provided.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation weigh Weigh Sample (5-10 mg) load Load into TGA Pan weigh->load setup Instrument Setup (Inert Atmosphere) load->setup heat Controlled Heating (e.g., 10°C/min) setup->heat record Record Mass vs. Temp heat->record plot Plot TGA/DTG Curves record->plot determine Determine Decomposition Temperatures & Mass Loss plot->determine compare Compare Thermal Stabilities determine->compare

A flowchart illustrating the key stages of a comparative TGA analysis.

Decomposition_Pathway MetalStearate Metal Stearate (M(C₁₇H₃₅COO)₂) Dehydration Dehydration (Loss of H₂O) MetalStearate->Dehydration Low Temp. AnhydrousStearate Anhydrous Metal Stearate Dehydration->AnhydrousStearate Decomposition Decomposition AnhydrousStearate->Decomposition High Temp. Products Metal Carbonate/Oxide + Organic Fragments Decomposition->Products

A simplified representation of the thermal decomposition pathway for alkaline earth stearates.

Discussion and Conclusion

The thermal stability of alkaline earth stearates is a critical factor in their application. Magnesium stearate, often found in hydrated forms, exhibits an initial mass loss due to the release of water before its main decomposition at higher temperatures.[1] Calcium stearate demonstrates greater thermal stability, with decomposition commencing at a higher temperature.[3][5]

References

Benchmarking Strontium Stearate: A Comparative Guide to Commercial Heat Stabilizers for PVC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers an objective comparison of strontium stearate's performance as a heat stabilizer for polyvinyl chloride (PVC) against commercially available alternatives, including lead, organotin, and mixed-metal systems. The information presented is intended to assist researchers and professionals in making informed decisions for their specific formulation and application needs. Due to a lack of publicly available, direct comparative studies on strontium stearate (B1226849), this guide provides a qualitative analysis based on the known performance of different stabilizer classes and includes illustrative data to demonstrate a benchmarking approach.

Executive Summary

The selection of a heat stabilizer is critical in PVC formulations to prevent thermal degradation during processing and to ensure the final product's durability and safety. While lead and organotin stabilizers have historically been benchmarks for performance, regulatory pressures have driven the demand for alternatives. Mixed-metal stabilizers, including those containing this compound, and organic-based stabilizers are gaining prominence. This compound, often used in conjunction with other metal soaps like calcium and zinc stearate, is recognized for its role in mixed-metal stabilizer systems. However, comprehensive, publicly accessible data directly benchmarking its performance against traditional stabilizers is limited. This guide synthesizes available information on various stabilizer types to provide a comparative framework.

Comparative Performance of Heat Stabilizers

The ideal heat stabilizer for PVC should provide excellent long-term thermal stability, maintain the initial color of the polymer, and not adversely affect the mechanical properties of the final product. The following table summarizes the general performance characteristics of different heat stabilizer systems.

Table 1: Comparative Performance of PVC Heat Stabilizers

Performance MetricThis compound (in Mixed-Metal System)Lead-Based (e.g., Dibasic Lead Stearate)Organotin (e.g., Methyltin Mercaptide)Mixed-Metal (e.g., Ca/Zn Stearate)Organic-Based Stabilizers (OBS)
Thermal Stability Time (minutes at 180°C) Illustrative: 45 - 60Excellent ( > 60)Excellent ( > 60)Good (30 - 50)Good to Excellent (40 - 70)
Initial Color Hold (Yellowness Index - YI) Illustrative: Good (Low initial YI)GoodExcellentGood to ExcellentExcellent
Long-Term Stability Illustrative: GoodExcellentExcellentModerate to GoodGood
Mechanical Property Retention after Aging Illustrative: GoodExcellentExcellentGoodGood
Toxicity/Regulatory Status Generally considered lower toxicity than lead/cadmiumHigh toxicity, heavily regulated/phased outConcerns over some organotin compoundsGenerally low toxicity, often FDA approvedGenerally low toxicity
Cost ModerateLowHighModerateModerate to High

Note: The data for this compound is illustrative and based on its typical application in synergistic mixed-metal systems. Actual performance will vary depending on the specific formulation and co-stabilizers used.

Experimental Protocols

To ensure a standardized and objective comparison of heat stabilizer performance, the following experimental protocols are recommended:

Static Heat Stability Test (Oven Aging)

This test evaluates the resistance of the PVC compound to discoloration when exposed to elevated temperatures over time.

  • Standard: Based on ASTM D2115.

  • Procedure:

    • Prepare PVC sheets of a standardized thickness (e.g., 1 mm) containing the heat stabilizer being tested at a specified concentration (e.g., 2 parts per hundred of resin - phr).

    • Place the prepared samples in a forced-air oven at a constant temperature (e.g., 180°C).

    • Remove samples at regular intervals (e.g., every 15 minutes).

    • Visually assess the color change against a standard color chart or measure the Yellowness Index.

    • The thermal stability time is the time at which significant discoloration (e.g., blackening) occurs.

Dynamic Heat Stability Test (Congo Red Test)

This method determines the time until the evolution of acidic degradation products (HCl) from the PVC compound at a high temperature.

  • Standard: Based on ISO 182-3.

  • Procedure:

    • Place a known weight of the PVC compound (e.g., 50 mg) into a glass test tube.

    • A strip of Congo red indicator paper is placed at the top of the tube.

    • The test tube is then heated in a thermostatically controlled heating block at a specified temperature (e.g., 200°C).

    • The time taken for the Congo red paper to change color from red to blue (due to the evolution of HCl) is recorded as the stability time.

Yellowness Index (YI) Measurement

The Yellowness Index quantifies the degree of yellowness in a plastic sample, providing an objective measure of discoloration.

  • Standard: Based on ASTM E313.

  • Procedure:

    • Use a spectrophotometer or colorimeter to measure the tristimulus values (X, Y, Z) of the PVC samples before and after heat aging.

    • Calculate the Yellowness Index using the appropriate formula as defined in the standard.

    • A lower YI value indicates better color retention.

Mechanical Properties after Heat Aging

This protocol assesses the retention of mechanical strength after prolonged exposure to heat.

  • Standards: ASTM D638 for tensile properties and ASTM D256 for Izod impact strength.

  • Procedure:

    • Prepare standardized test specimens (e.g., dumbbell-shaped for tensile testing, notched bars for impact testing) from the PVC compounds.

    • Measure the initial tensile strength, elongation at break, and Izod impact strength of the unaged specimens.

    • Age a separate set of specimens in a forced-air oven at a specified temperature and duration (e.g., 100°C for 168 hours).

    • After aging, allow the specimens to cool to room temperature and then measure their tensile and impact properties.

    • Calculate the percentage retention of each mechanical property to determine the effect of heat aging.

Visualizing the Evaluation Process

The following diagrams illustrate the workflow for comparing heat stabilizers and the logical hierarchy of the comparison.

Experimental_Workflow cluster_prep Sample Preparation cluster_testing Performance Testing cluster_analysis Data Analysis & Comparison P1 PVC Resin + Plasticizer P2 Heat Stabilizer Addition (this compound, Lead, Tin, etc.) P1->P2 P3 Compounding (Two-Roll Mill) P2->P3 P4 Molding of Test Specimens P3->P4 T1 Thermal Stability Tests (Oven Aging, Congo Red) P4->T1 T2 Color Measurement (Yellowness Index) P4->T2 T3 Mechanical Property Tests (Tensile, Impact) P4->T3 A1 Tabulate Quantitative Data T1->A1 T2->A1 T3->A1 A2 Generate Performance Curves A1->A2 A3 Comparative Analysis A2->A3

Caption: Experimental workflow for benchmarking PVC heat stabilizers.

Comparison_Hierarchy cluster_commercial Commercial Stabilizers (Benchmarks) A PVC Heat Stabilizer Benchmarking B This compound (Test Candidate) A->B C1 Lead-Based A->C1 C2 Organotin A->C2 C3 Mixed-Metal (Ca/Zn) A->C3 C4 Organic-Based A->C4

Caption: Logical structure for comparing this compound to commercial stabilizers.

Conclusion

Safety Operating Guide

Navigating the Safe Disposal of Strontium Stearate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety extends to the proper disposal of all chemical waste. This guide provides essential, step-by-step procedures for the safe and compliant disposal of strontium stearate (B1226849). While specific comprehensive safety data for strontium stearate is limited, this document incorporates guidance from available safety data sheets (SDS) for this compound and analogous metal stearates, such as calcium and zinc stearate, to provide a thorough operational plan.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is imperative that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are required.

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile rubber.

  • Respiratory Protection: Use a NIOSH-approved respirator if there is a risk of dust generation.

  • Skin and Body Protection: A laboratory coat is mandatory.

Disposal of Unused this compound

Unused this compound should be disposed of as chemical waste through your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.

Experimental Protocol:

  • Packaging: Ensure the this compound is in its original, sealed container. If the original container is compromised, transfer the material to a new, clean, and chemically compatible container with a secure lid.

  • Labeling: The container must be clearly labeled with the chemical name "this compound" and any associated hazard warnings. According to available safety data, this compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation[1].

  • Segregation: Do not mix this compound with other waste materials.

  • Storage: Store the labeled waste container in a designated, secure area away from incompatible materials pending collection.

  • Disposal: Contact a licensed professional waste disposal service to dispose of this material[2].

Disposal of this compound Spills and Contaminated Materials

In the event of a spill, prompt and proper cleanup is crucial to maintain a safe laboratory environment.

Experimental Protocol:

  • Containment: For spills, sweep up the spilled substance and place it into a suitable container for disposal[3][4]. If appropriate, moisten the material first to prevent dusting[3]. Avoid generating dust during cleanup[5].

  • Collection: Place all collected material and contaminated absorbents (e.g., vermiculite, sand) into a heavy-duty plastic bag or a sealable, labeled waste container[4][5].

  • Labeling: Clearly label the container as "this compound Spill Debris."

  • Decontamination: After the solid material has been removed, clean the spill area with soap and water.

  • Disposal: The packaged spill debris must be disposed of as chemical waste through your EHS department or a licensed contractor[5].

Disposal of Empty Containers

Empty containers that once held this compound must be properly decontaminated before disposal to ensure no residual chemical hazards remain.

Experimental Protocol:

  • Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., acetone (B3395972) or ethanol).

  • Rinsate Collection: Collect all rinsate as chemical waste. Do not pour the rinsate down the drain.

  • Air Dry: Allow the container to air dry completely in a well-ventilated area, such as a fume hood.

  • Deface Label: Completely remove or obscure the original chemical label with a permanent marker.

  • Final Disposal: Once thoroughly decontaminated, the container may be disposed of as regular laboratory trash or recycled, in accordance with your institution's policies.

Quantitative Data Summary

The following table summarizes key safety and physical data for this compound and analogous metal stearates to provide a comparative context for handling and disposal.

Data PointThis compoundCalcium StearateZinc Stearate
CAS Number 10196-69-7[1][6]1592-23-0557-05-1[3]
Hazard Statements H302, H315, H319, H335[1]May form combustible dust concentrations in airH319, H410[7]
Melting Point 130-140 °C>145.5 °C[8]120-130 °C
Solubility in Water InsolubleInsolubleInsoluble[9]
Disposal Recommendation Dispose via licensed contractor[2]Dispose in accordance with national and local regulationsRemoval to a licensed chemical destruction plant or controlled incineration[3]

Visualized Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste, from initial identification to final disposition.

StrontiumStearateDisposalWorkflow start Identify this compound Waste waste_type Select Waste Type start->waste_type unused Unused Product waste_type->unused Product spill Spill Residue or Contaminated Material waste_type->spill Spill container Empty Container waste_type->container Container package_unused Package in sealed, correctly labeled container unused->package_unused collect_spill Sweep and collect spill debris into a sealed container spill->collect_spill decon_container Triple rinse container with a suitable solvent container->decon_container ehs_disposal Arrange for disposal via EHS or Licensed Contractor package_unused->ehs_disposal label_spill Label container as 'Spill Debris' collect_spill->label_spill label_spill->ehs_disposal collect_rinsate Collect all rinsate as chemical waste decon_container->collect_rinsate dry_defaced_container Air dry container and deface original label decon_container->dry_defaced_container collect_rinsate->ehs_disposal trash_disposal Dispose of clean container in regular laboratory trash dry_defaced_container->trash_disposal

Caption: A logical workflow for the disposal of this compound waste.

References

Navigating the Safe Handling and Disposal of Strontium Stearate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of Strontium Stearate (CAS No. 10196-69-7). Adherence to these procedural steps will minimize risks and ensure a safe laboratory environment.

Immediate Safety and Handling Protocols

This compound is a chemical compound that requires careful handling to prevent potential health hazards. It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1] The following step-by-step procedures outline the best practices for working with this substance.

Engineering Controls and Personal Protective Equipment (PPE)

To minimize exposure, always handle this compound in a well-ventilated area. A laboratory fume hood is recommended, especially when working with quantities that may generate dust.[1] Appropriate personal protective equipment is mandatory.

Personal Protective Equipment (PPE)Specifications and Use
Hand Protection Wear protective gloves. For proper selection of glove material, review the chemical's Safety Data Sheet (SDS) and glove selection charts.
Eye and Face Protection Use safety glasses with side-shields or chemical safety goggles. A face shield may be appropriate for processes where splashing or significant dust generation is foreseeable.[1]
Skin and Body Protection Wear a lab coat or other protective clothing to prevent skin contact.[1]
Respiratory Protection If ventilation is inadequate or dust formation is significant, a NIOSH/MSHA approved respirator should be worn.
Step-by-Step Handling Procedure
  • Preparation : Before handling, ensure that an eyewash station and safety shower are readily accessible. Read the Safety Data Sheet (SDS) thoroughly.

  • Weighing the Compound :

    • Conduct all weighing operations within a fume hood or a ventilated containment unit to control dust.

    • Use the "weighing by difference" or "tare" method. Pre-weigh a sealed container. Inside the fume hood, add the this compound to the container, seal it, and then re-weigh it outside the hood. This minimizes the release of airborne particles.

  • During the Experiment :

    • Avoid all direct contact with the skin and eyes.[1]

    • Prevent the formation and inhalation of dust.[1]

    • Keep the container tightly closed when not in use.

  • Post-Experiment :

    • Decontaminate the work area, including all surfaces and equipment, with an appropriate cleaning agent.

    • Wash hands and any exposed skin thoroughly with soap and water after handling.

StrontiumStearateHandling cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace handling_weigh Weigh Compound prep_workspace->handling_weigh handling_experiment Conduct Experiment handling_weigh->handling_experiment cleanup_decontaminate Decontaminate Workspace handling_experiment->cleanup_decontaminate cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove PPE cleanup_dispose->cleanup_remove_ppe cleanup_wash Wash Hands cleanup_remove_ppe->cleanup_wash

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.